5-Chlorosaligenyl-N,N-diisopropylphosphoramidite
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-chloro-N,N-di(propan-2-yl)-4H-1,3,2-benzodioxaphosphinin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClNO2P/c1-9(2)15(10(3)4)18-16-8-11-7-12(14)5-6-13(11)17-18/h5-7,9-10H,8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJPWJYRCWIYHMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P1OCC2=C(O1)C=CC(=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClNO2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1620086-77-2 | |
| Record name | 5-Chlorosaligenyl-N,N-diisopropylphosphoramidite | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Structure and Application of 5-Chlorosaligenyl-N,N-diisopropylphosphoramidite
This guide provides a comprehensive technical overview of 5-Chlorosaligenyl-N,N-diisopropylphosphoramidite, a critical reagent in the chemical synthesis of modified oligonucleotides. Tailored for researchers, scientists, and professionals in drug development, this document delves into the molecule's structural characteristics, synthesis, and its pivotal role in the preparation of 5'-triphosphorylated nucleic acids.
Introduction: The Need for 5'-Triphosphorylated Oligonucleotides
Oligonucleotides bearing a 5'-triphosphate group are fundamental to numerous biological processes and biotechnological applications. They serve as substrates for RNA ligases, are essential for initiating the innate immune response via RIG-I activation, and are indispensable in CRISPR-based gene editing and various diagnostic assays.[1] While enzymatic methods for their preparation exist, they are often limited by sequence dependence, substrate scope, and scalability.[2][3] Chemical synthesis offers a robust and versatile alternative, capable of producing 5'-triphosphorylated DNA and RNA of any sequence, including those containing non-natural modifications.[2][4] this compound has emerged as a key enabling reagent for this purpose, utilizing the elegant and efficient cycloSal™ methodology.[5][6]
Molecular Structure and Physicochemical Properties
This compound is a phosphoramidite derivative of 5-chlorosaligenol (5-chloro-2-hydroxybenzyl alcohol). Its formal chemical name is 6-Chloro-N,N-diisopropyl-4H-benzo[d][5][7][8]dioxaphosphinin-2-amine .[2][8] The molecule's structure is centered around a 1,3,2-benzodioxaphosphinine ring system, which provides the unique reactivity for the subsequent phosphorylation steps.
The core structure consists of a benzene ring substituted with a chlorine atom, an oxygen atom, and a methyleneoxy group, which together form the bicyclic saligenyl framework. The trivalent phosphorus atom is bonded to both oxygens of this framework and, crucially, to a diisopropylamino group. This diisopropylamino moiety serves as a protecting group that is readily displaced by an acidic activator during the coupling reaction, a hallmark of phosphoramidite chemistry.[]
Below is a diagram illustrating the chemical structure of the molecule.
Caption: Synthetic pathway for this compound.
Experimental Protocol: Synthesis of this compound [10]
-
Part 1: Synthesis of 5-Chloro-2-hydroxybenzyl alcohol. This precursor is synthesized from 4-chlorophenol and formaldehyde via a base-catalyzed hydroxymethylation reaction. The reaction conditions are controlled to favor ortho-hydroxymethylation.
-
Part 2: Synthesis of 2-chloro-6-chloro-4H-1,3,2-benzodioxaphosphinine. The synthesized 5-chloro-2-hydroxybenzyl alcohol is then reacted with a phosphitylating agent such as phosphorus trichloride (PCl₃) in an anhydrous solvent under an inert atmosphere. This step forms the reactive cyclic chlorophosphite intermediate.
-
Part 3: Amination to form the final product. The crude chlorophosphite intermediate is reacted in situ with diisopropylamine in the presence of a base (e.g., triethylamine) to displace the chloride and form the final N,N-diisopropylphosphoramidite. The product is then purified, typically by column chromatography, to yield a colorless solid suitable for use in an automated DNA/RNA synthesizer.
Application in 5'-Triphosphorylation of Oligonucleotides (cycloSal™ Method)
The primary and most powerful application of this reagent is in the automated solid-phase synthesis of 5'-triphosphorylated oligonucleotides. The entire process can be performed on a standard DNA/RNA synthesizer, making it highly efficient and reproducible. [5][6] Mechanism of Action
The cycloSal™ method is a three-step, one-pot process performed on the solid support after the desired oligonucleotide sequence has been assembled.
-
Coupling: The this compound, dissolved in anhydrous acetonitrile, is activated by an acidic azole catalyst (e.g., ETT or DCI) and coupled to the free 5'-hydroxyl group of the support-bound oligonucleotide. This reaction is rapid and efficient, analogous to a standard phosphoramidite coupling step.
-
Oxidation: The newly formed phosphite triester is then oxidized to a stable phosphate triester using the standard iodine-based oxidizing solution present on the synthesizer. This step forms the key support-bonded 5'-cycloSal-oligonucleotide intermediate.
-
Pyrophosphate Reaction & Ring Opening: A solution of pyrophosphate (typically as a tetrabutylammonium salt to ensure solubility in organic solvents) is delivered to the column. The pyrophosphate anion attacks the activated phosphorus center of the cycloSal moiety, leading to the formation of a transient cyclic triphosphate intermediate. This intermediate is rapidly hydrolyzed by trace water in the subsequent cleavage and deprotection steps to yield the final, linear 5'-triphosphate. [4][5] Workflow for Automated 5'-Triphosphorylation
Caption: Automated solid-phase synthesis of 5'-triphosphorylated oligonucleotides.
Detailed Experimental Protocol
This protocol is adapted for a standard automated solid-phase oligonucleotide synthesizer following the completion of the desired sequence synthesis and final 5'-DMT removal.
-
Reagent Preparation:
-
Prepare a 0.1 M solution of this compound in anhydrous acetonitrile. This solution exhibits stability comparable to standard nucleoside phosphoramidites. [10] * Prepare a 0.5 M solution of bis(tributylammonium) pyrophosphate and a 0.5 M solution of pyridine in a 1:1 (v/v) mixture of acetonitrile and dimethylformamide.
-
-
Automated Synthesis Cycle:
-
Coupling: Deliver the this compound solution with a standard activator (e.g., 0.25 M DCI) to the synthesis column. A coupling time of 5-10 minutes is typically sufficient.
-
Washing: Wash the column thoroughly with acetonitrile.
-
Oxidation: Treat the column with standard oxidizing reagent (0.02 M I₂ in THF/Pyridine/H₂O) for 2 minutes.
-
Washing: Wash the column thoroughly with acetonitrile.
-
Pyrophosphate Reaction: Deliver the pyrophosphate/pyridine solution to the column and allow it to react for 20 minutes.
-
Washing: Wash the column with acetonitrile and dry with argon.
-
-
Cleavage and Deprotection:
-
Cleave the oligonucleotide from the solid support and remove nucleobase protecting groups using standard conditions (e.g., concentrated aqueous ammonia or AMA at the appropriate temperature and time for the protecting groups used).
-
-
Purification:
-
The crude 5'-triphosphorylated oligonucleotide can be purified using standard techniques such as reversed-phase HPLC, ion-exchange HPLC, or PAGE.
-
Advantages Over Alternative Methods
The cycloSal™ method for chemical 5'-triphosphorylation offers significant advantages over traditional enzymatic approaches.
| Feature | Chemical Synthesis (cycloSal™) | Enzymatic Synthesis (e.g., T7 RNA Polymerase) |
| Sequence Independence | Fully compatible with any DNA or RNA sequence. | Often has sequence preferences, particularly at the 5'-terminus (e.g., requires a guanosine). [4] |
| Modified Nucleotides | Compatible with a wide array of backbone and base modifications available for phosphoramidite chemistry. | Often inefficient or completely incompatible with non-natural nucleotides. [7] |
| Yield & Purity | High purity and excellent yields are achievable. [5][6] | Can produce heterogeneous products with abortive sequences or incomplete phosphorylation. [4] |
| Scalability | Easily scalable on automated synthesizers. | Can be difficult to scale up and requires optimization for each sequence. |
| Substrate Scope | Applicable to both DNA and RNA synthesis. | Typically limited to RNA synthesis. |
Conclusion
This compound is a highly effective and versatile reagent that has streamlined the synthesis of 5'-triphosphorylated oligonucleotides. Its compatibility with standard automated solid-phase synthesis protocols, coupled with the high efficiency of the cycloSal™ reaction, provides researchers with a powerful tool to access these vital molecules. This chemical approach overcomes many of the limitations of enzymatic methods, enabling the synthesis of a diverse range of modified and unmodified oligonucleotides for advanced applications in molecular biology, diagnostics, and therapeutics. The well-defined structure and predictable reactivity of this phosphoramidite ensure its continued importance in the field of nucleic acid chemistry.
References
-
Abramova, T. V., Mudrik, N. M., & Pyshnyi, D. V. (2017). Chemical Methods for the Synthesis of 5′-Triphosphorylated Oligonucleotides. Russian Journal of Bioorganic Chemistry, 43(3), 237–252. [Link]
-
Sarac, I., & Meier, C. (2016). Solid-Phase Synthesis of DNA and RNA 5'-O-Triphosphates Using cycloSal Chemistry. Current Protocols in Nucleic Acid Chemistry, 64(1), 4.67.1–4.67.13. [Link]
-
Mugnier, F., & Meier, C. (1999). Phosphoramidite chemistry for the synthesis of cycloSal-pro-nucleotides. Nucleosides & Nucleotides, 18(4-5), 941–942. [Link]
-
Zlatev, I., & Unrau, P. J. (2022). Chemical Triphosphorylation of Oligonucleotides. Journal of Visualized Experiments, (184), e63877. [Link]
-
SynZeal. (n.d.). This compound. Retrieved January 20, 2026, from [Link]
-
Wreesmann, C. T. J., et al. (2004). Solution stability and degradation pathway of deoxyribonucleoside phosphoramidites in acetonitrile. Nucleosides, Nucleotides & Nucleic Acids, 23(5), 767-775. [Link]
-
Pharmaffiliates. (n.d.). This compound. Retrieved January 20, 2026, from [Link]
-
PubChem. (n.d.). Chlorodiisopropylphosphine. Retrieved January 20, 2026, from [Link]
-
Sarac, I., & Meier, C. (2015). Efficient Automated Solid-Phase Synthesis of DNA and RNA 5'-Triphosphates. Chemistry – A European Journal, 21(46), 16595-16598. [Link]
-
Sarac, I., & Meier, C. (2012). Solid Phase Synthesis of DNA- and RNA 5'-Triphosphates Using cycloSal-Phosphoramidites. Presentation at the 20th International Roundtable on Nucleosides, Nucleotides and Nucleic Acids. [Link]
-
Synoligo. (2024). 5' Triphosphate Oligonucleotides. Retrieved January 20, 2026, from [Link]
-
Waters Corporation. (n.d.). Raw Material Testing: Developing Methods for Quality Control of Phosphoramidites used in the Chemical Synthesis of Oligonucleotides. Retrieved January 20, 2026, from [Link]
-
Goldeck, M., Tuschl, T., Hartmann, G., & Ludwig, J. (2014). Efficient solid-phase synthesis of pppRNA by using product-specific labeling. Angewandte Chemie International Edition, 53(18), 4694-4698. [Link]
-
Eurisotop. (n.d.). NMR Solvent data chart. Retrieved January 20, 2026, from [Link]
-
The Scientist. (2024, June 13). Infographic: Chemical Versus Enzymatic DNA Synthesis. Retrieved January 20, 2026, from [Link]
-
ResearchGate. (2018). Application of the cycloSal-prodrug approach for improving the biological potential of phosphorylated biomolecules. Retrieved January 20, 2026, from [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
Synoligo. (2024). 5' Triphosphate Oligonucleotides. Retrieved January 20, 2026, from [Link]
-
Organic Syntheses. (n.d.). Methanaminium, N-[2-chloro-3-(dimethylamino)-2-propenylidene]-N-methyl-, hexafluorophosphate(1-). Retrieved January 20, 2026, from [Link]
-
ChemRxiv. (2021). Synthesis, deprotection, and purification of diphosphorylated RNA oligonucleotides. Retrieved January 20, 2026, from [Link]
-
PubChem. (n.d.). 2-Chloro-1,3,2-dioxaphospholane 2-oxide. Retrieved January 20, 2026, from [Link]
-
RSC Publishing. (2019). Structural interpretation of the 31P NMR chemical shifts in thiophosphate and phosphate: key effects due to spin–orbit and explicit solvent. Retrieved January 20, 2026, from [Link]
-
Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved January 20, 2026, from [Link]
-
ResearchGate. (2012). Synthesis of 6-chloro 2(-ethylamino)-4-methyl-4-phenyl-[-4-14C]-4H-3,1-benzoxazine (Etifoxine). Retrieved January 20, 2026, from [Link]
-
Zlatev, I., & Unrau, P. J. (2022). Chemical Triphosphorylation of Oligonucleotides. PubMed. Retrieved January 20, 2026, from [Link]
-
ResearchGate. (2017). Alkylation reactions of 7-chloro-1,5-benzodiazepine-2,4-diones under phase transfer catalysis conditions. Retrieved January 20, 2026, from [Link]
-
Royal Society of Chemistry. (2011). Supporting Information for "A convenient and efficient synthesis of phosphoramidites". Retrieved January 20, 2026, from [Link]
-
MDPI. (2020). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved January 20, 2026, from [Link]
Sources
- 1. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 2. This compound | 1620086-77-2 | SynZeal [synzeal.com]
- 3. Chemical Triphosphorylation of Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. par.nsf.gov [par.nsf.gov]
- 5. Solid-Phase Synthesis of DNA and RNA 5'-O-Triphosphates Using cycloSal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficient Automated Solid-Phase Synthesis of DNA and RNA 5'-Triphosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cyclosal-pronucleotides--development of first and second generation chemical trojan horses for antiviral chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | 1620086-77-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 10. chemie.uni-hamburg.de [chemie.uni-hamburg.de]
An In-Depth Technical Guide to 5-Chlorosaligenyl-N,N-diisopropylphosphoramidite: Chemical Properties, Stability, and Application in 5'-Triphosphate Oligonucleotide Synthesis
For researchers, scientists, and drug development professionals, the precise and efficient synthesis of modified oligonucleotides is paramount. This guide provides a comprehensive overview of 5-Chlorosaligenyl-N,N-diisopropylphosphoramidite, a key reagent in the synthesis of 5'-triphosphorylated DNA and RNA. We will delve into its chemical properties, stability considerations, and provide a detailed, field-proven protocol for its application using the innovative cycloSal™ chemistry.
Introduction: The Need for Robust 5'-Triphosphate Synthesis
5'-Triphosphorylated oligonucleotides are of immense interest in various biological and therapeutic applications. They can serve as potent agonists for immune receptors like RIG-I, making them valuable in the development of vaccine adjuvants and immunotherapies.[1] Furthermore, they are essential substrates for various enzymes and are crucial for applications in CRISPR-based gene editing and gene silencing.[1]
While enzymatic methods for producing 5'-triphosphate oligonucleotides exist, they often suffer from limitations such as sequence bias, size constraints, and the generation of heterogeneous products.[1][2] Chemical synthesis offers a powerful alternative, enabling the production of highly pure 5'-triphosphorylated oligonucleotides of defined length and sequence, including those with non-natural modifications.[2] At the heart of a leading chemical approach lies this compound.
Core Chemical Properties and Structure
This compound is a phosphitylating agent specifically designed for the efficient, solid-phase synthesis of 5'-triphosphorylated nucleic acids.
| Property | Value | Source(s) |
| Chemical Name | 6-Chloro-N,N-diisopropyl-4H-benzo[d][3][4][5]dioxaphosphinin-2-amine | TCI SDS |
| Synonyms | This compound, cycloSal-phosphoramidite | [3] |
| CAS Number | 1620086-77-2 | TCI SDS |
| Molecular Formula | C₁₃H₁₉ClNO₂P | TCI SDS |
| Molecular Weight | 287.72 g/mol | TCI SDS |
| Appearance | White to Almost white powder to lump | TCI SDS |
| Purity | >95.0% | TCI SDS |
The structure of this reagent, featuring a 5-chlorosaligenyl group, is central to its function in the "cycloSal" chemistry developed by Professor Chris Meier and his research group at the University of Hamburg.[3][5] This method allows for the efficient and high-yield synthesis of 5'-triphosphate oligonucleotides directly on a standard automated DNA/RNA synthesizer.[3][5]
Stability and Handling: A Self-Validating System
As with all phosphoramidites, the stability of this compound is critical for successful oligonucleotide synthesis. Phosphoramidites are susceptible to hydrolysis and oxidation, which can lead to impurities and reduced coupling efficiency.
General Stability of Phosphoramidites
Studies on standard deoxynucleoside phosphoramidites in acetonitrile solution have shown that their stability generally follows the order T > dC > dA > dG, with dG being the most prone to degradation.[6] The primary degradation pathways include:
-
Hydrolysis: Reaction with trace amounts of water to form inactive H-phosphonate species.
-
Oxidation: Reaction with oxygen, leading to the corresponding phosphoramidate.
-
Acid-catalyzed degradation: Phosphoramidites are unstable in acidic conditions.
To mitigate these degradation pathways, it is crucial to handle and store phosphoramidites under anhydrous and inert conditions.
Specific Stability and Handling of this compound
While specific quantitative stability data for this compound is not extensively published, the following best practices, derived from general phosphoramidite knowledge and supplier recommendations, are essential for maintaining its integrity and ensuring reproducible results.
Storage:
-
Temperature: Store refrigerated at 2-8°C.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and hydrolysis.
-
Moisture: Keep the container tightly sealed to protect from moisture.
Handling:
-
Inert Atmosphere: All manipulations, including weighing and dissolution, should be performed under a dry, inert atmosphere (e.g., in a glove box or using Schlenk techniques).
-
Anhydrous Solvents: Use anhydrous acetonitrile for preparing solutions. It is recommended to use acetonitrile with a water content of less than 30 ppm.
-
Solution Stability: Once in solution, phosphoramidites have limited stability. It is best practice to use freshly prepared solutions for synthesis. For routine use on an automated synthesizer, solutions are typically stable for 2-3 days when stored under an inert atmosphere on the instrument.[7]
Safety Precautions:
The Safety Data Sheet (SDS) for this compound indicates the following hazards:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
Therefore, appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling this reagent. Work in a well-ventilated area, such as a fume hood.
The cycloSal™ Approach to 5'-Triphosphate Oligonucleotide Synthesis: A Step-by-Step Protocol
The following protocol is based on the work of Sarac and Meier and is designed for use on a standard automated DNA/RNA synthesizer.[3] This methodology ensures high purity and excellent yields of the desired 5'-triphosphorylated oligonucleotides.[3]
Workflow Overview
The synthesis of 5'-triphosphate oligonucleotides using this compound follows a logical and efficient workflow.
Caption: Automated workflow for 5'-triphosphate oligonucleotide synthesis.
Detailed Experimental Protocol
Step 1: Standard Solid-Phase Oligonucleotide Synthesis
-
Synthesize the desired DNA or RNA oligonucleotide sequence on a standard automated synthesizer using conventional phosphoramidite chemistry.
-
The synthesis is performed in the 3' to 5' direction on a solid support.
Step 2: Final 5'-O-Detritylation
-
After the final coupling cycle of the standard oligonucleotide synthesis, perform a final detritylation step to remove the 5'-dimethoxytrityl (DMT) protecting group, exposing the free 5'-hydroxyl group.
Step 3: Coupling with this compound
-
Reagent Preparation: Prepare a solution of this compound in anhydrous acetonitrile.
-
Activation: Use a suitable activator, such as 5-(Benzylthio)-1H-tetrazole (BTT), to activate the phosphoramidite.[8]
-
Coupling: Deliver the activated this compound to the synthesis column to react with the free 5'-hydroxyl group of the solid-support-bound oligonucleotide.
Step 4: Oxidation to form 5'-cycloSal-Oligonucleotide
-
Oxidation Reagent: Use a standard oxidizing solution, typically iodine in a mixture of THF, pyridine, and water.
-
Reaction: This step oxidizes the newly formed phosphite triester to a stable phosphate triester, resulting in the formation of the support-bonded 5'-cycloSal-oligonucleotide.
Step 5: Reaction with Pyrophosphate
-
Reagent Preparation: Prepare a solution of bis(tetrabutylammonium) dihydrogen pyrophosphate in a suitable solvent mixture (e.g., acetonitrile/DMF).
-
Reaction: Deliver the pyrophosphate solution to the synthesis column. The pyrophosphate attacks the activated 5'-cycloSal-oligonucleotide, leading to the formation of the desired 5'-triphosphate linkage.
Step 6: Cleavage and Deprotection
-
Cleavage: Cleave the oligonucleotide from the solid support using standard conditions, such as concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine (AMA).
-
Deprotection: The same reagent will also remove the protecting groups from the nucleobases and the phosphate backbone. For RNA synthesis, an additional step to remove the 2'-hydroxyl protecting groups (e.g., TBDMS or TOM) is required.
Step 7: Purification
-
Purify the resulting 5'-triphosphorylated oligonucleotide using high-performance liquid chromatography (HPLC) to obtain a product of high purity.
Mechanistic Insights: The Role of the 5-Chlorosaligenyl Group
The success of the cycloSal™ chemistry hinges on the unique properties of the 5-chlorosaligenyl group.
Caption: Key mechanistic steps in cycloSal™-mediated triphosphorylation.
The electron-withdrawing nature of the chlorine atom on the saligenyl ring enhances the electrophilicity of the phosphorus center in the cycloSal intermediate. This makes it highly susceptible to nucleophilic attack by pyrophosphate, driving the reaction efficiently towards the formation of the 5'-triphosphate.
Conclusion and Future Outlook
This compound is a highly effective and specialized reagent that enables the routine synthesis of 5'-triphosphorylated DNA and RNA oligonucleotides with high purity and yield. The cycloSal™ chemistry, for which this reagent is designed, is compatible with standard automated solid-phase synthesis protocols, making this important class of modified oligonucleotides accessible to a broad range of researchers.
As the demand for synthetic oligonucleotides in therapeutic and diagnostic applications continues to grow, the need for robust and efficient methods for their production is critical. This compound and the associated cycloSal™ technology represent a significant advancement in the field, empowering scientists to explore the full potential of 5'-triphosphorylated nucleic acids. Further research into the stability and reactivity of this and related phosphoramidites will undoubtedly lead to even more refined and efficient synthetic strategies in the future.
References
-
Sarac, I., & Meier, C. (2016). Solid-Phase Synthesis of DNA and RNA 5'-O-Triphosphates Using cycloSal Chemistry. Current Protocols in Nucleic Acid Chemistry, 64(1), 4.67.1–4.67.13. [Link]
-
Meier, C. (2004). Cyclosal-pronucleotides--development of first and second generation chemical trojan horses for antiviral chemotherapy. Frontiers in Bioscience, 9, 873–90. [Link]
- Tokyo Chemical Industry Co., Ltd. (2025). Safety Data Sheet: this compound.
-
Fergione, S. J., Fedorova, O., & Pyle, A. M. (2023). Synthesis, deprotection, and purification of diphosphorylated RNA oligonucleotides. ChemRxiv. [Link]
-
Synoligo. (2024). 5' Triphosphate Oligonucleotides. Retrieved from [Link]
-
Meier Group | TCI AMERICA. (n.d.). Retrieved from [Link]
-
Grajkowski, A., Cieslak, J., & Beaucage, S. L. (2012). Solid-phase chemical synthesis of 5'-triphosphate DNA, RNA, and chemically modified oligonucleotides. Current Protocols in Nucleic Acid Chemistry, Chapter 1, Unit 1.28. [Link]
-
Eurofins Genomics. (n.d.). Phosphoramidite Chemistry. Retrieved from [Link]
- Tokyo Chemical Industry Co., Ltd. (2019).
-
Krotz, A. H., & Gildea, B. D. (2004). Solution stability and degradation pathway of deoxyribonucleoside phosphoramidites in acetonitrile. Nucleosides, Nucleotides & Nucleic Acids, 23(5), 767–775. [Link]
Sources
- 1. synoligo.com [synoligo.com]
- 2. par.nsf.gov [par.nsf.gov]
- 3. Chris Meier, Prof. Dr. : Department of Chemistry : University of Hamburg [chemie.uni-hamburg.de]
- 4. researchgate.net [researchgate.net]
- 5. Meier Group | TCI AMERICA [tcichemicals.com]
- 6. Solution stability and degradation pathway of deoxyribonucleoside phosphoramidites in acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 8. Solid-Phase Synthesis of DNA and RNA 5'-O-Triphosphates Using cycloSal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Lynchpin of Prodrug Activation: A Technical Guide to 5-Chlorosaligenyl-N,N-diisopropylphosphoramidite in Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of medicinal chemistry and drug development, the targeted delivery of therapeutic agents to their site of action remains a formidable challenge. This is particularly true for nucleotide and nucleoside analogs, a cornerstone of antiviral and anticancer therapies, which often suffer from poor cellular permeability and reliance on inefficient intracellular phosphorylation pathways. The advent of prodrug strategies has revolutionized this landscape, and at the heart of one of the most elegant of these approaches—the cycloSal technology—lies the phosphorylating agent 5-Chlorosaligenyl-N,N-diisopropylphosphoramidite .
This in-depth technical guide serves as a comprehensive resource for understanding the mechanism of action of this compound. We will dissect the nuanced chemistry of this reagent, moving beyond a superficial overview to provide a deep understanding of its role in the synthesis of cyclic saligenyl (cycloSal) pronucleotides. This guide is designed to empower researchers to leverage this powerful tool in the design and synthesis of next-generation therapeutics.
The Challenge with Phosphorylated Therapeutics: A Tale of Charge and Kinases
Nucleoside analogs require intracellular phosphorylation to their mono-, di-, and triphosphate forms to exert their therapeutic effect. However, the highly charged nature of phosphates prevents their passive diffusion across the lipophilic cell membrane. Furthermore, the first phosphorylation step, catalyzed by cellular kinases, is often the rate-limiting step and a common mechanism of drug resistance.[1][2]
The ProTide (prodrugs of nucleotides) approach circumvents these hurdles by masking the phosphate group with lipophilic moieties, allowing for efficient cell entry.[3][4][5][6] The cycloSal technology is a sophisticated iteration of this concept, employing a saligenyl (2-hydroxybenzyl) derivative to create a cyclic phosphotriester that is primed for intracellular activation.
This compound: The Architect of the cycloSal Moiety
This compound is a phosphoramidite reagent specifically designed for the introduction of the 5-chlorosaligenyl phosphotriester group onto a nucleoside or oligonucleotide.[7][8] Its structure, featuring a trivalent phosphorus atom, a reactive diisopropylamino leaving group, and the crucial 5-chlorosaligenyl ring, is tailored for efficient phosphitylation reactions.
The presence of the electron-withdrawing chlorine atom at the 5-position of the salicyl alcohol ring is a critical design feature. This substituent modulates the electronic properties of the aromatic ring, influencing the stability and subsequent hydrolysis kinetics of the resulting phosphotriester prodrug.[9] This allows for the fine-tuning of the drug release profile within the cell.
The Phosphorylation Mechanism: A Step-by-Step Elucidation
The phosphorylation of a nucleoside's hydroxyl group using this compound follows the well-established principles of phosphoramidite chemistry, a cornerstone of modern oligonucleotide synthesis.[][][] The process can be broken down into three key stages:
-
Activation: The reaction is initiated by the addition of a weak acid activator, typically tetrazole or a derivative thereof. The activator protonates the nitrogen atom of the diisopropylamino group, converting it into a good leaving group. This protonation significantly increases the electrophilicity of the phosphorus center, rendering it susceptible to nucleophilic attack.[]
-
Nucleophilic Attack and Coupling: The free hydroxyl group of the nucleoside acts as a nucleophile, attacking the activated phosphorus atom. This results in the displacement of the diisopropylamine leaving group and the formation of a new phosphite triester bond, linking the nucleoside to the 5-chlorosaligenyl moiety.[][]
-
Oxidation: The newly formed phosphite triester is unstable and is therefore oxidized to a stable phosphate triester. This is typically achieved using a mild oxidizing agent, such as iodine in the presence of water and a weak base like pyridine. This step is crucial for the stability of the final cycloSal-pronucleotide.
The entire process is typically carried out under anhydrous conditions to prevent unwanted hydrolysis of the phosphoramidite reagent and the activated intermediates.
Diagram of the Phosphorylation Workflow
Caption: Workflow of nucleoside phosphorylation using this compound.
Intracellular Activation: The Trojan Horse Release Mechanism
The true ingenuity of the cycloSal approach lies in the intracellular release of the active nucleoside monophosphate. This is a chemically driven cascade, not solely reliant on enzymatic cleavage, which can be a point of failure for other prodrug designs.
Once the lipophilic cycloSal-pronucleotide enters the cell, the activation cascade is initiated by the cleavage of one of the ester bonds of the phosphotriester. This can be triggered by intracellular esterases or by the ambient chemical environment. The cleavage of the exocyclic ester bond leads to the formation of a highly reactive cyclic intermediate. This intermediate then rapidly undergoes intramolecular cyclization, liberating the active nucleoside monophosphate.[1][9]
Diagram of the Intracellular Activation Pathway
Caption: Intracellular release of the active nucleoside monophosphate from a cycloSal-pronucleotide.
Experimental Protocol: Solid-Phase Synthesis of 5'-Triphosphorylated Oligonucleotides
This compound is also a key reagent in the chemical synthesis of 5'-triphosphorylated oligonucleotides, which are essential tools in molecular biology and diagnostics.[5][13] The following is a generalized protocol for the solid-phase synthesis of such molecules.
Materials and Reagents:
| Reagent | Supplier | Purity |
| This compound | TCI Chemicals | >95.0% |
| Controlled Pore Glass (CPG) solid support | Standard Supplier | - |
| Standard DNA/RNA phosphoramidites | Standard Supplier | >98% |
| Activator Solution (e.g., 0.45 M Tetrazole) | Standard Supplier | - |
| Oxidizing Solution (Iodine/Water/Pyridine) | Standard Supplier | - |
| Capping Reagents (Acetic Anhydride/NMI) | Standard Supplier | - |
| Deblocking Reagent (Trichloroacetic Acid) | Standard Supplier | - |
| Anhydrous Acetonitrile | Standard Supplier | <30 ppm H₂O |
| Pyrophosphate Solution | Standard Supplier | - |
| Concentrated Ammonia Solution | Standard Supplier | - |
Step-by-Step Methodology:
-
Oligonucleotide Synthesis: The desired oligonucleotide sequence is synthesized on a CPG solid support using standard automated phosphoramidite chemistry. The final coupling cycle is performed without a 5'-DMT protecting group, leaving a free 5'-hydroxyl group.
-
Phosphitylation with this compound:
-
The CPG-bound oligonucleotide is washed extensively with anhydrous acetonitrile.
-
A solution of this compound and the activator in anhydrous acetonitrile is delivered to the synthesis column and allowed to react for a specified time (typically 5-15 minutes).
-
-
Oxidation: The resulting phosphite triester is oxidized to the stable phosphate triester by treating the support with the oxidizing solution for 1-2 minutes.
-
Pyrophosphate Reaction: The support is washed with anhydrous acetonitrile, and then a solution of pyrophosphate in a suitable solvent is introduced to the column. This reaction displaces the saligenyl group and forms the 5'-triphosphate.
-
Cleavage and Deprotection: The oligonucleotide is cleaved from the solid support and the nucleobase protecting groups are removed by incubation in concentrated ammonia solution at room temperature.
-
Purification: The crude 5'-triphosphorylated oligonucleotide is purified by methods such as HPLC or polyacrylamide gel electrophoresis.
Conclusion: A Versatile Tool for Advanced Drug Delivery
This compound is more than just a phosphorylating agent; it is a key enabler of the cycloSal prodrug technology, a powerful strategy to enhance the therapeutic potential of nucleoside analogs. Its carefully designed structure and predictable reactivity allow for the efficient synthesis of lipophilic pronucleotides that can effectively traverse the cell membrane and release their therapeutic cargo in a controlled manner. As the fields of antiviral and anticancer drug development continue to evolve, the demand for innovative delivery strategies will only increase. A thorough understanding of the mechanism and application of reagents like this compound will be paramount for scientists and researchers striving to create the next generation of life-saving medicines.
References
-
Meier, C. (2004). Cyclosal-pronucleotides—development of first and second generation chemical trojan horses for antiviral chemotherapy. IMR Press. [Link]
-
Meier, C. (2020, March 30). Design of lipophilic trojan horses for the intracellular delivery of phosphorylated nucleoside metabolites. University of Hamburg. [Link]
-
Meier, C., & Balzarini, J. (2006). Application of the cycloSal-prodrug approach for improving the biological potential of phosphorylated biomolecules. Antiviral Research, 71(2-3), 282–292. [Link]
-
Serpi, M., et al. (2016). The ProTides Boom. Molecules, 21(5), 661. [Link]
-
Meier, C., Renze, J., Ducho, C., & Balzarini, J. (2002). cycloSal-d4TMP pronucleotides structural variations, mechanistic insights and antiviral activity. Current Topics in Medicinal Chemistry, 2(10), 1111–1121. [Link]
-
Meier, C. (2020, March 24). CycloSal-Nucleotides as Chemical Reagents. University of Hamburg. [Link]
-
Meier, C., & Balzarini, J. (2006). Application of the cycloSal-prodrug approach for improving the biological potential of phosphorylated biomolecules. ResearchGate. [Link]
-
Taylor, A. I., & Su, Y. (2022). Chemical Triphosphorylation of Oligonucleotides. Journal of Visualized Experiments, (184), e63877. [Link]
-
Meier, C. (2004). Cyclosal-pronucleotides—development of first and second generation chemical trojan horses for antiviral chemotherapy. PubMed. [Link]
-
Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs. (2011). National Institutes of Health. [Link]
-
This compound. (n.d.). MySkinRecipes. [Link]
-
Taylor, A. I., & Su, Y. (2022). Chemical Triphosphorylation of Oligonucleotides. JoVE. [Link]
-
A general and efficient approach to synthesize the phosphoramidites of 5′-18O labeled purine nucleosides. (2014). National Institutes of Health. [Link]
-
5' Triphosphate Oligonucleotides. (2024, September 18). Synoligo. [Link]
- Coupling Pathways and Activation Mechanisms in Phosphoramidite Reactions. (n.d.). Google Cloud.
-
Vasilyeva, S. V., et al. (2011). Synthesis of novel nucleoside 5'-triphosphates and phosphoramidites containing alkyne or amino groups for the postsynthetic functionalization of nucleic acids. Nucleosides, Nucleotides & Nucleic Acids, 30(10), 753–767. [Link]
-
Zhu, J., et al. (2005). Novel synthesis of nucleoside 5'-phosphoramidates through reaction of nucleoside triphosphates with amines mediated by trimethylsilyl chloride. The Journal of Organic Chemistry, 70(17), 6676–6679. [Link]
- Sequence Composition and Its Impact on Phosphoramidite Synthesis Efficiency. (n.d.). Google Cloud.
Sources
- 1. Design of lipophilic nucleotide prodrugs : Department of Chemistry : University of Hamburg [chemie.uni-hamburg.de]
- 2. cycloSal-d4TMP pronucleotides structural variations, mechanistic insights and antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. CycloSal-Nucleotides as Chemical Reagents : Department of Chemistry : University of Hamburg [chemie.uni-hamburg.de]
- 5. Chemical Triphosphorylation of Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. imrpress.com [imrpress.com]
- 7. nbinno.com [nbinno.com]
- 8. Cyclosal-pronucleotides--development of first and second generation chemical trojan horses for antiviral chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Prodrug approaches to improving the oral absorption of antiviral nucleotide analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. synoligo.com [synoligo.com]
The Strategic Advantage of 5-Chlorosaligenyl-N,N-diisopropylphosphoramidite in Modern Nucleic Acid Synthesis: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of nucleic acid synthesis, precision, efficiency, and the ability to generate modified oligonucleotides are paramount. The phosphoramidite method has long been the gold standard for the chemical synthesis of DNA and RNA.[1][2] Within the diverse toolkit of phosphoramidite chemistry, specialized reagents have been developed to meet the growing demand for complex and functionalized nucleic acids. Among these, 5-Chlorosaligenyl-N,N-diisopropylphosphoramidite has emerged as a key player, particularly for the efficient synthesis of 5'-triphosphorylated oligonucleotides, which are crucial for various biological applications, including antiviral therapies and molecular biology assays.[3] This guide provides a comprehensive technical overview of the core features of this compound, its mechanism of action, and its practical application in nucleic acid synthesis.
Understanding the Core: The Chemistry of this compound
This compound, also known by its chemical name 6-Chloro-N,N-diisopropyl-4H-benzo[d][3][4]dioxaphosphinin-2-amine, is a specialized phosphitylating agent.[4] Its unique structure, featuring a 5-chlorosaligenyl protecting group, imparts specific functionalities that are highly advantageous for certain synthetic strategies.
The primary application of this reagent is in the solid-phase synthesis of oligonucleotides, where it is typically coupled to the 5'-end of a DMT-off oligonucleotide.[3] This process involves the sequential addition of nucleoside phosphoramidites to a growing chain on a solid support, a cycle of deblocking, coupling, capping, and oxidation.[1][5]
The "cycloSal" Strategy: A Powerful Approach for 5'-Triphosphate Synthesis
The key utility of this compound lies in its application in "cycloSal" chemistry for the synthesis of DNA and RNA 5'-O-triphosphates. This method provides a robust and efficient route to produce these important molecules.
The process begins with the coupling of this compound to the 5'-hydroxyl group of the support-bound oligonucleotide. Following this, an oxidation step, using the same standard oxidizing agent as in oligonucleotide synthesis, leads to the formation of a support-bonded 5'-cycloSal-oligonucleotide. The subsequent reaction with pyrophosphate results in the formation of the desired 5'-triphosphate. A final cleavage from the solid support yields the 5'-triphosphorylated oligonucleotide in high purity and excellent yields. The entire sequence is amenable to automation on standard oligonucleotide synthesizers.
Key Advantages of the 5-Chlorosaligenyl Moiety
The 5-chloro-saligenyl group offers several distinct advantages in the context of 5'-triphosphate synthesis:
-
Enhanced Reactivity and Stability: The presence of the chlorine atom on the saligenyl ring influences the electronic properties of the molecule, contributing to both its reactivity during the desired coupling and phosphorylation steps and its stability during the synthesis cycle.[3]
-
High Purity and Yield: The "cycloSal" method utilizing this phosphoramidite is reported to produce 5'-triphosphorylated oligonucleotides with high purity, often exceeding 95%.[3] This minimizes the need for extensive downstream purification, saving time and resources.
-
Compatibility with Standard Synthesis Protocols: A significant advantage is the seamless integration of this reagent into standard solid-phase oligonucleotide synthesis workflows. This allows researchers to leverage existing instrumentation and expertise without the need for major modifications to their protocols.
Experimental Protocol: Solid-Phase Synthesis of 5'-Triphosphorylated Oligonucleotides
The following is a generalized, step-by-step methodology for the synthesis of 5'-triphosphorylated oligonucleotides using this compound. It is crucial to adapt and optimize these steps based on the specific oligonucleotide sequence, synthesizer, and available reagents.
Materials:
-
This compound (Product No: C3326, CAS RN: 1620086-77-2)
-
DMT-off oligonucleotide bound to a solid support
-
Standard reagents for oligonucleotide synthesis (activator, oxidizing agent, capping reagents, deblocking solution)
-
Pyrophosphate solution
-
Cleavage and deprotection reagents (e.g., concentrated ammonium hydroxide)
Workflow:
Caption: Workflow for the synthesis of 5'-triphosphorylated oligonucleotides.
Detailed Steps:
-
Standard Oligonucleotide Synthesis: Synthesize the desired oligonucleotide sequence on a solid support using standard phosphoramidite chemistry. Ensure the final detritylation step is performed to yield the DMT-off oligonucleotide.
-
Coupling of this compound:
-
Prepare a solution of this compound in anhydrous acetonitrile.
-
Deliver the phosphoramidite solution and an activator (e.g., tetrazole) to the synthesis column containing the DMT-off oligonucleotide.
-
Allow the coupling reaction to proceed.
-
-
Oxidation:
-
Following the coupling step, treat the support-bound oligonucleotide with a standard oxidizing solution (e.g., iodine in THF/water/pyridine) to convert the phosphite triester to a stable phosphate triester, forming the 5'-cycloSal intermediate.
-
-
Reaction with Pyrophosphate:
-
Introduce a solution of pyrophosphate to the synthesis column to react with the 5'-cycloSal-oligonucleotide, forming the 5'-triphosphate.
-
-
Cleavage and Deprotection:
-
Purification:
-
Purify the resulting 5'-triphosphorylated oligonucleotide using standard techniques such as HPLC to achieve high purity.
-
Data Summary and Performance
The use of this compound in the "cycloSal" method consistently demonstrates high performance.
| Parameter | Typical Value | Source |
| Purity of Phosphoramidite Reagent | >95.0% | |
| Purity of 5'-Triphosphorylated Oligonucleotide | High | |
| Yield of 5'-Triphosphorylated Oligonucleotide | Excellent |
Conclusion
This compound is a highly effective reagent for the synthesis of 5'-triphosphorylated oligonucleotides. Its integration into the "cycloSal" chemical strategy offers a reliable and efficient method that is compatible with standard automated solid-phase synthesis protocols. The resulting high-purity and high-yield products are essential for a wide range of applications in research and drug development. For scientists and researchers working in these fields, understanding the key features and application of this specialized phosphoramidite is crucial for advancing their work in nucleic acid chemistry and biology.
References
- The Role of Phosphoramidites in Modern DNA Synthesis. (URL: )
- This compound 1620086-77-2 - TCI Chemicals. (URL: )
- This compound | 1620086-77-2 | SynZeal. (URL: )
- CAS No : 1620086-77-2 | Product Name : this compound | Pharmaffili
- This compound. (URL: )
- Phosphoramidite Chemistry for DNA Synthesis - Twist Bioscience. (URL: )
- This compound 95.0+%, TCI America 200 mg. (URL: )
- WO2000046231A1 - Method for deprotecting oligonucleotides - Google P
- Exploring Phosphoramidites: Essential Building Blocks in Modern Chemistry and Biotechnology - Amerigo Scientific. (URL: )
- Principles of Phosphoramidite Reactions in DNA Assembly - BOC Sciences. (URL: )
- Solid Phase Oligonucleotide Synthesis - Biotage. (URL: )
- Synthesis and characterization of oligonucleotides containing 5-chlorocytosine - PubMed. (URL: )
- Deprotection Guide - Glen Research. (URL: )
- Applications of Phosphoramidite Chemistry in Modern Research - BOC Sciences. (URL: )
- The Evolution of Protecting Groups in Nucleoside Phosphoramidites: A Technical Guide - Benchchem. (URL: )
- A Simple Guide to Phosphoramidite Chemistry and Its Role in DNA Synthesis. (URL: )
- Glen Report 22.27: Deprotection – Volume 5 – On-Column Deprotection of Oligonucleotides in Organic Solvents - Glen Research. (URL: )
- Phosphoramidite Chemistry: The Engine Behind Oligonucleotide Innov
Sources
- 1. twistbioscience.com [twistbioscience.com]
- 2. A Simple Guide to Phosphoramidite Chemistry and Its Rol... [sbsgenetech.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound | 1620086-77-2 | SynZeal [synzeal.com]
- 5. Phosphoramidite Chemistry: The Engine Behind Oligonucleotide Innovation - Aragen Life Sciences [aragen.com]
- 6. WO2000046231A1 - Method for deprotecting oligonucleotides - Google Patents [patents.google.com]
- 7. glenresearch.com [glenresearch.com]
An In-depth Technical Guide to the Role of the Chlorosubstituent in 5-Chlorosaligenyl-N,N-diisopropylphosphoramidite Reactivity
Abstract
5-Chlorosaligenyl-N,N-diisopropylphosphoramidite is a specialized phosphitylating agent pivotal in modern nucleic acid chemistry, particularly for the synthesis of 5'-triphosphorylated oligonucleotides. The presence of a chloro atom at the 5-position of the saligenyl ring is not an arbitrary modification; it is a deliberate design choice that imparts distinct electronic properties to the molecule. This guide provides an in-depth analysis of the dual role of this chlorosubstituent. We will explore its electron-withdrawing effects, which modulate the reactivity of the phosphoramidite during the initial coupling reaction and, critically, facilitate the subsequent, desired cleavage of the saligenyl group in post-synthetic modification steps. This document serves as a technical resource for researchers, chemists, and drug development professionals employing this reagent for the synthesis of functionalized oligonucleotides for therapeutics, diagnostics, and biological research.
Foundational Principles: Phosphoramidite Chemistry and the Saligenyl Moiety
The chemical synthesis of oligonucleotides is predominantly achieved via the phosphoramidite method, a robust and efficient stepwise cycle performed on an automated solid-phase synthesizer.[][] The core of this methodology involves the coupling of a protected nucleoside phosphoramidite to the free 5'-hydroxyl group of a growing oligonucleotide chain anchored to a solid support.[3]
A standard phosphoramidite coupling cycle involves four key steps:
-
Deblocking (Detritylation): Removal of the 5'-dimethoxytrityl (DMT) protecting group to expose a reactive hydroxyl group.[4]
-
Coupling: Activation of the phosphoramidite monomer, typically with an acidic azole catalyst like tetrazole, followed by nucleophilic attack from the 5'-hydroxyl group. This forms a trivalent phosphite triester linkage.[]
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutations in subsequent cycles.[5]
-
Oxidation: Conversion of the unstable phosphite triester to a more stable pentavalent phosphate triester using an oxidizing agent like iodine in the presence of water.[5]
The this compound is not a standard nucleoside phosphoramidite but a specialized reagent designed to add a unique functional group to the 5'-terminus of a synthetic oligonucleotide. It is a derivative of salicyl alcohol (2-hydroxybenzyl alcohol) and is a key component of the cycloSal-pronucleotide strategy.[6] This strategy creates a cyclic phosphate triester that can act as a lipophilic masking group, designed to be cleaved intracellularly to release a biologically active nucleotide monophosphate.[6][7] The stability and hydrolysis pathway of these cycloSal pronucleotides can be precisely adjusted by modifying the substituents on the aromatic ring.[8]
The 5-Chlorosubstituent: An Electronic Profile
The chlorine atom at the 5-position of the saligenyl aromatic ring is the key to the reagent's unique reactivity. Its influence stems from a combination of two opposing electronic effects: the inductive effect (-I) and the resonance effect (+R).[9]
-
Inductive Effect (-I): Chlorine is more electronegative than carbon, causing it to withdraw electron density from the aromatic ring through the sigma (σ) bond.[10] This effect is dominant and deactivates the ring overall, making the attached phenoxy oxygen a better leaving group.
-
Resonance Effect (+R): The lone pairs of electrons on the chlorine atom can be delocalized into the pi (π) system of the benzene ring.[9] This effect donates electron density, particularly to the ortho and para positions. However, for halogens, the inductive effect is significantly stronger than the resonance effect.[9]
The net result is that the 5-chloro substituent acts as an electron-withdrawing group, reducing the electron density of the aromatic ring and increasing the acidity of the phenolic hydroxyl group from which the phosphoramidite is derived.
| Electronic Effect | Description | Impact on Saligenyl Moiety |
| Inductive Effect (-I) | Withdrawal of electron density through the sigma bond due to chlorine's high electronegativity.[10] | Dominant Effect . Makes the aromatic ring electron-deficient. |
| Resonance Effect (+R) | Donation of a lone pair of electrons into the aromatic pi system.[9] | Weaker Effect . Partially counteracts the inductive withdrawal. |
| Net Effect | Strongly Electron-Withdrawing . | Increases the acidity of the corresponding phenol, making the saligenyl oxygen a better leaving group. |
| Table 1: Summary of the electronic effects of the 5-chlorosubstituent. |
Impact on Phosphoramidite Reactivity: The Coupling Step
During the coupling step of oligonucleotide synthesis, the activator (e.g., tetrazole) protonates the nitrogen of the diisopropylamino group, converting it into a good leaving group.[] The 5'-hydroxyl of the oligonucleotide then attacks the electrophilic phosphorus center. The efficiency of this reaction is influenced by the nature of all substituents on the phosphorus atom.
The role of the 5-chlorosaligenyl group in this step is nuanced. One might assume that because the electron-withdrawing chloro group makes the saligenyl oxygen a better leaving group, it would accelerate the coupling reaction. However, studies on the kinetics of phosphoramidite coupling reactions have shown that the nature of the alkoxy group (the -OR group on the phosphorus) has a significant impact on the reaction rate. Research by Dahl et al. demonstrated that phosphoramidites with an O-Aryl group, particularly an electron-deficient one like p-chlorophenyl (-OC6H4Cl), exhibit a much slower coupling rate compared to those with standard alkyl groups like 2-cyanoethyl (-OCH2CH2CN).[11]
This suggests that while the 5-chlorosaligenyl group is poised to be an excellent leaving group in a subsequent step, its presence on the phosphoramidite reagent itself may necessitate longer coupling times or more potent activators to achieve high coupling efficiency during the initial chain extension compared to standard nucleoside phosphoramidites. This is a critical consideration for optimizing synthesis protocols.
Role in Post-Synthetic Applications: Facilitating 5'-Modification
The primary utility of this compound is not merely to cap the oligonucleotide, but to install a reactive 5'-cycloSal phosphite triester that serves as a precursor for further modifications, most notably the synthesis of 5'-triphosphorylated oligonucleotides.[8][12]
It is in this post-synthetic step that the electron-withdrawing nature of the 5-chloro substituent becomes highly advantageous. After the full oligonucleotide has been synthesized, the 5-chlorosaligenyl group is coupled to the 5'-terminus and oxidized to a stable P(V) cyclic phosphotriester. This resulting cycloSal moiety is now a highly effective leaving group.
The mechanism proceeds as follows:
-
Nucleophilic Attack: The phosphotriester is attacked by a nucleophile. In the context of pronucleotide hydrolysis, this is typically water or hydroxide.[7] For 5'-triphosphorylation, the nucleophile is pyrophosphate.[8]
-
Ring Opening: The electron-withdrawing 5-chloro group stabilizes the resulting phenolate anion intermediate, significantly accelerating the rate of this initial ring-opening reaction. Studies on cycloSal-pronucleotides have confirmed that electron-accepting substituents in the 5-position decrease the hydrolytic stability of the triester, meaning they make the ring open more readily.[8]
-
Formation of Target Molecule: Once the ring is opened, a highly reactive benzyl phosphate diester intermediate is formed. This intermediate rapidly reacts with the pyrophosphate to form the 5'-triphosphate and release the 5-chlorosalicyl alcohol.
The chlorosubstituent's role is therefore to "prime" the cycloSal group for efficient removal, ensuring that the conversion to the 5'-triphosphate occurs in high yield under mild conditions compatible with the integrity of the synthesized oligonucleotide.
Experimental Protocol: Chemical 5'-Triphosphorylation
This protocol outlines the manual, solid-phase synthesis of a 5'-triphosphorylated oligonucleotide following automated synthesis using this compound. This method is adapted from established procedures.[8][12]
Materials:
-
Oligonucleotide synthesized on solid support (e.g., CPG) with the 5'-DMT group removed (1 µmol scale).
-
This compound (e.g., from TCI, Product No. C3326).
-
Activator solution: 0.25 M 5-(Ethylthio)-1H-tetrazole (ETT) in anhydrous acetonitrile.
-
Oxidizer solution: 0.02 M Iodine in THF/Pyridine/Water.
-
Anhydrous Acetonitrile (ACN).
-
Anhydrous Pyridine.
-
Tributylamine.
-
Tributylammonium pyrophosphate salt solution (e.g., 0.5 M in anhydrous DMF).
-
Ammonium hydroxide solution (AMA, 1:1 mixture of aqueous ammonium hydroxide and 40% aqueous methylamine).
-
Syringes and needles for anhydrous transfer.
-
Synthesis column.
Procedure:
-
Preparation:
-
Ensure the synthesized oligonucleotide on the solid support is detritylated at the 5'-terminus and dried under vacuum to remove residual solvents.[8]
-
Prepare a fresh solution of this compound (e.g., 50 mg in 0.5 mL anhydrous ACN).
-
-
Coupling of the 5-Chlorosaligenyl Moiety:
-
Using two syringes, manually push the phosphoramidite solution and the activator solution back and forth through the synthesis column for 15 minutes. Use a volume sufficient to fully wet the solid support.
-
Wash the support thoroughly with anhydrous ACN (5 x 1 mL) to remove excess reagents.
-
-
Oxidation:
-
Push the standard oxidizer solution through the column and allow it to react for 2 minutes.
-
Wash the support thoroughly with anhydrous ACN (5 x 1 mL) and dry completely under vacuum.
-
-
Triphosphorylation Reaction:
-
Prepare the pyrophosphate reaction mixture: In a dry vial, mix 1 mL of the tributylammonium pyrophosphate salt solution with 0.2 mL of tributylamine and 0.8 mL of anhydrous pyridine.
-
Push this mixture through the synthesis column and allow it to react for 30 minutes at room temperature.
-
-
Cleavage and Deprotection:
-
Extrude the solid support from the column into a screw-cap vial.
-
Add 1 mL of AMA solution to the vial.
-
Incubate at 65°C for 15 minutes to cleave the oligonucleotide from the support and remove base and phosphate protecting groups.
-
Cool the vial, centrifuge, and transfer the supernatant containing the crude 5'-triphosphorylated oligonucleotide to a new tube for purification (e.g., by HPLC).
-
Conclusion: A Tale of Two Reactivities
The 5-chlorosubstituent in this compound plays a sophisticated and dual role that is essential to its function. Its strong electron-withdrawing nature modulates the reactivity of the phosphorus center in two distinct and critical phases of oligonucleotide modification. Initially, during the phosphoramidite coupling step, its aryl-oxygen linkage may lead to slower kinetics compared to standard alkyl phosphoramidites, a factor that must be accounted for in synthesis protocols.[11] Subsequently, and more importantly, this same electronic property makes the resulting 5'-cycloSal phosphotriester an excellent leaving group, facilitating a rapid and high-yield reaction with pyrophosphate to generate the desired 5'-triphosphorylated oligonucleotide.[8] Understanding this dual character allows researchers to harness the full potential of this reagent for creating functionally complex nucleic acid molecules for advanced applications.
References
-
Zlatev, I., et al. (2022). Chemical Triphosphorylation of Oligonucleotides. Journal of Visualized Experiments, (184). [Link]
-
Zlatev, I., et al. (2022). Chemical Triphosphorylation of Oligonucleotides. PubMed, 35708233. [Link]
-
Meier, C., et al. (2002). Aryl-substituted and benzo-annulated cyc/osal-derivatives of 2',3'-dideoxy-2',3'-didehydrothymidine monophosphate--correlation of structure, hydrolysis properties and anti-HIV activity. PubMed, 12456041. [Link]
-
Dahl, B. H., Nielsen, J., & Dahl, O. (1987). Mechanistic studies on the phosphoramidite coupling reaction in oligonucleotide synthesis. I. Evidence for nucleophilic catalysis by tetrazole and rate variations with the phosphorus substituents. Nucleic Acids Research, 15(4), 1729–1743. [Link]
- BOC Sciences. (n.d.). Coupling Pathways and Activation Mechanisms in Phosphoramidite Reactions. BOC Sciences.
- Meier, C. (2006). The cycloSal-Nucleotide Delivery System. ResearchGate.
-
Glen Research. (2008). TECHNICAL BRIEF – Synthesis of Long Oligonucleotides. Glen Research Report, 21.2. [Link]
- BOC Sciences. (n.d.). Principles of Phosphoramidite Reactions in DNA Assembly. BOC Sciences.
-
Sasmal, S. (n.d.). Hammett Plots2. Scribd. [Link]
- Vedantu. (n.d.). In electrophilic aromatic substitution reaction of class 12 chemistry CBSE. Vedantu.
- Meier, C., et al. (2002). Two possible hydrolysis pathways of the cycloSal d4TMP triesters 2. ResearchGate.
-
LibreTexts Chemistry. (2020). Substituent Effects in Electrophilic Aromatic Substitution V. YouTube. [Link]
-
Wikipedia. (2023). Hammett equation. Wikipedia. [Link]
- University of Denver. (2020). Quantitative Measurement of Substituent Effects on Chemical Reactivity. MSU Denver Sites.
-
Biotage. (n.d.). Solid Phase Oligonucleotide Synthesis. Biotage. [Link]
- Cambridge University Press. (n.d.). 1 The Hammett cp relationship. Cambridge University Press Assets.
-
Hay, R. W., & Lawrance, G. A. (1976). Kinetics of hydrolysis of trans-dichloro- and trans-dibromo-(n-meso-5,12- dimethyl-1,4,8,11-tetra-azacyclotetradeca-4,11 -diene)cobalt(III) cations. Journal of the Chemical Society, Dalton Transactions, (11), 1086-1089. [Link]
- Meier, C., et al. (2002). Detailed hydrolysis scheme of the cycloSal-d4TMP 1-3. ResearchGate.
- Meier, C., et al. (2002). Study of different substituted cyclic and acyclic benzylpronucleotides of d4T relative to their hydrolytic stability and antiviral activity. Lirias - KU Leuven.
- Meier, C., et al. (2002). General scheme for the hydrolytic cleavage of cycloSal nucleotides. ResearchGate.
-
Eurofins Genomics. (n.d.). Phosphoramidite Chemistry. Eurofins Genomics. [Link]
-
Synoligo. (2024). 5' Triphosphate Oligonucleotides. Synoligo. [Link]
-
da Silva, A. C. M., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 718-727. [Link]
Sources
- 3. glenresearch.com [glenresearch.com]
- 4. Studies on the stability of trialkyl phosphates and di-(2'deoxythymidine) phosphotriesters in alkaline and neutral solution. A model study for hydrolysis of phosphotriesters in DNA and on the influence of a beta hydroxyethyl ester group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biotage.com [biotage.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. par.nsf.gov [par.nsf.gov]
- 9. Preparation of Short 5′-Triphosphorylated Oligoribonucleotides for Crystallographic and Biochemical Studies | Springer Nature Experiments [experiments.springernature.com]
- 10. Kinetics of hydrolysis of trans-dichloro- and trans-dibromo-(n-meso-5,12- dimethyl-1,4,8,11-tetra-azacyclotetradeca-4,11 -diene)cobalt(III) cations - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 11. Mechanistic studies on the phosphoramidite coupling reaction in oligonucleotide synthesis. I. Evidence for nucleophilic catalysis by tetrazole and rate variations with the phosphorus substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chemical Triphosphorylation of Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 5-Chlorosaligenyl-N,N-diisopropylphosphoramidite (CAS RN: 1620086-77-2)
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
In the landscape of nucleic acid chemistry and therapeutic development, the precise and efficient synthesis of modified oligonucleotides is paramount. 5-Chlorosaligenyl-N,N-diisopropylphosphoramidite, registered under CAS number 1620086-77-2, has emerged as a critical reagent for the chemical synthesis of 5'-triphosphorylated oligonucleotides. These molecules are of immense interest as they mimic the natural ligands for various innate immune receptors, such as RIG-I, and serve as valuable tools in the development of novel vaccine adjuvants, immunotherapies, and diagnostic probes.[1][2][3] This guide provides a comprehensive overview of the properties, synonyms, and, most importantly, the application of this phosphoramidite reagent, grounded in the principles of the cycloSal® technology.
Core Compound Identification and Properties
Nomenclature and Synonyms
The compound is most commonly referred to by its CAS number, 1620086-77-2, or its descriptive chemical name. However, several synonyms are used across commercial and academic literature:
-
Systematic Name: 6-Chloro-N,N-bis(1-methylethyl)-4H-1,3,2-benzodioxaphosphorin-2-amine[4]
-
Common Synonyms:
Physicochemical Properties
A thorough understanding of the physicochemical properties of this reagent is essential for its proper handling, storage, and application in solid-phase synthesis.
| Property | Value | Source(s) |
| CAS Registry Number | 1620086-77-2 | [4][5][6] |
| Molecular Formula | C₁₃H₁₉ClNO₂P | [11] |
| Molecular Weight | 287.72 g/mol | [4] |
| Appearance | White to almost white powder or lump; may also appear as a colorless oil. | [5] |
| Melting Point | 45 °C | [12] |
| Solubility | Soluble in anhydrous acetonitrile and dichloromethane. | [13] |
| Purity | Typically >95.0% (HPLC/T) | [5] |
| Storage Conditions | 2-8°C under an inert atmosphere (e.g., Argon). Highly sensitive to moisture and air. | [12][14] |
| Predicted XlogP | 3.9 | [11] |
Note: Phosphoramidites are notoriously sensitive to moisture and oxidation. Proper storage and handling under anhydrous and inert conditions are critical to maintain their reactivity and ensure high coupling efficiencies in oligonucleotide synthesis.[14][15]
The cycloSal® Technology: Mechanism of Action
This compound is a key component of the cycloSal® (cycloSaligenyl) pronucleotide technology.[7][9][16] This approach utilizes a salicyl alcohol derivative as a transient protecting group for the phosphate moiety. The core principle is a chemically-driven, enzyme-independent release of the desired phosphorylated molecule.[7][17][18]
The mechanism for generating a 5'-triphosphate group on a solid-support-bound oligonucleotide involves a three-step, one-pot reaction sequence following the completion of the standard oligonucleotide synthesis:
-
Phosphitylation: The this compound is activated and coupled to the free 5'-hydroxyl group of the synthesized oligonucleotide.
-
Oxidation: The resulting phosphite triester is oxidized to a stable phosphate triester. The 5-chloro substituent on the salicyl ring enhances the electrophilicity of the phosphorus center, facilitating subsequent reactions.[18]
-
Pyrophosphate Attack and Ring Opening: The support-bound 5'-cycloSal-oligonucleotide is then treated with a pyrophosphate salt. The pyrophosphate acts as a nucleophile, attacking the activated phosphorus center. This leads to the opening of the cyclic saligenyl structure and the concomitant formation of the 5'-triphosphate group.[5][10]
The final cleavage from the solid support and deprotection of the nucleobases yields the desired 5'-triphosphorylated oligonucleotide in high purity.[10]
Mechanistic Workflow Diagram
Caption: Automated workflow for 5'-triphosphorylation using cycloSal technology.
Experimental Protocol: Solid-Phase Synthesis of 5'-Triphosphorylated RNA
This protocol is adapted from the work of Sarac and Meier (2016) and is designed for use with a standard automated DNA/RNA synthesizer.[10]
Materials and Reagents
-
Oligonucleotide Synthesis: Standard phosphoramidites, solid support (e.g., CPG), and synthesis reagents (activator, capping, oxidation, deblocking solutions).
-
Triphosphorylation Reagents:
-
This compound (CAS 1620086-77-2): Prepared as a solution in anhydrous acetonitrile (e.g., 0.1 M).
-
Activator: 5-(Ethylthio)-1H-tetrazole (ETT) or similar, as used in standard synthesis.
-
Oxidizing Solution: Standard iodine/water/pyridine solution.
-
Pyrophosphate Solution: Anhydrous solution of tetrabutylammonium pyrophosphate in a suitable organic solvent (e.g., DMF or Acetonitrile/Pyridine mixture).
-
-
Cleavage and Deprotection: Concentrated ammonium hydroxide or AMA (Ammonium hydroxide/40% aqueous methylamine 1:1).
-
Purification: HPLC system with a suitable anion-exchange or reverse-phase column.
Synthesis Workflow
Caption: Step-by-step experimental workflow for 5'-ppp-oligo synthesis.
Detailed Protocol Steps
-
Automated Oligonucleotide Synthesis: Synthesize the desired RNA or DNA sequence on a 1 µmol scale using standard phosphoramidite chemistry. In the final cycle, ensure the terminal 5'-dimethoxytrityl (DMT) group is removed to expose the free 5'-hydroxyl group.[19]
-
On-Synthesizer 5'-cycloSal Coupling:
-
Deliver the activator solution to the synthesis column.
-
Deliver the solution of this compound (0.1 M in anhydrous acetonitrile) and allow to couple for the recommended time (typically 2-5 minutes).
-
-
On-Synthesizer Oxidation: Wash the column with acetonitrile and then deliver the standard oxidizing solution (e.g., 0.02 M I₂ in THF/Pyridine/Water).
-
On-Synthesizer Triphosphorylation:
-
Thoroughly wash the column with anhydrous acetonitrile.
-
Deliver the pyrophosphate solution and allow the reaction to proceed for 15-20 minutes.
-
-
Cleavage and Deprotection:
-
Remove the column from the synthesizer and dry it with argon.
-
Treat the solid support with concentrated ammonium hydroxide or AMA at room temperature or elevated temperature (e.g., 55°C) according to the requirements of the nucleobase protecting groups.
-
-
Purification: Purify the crude deprotected oligonucleotide using anion-exchange or ion-pair reverse-phase HPLC to isolate the 5'-triphosphorylated product.
-
Verification: Confirm the identity and purity of the final product by mass spectrometry (e.g., ESI-MS) and analytical HPLC or UPLC.
Applications in Research and Drug Development
The ability to efficiently synthesize 5'-triphosphorylated oligonucleotides has profound implications for immunology and therapeutic design.
Innate Immunity and RIG-I Activation
The primary application of this technology is the synthesis of ligands for the cytosolic pattern recognition receptor, RIG-I (Retinoic acid-Inducible Gene I). RIG-I is a key sensor of viral RNA, recognizing short, double-stranded RNA molecules that bear a 5'-triphosphate group.[1][2] This recognition event is a critical first step in initiating an antiviral immune response, leading to the production of type I interferons and other pro-inflammatory cytokines.
-
Vaccine Adjuvants: Synthetic 5'-ppp-RNA can be used as a potent adjuvant to enhance the immunogenicity of vaccines, driving a strong T-cell response.
-
Cancer Immunotherapy: Intratumoral administration of RIG-I agonists can remodel the tumor microenvironment, induce immunogenic cell death, and synergize with checkpoint inhibitors like anti-PD-1.
-
Antiviral Therapeutics: Direct activation of the RIG-I pathway can induce a robust antiviral state in cells, offering a potential therapeutic strategy against a range of viruses.
Biochemical and Diagnostic Tools
Beyond immunotherapy, 5'-triphosphorylated oligonucleotides are valuable research tools:
-
Enzymatic Substrates: They serve as substrates for various enzymes, including RNA ligases and polymerases, aiding in the study of nucleic acid metabolism.
-
Structural Biology: Used in the preparation of RNA-protein complexes for crystallographic or cryo-EM studies to elucidate molecular interactions.[1]
-
Diagnostic Probes: Labeled 5'-ppp-oligonucleotides can be developed for specific detection assays.
Safety and Handling
As with all phosphoramidite reagents, this compound requires careful handling.
-
General Precautions: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Moisture and Air Sensitivity: This reagent is highly sensitive to moisture and air, which can cause hydrolysis and oxidation, respectively, rendering it inactive.[14] Always handle under an inert atmosphere (e.g., argon). Use anhydrous solvents and dry glassware.[13][20]
-
Storage: Store vials tightly sealed at 2-8°C in a desiccator. Before opening, allow the vial to warm to room temperature to prevent condensation of moisture on the cold solid.
-
Disposal: Dispose of the chemical and any contaminated materials in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
This compound (CAS 1620086-77-2) is a specialized but powerful reagent that enables the routine synthesis of 5'-triphosphorylated oligonucleotides. Its application within the cycloSal® framework provides a robust and automatable method for producing these immunologically active molecules. For researchers in drug development, immunology, and nucleic acid chemistry, a comprehensive understanding of this compound's properties, mechanism, and handling is essential for harnessing its full potential in creating next-generation therapeutics and research tools.
References
-
Meier, C. (2004). Cyclosal-pronucleotides--development of first and second generation chemical trojan horses for antiviral chemotherapy. Current pharmaceutical design, 10(1), 1-1. Available at: [Link]
-
Meier, C., Renze, J., Ducho, C., & Balzarini, J. (2002). cycloSal-d4TMP pronucleotides structural variations, mechanistic insights and antiviral activity. Current topics in medicinal chemistry, 2(10), 1111-1121. Available at: [Link]
-
Semantic Scholar. (n.d.). cycloSal-d4TMP pronucleotides structural variations, mechanistic insights and antiviral activity. Retrieved from [Link]
-
Sarac, I., & Meier, C. (2016). Solid-Phase Synthesis of DNA and RNA 5'-O-Triphosphates Using cycloSal Chemistry. Current protocols in nucleic acid chemistry, 64, 4.67.1–4.67.13. Available at: [Link]
-
Meier, C. (2006). Application of the cycloSal-prodrug approach for improving the biological potential of phosphorylated biomolecules. Antiviral research, 71(2-3), 282-292. Available at: [Link]
-
Meier, C., Ruppel, M. F. H., Vukadinovic, D., & Balzarini, J. (2004). "Lock-in"-cycloSal-pronucleotides - a new generation of chemical Trojan Horses?. Mini reviews in medicinal chemistry, 4(4), 383-394. Available at: [Link]
-
Chemical Communications (RSC Publishing). (n.d.). Convenient synthesis of nucleoside 5′-triphosphates for RNA transcription. Retrieved from [Link]
-
JoVE. (2022). Chemical Triphosphorylation of Oligonucleotides. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Phosphonate prodrugs: an overview and recent advances. Retrieved from [Link]
-
Glen Research. (n.d.). Glen Report 19.13: Technical Brief - Precautions During Packaging of Phosphoramidites and Transfer into Alternative Vials. Retrieved from [Link]
-
University of Hamburg, Department of Chemistry. (2020). Design of lipophilic trojan horses for the intracellular delivery of phosphorylated nucleoside metabolites. Retrieved from [Link]
-
Cardiff University. (n.d.). Medicinal Chemistry of Phosphonate Prodrugs for Antiviral Therapy. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Solid-phase chemical synthesis of 5'-triphosphate DNA, RNA, and chemically modified oligonucleotides. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Practical and general synthesis of 5′-adenylated RNA (5′-AppRNA). Retrieved from [Link]
-
National Institutes of Health. (2007). Enzymatically activated cycloSal-d4T-monophosphates: The third generation of cycloSal-pronucleotides. Retrieved from [Link]
-
University of Hamburg, Department of Chemistry. (2020). CycloSal-Nucleotides as Chemical Reagents. Retrieved from [Link]
-
Biotage. (n.d.). Solid Phase Oligonucleotide Synthesis. Retrieved from [Link]
-
Waters Corporation. (n.d.). Raw Material Testing: Developing Methods for Quality Control of Phosphoramidites used in the Chemical Synthesis of Oligonucleotides. Retrieved from [Link]
-
Aragen Life Sciences. (n.d.). Comprehensive Phosphoramidite chemistry capabilities for the synthesis of oligonucleotides. Retrieved from [Link]
-
National Institutes of Health. (n.d.). The Structural Basis of 5′ Triphosphate Double-stranded RNA Recognition by RIG-I C-terminal Domain. Retrieved from [Link]
-
PNAS. (2009). 5′-triphosphate RNA requires base-paired structures to activate antiviral signaling via RIG-I. Retrieved from [Link]
-
Semantic Scholar. (n.d.). 5'-Triphosphate RNA Is the Ligand for RIG-I. Retrieved from [Link]
-
ChemRxiv. (n.d.). Synthesis, deprotection, and purification of diphosphorylated RNA oligonucleotides. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C13H19ClNO2P). Retrieved from [Link]
-
Pharmaffiliates. (n.d.). CAS No : 1620086-77-2 | Product Name : this compound. Retrieved from [Link]
Sources
- 1. The Structural Basis of 5′ Triphosphate Double-stranded RNA Recognition by RIG-I C-terminal Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. semanticscholar.org [semanticscholar.org]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. This compound | 1620086-77-2 | TCI AMERICA [tcichemicals.com]
- 6. This compound 95.0+%, TCI America 200 mg | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 7. Cyclosal-pronucleotides--development of first and second generation chemical trojan horses for antiviral chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
- 9. cycloSal-d4TMP pronucleotides structural variations, mechanistic insights and antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Solid-Phase Synthesis of DNA and RNA 5'-O-Triphosphates Using cycloSal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PubChemLite - this compound (C13H19ClNO2P) [pubchemlite.lcsb.uni.lu]
- 12. labsolu.ca [labsolu.ca]
- 13. trilinkbiotech.com [trilinkbiotech.com]
- 14. glenresearch.com [glenresearch.com]
- 15. waters.com [waters.com]
- 16. Application of the cycloSal-prodrug approach for improving the biological potential of phosphorylated biomolecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Design of lipophilic nucleotide prodrugs : Department of Chemistry : University of Hamburg [chemie.uni-hamburg.de]
- 18. CycloSal-Nucleotides as Chemical Reagents : Department of Chemistry : University of Hamburg [chemie.uni-hamburg.de]
- 19. par.nsf.gov [par.nsf.gov]
- 20. chemrxiv.org [chemrxiv.org]
The Cornerstone of Genetic Engineering: An In-depth Technical Guide to Phosphoramidite Chemistry for Oligonucleotide Synthesis
For researchers, scientists, and drug development professionals venturing into the world of synthetic biology and nucleic acid therapeutics, a profound understanding of oligonucleotide synthesis is not merely advantageous—it is fundamental. The ability to chemically construct specific sequences of DNA and RNA with high fidelity has underpinned countless scientific breakthroughs, from the development of PCR primers and gene sequencing to the advent of antisense therapies and CRISPR-based gene editing.[1][2] At the heart of this transformative technology lies phosphoramidite chemistry, the gold-standard method for the automated solid-phase synthesis of oligonucleotides.[3][4]
This guide provides a comprehensive exploration of the core principles and practical intricacies of phosphoramidite chemistry. Moving beyond a simple recitation of procedural steps, we will delve into the causality behind experimental choices, offering field-proven insights to empower you to optimize your synthesis workflows, troubleshoot challenges, and ultimately, harness the full potential of this powerful technology.
The Elegance of the Cycle: A Symphony of Controlled Reactions
The automated synthesis of oligonucleotides using phosphoramidite chemistry is a cyclical process, with each cycle resulting in the addition of a single nucleotide to the growing chain.[5] The entire process is conducted on a solid support, typically controlled-pore glass (CPG) or polystyrene, which simplifies the purification process by allowing reagents to be washed away at each step.[6] The synthesis proceeds in the 3' to 5' direction, the opposite of biological DNA synthesis.[5]
The four key steps in each cycle are:
-
Deblocking (Detritylation): The removal of the 5'-hydroxyl protecting group from the nucleotide bound to the solid support.
-
Coupling: The addition of the next phosphoramidite monomer to the deprotected 5'-hydroxyl group.
-
Capping: The permanent blocking of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.
-
Oxidation: The stabilization of the newly formed phosphite triester linkage to a more stable phosphate triester.
This meticulously orchestrated sequence of reactions ensures the stepwise and controlled assembly of the desired oligonucleotide sequence with remarkable efficiency.[7]
Deconstructing the Cycle: A Mechanistic Deep Dive
A nuanced understanding of the chemical transformations within each step of the synthesis cycle is paramount for achieving high-quality oligonucleotides.
Deblocking (Detritylation): Initiating the Chain Elongation
The synthesis begins with the removal of the acid-labile 4,4'-dimethoxytrityl (DMT) protecting group from the 5'-hydroxyl of the nucleoside anchored to the solid support.[8] This is typically achieved by treatment with a solution of a haloacetic acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA), in an inert solvent like dichloromethane.[8][9]
The mechanism involves the protonation of the ether oxygen of the DMT group, leading to its cleavage and the formation of a highly stable and brightly colored DMT cation (orange/red), which can be used to spectrophotometrically monitor the efficiency of each coupling step.[6][9] The resulting free 5'-hydroxyl group is now available for the subsequent coupling reaction.
It is crucial to control the detritylation time and acid concentration to prevent undesirable side reactions, most notably depurination of adenine and guanine bases.[8][9] Prolonged exposure to acid can lead to the cleavage of the glycosidic bond, resulting in the loss of the purine base and ultimately, chain cleavage during the final deprotection steps.[8]
Caption: The detritylation step exposes the 5'-hydroxyl group for the next coupling reaction.
Coupling: Forging the Phosphite Triester Linkage
This is the core reaction where a new phosphoramidite monomer is added to the growing oligonucleotide chain. The 5'-hydroxyl group of the support-bound nucleoside acts as a nucleophile, attacking the phosphorus atom of the incoming activated phosphoramidite.[10]
The phosphoramidite monomers themselves are relatively stable and require activation by a weak acid, typically a tetrazole derivative like 5-(ethylthio)-1H-tetrazole (ETT).[9][] The activator protonates the nitrogen of the diisopropylamino group on the phosphoramidite, making it a good leaving group and rendering the phosphorus atom highly electrophilic and susceptible to nucleophilic attack.[][12] This reaction results in the formation of an unstable phosphite triester linkage.[9]
To drive the reaction to completion, phosphoramidite monomers are used in significant excess.[9] The efficiency of the coupling step is critical for the overall yield of the final oligonucleotide. Even a small percentage of unreacted sites will lead to the accumulation of shorter, "failure" sequences.
Caption: The coupling reaction forms a new phosphite triester bond, extending the oligonucleotide chain.
Capping: Terminating Failure Sequences
Despite the high efficiency of the coupling reaction (typically >99%), a small fraction of the 5'-hydroxyl groups may remain unreacted.[13] If left unaddressed, these free hydroxyls will be available to couple with the next phosphoramidite in the following cycle, leading to the synthesis of oligonucleotides with internal deletions (n-1 shortmers).[13]
To prevent this, a "capping" step is introduced to permanently block these unreacted 5'-hydroxyl groups. This is typically achieved by acetylation using a mixture of acetic anhydride and a catalyst like 1-methylimidazole (NMI).[8][13] The acetylated hydroxyl groups are unreactive in all subsequent synthesis cycles, effectively terminating the elongation of these failure sequences.[8]
Caption: Capping prevents the formation of deletion mutations by blocking unreacted hydroxyl groups.
Oxidation: Stabilizing the Backbone
The newly formed phosphite triester linkage is unstable and susceptible to cleavage under the acidic conditions of the subsequent detritylation step.[6] Therefore, it must be converted to a more stable pentavalent phosphate triester. This is achieved through an oxidation reaction, typically using an iodine solution in the presence of water and a weak base like pyridine or lutidine.[9][13]
The iodine acts as the oxidizing agent, converting the P(III) center to a P(V) center, forming the natural phosphodiester backbone in a protected form.[9] The 2-cyanoethyl group on the phosphate remains as a protecting group throughout the synthesis and is removed during the final deprotection step.[6]
Caption: Oxidation stabilizes the internucleotide linkage to form a robust phosphate triester backbone.
Following the oxidation step, the cycle is complete, and the process returns to the detritylation step for the addition of the next nucleotide.[14]
The Unsung Heroes: Protecting Groups in Oligonucleotide Synthesis
The success of phosphoramidite chemistry is heavily reliant on a sophisticated system of protecting groups.[4] These chemical moieties are strategically introduced to mask reactive functional groups on the nucleoside monomers, preventing unwanted side reactions during synthesis.[15][16] An ideal protecting group should be stable under the conditions of the synthesis cycle but readily removable at the appropriate stage without damaging the oligonucleotide.[15]
There are three main classes of protecting groups employed in oligonucleotide synthesis:
-
5'-Hydroxyl Protecting Group: The DMT group is the standard choice for protecting the 5'-hydroxyl of the nucleoside phosphoramidites.[17] Its acid lability allows for its selective removal at the beginning of each synthesis cycle.[17]
-
Phosphorus Protecting Group: The β-cyanoethyl group is widely used to protect the phosphorus atom.[6] It is stable throughout the synthesis cycle but can be efficiently removed by β-elimination under basic conditions during the final deprotection step.[9]
-
Exocyclic Amine Protecting Groups: The exocyclic amino groups of adenine (A), guanine (G), and cytosine (C) are reactive and must be protected to prevent side reactions during coupling and other steps.[9] Thymine (T) does not have an exocyclic amine and therefore does not require a protecting group.[9]
| Nucleobase | Standard Protecting Group | Removal Conditions |
| Adenine (A) | Benzoyl (Bz) | Concentrated Ammonium Hydroxide, heat |
| Guanine (G) | Isobutyryl (iBu) | Concentrated Ammonium Hydroxide, heat |
| Cytosine (C) | Benzoyl (Bz) | Concentrated Ammonium Hydroxide, heat |
| Thymine (T) | None | - |
Table 1: Standard Protecting Groups for DNA Synthesis.[9]
For sensitive or modified oligonucleotides, "ultramild" or "fast-deprotecting" protecting groups such as phenoxyacetyl (Pac) for A, acetyl (Ac) for C, and isopropylphenoxyacetyl (iPr-Pac) for G are employed.[9][18] These groups can be removed under milder basic conditions, preserving the integrity of delicate modifications.[18]
From Synthesis to Application: Cleavage, Deprotection, and Purification
Once the desired sequence has been assembled, the oligonucleotide must be cleaved from the solid support and all remaining protecting groups must be removed before it can be used in downstream applications.[19] This process, collectively known as deprotection, typically involves treatment with a strong base, most commonly concentrated ammonium hydroxide, often at elevated temperatures.[20]
The deprotection process can be broken down into three key events:
-
Cleavage from the Solid Support: The ester linkage connecting the 3'-end of the oligonucleotide to the solid support is hydrolyzed.[21]
-
Phosphate Deprotection: The β-cyanoethyl protecting groups are removed from the phosphate backbone via β-elimination.[9]
-
Base Deprotection: The protecting groups on the exocyclic amines of A, G, and C are removed.[21]
For RNA synthesis, an additional deprotection step is required to remove the 2'-hydroxyl protecting group (e.g., TBDMS).[20]
Following deprotection, the crude oligonucleotide product is a mixture of the full-length product, truncated sequences (from capping), and small molecules from the cleavage and deprotection steps.[22] Purification is therefore essential to isolate the desired full-length oligonucleotide.[23]
Several purification techniques are available, with the choice depending on the length of the oligonucleotide, the required purity, and the scale of the synthesis.
| Purification Method | Principle | Best Suited For |
| Desalting | Size exclusion chromatography to remove small molecules. | Short oligonucleotides (<35 bases) for non-critical applications like PCR.[19] |
| Reversed-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity. Can be performed with the 5'-DMT group on ("trityl-on") for enhanced separation of the full-length product from failure sequences.[24] | High-purity purification of a wide range of oligonucleotide lengths.[22][25] |
| Ion-Exchange HPLC (IE-HPLC) | Separation based on the net negative charge of the phosphodiester backbone. | Purification of longer oligonucleotides and those with significant secondary structure.[24] |
| Polyacrylamide Gel Electrophoresis (PAGE) | Separation based on size and charge. | High-resolution purification for demanding applications, but can be time-consuming.[22] |
Table 2: Common Oligonucleotide Purification Methods.
Scaling Up: Challenges and Considerations in Large-Scale Synthesis
While automated solid-phase synthesis is highly efficient for research-scale production, manufacturing oligonucleotides on a large scale for therapeutic applications presents a unique set of challenges.[26][27]
-
Scalability: Solid-phase synthesis has inherent limitations in batch size.[27] Novel supports with higher loading capacities and alternative synthesis platforms like solution-phase synthesis are being explored to meet the growing demand.[27][28]
-
Cost of Goods: The high cost of raw materials, particularly phosphoramidite monomers and specialized reagents, is a significant driver of manufacturing costs.[26][29]
-
Process Mass Intensity (PMI): Oligonucleotide synthesis generates a substantial amount of chemical waste, making it an environmentally intensive process.[26][30] Efforts are underway to develop greener synthesis methods and improve solvent recycling.[28]
-
Purification: Purification is a major bottleneck in large-scale manufacturing, accounting for a significant portion of the overall cost and time.[26] Developing robust and scalable purification methods is a key area of focus.[30]
-
Quality Control: Ensuring batch-to-batch consistency and meeting the stringent quality standards of regulatory agencies is paramount for therapeutic oligonucleotides.[29][30]
Conclusion: A Continuously Evolving Core Technology
Phosphoramidite chemistry has been the workhorse of oligonucleotide synthesis for decades, and its impact on modern biology and medicine is undeniable. The continuous refinement of this chemistry, from the development of novel protecting groups and activators to the optimization of synthesis cycles and purification protocols, has enabled the routine production of high-quality DNA and RNA for a vast array of applications.
As the demand for synthetic oligonucleotides continues to grow, particularly in the therapeutic space, the field will undoubtedly witness further innovations aimed at improving efficiency, scalability, and sustainability. A deep, mechanistic understanding of phosphoramidite chemistry will remain an invaluable asset for any scientist or researcher working at the forefront of this exciting and rapidly evolving field.
References
-
ATDBio. (n.d.). Nucleic Acids Book - Chapter 5: Solid-phase oligonucleotide synthesis. Retrieved from [Link]
-
Wikipedia. (2023). Oligonucleotide synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). The Phosphoramidite Approach for Oligonucleotide Synthesis. Retrieved from [Link]
-
Waters Corporation. (n.d.). HPLC Purification of Long Synthetic Oligonucleotides. Retrieved from [Link]
-
Single Use Support. (2024, October 25). Oligonucleotide manufacturing – challenges & solutions. Retrieved from [Link]
-
Insights.bio. (2025, June 27). Oligonucleotide manufacturing innovation: challenges, risks, and opportunities. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Protecting Groups in Oligonucleotide Synthesis. Retrieved from [Link]
-
Phenomenex. (n.d.). Oligonucleotide Purification. Retrieved from [Link]
-
Beaucage, S. L. (2013). Synthesis of DNA/RNA and Their Analogs via Phosphoramidite and H-Phosphonate Chemistries. Current Protocols in Nucleic Acid Chemistry, 55(1), 3.1.1–3.1.25. [Link]
-
Reddy, M. P., Hanna, N. B., & Farooqui, F. (1997). Ultrafast Cleavage and Deprotection of Oligonucleotides. Synthesis and Use of CAc Derivatives. Nucleosides and Nucleotides, 16(7-9), 1589–1592. [Link]
-
Dahl, B. H., Nielsen, J., & Dahl, O. (1987). Mechanistic studies on the phosphoramidite coupling reaction in oligonucleotide synthesis. I. Evidence for nucleophilic catalysis by tetrazole and rate variations with the phosphorus substituents. Nucleic Acids Research, 15(4), 1729–1743. [Link]
-
ResearchGate. (n.d.). HPLC Purification of Long Synthetic Oligonucleotides. Retrieved from [Link]
-
Glen Research. (n.d.). Oligonucleotide Deprotection Guide. Retrieved from [Link]
-
Biomers.net. (n.d.). Synthesis of Oligonucleotides. Retrieved from [Link]
-
ATDBio. (n.d.). Nucleic Acids Book - Chapter 7: Purification and characterisation of oligonucleotides. Retrieved from [Link]
-
Glen Research. (n.d.). Deprotection Guide. Retrieved from [Link]
-
Glen Research. (n.d.). Large Scale Oligonucleotide Synthesis. Retrieved from [Link]
-
Twist Bioscience. (n.d.). Phosphoramidite Chemistry for DNA Synthesis. Retrieved from [Link]
-
Biotage. (2022). Solid Phase Oligonucleotide Synthesis. Retrieved from [Link]
-
Glen Research. (n.d.). Protecting Groups for DNA, RNA and 2'-OMe-RNA Monomers. Retrieved from [Link]
-
Oxford Global. (2023, September 19). Revolutionizing Biologics: Unveiling the Challenges and Innovations in Large-Scale Oligonucleotide Synthesis. Retrieved from [Link]
-
Exactmer. (2025, January 20). The Challenges of Oligonucleotide Synthesis: Addressing Key Hurdles in Biotechnology. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]
-
Kumar, P., et al. (1998). Rapid conditions for the cleavage of oligodeoxyribonucleotides from cis-diol-bearing universal polymer supports and their deprotection. Nucleic Acids Research, 26(13), 3111–3115. [Link]
-
Horn, T., & Urdea, M. S. (1989). Acid binding and detritylation during oligonucleotide synthesis. Nucleic Acids Research, 17(17), 6959–6967. [Link]
-
ACS Publications. (2025, September 10). Kinetic Modeling of Solid-Phase Oligonucleotide Synthesis: Mechanistic Insights and Reaction Dynamics. Retrieved from [Link]
-
Wikipedia. (2023). Protecting group. Retrieved from [Link]
-
ACS Publications. (2023, February 22). Expansion of Phosphoramidite Chemistry in Solid-Phase Oligonucleotide Synthesis: Rapid 3′-Dephosphorylation and Strand Cleavage. Retrieved from [Link]
Sources
- 1. blog.biosearchtech.com [blog.biosearchtech.com]
- 2. Synthesis of DNA/RNA and Their Analogs via Phosphoramidite and H-Phosphonate Chemistries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lifesciences.danaher.com [lifesciences.danaher.com]
- 4. twistbioscience.com [twistbioscience.com]
- 5. biotage.com [biotage.com]
- 6. atdbio.com [atdbio.com]
- 7. researchgate.net [researchgate.net]
- 8. blog.biosearchtech.com [blog.biosearchtech.com]
- 9. DNA Oligonucleotide Synthesis [sigmaaldrich.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 12. Mechanistic studies on the phosphoramidite coupling reaction in oligonucleotide synthesis. I. Evidence for nucleophilic catalysis by tetrazole and rate variations with the phosphorus substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 14. biomers.net | Synthesis - biomers.net Oligonucleotides [biomers.net]
- 15. Protecting Groups in Oligonucleotide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 16. Protecting group - Wikipedia [en.wikipedia.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. glenresearch.com [glenresearch.com]
- 19. blog.biosearchtech.com [blog.biosearchtech.com]
- 20. glenresearch.com [glenresearch.com]
- 21. glenresearch.com [glenresearch.com]
- 22. waters.com [waters.com]
- 23. Oligonucleotide Purification: Phenomenex [phenomenex.com]
- 24. atdbio.com [atdbio.com]
- 25. researchgate.net [researchgate.net]
- 26. susupport.com [susupport.com]
- 27. Oligonucleotide manufacturing innovation: challenges, risks, and opportunities [insights.bio]
- 28. glenresearch.com [glenresearch.com]
- 29. oxfordglobal.com [oxfordglobal.com]
- 30. exactmer.com [exactmer.com]
Harnessing Intramolecular-Cyclization Chemistry for Cellular Delivery: A Technical Guide to cycloSal Technology
Abstract: The therapeutic potential of nucleoside analogues is often hampered by their reliance on intracellular phosphorylation, a process that can be inefficient and a locus for drug resistance. Pronucleotide strategies aim to bypass this critical step by delivering a pre-phosphorylated nucleoside. This guide provides an in-depth examination of the cycloSaligenyl (cycloSal) technology, a sophisticated pronucleotide system that utilizes a chemically-driven, tandem reaction mechanism to release nucleoside monophosphates within the cell. We will explore the core design principles, the elegant intramolecular cyclization mechanism, detailed synthetic methodologies, and the broad applications of this "chemical Trojan horse" approach in modern drug development.
Introduction: The Pronucleotide Imperative
Nucleoside analogues are cornerstones of antiviral and anticancer chemotherapy.[1] Their biological activity, however, is not inherent. Upon cellular uptake, they must undergo a series of phosphorylation steps, catalyzed by host or viral kinases, to be converted into their active triphosphate forms.[1] This enzymatic cascade is frequently a metabolic bottleneck, limiting the efficacy of the parent drug.[1] Furthermore, mutations in these kinases can lead to significantly reduced phosphorylation, a common mechanism of drug resistance.[2]
The pronucleotide concept offers a direct solution to this challenge. By covalently attaching lipophilic masking groups to the phosphate moiety of a nucleotide, the negative charge is neutralized.[3][4] This structural modification transforms the hydrophilic nucleotide into a membrane-permeable phosphotriester that can diffuse into the cell. Once inside, the masking groups are cleaved, liberating the active nucleotide monophosphate and effectively bypassing the often-problematic first phosphorylation step.[5] The cycloSal technology represents a particularly elegant and efficient implementation of this strategy.[3]
The cycloSal Concept: A Self-Activating Delivery System
The cycloSal technology, pioneered by Professor Chris Meier and his group, is a pronucleotide approach distinguished by its unique, purely chemical-driven release mechanism.[1][3] Unlike many other pronucleotide systems that rely on enzymatic cleavage, the cycloSal system is designed to be self-activating under specific pH conditions.[2][6]
Chemical Structure and Design Principles
The core of the technology is a salicyl alcohol (2-hydroxybenzyl alcohol) moiety that is esterified to the two remaining acidic hydroxyl groups of a nucleoside monophosphate, forming a cyclic phosphotriester—specifically, a 1,3,2-dioxaphosphorinane-2-oxide ring system.[7] This lipophilic construct effectively masks the phosphate charge, dramatically increasing its ability to cross the cell membrane.[2][8]
Key design features include:
-
Lipophilicity: The aromatic cycloSal moiety renders the entire molecule sufficiently lipophilic for passive diffusion across cellular membranes. Log P values can be increased 7- to 100-fold compared to the parent nucleoside.[2][8]
-
Tunable Stability: The electronic properties of the salicyl ring can be modified by introducing substituents. Electron-withdrawing groups (e.g., -Cl, -NO2) at the 5-position increase the acidity of the phenolic hydroxyl group, accelerating the hydrolysis rate. Conversely, electron-donating groups (e.g., -CH3, -OCH3) stabilize the phosphotriester, slowing the release.[2][6][9] This allows for the rational design of pronucleotides with tailored release kinetics.[2]
-
Stereochemistry: The phosphorus atom in the cycloSal ring is a chiral center, meaning the pronucleotides are synthesized as a mixture of two diastereomers (R_P_ and S_P_).[10] These diastereomers can exhibit surprisingly different biological activities, toxicities, and hydrolysis stabilities, with differences in antiviral potency ranging from 3- to 80-fold.[2][10] This highlights the critical importance of stereoselective synthesis or diastereomer separation in optimizing drug candidates.[10]
Mechanism of Action: A Tandem Reaction Cascade
The genius of the cycloSal system lies in its tandem reaction mechanism for releasing the nucleotide.[2] It is a two-step process initiated by the cleavage of the phenolic ester bond, which is the most labile bond in the phosphotriester structure.
-
Initiation - Phenolic Ester Cleavage: Under mildly basic conditions (such as the physiological pH of the cytoplasm, ~7.3), a nucleophilic attack (typically by water/hydroxide) cleaves the bond between the phosphorus and the phenolic oxygen of the salicyl moiety.[1][11]
-
Intramolecular Cyclization & Release: This initial cleavage generates a phosphodiester intermediate. The now-free benzylic alcohol group of the salicylate is positioned in close proximity to the phosphorus center, enabling a rapid and highly favored intramolecular transesterification (cyclization). This step expels the nucleoside monophosphate as the leaving group and forms a stable, six-membered cyclic salicylate phosphate byproduct.
This chemically driven, tandem reaction ensures a clean and efficient release of the desired nucleotide monophosphate directly within the cell, without requiring enzymatic intervention.[2][12]
Caption: Mechanism of cycloSal-pronucleotide activation.
Synthesis of cycloSal-Pronucleotides: A Step-by-Step Protocol
The synthesis of cycloSal-pronucleotides is typically achieved by reacting the parent nucleoside with a pre-formed, reactive cycloSal phosphorylating agent.[13] While several methods exist, the use of phosphorus(III) reagents like cycloSal-chlorophosphanes or phosphoramidites followed by oxidation is often favored due to high reactivity and good yields.[2][13]
General Synthetic Strategy
The core transformation is the formation of a phosphotriester bond at the 5'-hydroxyl group of the nucleoside. The phosphoramidite method is particularly effective, especially for nucleosides with sensitive functional groups (e.g., cytosine), as it proceeds under milder conditions than the chlorophosphane approach.[13]
Example Protocol: Synthesis of a cycloSal-d4T Derivative via the Phosphoramidite Method
This protocol describes the synthesis of a cycloSal derivative of Stavudine (d4T), a well-studied anti-HIV nucleoside analogue.[13]
Materials and Reagents:
-
Stavudine (d4T)
-
3-Methyl-cycloSal-N,N-diisopropylphosphoramidite (phosphorylating agent)
-
Pyridinium chloride (PyH+Cl-) or Tetrazole (activator)
-
tert-Butyl hydroperoxide (TBHP, oxidant)
-
Anhydrous Acetonitrile (CH3CN)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Preparation of Reactants: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve Stavudine (1.0 equivalent) and the phosphoramidite reagent (1.2 equivalents) in anhydrous acetonitrile.
-
Rationale: Anhydrous conditions are critical to prevent hydrolysis of the highly reactive phosphoramidite reagent.
-
-
Activation and Coupling: Add the activator, pyridinium chloride (1.5 equivalents), to the solution at 0 °C. Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Rationale: Weak acids like pyridinium chloride catalyze the reaction between the nucleoside's hydroxyl group and the phosphoramidite.[13] This forms a transient P(III) phosphite triester intermediate.
-
-
Oxidation: Once the coupling is complete (as indicated by TLC), cool the reaction mixture to room temperature and add tert-Butyl hydroperoxide (TBHP, 1.5 equivalents). Stir for 1 hour.
-
Workup and Extraction: Quench the reaction by adding saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Rationale: The aqueous workup removes water-soluble reagents and byproducts.
-
-
Purification: Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., hexane/ethyl acetate or DCM/methanol) to yield the pure cycloSal-d4T phosphotriester as a mixture of diastereomers.
-
Rationale: Chromatography is necessary to separate the product from unreacted starting materials and non-polar byproducts. In some cases, semipreparative HPLC can be used to separate the individual R_P_ and S_P_ diastereomers.[2]
-
-
Characterization: Confirm the structure and purity of the final product using NMR (¹H, ¹³C, ³¹P) and Mass Spectrometry.
Caption: Experimental workflow for cycloSal-pronucleotide synthesis.
Applications in Drug Development
The cycloSal technology has been successfully applied to a wide range of nucleoside analogues, enhancing their therapeutic profiles in antiviral and anticancer applications.[7][13] A key advantage is the ability to bypass resistance mechanisms based on deficient thymidine kinase (TK).[2]
Antiviral Therapy
The most extensive application of cycloSal has been in antiviral drug development, particularly for HIV. By delivering the monophosphate form, cycloSal derivatives can be highly effective in cells that cannot perform the first phosphorylation step.[2]
| Compound | Parent Nucleoside | Target Virus | Cell Line | EC₅₀ (µM) of Parent | EC₅₀ (µM) of cycloSal-Prodrug | Fold Improvement |
| cycloSal-d4TMP | d4T | HIV-1 | CEM/TK⁻ | > 100 | 0.04 - 0.2 | >500x |
| cycloSal-AZTMP | AZT | HIV-1 | CEM/TK⁻ | > 100 | ~ 0.1 | >1000x |
| cycloSal-ddAMP | ddA | HIV-1 | CEM/0 | 10.5 | 0.01 | ~1000x |
| cycloSal-d4AMP | d4A | HIV-1 | CEM/0 | 3.0 | 0.005 | 600x |
Data compiled from references[2][8]. EC₅₀ values are representative and can vary between specific cycloSal derivatives and diastereomers.
As the table demonstrates, the cycloSal approach can convert a nucleoside that is completely inactive in TK-deficient cells into a highly potent agent.[2] It can also dramatically improve the potency of purine nucleosides like ddA and d4A in wild-type cells.[8]
"Lock-In" and Next-Generation Concepts
To further enhance intracellular drug concentrations, second and third-generation cycloSal systems have been developed.[3][15][16] The "lock-in" concept involves adding an enzyme-cleavable group (e.g., an ester) to the cycloSal moiety.[1] After the pronucleotide enters the cell, cellular esterases cleave this group, creating a polar, charged molecule that is trapped inside the cell, thereby increasing the intracellular concentration and subsequent release of the active nucleotide.[1][16]
Conclusion and Future Perspectives
The cycloSal technology provides a robust and chemically elegant platform for the intracellular delivery of nucleoside monophosphates. Its reliance on a predictable, pH-driven chemical hydrolysis mechanism offers a distinct advantage over enzyme-dependent systems. By bypassing the initial, often rate-limiting, phosphorylation step, cycloSal-pronucleotides can overcome key mechanisms of drug resistance and significantly enhance the potency of nucleoside analogues. The ability to fine-tune release kinetics through synthetic modification and the development of "lock-in" strategies ensure that the cycloSal approach will remain a valuable tool in the ongoing development of novel antiviral, anticancer, and even antibacterial agents.[6][7][9]
References
-
Phosphoramidite Chemistry for the Synthesis of cycloSal-Pro-Nucleotides. (1999). Nucleosides and Nucleotides, 18:4-5, 937-940. Available at: [Link]
-
Diastereoselective synthesis of cyclosaligenyl-nucleosyl-phosphotriesters. (2011). Chemistry, 17(6), 1851-1859. Available at: [Link]
-
Cyclosal-pronucleotides--development of first and second generation chemical trojan horses for antiviral chemotherapy. (2004). Frontiers in Bioscience, 9, 873-890. Available at: [Link]
-
cycloSal Phosphates as Chemical Trojan Horses for Intracellular Nucleotide and Glycosylmonophosphate Delivery — Chemistry Meets Biology. (2006). European Journal of Organic Chemistry, 2006(5), 1081-1102. Available at: [Link]
-
Cyclosal-pronucleotides--development of first and second generation chemical trojan horses for antiviral chemotherapy. (2004). ResearchGate. Available at: [Link]
-
Cyclosaligenyl-2',3'-dideoxy-2',3'-didehydrothymidine monophosphate (cycloSal-d4TMP): synthesis and antiviral evaluation of a new d4TMP delivery system. (1998). Journal of Medicinal Chemistry, 41(8), 1327-1337. Available at: [Link]
-
Application of the cycloSal-prodrug approach for improving the biological potential of phosphorylated biomolecules. (2006). Antiviral Research, 71(2-3), 295-300. Available at: [Link]
-
"Lock-in"-cycloSal-pronucleotides - a new generation of chemical Trojan Horses? (2004). Mini Reviews in Medicinal Chemistry, 4(4), 383-394. Available at: [Link]
-
Publications by Chris Meier. Universität Hamburg. Available at: [Link]
-
cycloSal-d4TMP pronucleotides structural variations, mechanistic insights and antiviral activity. (2002). Current Topics in Medicinal Chemistry, 2(10), 1111-1121. Available at: [Link]
-
Cyclosal-pronucleotides—development of first and second generation chemical trojan horses for antiviral chemotherapy. (2004). Frontiers in Bioscience-Landmark, 9(1), 873-890. Available at: [Link]
-
Design of lipophilic trojan horses for the intracellular delivery of phosphorylated nucleoside metabolites. (2020). Universität Hamburg. Available at: [Link]
-
Enzymatically activated cycloSal-d4T-monophosphates: The third generation of cycloSal-pronucleotides. (2007). Journal of Medicinal Chemistry, 50(7), 1644-1653. Available at: [Link]
-
New Application of cycloSaligenyl Prodrugs Approach for the Delivery of Fosfoxacin Derivatives in Mycobacteria. (2021). Pharmaceuticals, 14(1), 53. Available at: [Link]
-
cycloSal-Nucleotides as Chemical Reagents. (2020). Universität Hamburg. Available at: [Link]
-
Intracellular trapping of cycloSal-pronucleotides: modification of prodrugs with amino acid esters. (2008). Journal of Medicinal Chemistry, 51(20), 6592-6598. Available at: [Link]
-
Stereoselective synthesis and antiviral activity of methyl-substituted cycloSal-pronucleotides. (2012). Journal of Medicinal Chemistry, 55(16), 7245-7252. Available at: [Link]
-
Stereoselective Synthesis and Antiviral Activity of Methyl-Substituted cycloSal-Pronucleotides. (2012). Journal of Medicinal Chemistry, 55(16), 7245-7252. Available at: [Link]
-
Solid-Phase Synthesis of DNA and RNA 5'-O-Triphosphates Using cycloSal Chemistry. (2016). Current Protocols in Nucleic Acid Chemistry, 64, 4.67.1-4.67.13. Available at: [Link]
-
MEP Pathway: First-Synthesized IspH-Directed Prodrugs with Potent Antimycobacterial Activity. (2024). Microorganisms, 12(1), 1. Available at: [Link]
-
The cycloSal-Nucleotide Delivery System. (2002). Semantic Scholar. Available at: [Link]
-
cycloSal-Pronucleotides of 2',3'-dideoxyadenosine and 2',3'-dideoxy-2',3'-didehydroadenosine: synthesis and antiviral evaluation of a highly efficient nucleotide delivery system. (1999). Journal of Medicinal Chemistry, 42(9), 1604-1614. Available at: [Link]
Sources
- 1. Design of lipophilic nucleotide prodrugs : Department of Chemistry : University of Hamburg [chemie.uni-hamburg.de]
- 2. cycloSal-2',3'-dideoxy-2',3'-didehydrothymidine monophosphate (cycloSal-d4TMP): synthesis and antiviral evaluation of a new d4TMP delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclosal-pronucleotides--development of first and second generation chemical trojan horses for antiviral chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cycloSal-d4TMP pronucleotides structural variations, mechanistic insights and antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New Application of cycloSaligenyl Prodrugs Approach for the Delivery of Fosfoxacin Derivatives in Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Application of the cycloSal-prodrug approach for improving the biological potential of phosphorylated biomolecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cycloSal-Pronucleotides of 2',3'-dideoxyadenosine and 2', 3'-dideoxy-2',3'-didehydroadenosine: synthesis and antiviral evaluation of a highly efficient nucleotide delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MEP Pathway: First-Synthesized IspH-Directed Prodrugs with Potent Antimycobacterial Activity [mdpi.com]
- 10. Diastereoselective synthesis of cyclosaligenyl-nucleosyl-phosphotriesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CycloSal-Nucleotides as Chemical Reagents : Department of Chemistry : University of Hamburg [chemie.uni-hamburg.de]
- 12. imrpress.com [imrpress.com]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. "Lock-in"-cycloSal-pronucleotides - a new generation of chemical Trojan Horses? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Enzymatically activated cycloSal-d4T-monophosphates: The third generation of cycloSal-pronucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
Theoretical principles of solid-phase oligonucleotide synthesis.
An In-Depth Technical Guide to the Theoretical Principles of Solid-Phase Oligonucleotide Synthesis
Introduction: The Bedrock of Modern Genomics and Therapeutics
Oligonucleotide synthesis, the chemical construction of nucleic acid fragments, is a cornerstone of modern molecular biology, underpinning a vast array of applications from polymerase chain reaction (PCR) and DNA sequencing to gene editing, diagnostics, and the development of nucleic acid-based therapeutics.[1][2][3] The ability to rapidly and inexpensively generate custom-made oligonucleotides with a defined sequence has been a driving force in biotechnology for over three decades.[1][4]
While early methods like the phosphodiester and phosphotriester approaches were groundbreaking, they were limited in efficiency and scalability.[2][5] The field was revolutionized by the development of the phosphoramidite method, which, when coupled with the solid-phase synthesis strategy pioneered by Bruce Merrifield, became the undisputed gold standard.[6][7][8] This guide provides a detailed exploration of the theoretical and mechanistic principles of solid-phase phosphoramidite chemistry, designed for researchers, scientists, and drug development professionals who seek a deeper understanding of this powerful technology.
The solid-phase approach offers profound advantages over traditional solution-phase synthesis. By anchoring the growing oligonucleotide chain to an insoluble support, excess reagents and by-products from each reaction step can be simply washed away.[6][7] This enables the use of a large excess of reagents to drive reactions to near-quantitative completion and facilitates the automation that makes modern high-throughput synthesis possible.[4][6][7]
Part 1: The Chemical Foundation: Phosphoramidite Monomers and the Logic of Protection
The success of automated oligonucleotide synthesis hinges on the elegant design of the nucleoside phosphoramidite building blocks. To achieve the required sequence-specific coupling, all other reactive functional groups within the nucleoside must be temporarily masked with protecting groups.[1][4][9] This strategy prevents unwanted side reactions and ensures that chain elongation occurs only at the desired position.
5'-Hydroxyl Protection: The Gatekeeper of the Cycle
The 5'-hydroxyl group of the incoming nucleoside is protected by a 4,4'-dimethoxytrityl (DMT) group. This bulky protecting group serves two critical functions:
-
Selective Removal: The DMT group is highly labile to mild acid treatment but stable to the other conditions in the synthesis cycle.[10] This orthogonality is key, allowing its removal to expose the 5'-hydroxyl for the next coupling step without disturbing other protecting groups.
-
Real-Time Monitoring: Upon cleavage with acid, the DMT group forms a stable, bright orange-colored carbocation (DMT+). The intensity of this color, which can be measured spectrophotometrically at 495 nm, is directly proportional to the amount of DMT released and thus provides a real-time measurement of the coupling efficiency of the preceding cycle.[6] This immediate feedback is a self-validating system, allowing for the assessment of synthesis quality at every step.
Nucleobase Protection: Preventing Side Reactions
The exocyclic amino groups of adenine (A), cytosine (C), and guanine (G) are nucleophilic and would interfere with the coupling chemistry if left unprotected. Thymine (T) and uracil (U) lack an exocyclic amino group and therefore do not require this protection.[1][11] Standard protecting groups are acyl groups that are stable throughout the synthesis but can be removed with a strong base during the final deprotection step.
| Nucleobase | Standard Protecting Group | Abbreviation |
| Adenine | Benzoyl | Bz |
| Cytosine | Benzoyl | Bz |
| Guanine | Isobutyryl | iBu |
Table 1: Standard Nucleobase Protecting Groups. These groups are chosen for their stability during the synthesis cycle and their reliable removal during final deprotection with aqueous ammonia.[1][11]
For oligonucleotides containing sensitive modifications that cannot withstand harsh ammonia treatment, "ultramild" protecting groups such as phenoxyacetyl (Pac), acetyl (Ac), or isopropylphenoxyacetyl (iPr-Pac) are employed, allowing for gentler deprotection conditions.[1]
Phosphate Protection: Ensuring Backbone Integrity
The phosphoramidite itself contains a protecting group on one of its oxygen atoms. The 2-cyanoethyl group is almost universally used for this purpose.[5][6] It is stable to both the acidic and basic conditions of the synthesis cycle but is readily removed by β-elimination under the final ammoniacal deprotection conditions.[6] This prevents branching and other unwanted reactions at the phosphorus center.
The Phosphoramidite Moiety: The Reactive Core
The 3'-hydroxyl group of the nucleoside is converted into a phosphoramidite. This phosphorus (III) species, typically bearing a diisopropylamino ((iPr)2N) group, is relatively stable for storage but becomes highly reactive upon protonation by a weak acid activator.[6][8][12] This "activatable" nature is central to the rapid and efficient coupling reaction.
Part 2: The Core Synthesis Cycle: A Step-by-Step Mechanistic Exploration
Oligonucleotide synthesis is a cyclical process, with each cycle adding one nucleotide to the growing chain. The process proceeds in the 3' to 5' direction, which is the opposite of enzymatic DNA synthesis.[4][7] A single cycle consists of four distinct chemical steps: detritylation, coupling, capping, and oxidation.
Step 1: Detritylation (Deblocking)
-
Objective: To remove the 5'-DMT protecting group from the support-bound nucleoside, exposing a free 5'-hydroxyl group for the next coupling reaction.[11][13]
-
Reagents: A solution of a mild acid, typically trichloroacetic acid (TCA) in an inert solvent like dichloromethane.[6][11]
-
Mechanism: The acid protonates the ether oxygen of the DMT group, leading to its cleavage and the formation of the highly stable, orange-colored DMT carbocation.
-
Causality & Insight: The reaction is rapid and quantitative.[6] However, prolonged exposure to acid can cause depurination, especially at adenine and guanine residues, which would lead to chain cleavage during the final basic deprotection. Therefore, the detritylation step is performed for a carefully controlled, short duration. The collected orange solution is measured to determine the stepwise yield, providing critical quality control.
Step 2: Coupling (Activation & Condensation)
-
Objective: To form a new internucleotide bond (a phosphite triester) between the free 5'-hydroxyl group of the growing chain and the incoming phosphoramidite monomer.[11][13]
-
Reagents: The appropriate nucleoside phosphoramidite and a weak acid activator, such as 5-(ethylthio)-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (DCI), dissolved in anhydrous acetonitrile.[11][14]
-
Mechanism: The activator protonates the nitrogen atom of the phosphoramidite's diisopropylamino group, converting it into an excellent leaving group. The nucleophilic 5'-hydroxyl of the support-bound chain then attacks the electrophilic phosphorus center, forming the new linkage.[6][11]
-
Causality & Insight: This reaction is extremely sensitive to moisture, as water can react with the activated phosphoramidite and inhibit coupling.[15] To ensure the reaction proceeds to near completion (>99%), a large molar excess of both the phosphoramidite and the activator is used.[6][14] Incomplete coupling results in deletion mutations (n-1 sequences), compromising the quality of the final product.
Step 3: Capping
-
Objective: To permanently and irreversibly block any 5'-hydroxyl groups that failed to react during the coupling step.[4][16][]
-
Reagents: A mixture of acetic anhydride (Cap A) and a catalyst, typically N-methylimidazole (NMI) (Cap B).[6][7][16]
-
Mechanism: The highly reactive mixture acetylates the unreacted 5'-hydroxyl groups, forming a stable and unreactive 5'-acetyl ester cap.[6][7]
-
Causality & Insight: This is arguably the most important quality control step in the entire cycle. Without capping, the unreacted hydroxyl groups would be available to couple in the next cycle, leading to the synthesis of oligonucleotides with an internal base deletion.[4][6] These "n-1" failure sequences are extremely difficult to purify from the desired full-length product due to their similar length and physical properties.[15]
Step 4: Oxidation
-
Objective: To stabilize the newly formed internucleotide linkage by converting it from the unstable P(III) state to the more stable, natural P(V) state.[13][14][]
-
Reagents: A solution of iodine (I₂) in the presence of water and a mild base like pyridine or lutidine.[6][7][14]
-
Mechanism: The iodine oxidizes the phosphite triester to a phosphate triester.[4][6]
-
Causality & Insight: The P(III) phosphite triester linkage is unstable to the acidic conditions of the subsequent detritylation step.[6][7] Oxidation creates a robust phosphate backbone that can withstand the remainder of the synthesis cycles. For the synthesis of therapeutic oligonucleotides with nuclease resistance, this step is replaced by a sulfurization step (e.g., using a reagent like Beaucage's Reagent or PADS) to create a phosphorothioate (P=S) backbone.[4][14]
Part 3: The Solid Support: The Anchor of Synthesis
The entire process is made possible by anchoring the first nucleoside to an insoluble solid support. This simplifies the workflow by allowing for the removal of excess reagents and soluble by-products through simple filtration and washing, a principle first established by Merrifield for peptide synthesis.[6][7]
-
Controlled Pore Glass (CPG): This is the most common support for oligonucleotide synthesis.[4][6] It is a rigid, non-swelling glass matrix with defined pore sizes. The pore diameter is a critical parameter; it must be large enough to accommodate the growing oligonucleotide chain to prevent steric hindrance and ensure efficient diffusion of reagents.[6][7] For example, 500Å CPG is suitable for short oligos (<40 bases), while 1000Å CPG is used for sequences up to 100 bases.[6][7]
-
Polystyrene (PS): Polystyrene supports are also used and offer advantages such as higher loading capacity, making them suitable for the large-scale synthesis of shorter oligonucleotides.[6][7]
The first nucleoside is attached to the CPG or PS support via a cleavable linker arm, most commonly a succinyl linker . This linker is stable to all reagents used during the synthesis cycles but is readily hydrolyzed by concentrated ammonium hydroxide during the final cleavage step.[6]
Part 4: Post-Synthesis: Liberation and Purification
Once the final base has been added and the last cycle is complete, the oligonucleotide must be liberated from the support and fully deprotected to become a biologically active molecule.
-
Cleavage and Deprotection: This is typically accomplished in a single step by heating the solid support in concentrated aqueous ammonia .[6] This treatment concurrently:
-
Purification: The crude product from synthesis is a mixture containing the desired full-length oligonucleotide along with failure sequences (capped truncations, n-1 deletions), residual protecting groups, and salts.[18][19] Purification is essential to isolate the target product. Common methods include:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): A powerful method that separates molecules based on hydrophobicity. It is often used in a "Trityl-on" configuration, where the final detritylation step is omitted. The full-length product retains the very hydrophobic DMT group and is strongly retained on the column, allowing for excellent separation from the non-DMT-bearing failure sequences.[19]
-
Anion-Exchange HPLC (AEX-HPLC): This technique separates oligonucleotides based on the number of negatively charged phosphate groups in the backbone.[19][20] It is highly effective at resolving oligonucleotides of different lengths.
-
Polyacrylamide Gel Electrophoresis (PAGE): This method separates oligonucleotides by size with high resolution and is particularly useful for purifying long, unmodified sequences.[20][21]
-
The Critical Impact of Coupling Efficiency
The necessity for each step in the synthesis cycle to be extremely efficient cannot be overstated. The overall yield of the full-length product is a multiplicative function of the stepwise efficiency at each cycle. Even a small drop in average coupling efficiency has a dramatic effect on the yield of longer oligonucleotides, as illustrated below.
| Oligo Length (bases) | 98.0% Avg. Coupling Yield | 99.0% Avg. Coupling Yield | 99.5% Avg. Coupling Yield |
| 20-mer | 66.8% | 81.8% | 90.5% |
| 50-mer | 36.4% | 60.5% | 77.9% |
| 100-mer | 13.3% | 36.6% | 60.6% |
| 150-mer | 4.8% | 22.1% | 47.2% |
Table 2: Theoretical Overall Yield vs. Oligonucleotide Length and Average Stepwise Coupling Efficiency. A low overall yield not only represents a loss of material but also results in a crude product that is significantly more difficult to purify.[7][15]
Conclusion
The solid-phase phosphoramidite method for oligonucleotide synthesis is a triumph of organic chemistry, automation, and process control. Its success relies on a set of core theoretical principles: the orthogonal protection/deprotection strategy that ensures sequence fidelity, the four-step cycle of highly efficient chemical reactions, and the use of a solid support to enable automation and purification. Understanding the causality behind each reagent choice and mechanistic step is crucial for troubleshooting, optimizing synthesis protocols, and pushing the boundaries of what is possible in the synthesis of long and complex nucleic acid molecules for research, diagnostics, and next-generation therapeutics.
References
-
Springer Nature Experiments. (n.d.). Solid-Phase Supports for Oligonucleotide Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Oligonucleotide synthesis. Retrieved from [Link]
-
ATDBio. (n.d.). Nucleic Acids Book - Chapter 5: Solid-phase oligonucleotide synthesis. Retrieved from [Link]
-
Biotage. (2022). Solid Phase Oligonucleotide Synthesis. Retrieved from [Link]
-
Phenomenex. (n.d.). Oligonucleotide Purification. Retrieved from [Link]
-
Anderson, N. G., et al. (1995). Large-scale oligonucleotide synthesizers. I. Basic principles and system design. Applied Biochemistry and Biotechnology, 54(1-3), 19–42. Retrieved from [Link]
-
ACS Publications. (2020, March 31). Chemical Synthesis and Biological Application of Modified Oligonucleotides. Bioconjugate Chemistry. Retrieved from [Link]
-
Cytiva. (n.d.). Solid supports. Retrieved from [Link]
-
Synbio Technologies. (n.d.). The Evolution of Oligonucleotide Synthesis: From Single Strands to High-Throughput Oligo Pools. Retrieved from [Link]
-
Agilent. (n.d.). Oligonucleotide Purification. Retrieved from [Link]
-
ELLA Biotech. (n.d.). Designing Oligo With Multiple Modifications. Retrieved from [Link]
-
ATDBio. (n.d.). Nucleic Acids Book - Chapter 7: Purification and characterisation of oligonucleotides. Retrieved from [Link]
-
SpringerLink. (n.d.). Historical Background. Retrieved from [Link]
-
Biomers.net. (n.d.). Synthesis of Oligonucleotides. Retrieved from [Link]
-
Bio-Synthesis. (n.d.). Modified Base Oligonucleotide, Oligo Synthesis with Modified Bases. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]
-
Twist Bioscience. (n.d.). Phosphoramidite Chemistry for DNA Synthesis. Retrieved from [Link]
-
ATDBio. (n.d.). Nucleic Acids Book - Chapter 8: Synthesis and applications of chemically modified oligonucleotides. Retrieved from [Link]
-
Glen Research. (n.d.). Glen Report 9.12 - Protecting Groups for DNA, RNA and 2'-OMe-RNA Monomers. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Protecting Groups in Oligonucleotide Synthesis. Retrieved from [Link]
-
Waters Corporation. (n.d.). Purifying Oligonucleotides. Retrieved from [Link]
-
Eurofins Genomics. (n.d.). Phosphoramidite Chemistry. Retrieved from [Link]
-
Bio-Synthesis. (2013, November 25). Method of Oligonucleotide Purification. Retrieved from [Link]
-
Oligofastx. (2024, May 16). Exploring the first steps in oligonucleotide synthesis. Retrieved from [Link]
-
ACS Publications. (n.d.). Oligonucleotide Synthesis Involving Deprotection of Amidine-Type Protecting Groups for Nucleobases under Acidic Conditions. Organic Letters. Retrieved from [Link]
-
Glen Research. (n.d.). Glen Report 21.211 - TECHNICAL BRIEF – Synthesis of Long Oligonucleotides. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). A Brief History of Oligonucleotide Synthesis. Retrieved from [Link]
-
Pharmaceutical Technology. (2020, February 2). Designing Commercial-Scale Oligonucleotide Synthesis. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Large Scale Oligonucleotide Production Service. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Scale-Up of Oligonucleotide Synthesis. Retrieved from [Link]
Sources
- 1. blog.biosearchtech.com [blog.biosearchtech.com]
- 2. The Evolution of Oligonucleotide Synthesis: From Single Strands to High-Throughput Oligo Pools_Synbio Technologies [synbio-tech.com]
- 3. oligofastx.com [oligofastx.com]
- 4. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 5. trilinkbiotech.com [trilinkbiotech.com]
- 6. atdbio.com [atdbio.com]
- 7. biotage.com [biotage.com]
- 8. twistbioscience.com [twistbioscience.com]
- 9. Protecting Groups in Oligonucleotide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. DNA Oligonucleotide Synthesis [sigmaaldrich.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. biomers.net | Synthesis - biomers.net Oligonucleotides [biomers.net]
- 14. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 15. glenresearch.com [glenresearch.com]
- 16. blog.biosearchtech.com [blog.biosearchtech.com]
- 18. Oligonucleotide Purification: Phenomenex [phenomenex.com]
- 19. atdbio.com [atdbio.com]
- 20. Method of Oligonucleotide Purification [biosyn.com]
- 21. blog.biosearchtech.com [blog.biosearchtech.com]
Methodological & Application
Application Notes and Protocols for 5'-Triphosphate RNA Synthesis using 5-Chlorosaligenyl-N,N-diisopropylphosphoramidite
Introduction: A Robust Chemical Approach to 5'-Triphosphorylated RNA
The precise chemical synthesis of RNA oligonucleotides bearing a 5'-triphosphate (5'-pppRNA) is of paramount importance for a wide range of applications in molecular biology, virology, and therapeutic development. These molecules are critical probes for studying innate immunity, as they are recognized by RIG-I-like receptors (RLRs), and serve as essential substrates for RNA ligases and polymerases.[1][2] While enzymatic methods like in vitro transcription are commonly used, they often suffer from sequence-dependent yield variations and can produce heterogeneous products.
Chemical synthesis offers a powerful alternative, enabling the production of 5'-pppRNA with any desired sequence, length, and the site-specific incorporation of modified bases.[3] This guide provides a detailed protocol for the use of 5-Chlorosaligenyl-N,N-diisopropylphosphoramidite , a cycloSal-based reagent, for the efficient, solid-phase synthesis of 5'-triphosphate RNA.[4][5] This method is distinguished by its compatibility with standard automated oligonucleotide synthesizers and its high-yielding, reliable performance.[5]
The underlying principle of the cycloSal method is the postsynthetic modification of a fully synthesized, support-bound RNA oligonucleotide. The free 5'-hydroxyl group is first reacted with the 5-Chlorosaligenyl phosphoramidite. Subsequent oxidation yields a stable, cyclic phosphotriester intermediate (a 5'-cycloSal-oligonucleotide). This activated intermediate is then efficiently converted to the desired 5'-triphosphate through a nucleophilic ring-opening reaction with pyrophosphate.[3]
Part 1: Foundational Principles and Workflow
The Chemistry of the cycloSal Approach
The success of this method hinges on the unique reactivity of the saligenyl (Sal) phosphotriester system. The electron-withdrawing chlorine atom at the 5-position of the salicyl ring enhances the electrophilicity of the phosphorus center in the oxidized cyclic intermediate. This heightened reactivity facilitates a clean and efficient nucleophilic attack by the pyrophosphate anion, leading to the opening of the six-membered ring and the formation of the triphosphate moiety.
The entire process is conducted on the solid support after the completion of the standard RNA synthesis cycles, ensuring that the sensitive triphosphate group is installed as the final step before cleavage and deprotection.
Overall Synthesis Workflow
The synthesis of 5'-pppRNA using the cycloSal method can be seamlessly integrated into standard automated RNA synthesis protocols. The workflow is comprised of two main stages: standard RNA chain elongation followed by the on-support 5'-triphosphorylation.
Caption: Automated workflow for 5'-pppRNA synthesis.
Part 2: Detailed Protocols and Methodologies
Reagent Preparation
-
Anhydrous Solvents: Use anhydrous acetonitrile (ACN) and dichloromethane (DCM) with a water content of < 30 ppm for all steps.
-
RNA Phosphoramidites and Activator: Prepare standard solutions of 2'-O-TBDMS or TOM-protected RNA phosphoramidites (e.g., 0.1 M in ACN) and an activator solution (e.g., 0.25 M 5-Benzylthio-1H-tetrazole (BTT) in ACN).
-
This compound Solution: Prepare a 0.1 M solution in anhydrous ACN. This solution is stable for several days when stored under an inert atmosphere (Argon) at 2-8°C.
-
Oxidizer Solution: Standard oxidizing solution used in oligonucleotide synthesis (e.g., 0.02 M Iodine in THF/Pyridine/Water).
-
Pyrophosphate Solution: Prepare a 0.5 M solution of bis(tetrabutylammonium) dihydrogen pyrophosphate in a 1:1 (v/v) mixture of anhydrous Acetonitrile (ACN) and Dimethylformamide (DMF).
-
Deprotection Solutions:
-
Cleavage & Base/Phosphate Deprotection: A 1:1 (v/v) mixture of 40% aqueous methylamine and 30% aqueous ammonium hydroxide (AMA).
-
2'-OH Deprotection (TBDMS): Triethylamine trihydrofluoride (TEA·3HF) in N-Methyl-2-pyrrolidone (NMP) or a mixture of TEA·3HF/TEA/DMSO.
-
Protocol 1: Automated Synthesis and 5'-Triphosphorylation
This protocol assumes a standard 1 µmol scale synthesis on an automated DNA/RNA synthesizer.
Stage 1: RNA Oligonucleotide Synthesis
-
Synthesizer Setup: Program the synthesizer for the desired RNA sequence using standard 2'-O-TBDMS or TOM-protected phosphoramidites.
-
Synthesis Cycle: Perform the synthesis using a standard cycle. A longer coupling time (e.g., 6-10 minutes) is recommended for RNA monomers.
-
Final Detritylation: Ensure the synthesis program concludes with the removal of the final 5'-DMT group to expose the 5'-hydroxyl group. The solid support with the bound oligonucleotide should be kept in the column and dried thoroughly with a stream of argon.
Stage 2: On-Support 5'-Triphosphorylation This stage can be programmed as a final "custom" cycle on most synthesizers.
-
Coupling of 5-Chlorosaligenyl Phosphoramidite:
-
Deliver the activator solution (0.25 M BTT).
-
Deliver the 0.1 M 5-Chlorosaligenyl phosphoramidite solution.
-
Allow a coupling time of 5 minutes .
-
Wash the column thoroughly with anhydrous ACN.
-
-
Oxidation:
-
Deliver the standard iodine-based oxidizing solution.
-
Allow a reaction time of 2 minutes .
-
Wash the column thoroughly with anhydrous ACN.
-
-
Pyrophosphate Reaction:
-
Deliver the 0.5 M bis(tetrabutylammonium) pyrophosphate solution.
-
Allow a reaction time of 30 minutes .
-
Wash the column thoroughly with anhydrous ACN.
-
-
Final Wash and Dry: Perform a final wash with DCM and dry the support-bound 5'-triphosphorylated RNA thoroughly with argon.
Protocol 2: Cleavage and Deprotection
CAUTION: Perform all steps in a fume hood using appropriate personal protective equipment.
-
Cleavage and Base/Phosphate Deprotection:
-
Transfer the CPG support from the synthesis column to a 2 mL screw-cap vial.
-
Add 1.5 mL of AMA solution (Ammonium Hydroxide/40% Methylamine 1:1 v/v).
-
Seal the vial tightly and heat at 65°C for 20 minutes .
-
Cool the vial on ice, then centrifuge briefly.
-
Carefully transfer the supernatant containing the partially deprotected RNA to a new tube.
-
Evaporate the solution to dryness in a vacuum concentrator.
-
-
2'-Hydroxyl Group Deprotection (TBDMS):
-
To the dried RNA pellet, add 115 µL of anhydrous DMSO. Heat gently at 65°C for 1-2 minutes to fully dissolve the pellet.
-
Add 60 µL of triethylamine (TEA).
-
Add 75 µL of triethylamine trihydrofluoride (TEA·3HF).
-
Vortex gently and heat at 65°C for 2.5 hours .
-
-
Quenching and Desalting:
-
Quench the reaction by adding an appropriate quenching buffer or by precipitating the RNA with butanol or ethanol.
-
Purify the final 5'-triphosphate RNA using HPLC (ion-exchange or reverse-phase) or PAGE.
-
Part 3: Mechanistic Insights and Data
Reaction Mechanism
The chemical transformations occurring on the solid support during the triphosphorylation stage are depicted below.
Caption: Key chemical steps in on-support 5'-triphosphorylation.
Expected Results and Performance
The cycloSal method provides high yields and purity for the desired 5'-triphosphate RNA product.
| Parameter | Typical Value | Notes |
| Coupling Efficiency (cycloSal) | > 95% | Dependent on anhydrous conditions and fresh reagents. |
| Triphosphorylation Efficiency | > 90% | Efficiency of the pyrophosphate ring-opening step. |
| Overall Yield (Post-Purification) | 50-200 nmol | Based on a 1 µmol synthesis scale; sequence-dependent. |
| Purity (HPLC) | > 85% | Crude product purity before final purification. |
Part 4: Troubleshooting and Expert Recommendations
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of 5'-pppRNA | 1. Incomplete final 5'-DMT deprotection. 2. Moisture contamination during cycloSal coupling. 3. Incomplete pyrophosphate reaction. | 1. Confirm detritylation efficiency via trityl cation monitoring. 2. Use fresh, anhydrous ACN for phosphoramidite solutions. Ensure inert gas supply is dry. 3. Extend pyrophosphate reaction time to 45-60 min. Ensure pyrophosphate solution is fresh. |
| Presence of 5'-OH RNA | Incomplete coupling of the cycloSal phosphoramidite. | Increase coupling time to 7 minutes. Use a fresh solution of the phosphoramidite and activator. |
| Presence of 5'-H-phosphonate | Incomplete oxidation or hydrolysis of the phosphite triester. | Ensure oxidizer is active. Maintain strictly anhydrous conditions during the coupling step. |
| Degraded RNA Product | Contamination with RNases or harsh deprotection conditions. | Use RNase-free reagents and labware. Adhere strictly to recommended deprotection times and temperatures. |
Causality and Best Practices
-
Anhydrous Conditions are Critical: The phosphoramidite coupling step is highly sensitive to moisture. The presence of water will hydrolyze the activated phosphoramidite, leading to capping of the 5'-hydroxyl with an H-phosphonate and preventing the desired reaction.
-
Activator Choice: While BTT is recommended, other common activators like ETT (5-Ethylthio-1H-tetrazole) can also be used, though coupling times may need to be re-optimized.
-
Pyrophosphate Source: The use of a soluble pyrophosphate salt, such as bis(tetrabutylammonium) dihydrogen pyrophosphate, is essential for efficient reaction in the organic solvents used on the synthesizer.
-
Post-Synthesis Handling: Standard RNA handling procedures, including the use of RNase-free tubes, tips, and solvents, must be followed after cleavage from the support to prevent degradation of the final product.
References
-
Sarac, I., & Meier, C. (2016). Solid-Phase Synthesis of DNA and RNA 5'-O-Triphosphates Using cycloSal Chemistry. Current Protocols in Nucleic Acid Chemistry, 64(1), 4.67.1–4.67.13. [Link]
-
Zlatev, I., Lavergne, T., Debart, F., Vasseur, J. J., Manoharan, M., & Morvan, F. (2010). Efficient solid-phase chemical synthesis of 5'-triphosphates of DNA, RNA, and their analogues. Organic Letters, 12(10), 2190–2193. [Link]
-
Sarac, I., & Meier, C. (2015). Efficient Automated Solid-Phase Synthesis of DNA- and RNA 5'-Triphosphates. Chemistry – A European Journal, 21(45), 16421-16426. [Link]
-
Bare, G. A. L., & Horning, D. P. (2022). Chemical Triphosphorylation of Oligonucleotides. Journal of Visualized Experiments, (184), e63877. [Link]
- Schmidt, C., Schirmeister, F., & Hartig, J. S. (2019). Chemical Synthesis of 5′-Triphosphorylated RNA. In Methods in Molecular Biology (Vol. 1973, pp. 23-37). Humana Press.
-
Schmid, N., et al. (2009). 5′-triphosphate RNA requires base-paired structures to activate antiviral signaling via RIG-I. Proceedings of the National Academy of Sciences, 106(31), 12945-12950. [Link]
-
Hornung, V., et al. (2006). 5′-Triphosphate RNA is the ligand for RIG-I. Science, 314(5801), 994-997. [Link]
Sources
- 1. 5′-triphosphate RNA requires base-paired structures to activate antiviral signaling via RIG-I - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemie.uni-hamburg.de [chemie.uni-hamburg.de]
- 3. Solid-Phase Synthesis of RNA Analogs Containing Phosphorodithioate Linkages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CycloSal-Nucleotides as Chemical Reagents : Department of Chemistry : University of Hamburg [chemie.uni-hamburg.de]
A Definitive Guide to 5'-Triphosphorylation of Oligonucleotides: Principles, Protocols, and Applications
Abstract
The 5'-triphosphate (5'-ppp) moiety is a critical functional group on nucleic acids, central to numerous biological processes including viral recognition by the innate immune system, RNA capping, and as a substrate for various enzymes.[1][2] Consequently, the synthesis of oligonucleotides bearing a 5'-triphosphate group is of paramount importance for a wide array of research and therapeutic applications, from the development of vaccine adjuvants and immunotherapies to tools for molecular biology such as CRISPR and gene silencing.[3] This comprehensive guide provides a detailed overview of the principles and methodologies for the 5'-triphosphorylation of oligonucleotides. We will delve into both chemical and enzymatic approaches, with a primary focus on a robust solid-phase chemical synthesis method. This document is intended for researchers, scientists, and drug development professionals seeking to produce high-quality 5'-triphosphorylated oligonucleotides.
Introduction: The Significance of the 5'-Triphosphate Group
In biological systems, the 5'-triphosphate is the hallmark of nascent RNA transcripts generated by RNA polymerases.[1] This molecular signature is a key pathogen-associated molecular pattern (PAMP) recognized by cytosolic pattern recognition receptors like RIG-I, triggering an innate immune response against viral infections.[4][5] Beyond its role in immunity, the 5'-triphosphate is the precursor for the 5'-cap structure (m7GpppN) on eukaryotic mRNAs, essential for their stability, transport, and translation.[1]
The ability to synthetically introduce a 5'-triphosphate onto oligonucleotides of a defined sequence has unlocked numerous applications:
-
Immunology and Vaccine Development: Synthetic 5'-ppp RNA can act as potent adjuvants, stimulating the immune system to enhance vaccine efficacy.[3]
-
Antiviral and Anticancer Therapeutics: These molecules can serve as inhibitors of viral replication or be designed to selectively trigger apoptosis in cancer cells.[2]
-
Gene Silencing and RNA Interference (RNAi): The presence of a 5'-triphosphate on small interfering RNAs (siRNAs) can enhance their uptake and gene-silencing activity.[2]
-
CRISPR-Cas Systems: 5'-triphosphorylated guide RNAs can be utilized to activate specific immune pathways or serve as biomarkers in gene-editing applications.[3]
-
Enzymatic Substrates: Custom-synthesized 5'-ppp oligonucleotides are invaluable tools for studying the mechanisms of polymerases, ligases, and other nucleic acid-modifying enzymes.[2]
Methodologies for 5'-Triphosphorylation: A Comparative Overview
There are two primary strategies for generating 5'-triphosphorylated oligonucleotides: enzymatic synthesis and chemical synthesis.
| Method | Advantages | Disadvantages |
| Enzymatic Synthesis (e.g., in vitro transcription) | - Biologically relevant products- Can be cost-effective for specific sequences | - Limited to natural RNA- Strong sequence preferences (e.g., T7 RNA polymerase promoter requirement)- Can produce heterogeneous products- High cost of chemical triphosphorylation for broad application is impractical[6][7] |
| Chemical Synthesis (Solid-Phase) | - Applicable to both DNA and RNA- No sequence limitations- Allows for a wide range of modifications- Scalable and amenable to automation[8] | - Requires specialized reagents and expertise- Potential for side products (mono- and diphosphates) requiring stringent purification[3] |
While enzymatic methods have their place, chemical synthesis offers unparalleled flexibility and control, making it the preferred method for generating novel, modified, or sequence-specific 5'-triphosphorylated oligonucleotides.[1][9] This guide will focus on the chemical approach.
The Chemical Synthesis Workflow
The most robust and widely adopted method for chemical 5'-triphosphorylation is performed on a solid support following standard phosphoramidite oligonucleotide synthesis.[3][10] The overall process can be broken down into several key stages:
Caption: A streamlined workflow for the chemical 5'-triphosphorylation of oligonucleotides.
Principle of the Reaction
The core of the chemical method involves the sequential reaction of the free 5'-hydroxyl group of the solid-support-bound oligonucleotide.[10] A common and effective phosphitylating agent is 2-chloro-4H-1,3,2-benzodioxaphosphorin-4-one, also known as salicyl phosphorochloridite (SalPCl).[1][9]
-
Phosphitylation: The 5'-hydroxyl group attacks the phosphorus atom of SalPCl, displacing the chloride and forming a phosphite triester intermediate.
-
Reaction with Pyrophosphate: A pyrophosphate salt (often as a tributylammonium salt to enhance solubility in organic solvents) attacks the activated phosphite, opening the salicyl ring and forming the triphosphate linkage.[3]
-
Oxidation: An oxidizing agent, typically iodine in an aqueous solution, converts the P(III) phosphite to the stable P(V) phosphate.
This series of reactions is performed on the same solid support and can be automated on modern DNA/RNA synthesizers.[8]
Detailed Protocol: Solid-Phase Chemical 5'-Triphosphorylation
This protocol is adapted for a 1 µmole synthesis scale.[1] Extreme care should be taken to work under anhydrous conditions during the triphosphorylation steps to prevent hydrolysis of the reactive intermediates.
Materials and Reagents
| Reagent | Supplier | Purpose |
| Oligonucleotide on solid support (5'-DMT off) | Synthesized in-house | Starting material |
| Salicyl phosphorochloridite (SalPCl) | Major chemical suppliers | Phosphitylating agent |
| Tributylammonium pyrophosphate | Major chemical suppliers | Phosphate donor |
| Anhydrous Pyridine | Major chemical suppliers | Solvent and base |
| Anhydrous Dimethylformamide (DMF) | Major chemical suppliers | Solvent |
| Iodine Solution (0.1 M in THF/Pyridine/H₂O) | Synthesizer reagent | Oxidizing agent |
| Concentrated Ammonium Hydroxide | Major chemical suppliers | Cleavage and deprotection |
Safety Precaution: Salicyl phosphorochloridite is moisture-sensitive and corrosive. Pyridine and DMF are toxic. Handle all reagents in a fume hood with appropriate personal protective equipment (PPE).
Step-by-Step Procedure
-
Oligonucleotide Synthesis and Preparation: a. Synthesize the desired oligonucleotide sequence on a standard DNA/RNA synthesizer using phosphoramidite chemistry. b. Perform a final detritylation step on the synthesizer to ensure a free 5'-hydroxyl group.[1] c. Dry the solid support thoroughly under a stream of argon or in a vacuum desiccator.
-
On-Support Triphosphorylation: a. Phosphitylation: Prepare a 0.2 M solution of SalPCl in anhydrous pyridine. Using a syringe, flush the synthesis column containing the solid support with this solution for 15 minutes at room temperature. b. Wash: Wash the support extensively with anhydrous acetonitrile to remove excess SalPCl. c. Pyrophosphate Reaction: Prepare a 0.5 M solution of tributylammonium pyrophosphate in anhydrous DMF. Flush the column with this solution and allow it to react for 20 minutes at room temperature.[3] d. Wash: Wash the support with anhydrous acetonitrile. e. Oxidation: Flush the column with a standard 0.1 M iodine solution for 5 minutes to oxidize the triphosphate linkage. f. Final Wash: Wash the support with acetonitrile and dry thoroughly under argon.
-
Cleavage and Deprotection: a. Transfer the solid support to a screw-cap vial. b. Add concentrated ammonium hydroxide and incubate at room temperature. Crucially, avoid heating , as elevated temperatures can lead to hydrolysis of the triphosphate to diphosphate and monophosphate byproducts.[3] The duration of deprotection will depend on the nucleobase protecting groups used. c. If the oligonucleotide is RNA, a subsequent 2'-deprotection step (e.g., using triethylamine trihydrofluoride) is required. Be mindful that prolonged acidic conditions can also accelerate triphosphate hydrolysis.[1]
-
Purification: a. After deprotection, evaporate the ammonia solution. b. Resuspend the crude oligonucleotide in an appropriate loading buffer. c. The simplest and most reliable method for purifying 5'-triphosphorylated oligonucleotides is denaturing polyacrylamide gel electrophoresis (PAGE).[1] The additional negative charges from the triphosphate group will cause the desired product to migrate slightly slower than the corresponding 5'-hydroxyl or monophosphate species. d. Alternatively, anion-exchange or reverse-phase high-performance liquid chromatography (HPLC) can be used for purification.[3]
-
Quality Control: a. The final product should be analyzed by mass spectrometry (e.g., ESI-MS) to confirm the correct molecular weight corresponding to the 5'-triphosphorylated oligonucleotide.[11] b. The presence of species corresponding to 5'-monophosphate and 5'-diphosphate byproducts should be assessed to determine the purity of the sample.[3]
Troubleshooting and Expert Insights
-
Low Triphosphorylation Efficiency: This is often due to moisture contamination. Ensure all solvents and reagents are anhydrous and that reactions are performed under an inert atmosphere.
-
Presence of Mono- and Diphosphate Byproducts: This can result from incomplete reaction or hydrolysis during deprotection. As noted, avoid high temperatures during ammonia deprotection.[3] Optimizing the reaction times for phosphitylation and pyrophosphate coupling may also improve the yield of the triphosphate product.
-
Purification Challenges: The resolution between the desired triphosphate product and the diphosphate byproduct can be challenging. For PAGE, running a longer gel at a lower voltage can improve separation. For HPLC, optimizing the salt gradient is crucial.
Conclusion
The chemical synthesis of 5'-triphosphorylated oligonucleotides is a powerful technique that enables a broad range of applications in research and drug development. By providing precise control over sequence and the incorporation of modifications, solid-phase synthesis has surpassed the limitations of enzymatic methods.[9][10] The protocol detailed herein, centered on the use of salicyl phosphorochloridite, offers a reliable and accessible route to these vital molecules. Meticulous attention to anhydrous conditions and careful purification are paramount to obtaining high-quality products. With this guide, researchers are well-equipped to produce the custom 5'-triphosphorylated oligonucleotides required to advance their scientific endeavors.
References
-
Bare, G.A.L., Horning, D.P. Chemical Triphosphorylation of Oligonucleotides. J. Vis. Exp. (184), e63877, doi:10.3791/63877 (2022). [Link]
-
5' Triphosphate Oligonucleotides - Synoligo. (2024). Synoligo. [Link]
-
Bare, G. A. L., & Horning, D. P. (2022). Chemical Triphosphorylation of Oligonucleotides. Journal of visualized experiments : JoVE, (184), 10.3791/63877. [Link]
-
Chemical Triphosphorylation of Oligonucleotides. (2022). JoVE. [Link]
-
Function and Application of 5'-Triphosphate Oligonucleotides. (2024). Bio-Synthesis. [Link]
-
Zlatev, I., et al. (2013). Automated parallel synthesis of 5'-triphosphate oligonucleotides and preparation of chemically modified 5'-triphosphate small interfering RNA. Tetrahedron, 69(8), 1836-1844. [Link]
-
Technical Brief – 5'-Phosphorylation of RNA. (n.d.). Glen Research. [Link]
-
Vasilyev, N., & Serganov, A. (2016). Preparation of Short 5′-Triphosphorylated Oligoribonucleotides for Crystallographic and Biochemical Studies. Methods in Molecular Biology, 1320, 11-20. [Link]
-
The 5 Triphosphate Cap. (2013). Bio-Synthesis. [Link]
-
Vasilyev, N., & Serganov, A. (2016). Preparation of Short 5'-Triphosphorylated Oligoribonucleotides for Crystallographic and Biochemical Studies. Methods in molecular biology (Clifton, N.J.), 1320, 11–20. [Link]
-
Quality control. (n.d.). biomers.net. [Link]
Sources
- 1. par.nsf.gov [par.nsf.gov]
- 2. Function and Application of 5’-Triphosphate Oligonucleotides [biosyn.com]
- 3. synoligo.com [synoligo.com]
- 4. glenresearch.com [glenresearch.com]
- 5. The 5 Triphosphate Cap [biosyn.com]
- 6. Preparation of Short 5′-Triphosphorylated Oligoribonucleotides for Crystallographic and Biochemical Studies | Springer Nature Experiments [experiments.springernature.com]
- 7. Preparation of Short 5'-Triphosphorylated Oligoribonucleotides for Crystallographic and Biochemical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Automated parallel synthesis of 5'-triphosphate oligonucleotides and preparation of chemically modified 5'-triphosphate small interfering RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chemical Triphosphorylation of Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chemical Triphosphorylation of Oligonucleotides [jove.com]
- 11. biomers.net | Quality control - biomers.net Oligonucleotides [biomers.net]
Application Notes & Protocols: Synthesis of 5'-Triphosphate Oligonucleotides for qPCR Applications using 5-Chlorosaligenyl-N,N-diisopropylphosphoramidite
Introduction: Overcoming the Challenge of Synthesizing Biologically Active RNA
In the realm of molecular diagnostics and virology, quantitative PCR (qPCR) and reverse transcription qPCR (RT-qPCR) are indispensable tools for the detection and quantification of nucleic acids.[1] A critical component of a robust RT-qPCR assay, particularly for RNA viruses, is the inclusion of a reliable positive control that accurately mimics the target of interest. The innate immune system in humans recognizes viral RNA primarily through the presence of a 5'-triphosphate (5'-ppp) group on the RNA strand. Consequently, synthetic 5'-triphosphate RNA oligonucleotides (5'-pppRNAs) are ideal positive controls as they are biologically active and structurally identical to the termini of many viral genomes.[2]
However, the chemical synthesis of these 5'-ppp-oligos is notoriously challenging. Traditional solution-phase methods, such as the Yoshikawa and Ludwig-Eckstein protocols, often suffer from low yields, the formation of significant mono- and diphosphate byproducts, and complex, time-consuming purification steps.[3][4] These limitations create a bottleneck for researchers who require high-purity, biologically active oligonucleotides for their assays.
This guide details a streamlined and highly efficient solid-phase synthesis strategy employing 5-Chlorosaligenyl-N,N-diisopropylphosphoramidite . This cycloSal-based chemistry enables the direct, automated synthesis of 5'-triphosphate DNA and RNA oligonucleotides with superior purity and yield, providing researchers with a powerful tool for developing next-generation qPCR assays and studying nucleic acid biochemistry.[5]
The cycloSal Advantage: A Paradigm Shift in 5'-Triphosphate Synthesis
The use of this compound represents a significant advancement over conventional methods. The entire process, from initial phosphoramidite coupling to the final pyrophosphate reaction, can be performed on a standard automated DNA/RNA synthesizer.[5] This solid-phase approach is the key to its efficiency, as excess reagents and side products are simply washed away at each step, drastically simplifying final purification.
| Feature | cycloSal Solid-Phase Method | Traditional Solution-Phase Methods (e.g., Ludwig-Eckstein) |
| Methodology | Fully automated solid-phase synthesis[5] | Multi-step, manual solution-phase synthesis[3] |
| Primary Reagent | 5-Chlorosaligenyl Phosphoramidite | Salicyl phosphorochloridite or POCl₃[3] |
| Typical Purity (Crude) | High (>85% target triphosphate) | Variable, often significant mono/diphosphate contamination[2] |
| Key Byproducts | Minimal | Mono- and diphosphorylated species, regioisomers[3] |
| Purification | Simplified; often requires a single HPLC step[5] | Complex; multiple HPLC steps often necessary[6] |
| Yield | Excellent[5] | Low to moderate[4] |
| Suitability | Ideal for both DNA and sensitive RNA synthesis | Can be harsh on sensitive or modified nucleosides |
Mechanism of Action: The cycloSal Pathway
The elegance of the cycloSal method lies in a two-step conversion of the 5'-hydroxyl group of a support-bound oligonucleotide into a 5'-triphosphate.
-
Step 1: Formation of the Activated cycloSal Intermediate. Following the completion of standard oligonucleotide synthesis and the removal of the final 5'-DMT protecting group, the free 5'-hydroxyl is coupled with this compound using a standard activator like tetrazole. The resulting phosphite triester is then oxidized (e.g., with iodine) to form a stable, yet highly reactive, 5'-cycloSal-phosphotriester intermediate.[7] The electron-withdrawing chlorine atom on the aromatic ring enhances the electrophilicity of the phosphorus center, priming it for the next reaction.
-
Step 2: Nucleophilic Attack by Pyrophosphate. The support-bound oligonucleotide, now activated with the cycloSal group, is treated with a solution of pyrophosphate (e.g., bis(tetrabutylammonium) pyrophosphate). The pyrophosphate acts as a nucleophile, attacking the activated phosphorus atom. This attack opens the cyclic triester, displaces the saligenyl alcohol, and results in the formation of the desired 5'-triphosphate group.[5][7] The final product is then cleaved from the solid support and deprotected under standard conditions.
Detailed Application Protocol
This protocol outlines the complete procedure for synthesizing a 5'-triphosphate RNA oligonucleotide on a 1 µmol scale using an automated DNA/RNA synthesizer.
4.1. Reagents and Equipment
-
Equipment: Standard automated DNA/RNA synthesizer, High-Performance Liquid Chromatography (HPLC) system (anion-exchange or ion-pair reversed-phase capability).
-
Solid Support: RNA CPG support pre-loaded with the desired 3'-terminal nucleoside.
-
Standard Synthesis Reagents: RNA phosphoramidites (A, C, G, U with standard protecting groups), activator (e.g., 0.25 M 5-Ethylthio-1H-tetrazole - ETT), capping reagents, oxidizing solution (I₂ in THF/Pyridine/H₂O), deblocking solution (3% Trichloroacetic acid in DCM).
-
Modification Reagents:
-
This compound: 0.1 M solution in anhydrous acetonitrile.
-
Bis(tributylammonium) Pyrophosphate: 0.5 M solution in anhydrous DMF.
-
-
Deprotection Reagents: Anhydrous ammonia/methylamine (AMA) solution or equivalent, TBAF solution for 2'-O-silyl deprotection.
-
HPLC Buffers: As required for the chosen column and method (see section 4.5).
4.2. Automated Synthesis Workflow
-
Standard Oligonucleotide Synthesis: Synthesize the desired RNA sequence using standard RNA phosphoramidite chemistry protocols. Ensure the synthesis is performed in "DMT-OFF" mode for the final cycle, as a free 5'-OH is required for the subsequent modification.
-
5-Chlorosaligenyl Coupling (On Synthesizer):
-
Replace a standard phosphoramidite bottle with the 0.1 M 5-Chlorosaligenyl phosphoramidite solution.
-
Program the synthesizer for a final "special" coupling step.
-
Step: Couple 5-Chlorosaligenyl phosphoramidite.
-
Rationale: This step attaches the reactive cycloSal precursor to the 5'-terminus of the oligonucleotide.
-
Conditions: Use a prolonged coupling time of 10-15 minutes to ensure high coupling efficiency, as modified phosphoramidites can be sterically hindered.[]
-
-
Oxidation: Perform a standard oxidation step immediately after the cycloSal coupling to convert the phosphite triester to the stable P(V) phosphotriester.
-
Triphosphorylation Reaction (On Synthesizer):
-
This step requires a synthesizer capable of delivering a reagent for an extended period without cycling.
-
Step: Deliver the 0.5 M Bis(tributylammonium) pyrophosphate solution to the synthesis column and allow it to react.
-
Rationale: The pyrophosphate performs a nucleophilic attack on the activated cycloSal group to form the 5'-triphosphate.
-
Conditions: Incubate for at least 2 hours at room temperature. Ensure the column remains saturated with the pyrophosphate solution.
-
-
Final Wash: Thoroughly wash the column with anhydrous acetonitrile to remove all residual reagents. Dry the support with argon or helium.
4.3. Cleavage and Deprotection
-
Transfer the CPG support from the synthesis column to a 2 mL screw-cap vial.
-
Add 1 mL of AMA solution. Tightly seal the vial and heat at 65°C for 20 minutes. This cleaves the oligonucleotide from the support and removes the exocyclic amine protecting groups.
-
Cool the vial to room temperature. Transfer the supernatant to a new tube and evaporate the solution to dryness.
-
For RNA: Re-dissolve the pellet in the appropriate buffer for 2'-O-silyl group deprotection (e.g., TBAF) and follow the manufacturer's recommended protocol.
-
Quench the deprotection reaction and desalt the crude oligonucleotide product using a size-exclusion column (e.g., NAP-10) or ethanol precipitation.
4.4. Purification by HPLC
Purification is critical to isolate the full-length 5'-triphosphate oligonucleotide from any truncated sequences or potential (though minimal) 5'-monophosphate species. Anion-exchange HPLC is often the method of choice due to its excellent separation of molecules based on charge (i.e., the number of phosphate groups).[9]
-
Column: Anion-Exchange (e.g., Dionex DNAPac PA100 or equivalent).
-
Mobile Phase A: 20 mM Tris-HCl, pH 8.0.
-
Mobile Phase B: 20 mM Tris-HCl, pH 8.0, 1.0 M NaCl.
-
Gradient: A linear gradient from 0-100% Buffer B over 30-40 minutes.
-
Detection: UV at 260 nm.
-
Procedure:
-
Re-dissolve the desalted oligonucleotide in Mobile Phase A.
-
Inject the sample onto the equilibrated column.
-
Collect fractions corresponding to the major peak, which will be the full-length 5'-triphosphate product. It will be the latest-eluting major peak due to the high negative charge of the triphosphate group.
-
Confirm the identity and purity of the collected fractions by mass spectrometry (ESI-MS).
-
Desalt the purified fractions and quantify by UV absorbance at 260 nm.
-
Application Example: Positive Control for Viral RT-qPCR Assays
Context: A common challenge in RT-qPCR assays for RNA viruses is the lack of a stable, reliable positive control that behaves like the native viral RNA. A synthetic 5'-pppRNA oligonucleotide corresponding to a conserved region of the viral genome is the ideal control.
Use Case: A 25-nucleotide 5'-pppRNA oligo is synthesized to match the 5' untranslated region (UTR) of an influenza virus genome.
-
Assay Integration: The purified 5'-pppRNA is serially diluted to create a standard curve for absolute quantification. A specific dilution is used as a qualitative positive control in each run.
-
Mechanism of Control: In the RT-qPCR reaction, the 5'-pppRNA is first reverse transcribed into cDNA. The subsequent qPCR amplification of this cDNA is then detected by a hydrolysis probe (e.g., a TaqMan® probe) that binds to an internal sequence of the amplicon.[10]
-
Expected Outcome: The positive control reactions should yield a robust amplification signal with a predictable Cq value, confirming the integrity of all reaction components (reverse transcriptase, polymerase, primers, probe) and the absence of inhibitors. The standard curve should demonstrate high linearity (R² > 0.99) and amplification efficiency (90-110%).
Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Final Product | Incomplete coupling of cycloSal phosphoramidite. | Increase coupling time to 15 minutes. Ensure phosphoramidite and activator are fresh and anhydrous. |
| Incomplete triphosphorylation reaction. | Ensure pyrophosphate solution is anhydrous. Extend reaction time to 3-4 hours. | |
| Significant 5'-OH Peak in HPLC | Failure of both coupling and capping steps. | Review synthesizer protocols for the modification step. Check reagent delivery lines. |
| Product Purity <80% | Inefficient standard synthesis (truncations). | Optimize standard coupling times and ensure fresh reagents are used for the main synthesis. |
| Incomplete deprotection. | Ensure appropriate deprotection times and temperatures are used, especially for RNA. | |
| No Product Detected by MS | Degradation of RNA during deprotection. | Use milder deprotection conditions if necessary. Ensure all solutions are RNase-free. |
Conclusion
The solid-phase cycloSal method, enabled by this compound, provides a robust, efficient, and automatable pathway for the synthesis of high-purity 5'-triphosphate DNA and RNA oligonucleotides. This technology empowers researchers to produce biologically active molecules that are critical for advanced qPCR applications, including the development of reliable positive controls for viral diagnostics, and opens new avenues for research in immunology and nucleic acid therapeutics.
References
-
Sarac, I., & Meier, C. (2016). Solid-Phase Synthesis of DNA and RNA 5'-O-Triphosphates Using cycloSal Chemistry. Current Protocols in Nucleic Acid Chemistry, 64(1), 4.67.1-4.67.13. [Link]
-
Fehlau, M., Westarp, S., Neubauer, P., & Kurreck, A. (2025). Advances in the Enzymatic Synthesis of Nucleoside-5′-Triphosphates and Their Analogs. International Journal of Molecular Sciences. [Link]
-
Pochet, S., & Schinazi, R. F. (2014). Nucleoside Triphosphates — Building Blocks for the Modification of Nucleic Acids. Molecules, 19(9), 13570-13605. [Link]
-
University of Hamburg, Department of Chemistry. (2020). CycloSal-Nucleotides as Chemical Reagents. [Link]
-
Warren, T. K., et al. (2012). One-Pot Synthesis of Nucleoside 5′-Triphosphates from Nucleoside 5′-H-Phosphonates. Organic Letters, 14(3), 898-901. [Link]
-
Huang, Z. (2014). Use of a Novel 5′-Regioselective Phosphitylating Reagent for One-Pot Synthesis of Nucleoside 5′-Triphosphates. Current Protocols in Nucleic Acid Chemistry, 56(1), 13.9.1-13.9.21. [Link]
-
Mass Spectrometry Research Facility. RP-HPLC Purification of Oligonucleotides. [Link]
-
ResearchGate. (n.d.). Synthesis of NTP and NTPαS using the Ludwig and Eckstein method. [Link]
-
Meier, C., et al. (1999). Phosphoramidite chemistry for the synthesis of cycloSal-pro-nucleotides. Nucleosides & Nucleotides, 18(4-5), 941-942. [Link]
-
ATDBio Ltd. (n.d.). Purification and characterisation of oligonucleotides. The Nucleic Acids Book. [Link]
-
LabCluster. (n.d.). Oligonucleotide Purification Guidelines. [Link]
-
Synoligo. (2024). 5' Triphosphate Oligonucleotides. [Link]
-
Gissot, A., et al. (2008). Solid‐Phase Synthesis of Oligonucleotide 5′‐(α‐P‐Thio)triphosphates and 5′‐(α‐P‐Thio)(β,γ‐methylene)triphosphates. European Journal of Organic Chemistry, 2008(28), 4827-4833. [Link]
-
Zuo, R., et al. (2011). Convenient synthesis of nucleoside 5′-triphosphates for RNA transcription. Chemical Communications, 47(32), 9033-9035. [Link]
-
Agilent Technologies. (2021). Purification of Single-Stranded RNA Oligonucleotides Using High-Performance Liquid Chromatography. [Link]
-
Zuo, R., et al. (2011). Convenient synthesis of nucleoside 5'-triphosphates for RNA transcription. PubMed, National Center for Biotechnology Information. [Link]
-
Eurofins Genomics. (n.d.). qPCR Probes. [Link]
-
Dahl, B. H., Nielsen, J., & Dahl, O. (1987). Mechanistic studies on the phosphoramidite coupling reaction in oligonucleotide synthesis. I. Evidence for nucleophilic catalysis by tetrazole and rate variations with the phosphorus substituents. Nucleic Acids Research, 15(4), 1729-1743. [Link]
-
Li, Y., & Zhang, X. (2013). Application of Molecular Beacons in Real-Time PCR. PCR, InTech. [Link]
-
Zuo, R., et al. (2011). Convenient synthesis of nucleoside 5′-triphosphates for RNA transcription. ResearchGate. [Link]
-
Eurofins Genomics. (n.d.). Phosphoramidite Chemistry. [Link]
-
Wikipedia. (n.d.). Polymerase chain reaction. [Link]
-
Twist Bioscience. (n.d.). Phosphoramidite Chemistry for DNA Synthesis. [Link]
-
Kim, D., & Lee, K. (2022). Pros and Cons of In Vitro Methods for Circular RNA Preparation. International Journal of Molecular Sciences, 23(21), 13247. [Link]
Sources
- 1. Polymerase chain reaction - Wikipedia [en.wikipedia.org]
- 2. synoligo.com [synoligo.com]
- 3. Nucleoside Triphosphates — Building Blocks for the Modification of Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. One-Pot Synthesis of Nucleoside 5′-Triphosphates from Nucleoside 5′-H-Phosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solid-Phase Synthesis of DNA and RNA 5'-O-Triphosphates Using cycloSal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. CycloSal-Nucleotides as Chemical Reagents : Department of Chemistry : University of Hamburg [chemie.uni-hamburg.de]
- 9. labcluster.com [labcluster.com]
- 10. goldbio.com [goldbio.com]
Application Notes and Protocols: Synthesis of 5'-Phosphorylated Oligonucleotides using 5-Chlorosaligenyl-N,N-diisopropylphosphoramidite
Introduction: The Critical Role of 5'-Phosphorylation in Modern Molecular Biology
In the landscape of molecular biology and drug development, the precise chemical modification of oligonucleotides is paramount. Among these modifications, 5'-phosphorylation holds a position of exceptional importance. The presence of a phosphate group at the 5'-terminus is a prerequisite for a multitude of enzymatic reactions, including ligation by DNA and RNA ligases, and is crucial for the biological activity of many therapeutic and diagnostic oligonucleotides.[1][2] 5'-phosphorylated oligonucleotides serve as essential components in applications ranging from gene synthesis and cloning to next-generation sequencing (NGS) and the development of RNA interference (RNAi) therapeutics.[1][2]
Traditionally, 5'-phosphorylation has been achieved enzymatically using T4 polynucleotide kinase (PNK).[3][4][5] While effective, this method can be time-consuming, requires subsequent purification steps to remove the enzyme and excess ATP, and may not be suitable for all modified oligonucleotides.[3] Chemical phosphorylation during solid-phase synthesis offers a more streamlined and scalable alternative. This is where 5-Chlorosaligenyl-N,N-diisopropylphosphoramidite, a specialized phosphoramidite reagent, emerges as a powerful tool. Its unique chemical structure allows for the efficient and direct incorporation of a 5'-phosphate group onto a synthetic oligonucleotide.[6]
This comprehensive guide provides a detailed exploration of the synthesis of 5'-phosphorylated oligonucleotides using this compound. We will delve into the underlying chemical principles, provide step-by-step protocols for synthesis, deprotection, and purification, and offer expert insights into process optimization and quality control.
The Chemistry of 5'-Phosphorylation with this compound
The synthesis of oligonucleotides via the phosphoramidite method is a cyclical process involving four key steps: detritylation, coupling, capping, and oxidation.[7][8][] this compound is introduced at the final coupling step to the free 5'-hydroxyl group of the solid-support-bound oligonucleotide.
Mechanism of Action
The core of this process lies in the reactivity of the phosphoramidite group. The diisopropylamino group is an excellent leaving group upon protonation by an activator, such as tetrazole or its derivatives.[10] This activation facilitates the nucleophilic attack by the 5'-hydroxyl of the oligonucleotide, forming a phosphite triester linkage. The chlorosaligenyl group serves as a protecting group for the phosphate during the subsequent oxidation step.
Workflow Overview
Caption: Automated solid-phase synthesis workflow for 5'-phosphorylated oligonucleotides.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | Synthesis Grade | Major Supplier | Store under inert gas at -20°C. |
| Acetonitrile (ACN) | Anhydrous, Synthesis Grade | Major Supplier | Water content < 30 ppm is critical.[11] |
| Activator (e.g., 5-Ethylthio-1H-tetrazole, ETT) | Synthesis Grade | Major Supplier | Prepare fresh solution for each synthesis run. |
| Capping Reagents (Acetic Anhydride, N-Methylimidazole) | Synthesis Grade | Major Supplier | |
| Oxidizing Solution (Iodine in THF/Water/Pyridine) | Synthesis Grade | Major Supplier | |
| Deblocking Reagent (Trichloroacetic acid in DCM) | Synthesis Grade | Major Supplier | |
| Ammonium Hydroxide (NH₄OH) | 30% solution, ACS Grade | Major Supplier | For cleavage and deprotection. |
| Controlled Pore Glass (CPG) solid support | As per oligonucleotide scale | Major Supplier | Pre-loaded with the 3'-terminal nucleoside. |
| HPLC Grade Water | Major Supplier | For purification. | |
| Triethylammonium Acetate (TEAA) Buffer | HPLC Grade | In-house preparation | For RP-HPLC. |
Protocol 1: Automated Solid-Phase Synthesis of a 5'-Phosphorylated Oligonucleotide
This protocol assumes the use of a standard automated DNA/RNA synthesizer.
-
Synthesizer Preparation:
-
Install the required phosphoramidite vials (A, C, G, T/U) and the this compound vial on the synthesizer.
-
Ensure all ancillary reagent bottles (activator, capping, oxidizing, deblocking solutions) are sufficiently filled with fresh reagents.
-
Install the CPG column containing the initial nucleoside.
-
-
Synthesis Cycle Programming:
-
Program the desired oligonucleotide sequence into the synthesizer's software.
-
For the final coupling step, designate the this compound reagent.
-
Expert Insight: For modified phosphoramidites, it is often beneficial to double the coupling time to ensure high coupling efficiency, which can be a concern with sterically hindered reagents.[11] A standard coupling time for nucleoside phosphoramidites is typically 2-3 minutes, while a 5-10 minute coupling time for the 5-Chlorosaligenyl phosphoramidite is recommended.
-
-
Initiate Synthesis:
-
Start the automated synthesis run. The synthesizer will perform the cyclical detritylation, coupling, capping, and oxidation steps for each monomer addition.[7]
-
-
Final Coupling with this compound:
-
In the final cycle, after detritylation of the last added nucleoside, the synthesizer will deliver the activated this compound to the column for coupling to the free 5'-hydroxyl group.
-
-
Post-Synthesis:
-
Upon completion of the synthesis, the oligonucleotide, now bearing the 5'-chlorosaligenyl modification, remains attached to the solid support. The final dimethoxytrityl (DMT) group is typically left on for "trityl-on" purification.
-
Protocol 2: Cleavage and Deprotection
-
Column Removal:
-
Remove the synthesis column from the synthesizer.
-
Dry the CPG support with a stream of argon or nitrogen.
-
-
Cleavage from Support and Base Deprotection:
-
Place the CPG support in a 2 mL screw-cap vial.
-
Add 1 mL of concentrated ammonium hydroxide (30%).
-
Seal the vial tightly and incubate at 55°C for 8-12 hours. This step cleaves the oligonucleotide from the CPG support and removes the protecting groups from the nucleobases and the phosphate backbone.[12][13]
-
Causality: The ammonolysis not only cleaves the ester linkage to the support but also removes the cyanoethyl protecting groups from the phosphate backbone and the protecting groups on the exocyclic amines of the nucleobases.
-
-
Deprotection of the 5'-Chlorosaligenyl Group:
-
The chlorosaligenyl group is also removed during the ammonium hydroxide treatment to yield the free 5'-phosphate.
-
-
Sample Recovery:
-
After incubation, cool the vial to room temperature.
-
Carefully transfer the supernatant containing the crude oligonucleotide to a new microcentrifuge tube.
-
Wash the CPG with 0.5 mL of 50% acetonitrile/water and combine the wash with the supernatant.
-
Dry the combined solution in a vacuum centrifuge.
-
Protocol 3: Purification by Reverse-Phase HPLC
Reverse-phase high-performance liquid chromatography (RP-HPLC) is a highly effective method for purifying modified oligonucleotides, separating the full-length product from shorter failure sequences.[14][15][16][17][18]
-
Sample Preparation:
-
Resuspend the dried crude oligonucleotide in 200 µL of HPLC-grade water.
-
-
HPLC Conditions:
| Parameter | Condition |
| Column | C18 Reverse-Phase Column |
| Mobile Phase A | 0.1 M Triethylammonium Acetate (TEAA), pH 7.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | 5-30% B over 30 minutes (example, optimize for specific sequence) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 260 nm |
-
Purification Procedure:
-
Equilibrate the HPLC column with the starting mobile phase conditions.
-
Inject the resuspended oligonucleotide sample.
-
Run the gradient program. The full-length, DMT-on oligonucleotide will be the most hydrophobic species and will therefore have the longest retention time.
-
Collect the peak corresponding to the full-length product.
-
-
Post-Purification Detritylation:
-
To the collected fraction, add an equal volume of 80% acetic acid.
-
Incubate at room temperature for 30 minutes to remove the 5'-DMT group.
-
Neutralize the solution with triethylamine.
-
-
Desalting:
-
Desalt the purified and detritylated oligonucleotide using a desalting column or ethanol precipitation to remove the HPLC buffer salts.[16]
-
Dry the final product in a vacuum centrifuge.
-
Quality Control and Characterization
Rigorous quality control is essential to validate the successful synthesis and purity of the 5'-phosphorylated oligonucleotide.
Mass Spectrometry
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or Electrospray Ionization (ESI) mass spectrometry is used to confirm the molecular weight of the final product.[19][20][21][22][23] The expected mass should be calculated, including the addition of the phosphate group (HPO₃, 79.98 Da).
Analytical HPLC
An analytical RP-HPLC run of the purified product should show a single major peak, confirming its purity.[14][15]
Caption: Post-purification quality control workflow.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of full-length product | Inefficient coupling of 5-Chlorosaligenyl phosphoramidite. | Increase the coupling time for the final step.[11] Ensure the phosphoramidite and solvents are anhydrous. |
| Incomplete detritylation. | Check the efficacy of the deblocking reagent. | |
| Presence of multiple peaks in HPLC | Incomplete capping. | Ensure capping reagents are fresh and active. |
| Depurination during detritylation. | Reduce the detritylation time or use a milder deblocking agent. | |
| Incorrect mass by MS | Incomplete deprotection. | Extend the deprotection time or increase the temperature. |
| Failure to couple the phosphoramidite. | Check synthesizer reagent delivery and phosphoramidite quality. |
Applications of 5'-Phosphorylated Oligonucleotides
The ability to efficiently synthesize 5'-phosphorylated oligonucleotides opens the door to a wide array of applications:
-
Gene Synthesis and Cloning: Phosphorylated oligonucleotides are essential for ligation into vectors.
-
Next-Generation Sequencing (NGS): Adapters used in NGS library preparation require a 5'-phosphate for ligation to the DNA fragments.
-
RNA Interference (RNAi): The guide strand of a small interfering RNA (siRNA) often requires a 5'-phosphate for activity within the RNA-induced silencing complex (RISC).[1]
-
CRISPR Gene Editing: In some CRISPR applications, guide RNAs with 5'-triphosphate modifications are used, and chemically synthesized 5'-phosphorylated oligos can be a starting point for enzymatic conversion to the triphosphate.[2]
-
Antisense Technology: Certain antisense oligonucleotide designs benefit from a 5'-phosphate to mimic natural nucleic acids.[24]
Conclusion
The use of this compound provides a robust and efficient method for the direct chemical synthesis of 5'-phosphorylated oligonucleotides. This approach circumvents the limitations of enzymatic phosphorylation, offering greater scalability, purity, and integration into automated solid-phase synthesis workflows. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers, scientists, and drug development professionals can confidently produce high-quality 5'-phosphorylated oligonucleotides for a wide range of cutting-edge applications.
References
- Characterization of synthetic oligonucleotides containing biologically important modified bases by MALDI-TOF mass spectrometry - PMC - NIH. (n.d.).
- PAGE & HPLC Oligo Purification Services | IDT - Integrated DNA Technologies. (n.d.).
- Oligonucleotide purification techniques - Oligofastx. (n.d.).
- Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - HK. (n.d.).
- Oligonucleotide Purification Guidelines - LabCluster. (n.d.).
- Oligonucleotide Purification - Phenomenex. (n.d.).
- Reagents for Nucleic Acid Synthesis - FUJIFILM Wako. (n.d.).
- Function and Application of 5'-Triphosphate Oligonucleotides - Bio-Synthesis. (2024, January 9).
- Use of Custom Synthesized Phosphoramidite Reagents - TriLink BioTechnologies. (n.d.).
- Phosphorylation-5' Oligo Modifications from Gene Link. (n.d.).
- New mass spectrometry (MS) characterization for an accurate identification of oligonucleotide impurities - Bachem. (2023, January 20).
- (PDF) Mass Spectrometry of Oligonucleotides - ResearchGate. (2025, August 7).
- Oligo Mass Spectrometry Characterization Service - Mtoz Biolabs. (n.d.).
- 5' Triphosphate Oligonucleotides - Synoligo. (2024, September 18).
- Linker phosphoramidite reagents for the attachment of the first nucleoside to underivatized solid-phase supports - PMC - NIH. (n.d.).
- The Role of Phosphoramidites in Modern DNA Synthesis. (n.d.).
- Characterisation of a modified oligonucleotide together with its synthetic impurities using accurate mass measurements. | Semantic Scholar. (n.d.).
- Development of Phosphoramidite Reagents for the Synthesis of Base-Labile Oligonucleotides Modified with a Linear Aminoalkyl and Amino-PEG Linker at the 3′-End - NIH. (2022, December 3).
- Coupling Pathways and Activation Mechanisms in Phosphoramidite Reactions. (n.d.).
- Chemical Triphosphorylation of Oligonucleotides. (2022, June 2).
- Applications of modified oligonucleotides. (n.d.).
- Deprotection procedures applied to obtain the 1 '-and 5'-modified oligonucleotides. (n.d.).
- Synthesis, Properties, and Applications of Oligonucleotides Containing an RNA Dinucleotide Phosphorothiolate Linkage - PMC - NIH. (2011, September 1).
- Synthesis of Specifically Modified Oligonucleotides for Application in Structural and Functional Analysis of RNA - PMC - NIH. (n.d.).
- Protocol for creating 5′-Phosphorylated Guides from Unmodified Oligonucleotides for use with TtAgo (NEB #M0665). (n.d.).
- 5'-Phosphorylation of Oligonucleotides prior to using Phusion Site-Directed Mutagenesis Kit (F-541) | NEB. (n.d.).
- Solid Phase Oligonucleotide Synthesis - Biotage. (n.d.).
- Deprotection procedures applied to obtain the 1 '-and 5'-modified oligonucleotides - ResearchGate. (n.d.).
- Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach - MDPI. (2020, July 23).
- Designing Oligo With Multiple Modifications - ELLA Biotech. (n.d.).
- Oligonucleotide synthesis - Wikipedia. (n.d.).
- Chemical Triphosphorylation of Oligonucleotides - PubMed. (2022, June 2).
- Phosphorylating the 5 Termini of Oligonucleotides Using T4 Polynucleotide Kinase - Molecular Cloning. (n.d.).
- Synthesis and characterization of oligonucleotides containing 5-chlorocytosine - PubMed. (n.d.).
- Comprehensive Guide to Oligonucleotide Synthesis Using the Phosphoramidite Method. (n.d.).
- Glen Report 22.27: Deprotection – Volume 5 – On-Column Deprotection of Oligonucleotides in Organic Solvents - Glen Research. (n.d.).
- siMPLE OLiGONUCLEOtidE MOdiFiCatiON UsiNG CLiCk ChEMistRy INTRODUCTION For several years, Glen Research has been offering a mode. (2010, May 1).
- An Update on Protection of 5'-Hydroxyl Functions of Nucleosides and Oligonucleotides. (2024, March).
- US7655790B2 - Deprotection and purification of oligonucleotides and their derivatives - Google Patents. (n.d.).
- DNA Oligonucleotide Synthesis - Sigma-Aldrich. (n.d.).
Sources
- 1. Function and Application of 5’-Triphosphate Oligonucleotides [biosyn.com]
- 2. synoligo.com [synoligo.com]
- 3. neb.com [neb.com]
- 4. neb.com [neb.com]
- 5. Phosphorylating the 5 Termini of Oligonucleotides Using T4 Polynucleotide Kinase [molecularcloning.com]
- 6. nbinno.com [nbinno.com]
- 7. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 8. Designing Oligo With Multiple Modifications - ELLA Biotech [ellabiotech.com]
- 10. biotage.com [biotage.com]
- 11. trilinkbiotech.com [trilinkbiotech.com]
- 12. glenresearch.com [glenresearch.com]
- 13. US7655790B2 - Deprotection and purification of oligonucleotides and their derivatives - Google Patents [patents.google.com]
- 14. sg.idtdna.com [sg.idtdna.com]
- 15. oligofastx.com [oligofastx.com]
- 16. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - JP [thermofisher.com]
- 17. labcluster.com [labcluster.com]
- 18. Oligonucleotide Purification: Phenomenex [phenomenex.com]
- 19. Characterization of synthetic oligonucleotides containing biologically important modified bases by MALDI-TOF mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bachem.com [bachem.com]
- 21. researchgate.net [researchgate.net]
- 22. Oligo Mass Spectrometry Characterization Service | MtoZ Biolabs [mtoz-biolabs.com]
- 23. semanticscholar.org [semanticscholar.org]
- 24. cosmobio.co.jp [cosmobio.co.jp]
Introduction: The Biological Significance and Therapeutic Potential of 5'-Triphosphate Oligonucleotides
<-3a--22_="">## Solid-Phase Synthesis of 5'-O-Triphosphate DNA and RNA: An Application Note and Comprehensive Protocol
For Researchers, Scientists, and Drug Development Professionals
5'-O-triphosphate (5'-PPP) oligonucleotides are crucial molecules in numerous biological processes. In nature, they are the primary products of transcription and serve as the substrates for RNA capping in eukaryotes.[1] Beyond their fundamental roles, synthetic 5'-PPP DNA and RNA have emerged as powerful tools in various biomedical and biotechnological applications.[2][3] These include their use as adjuvants in immunotherapy and vaccines to stimulate antiviral defenses, in gene silencing applications as modified small interfering RNAs (siRNAs), and in CRISPR-based gene editing.[2][3] The 5'-triphosphate moiety is a key recognition element for intracellular immune receptors like RIG-I, triggering innate immune responses.[4] This has opened avenues for the development of novel RNA-based therapeutics.[5]
While enzymatic methods, such as in vitro transcription, can produce 5'-PPP RNA, they are often limited by sequence constraints and can result in heterogeneous products.[1][2] Chemical synthesis, particularly solid-phase synthesis, offers a more versatile and robust alternative, allowing for the production of 5'-PPP oligonucleotides of defined sequence, length, and with site-specific chemical modifications.[2][4] This guide provides a detailed overview and protocol for the solid-phase chemical synthesis of 5'-O-triphosphate DNA and RNA.
The Chemical Foundation of Solid-Phase 5'-Triphosphate Synthesis
The solid-phase synthesis of 5'-PPP oligonucleotides is a multi-step process that builds upon standard phosphoramidite chemistry. The core principle involves the sequential addition of nucleotide monomers to a growing chain anchored to a solid support, typically controlled pore glass (CPG).[1][6] Once the desired full-length oligonucleotide is assembled, the 5'-triphosphate group is introduced on the solid support before cleavage and deprotection.[7]
Several chemical strategies have been developed for the on-support triphosphorylation. A prevalent and effective method involves a three-step sequence:
-
5'-H-phosphonylation: The free 5'-hydroxyl group of the solid-supported oligonucleotide is reacted with a phosphitylating agent to form a 5'-H-phosphonate monoester.[4][7]
-
Activation: The H-phosphonate is then oxidized in the presence of an activator, such as imidazole, to generate a highly reactive 5'-phosphorimidazolidate intermediate.[7]
-
Pyrophosphorylation: Finally, this activated intermediate undergoes nucleophilic attack by a pyrophosphate salt to form the desired 5'-triphosphate linkage.[7]
Alternative approaches, such as those utilizing salicyl phosphorochloridite or cycloSal-phosphoramidites, have also been successfully employed.[1][8] The choice of method often depends on the desired scale, automation capabilities, and the specific chemical nature of the oligonucleotide.
Visualizing the Synthesis Workflow
The following diagram illustrates the key chemical transformations in the solid-phase synthesis of a 5'-triphosphate oligonucleotide.
Sources
- 1. par.nsf.gov [par.nsf.gov]
- 2. synoligo.com [synoligo.com]
- 3. Function and Application of 5’-Triphosphate Oligonucleotides [biosyn.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Automated parallel synthesis of 5'-triphosphate oligonucleotides and preparation of chemically modified 5'-triphosphate small interfering RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdmo.sylentis.com [cdmo.sylentis.com]
- 7. Solid-phase chemical synthesis of 5'-triphosphate DNA, RNA, and chemically modified oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Solid-Phase Synthesis of DNA and RNA 5'-O-Triphosphates Using cycloSal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Phosphorylation using 5-Chlorosaligenyl-N,N-diisopropylphosphoramidite
Introduction: A Modern Approach to Phosphorylation
In the landscape of synthetic organic chemistry and drug development, the precise introduction of phosphate groups onto bioactive molecules is of paramount importance. Phosphorylation is a key post-translational modification that governs protein function and signaling pathways, and phosphorylated nucleosides are the fundamental building blocks of DNA and RNA[1]. The development of efficient and selective phosphorylation reagents is therefore a critical endeavor. 5-Chlorosaligenyl-N,N-diisopropylphosphoramidite has emerged as a powerful phosphitylating agent, particularly valuable in the synthesis of oligonucleotides and their analogs[2]. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the experimental setup for phosphorylation using this versatile reagent. We will delve into the underlying chemical principles, provide step-by-step protocols, and offer insights into the practical aspects of its application.
The utility of this compound stems from its role in "cycloSal" chemistry, a method that facilitates the synthesis of nucleoside 5'-O-triphosphates with high purity and yields[3]. The chlorosubstituent on the saligenyl ring enhances the electrophilicity of the phosphorus center, promoting efficient reaction with nucleophiles[4]. This reagent allows for the formation of a stable cyclic phosphite triester intermediate, which can be subsequently oxidized and further manipulated to yield the desired phosphorylated product. This guide will focus on the initial phosphorylation of a hydroxyl-containing substrate, a critical first step in more complex synthetic pathways.
Chemical Properties and Handling
Before proceeding with any experimental work, it is crucial to understand the properties and handling requirements of this compound.
| Property | Value |
| CAS Number | 1620086-77-2 |
| Molecular Formula | C₁₃H₁₉ClNO₂P |
| Molecular Weight | 287.72 g/mol |
| Appearance | White to off-white powder or solid |
| Storage | 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen)[4]. |
| Handling | Highly sensitive to moisture and air[5]. Handle in a glovebox or under a stream of inert gas. Use anhydrous solvents and oven-dried glassware. |
Reaction Mechanism: The cycloSal Approach
The phosphorylation process using this compound can be conceptualized in a multi-step sequence. The overall workflow involves the initial phosphitylation of a substrate, followed by oxidation and subsequent reactions depending on the desired final product.
Sources
- 1. twistbioscience.com [twistbioscience.com]
- 2. Synthesis of nucleoside Di- and triphosphates and dinucleoside polyphosphates with cycloSal-nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. One-Pot Synthesis of Nucleoside 5′-Triphosphates from Nucleoside 5′-H-Phosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CycloSal-Nucleotides as Chemical Reagents : Department of Chemistry : University of Hamburg [chemie.uni-hamburg.de]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Bioconjugation in Modern Drug Development
A Senior Application Scientist's Guide to Theory, Practice, and Innovation
Abstract: Bioconjugation, the chemical linking of two molecules where at least one is a biomolecule, has become a cornerstone of modern drug development.[1] It enables the creation of sophisticated therapeutics that combine the specificity of biologics with the therapeutic potential of small molecules, peptides, or oligonucleotides. This guide provides an in-depth exploration of key bioconjugation strategies, moving from foundational principles to detailed, field-proven protocols. We will dissect the causality behind experimental choices, offering researchers and drug development professionals the necessary insights to design, execute, and characterize potent bioconjugate therapeutics, with a primary focus on the revolutionary impact of Antibody-Drug Conjugates (ADCs).
Foundational Principles of Bioconjugation Chemistry
The central goal of bioconjugation in drug development is to create a stable, covalent bond between a payload (e.g., a cytotoxic drug) and a biomolecule (e.g., a monoclonal antibody) without compromising the function of either component.[2] The success of this endeavor hinges on two key concepts: chemoselectivity and bioorthogonality.
-
Chemoselectivity: This refers to the ability of a reaction to occur preferentially at a specific functional group even in the presence of many other reactive groups. This is critical when working with complex biomolecules like proteins, which possess a multitude of functional groups (amines, thiols, carboxyls, etc.).
-
Bioorthogonality: A term for reactions that can proceed within a living system without interfering with native biochemical processes.[3] This is particularly vital for in vivo applications and cellular labeling. "Click chemistry" reactions are a prime example of bioorthogonal chemistry due to their high specificity and efficiency under physiological conditions.[4][5]
Historically, bioconjugation relied on stochastic methods, primarily targeting the abundant amine groups of lysine residues or the thiol groups of cysteine residues. While effective, these methods produce heterogeneous mixtures with varying drug-to-antibody ratios (DARs) and conjugation sites.[6] This heterogeneity can lead to batch-to-batch variability and a suboptimal therapeutic window.[7] Consequently, the field has increasingly shifted towards site-specific conjugation techniques, which offer precise control over the location and stoichiometry of payload attachment, resulting in homogeneous, well-defined bioconjugates with improved pharmacokinetic and pharmacodynamic profiles.[8][9][10]
Key Bioconjugation Strategies & Protocols
The choice of conjugation strategy is paramount and dictates the properties of the final bioconjugate. It should be considered early in the drug development process to ensure optimal outcomes.[11] Below are detailed protocols for four widely employed strategies, ranging from classical stochastic methods to modern site-specific enzymatic and bioorthogonal approaches.
A. Amine-Reactive Chemistry: NHS Ester Conjugation
This is one of the most established methods, targeting the primary amines on the N-terminus and the ε-amino groups of lysine residues. N-hydroxysuccinimide (NHS) esters are highly reactive compounds that form stable amide bonds with these amines.[12][13]
Causality and Experimental Choices:
-
pH Control is Critical: The reaction is strongly pH-dependent. Primary amines must be deprotonated (-NH2) to be nucleophilic. A pH of 8.3-8.5 provides a favorable balance where most amines are reactive, but the rate of NHS-ester hydrolysis (a competing reaction) is still manageable.[12][13]
-
Buffer Selection: Buffers containing primary amines, such as Tris or glycine, are incompatible as they will compete with the target biomolecule for reaction with the NHS ester.[14] Phosphate or bicarbonate buffers are standard choices.[13]
-
Stoichiometry: A molar excess of the NHS ester reagent is used to drive the reaction towards completion. However, an excessive amount can lead to hyper-labeling and potential protein aggregation or loss of function. An initial titration is often necessary to determine the optimal ratio for a desired degree of labeling.[12]
Workflow for NHS Ester Conjugation
Caption: Workflow for protein conjugation via maleimide-thiol chemistry.
Protocol 2.B: General Maleimide Labeling of a Protein
-
Protein Preparation: Dissolve the protein in a degassed buffer at pH 7.0-7.5 (e.g., PBS with 5 mM EDTA) to a concentration of 1-10 mg/mL. 2. Disulfide Reduction (if necessary): Add a 10- to 100-fold molar excess of TCEP to the protein solution. Flush the vial with an inert gas, seal, and incubate for 20-30 minutes at room temperature. 3. Maleimide Reagent Preparation: Prepare a 10 mM stock solution of the maleimide-functionalized payload in anhydrous DMSO or DMF. 4. Conjugation Reaction: Add a 10- to 20-fold molar excess of the maleimide stock solution to the reduced protein solution. Protect the reaction from light, especially if using a fluorescent payload.
-
Incubation: Flush the vial with inert gas, seal tightly, and incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing. 6. Purification: Remove excess maleimide reagent and reducing agent using a desalting column or dialysis.
-
Characterization: Analyze the purified conjugate to confirm successful labeling and determine the degree of substitution.
C. Bioorthogonal Chemistry: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
SPAAC is a powerful copper-free click chemistry reaction that enables the ligation of molecules in complex biological environments. [15]The reaction occurs between a strained cyclooctyne (e.g., DBCO, BCN) and an azide to form a stable triazole linkage. [15][]Its bioorthogonality makes it ideal for live-cell imaging and in vivo applications where copper catalysts would be cytotoxic. [15][17] Causality and Experimental Choices:
-
Two-Step Process: SPAAC typically involves two steps: first, introducing one of the functional groups (e.g., an azide) onto the biomolecule using a standard method like NHS ester chemistry. Second, reacting the modified biomolecule with the partner molecule carrying the strained alkyne.
-
Reactivity vs. Stability: Different strained alkynes offer a trade-off between reaction kinetics and stability. For example, DIBO and BCN are known for their high reactivity. [18]The choice depends on the specific application requirements.
// Reactants R1 [label="Biomolecule-N₃"]; R2 [label=<
]; R3 [label="Payload-DBCO"];
// Transition State (implied) TS [label=<
Bioorthogonal Reaction (Physiological Conditions)
];
// Product P1 [label="Biomolecule-Triazole-Payload"];
// Layout R1 -> TS [label="[3+2] Cycloaddition"]; R3 -> TS [style=invis]; TS -> P1;
// Grouping {rank=same; R1; R2; R3;} {rank=same; P1;} }
Caption: The two-step mechanism of site-specific Sortase A ligation.
Protocol 2.D: General Sortase-Mediated Ligation
-
Reagent Preparation:
-
Purify the substrate protein containing the C-terminal LPETG-His6 tag.
-
Synthesize and purify the payload functionalized with an N-terminal triglycine (GGG) motif.
-
Prepare a reaction buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl2, pH 7.5. [19] * Purify recombinant Sortase A enzyme. 2[20]. Reaction Setup: In a microcentrifuge tube, combine the LPETG-tagged protein (e.g., final concentration 50 µM), the GGG-payload (50-fold excess, e.g., 2.5 mM), and Sortase A (e.g., 10 µM) in the reaction buffer. 3[21][19]. Incubation: Incubate the reaction at a suitable temperature (e.g., 30-37°C) for 2-8 hours. T[22]he progress can be monitored by SDS-PAGE, where a shift in the molecular weight of the substrate protein indicates successful ligation.
-
-
Purification: After the reaction, the desired conjugate can be purified from the His-tagged Sortase A, unreacted His-tagged protein, and the cleaved His-tag using Ni-NTA affinity chromatography. The purified conjugate will be in the flow-through, while His-tagged components will bind to the resin.
-
Final Processing: Remove the excess glycine-payload via dialysis or size-exclusion chromatography. Characterize the final product using mass spectrometry to confirm the precise mass of the conjugate.
Characterization of Bioconjugates
Thorough analytical characterization is a non-negotiable step to ensure the quality, consistency, and safety of a bioconjugate therapeutic. T[23][24]he primary goals are to confirm successful conjugation, determine the average DAR and DAR distribution, quantify impurities, and assess stability.
[25][]Table 1: Common Analytical Techniques for Bioconjugate Characterization
| Technique | Abbreviation | Principle | Key Information Provided |
| Hydrophobic Interaction Chromatography | HIC-HPLC | Separates molecules based on hydrophobicity. | DAR distribution, average DAR. Payloads increase hydrophobicity. |
| Reversed-Phase Chromatography | RP-HPLC | Separates based on hydrophobicity under denaturing conditions. | DAR of light/heavy chains, purity, fragment analysis. |
| Size Exclusion Chromatography | SEC-HPLC | Separates molecules based on hydrodynamic radius. | Detection of aggregates, fragments, and unconjugated components. |
| Mass Spectrometry | MS | Measures mass-to-charge ratio. | Confirms identity, exact mass of conjugate, DAR, and site of conjugation. |
| SDS-Polyacrylamide Gel Electrophoresis | SDS-PAGE | Separates molecules based on molecular weight. | Visual confirmation of conjugation (band shift), assessment of purity. |
| Enzyme-Linked Immunosorbent Assay | ELISA | Measures antigen-binding affinity. | Confirms retention of biological activity (binding) after conjugation. |
Applications in Drug Development: The ADC Paradigm
The most prominent application of bioconjugation in oncology is the development of Antibody-Drug Conjugates (ADCs). A[6][27][28]DCs are designed to function as "biological missiles," delivering highly potent cytotoxic agents directly to cancer cells while minimizing exposure to healthy tissues.
[29]Mechanism of Action for a Typical Antibody-Drug Conjugate (ADC)
Caption: The multi-step mechanism of action for an ADC.
Other significant applications include:
-
PEGylation: Conjugating polyethylene glycol (PEG) to protein or peptide drugs to increase their hydrodynamic size, thereby extending their circulation half-life and reducing immunogenicity.
-
Radioligand Therapies: Attaching chelators to antibodies to deliver radioisotopes for either imaging (theranostics) or therapy. *[27] Vaccine Development: Conjugating polysaccharide antigens to carrier proteins to elicit a more robust T-cell dependent immune response.
[27]---
Challenges and Future Perspectives
Despite enormous progress, challenges in bioconjugate development remain. These include ensuring linker stability in circulation, preventing premature payload release, and managing the complexity of manufacturing and scale-up.
[7][11][25]The future of bioconjugation is moving towards even greater precision and complexity. Key areas of innovation include:
-
Novel Site-Specific Methods: The development of new enzymes and bioorthogonal reactions will provide a larger toolkit for creating precisely engineered therapeutics. *[30][31] Advanced Linker Technologies: Designing linkers that are selectively cleaved only within the target cell environment remains a major focus.
-
Multi-Payload Conjugates: Creating bioconjugates with two or more different payloads (e.g., an immunomodulator and a cytotoxic agent) to achieve synergistic therapeutic effects.
[27]By building on a strong foundation of chemical principles and leveraging an expanding array of sophisticated techniques, bioconjugation will continue to be a primary driver of innovation in the development of targeted, effective, and safer medicines.
References
- Click Chemistry for Drug Development and Diverse Chemical–Biology Applic
- Site-Specific Bioconjugation Approaches for Enhanced Delivery of Protein Therapeutics and Protein Drug Carriers - PubMed.
- Advances in click chemistry for drug discovery and development - PubMed.
- Enzymatic Bioconjugation: A Perspective from the Pharmaceutical Industry - PMC - NIH.
- The Definitive Guide to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) - Benchchem. BenchChem.
- Maleimide Labeling of Proteins and Other Thiolated Biomolecules - Lumiprobe. Lumiprobe.
- ISISBio:Protocols/Sortase mediated lig
- The Use of Click Chemistry in Drug Development Applications - ResearchGate.
- Addressing the Challenges of Bioconjug
- Protocol: NHS Ester Labeling of Amino-Biomolecules - Interchim. Interchim.
- Site-specific conjugation of native antibody - Oxford Academic. Oxford University Press.
- Site-Specific Bioconjugation Approaches for Enhanced Delivery of Protein Therapeutics and Protein Drug Carriers - CDN.
- What is Click Chemistry? An Introduction - Sigma-Aldrich. MilliporeSigma.
- Overcoming the Hurdles: Navigating the Challenges of Bioconjug
- Advancing bioconjugate development through innov
- Full article: What is the future of click chemistry in drug discovery and development?. Taylor & Francis Online.
- Chemistry of Bioconjugates: Synthesis, Characterization, and Biomedical Applic
- Site-Specific Bioconjugation Approaches for Enhanced Delivery of Protein Therapeutics and Protein Drug Carriers - ACS Public
- Application Notes and Protocols: A Step-by-Step Guide for Maleimide-Thiol Conjug
- Affinity-Based Methods for Site-Specific Conjugation of Antibodies | Bioconjugate Chemistry. American Chemical Society.
- Bioconjugation Technology Selection during Early-Stage Development - A Strategy to Streamline IND and Manufacturing Timelines - ADC Review. ADC Review.
- Antibody–drug conjugate drug development: where are the challenges? - Bioanalysis Zone. Bioanalysis Zone.
- Reaction Conditions for Chemical Coupling (S9237) - NEB. New England Biolabs.
- Conjugation Protocol for Thiol Reactive (Maleimide) Dyes - Tocris Bioscience. Tocris Bioscience.
- Bioconjugation Techniques for Enhancing Stability and Targeting Efficiency of Protein and Peptide Therapeutics - PubMed.
- Addressing Bioconjugates Production Challenges and Acceler
- Protocol: Maleimide Labeling of Protein Thiols - Biotium. Biotium.
- Enzymatic Conjugation - Creative Biolabs.
- The Thiol-Maleimide Reaction: A Guide - Bachem. Bachem.
- Sortase A - r o b o k l o n. roboklon.
- Reliable Enzyme Bioconjugation Services - BOC Sciences. BOC Sciences.
- DBCO Azide Lig
- Bioconjugation in Drug Delivery: Practical Perspectives and Future Perceptions. Taylor & Francis Online.
- Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience. Tocris Bioscience.
- Site-Specific Bioconjugation through Enzyme-Catalyzed Tyrosine-Cysteine Bond Form
- Enzymatic Bioconjugation: A Perspective from the Pharmaceutical Industry | JACS Au. American Chemical Society.
- How bioconjugation is unlocking new drug development - Pharmaceutical Technology. Pharmaceutical Technology.
- Efficient Sortase-Mediated Ligation using a Common C-terminal Fusion Tag - NIH.
- A review of conjugation technologies for antibody drug conjugates - Oxford Academic. Oxford University Press.
- Bioconjugation simply explained - Single Use Support. Single Use Support.
- Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC)
- Sortase-Mediated Protein Ligation: A New Method for Protein Engineering - Kanazawa Biophyiscs Group. Kanazawa University.
- Protocol for PEG NHS Ester - BroadPharm. BroadPharm.
- Sortase-Mediated Ligation of Purely Artificial Building Blocks - MDPI. MDPI.
- NHS Ester Labeling of Biomolecules Containing Primary Amino Groups - Lumiprobe. Lumiprobe.
- Bioconjugation simply explained - Single Use Support. Single Use Support.
- Overview of Bioconjug
- What is Bioconjugation?
- Cyclooctynes for Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) - Enamine. Enamine.
- Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier - Organic & Biomolecular Chemistry (RSC Publishing). Royal Society of Chemistry.
Sources
- 1. susupport.com [susupport.com]
- 2. Bioconjugation in Drug Delivery: Practical Perspectives and Future Perceptions | Springer Nature Experiments [experiments.springernature.com]
- 3. tandfonline.com [tandfonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. oxfordglobal.com [oxfordglobal.com]
- 7. Advancing bioconjugate development through innovative approaches | Drug Discovery News [drugdiscoverynews.com]
- 8. Site-Specific Bioconjugation Approaches for Enhanced Delivery of Protein Therapeutics and Protein Drug Carriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 11. How bioconjugation is unlocking new drug development [pharmaceutical-technology.com]
- 12. interchim.fr [interchim.fr]
- 13. lumiprobe.com [lumiprobe.com]
- 14. broadpharm.com [broadpharm.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 17. Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. Cyclooctynes for Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) - Enamine [enamine.net]
- 19. mdpi.com [mdpi.com]
- 20. ISISBio:Protocols/Sortase mediated ligation - OpenWetWare [openwetware.org]
- 21. Efficient Sortase-Mediated Ligation using a Common C-terminal Fusion Tag - PMC [pmc.ncbi.nlm.nih.gov]
- 22. roboklon.com [roboklon.com]
- 23. Synthesis, Characterization, and Biomedical Applications | Books and Publications - Gate2Biotech.com [gate2biotech.com]
- 24. Bioconjugation Techniques for Enhancing Stability and Targeting Efficiency of Protein and Peptide Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Addressing Bioconjugates Production Challenges and Accelerating Drug Development [wuxixdc.com]
- 27. adcreview.com [adcreview.com]
- 28. bioanalysis-zone.com [bioanalysis-zone.com]
- 29. academic.oup.com [academic.oup.com]
- 30. pubs.acs.org [pubs.acs.org]
- 31. adcreview.com [adcreview.com]
Troubleshooting & Optimization
Improving coupling efficiency of 5-Chlorosaligenyl-N,N-diisopropylphosphoramidite.
Welcome to the technical support guide for 5-Chlorosaligenyl-N,N-diisopropylphosphoramidite. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing its use and troubleshooting common challenges, particularly concerning coupling efficiency. Our goal is to move beyond simple instructions and explain the underlying chemical principles, empowering you to make informed decisions in your experiments.
Section 1: Foundational Knowledge - Understanding the Reagent and Reaction
This section provides the essential context for using this compound effectively.
Q1: What is the primary application of this compound?
This compound is a specialized phosphoramidite used in the final step of solid-phase oligonucleotide synthesis to prepare oligonucleotides with a 5'-triphosphate group. This modification is crucial for a variety of biological applications, including:
-
RNAi and siRNA studies: 5'-triphosphate ends are often recognized by cellular machinery.
-
Aptamer development: Mimicking the natural structure of certain nucleic acids.
-
Ribozyme and DNAzyme research: Providing the necessary functional group for catalytic activity.
-
Probes for studying nucleic acid-protein interactions.
Unlike standard nucleoside phosphoramidites used for chain elongation, this reagent is typically coupled to the free 5'-hydroxyl (5'-OH) of a fully synthesized, support-bound oligonucleotide after the final dimethoxytrityl (DMT) group has been removed. Following coupling and oxidation to form a stable cyclic saligenyl phosphotriester, the oligonucleotide is cleaved from the support and treated with pyrophosphate to yield the final 5'-triphosphorylated product.
Q2: Can you illustrate the standard phosphoramidite coupling cycle?
Certainly. While this compound is used at the end of synthesis, its coupling reaction follows the same fundamental principles as the chain elongation cycle. Understanding this mechanism is key to troubleshooting. The cycle consists of four main steps: deblocking, coupling, capping, and oxidation.
The critical coupling step involves the activation of the phosphoramidite by a weak acid, typically an azole like 1H-Tetrazole or 4,5-dicyanoimidazole (DCI).[1] The activator protonates the nitrogen of the diisopropylamino group, converting it into a good leaving group.[2][3] This creates a highly reactive phosphonium intermediate that is susceptible to nucleophilic attack by the free 5'-OH group of the support-bound oligonucleotide, forming a phosphite triester linkage.[]
Section 2: Proactive Troubleshooting - Protocol Optimization
Achieving high coupling efficiency requires careful planning and optimization. This section addresses how to set up your experiment for success from the start.
Q3: What are the most critical factors for ensuring high coupling efficiency of this compound?
Low coupling efficiency is almost always traced back to a few key experimental variables. Proactively addressing them is the best strategy.
-
Strict Anhydrous Conditions: This is the single most important factor. Water is a primary cause of low coupling efficiency because it competes with the 5'-OH of the oligonucleotide, reacting with the activated phosphoramidite to form an unreactive phosphonate.[5][6]
-
Reagent Quality and Freshness: Phosphoramidites can degrade over time, even when stored as a dry powder. Activator solutions can also lose potency.
-
Activator Choice: The saligenyl group is bulkier than a standard nucleoside. Standard activators like 1H-Tetrazole may not be potent enough to drive the reaction to completion in a reasonable timeframe, similar to challenges seen with sterically hindered RNA phosphoramidites.[2][5]
-
Action: Consider using a more potent activator. See Q4 for a detailed comparison.
-
-
Coupling Time and Concentration: Insufficient reaction time or low reagent concentration can lead to incomplete coupling.
Q4: Which activator should I use for this phosphoramidite and why?
The choice of activator is a critical decision that balances reactivity, cost, and stability. An ideal activator acts as an efficient proton donor and/or a strong nucleophile to generate the reactive intermediate rapidly.[2][10] For a sterically demanding phosphoramidite like this compound, a more powerful activator than 1H-Tetrazole is highly recommended.
| Activator | pKa | Key Characteristics | Recommended Use Case |
| 1H-Tetrazole | ~4.9 | The historical standard. Can be insufficiently reactive for hindered amidites. Low solubility in ACN (~0.5 M) can be problematic.[2] | Standard, non-demanding DNA synthesis. Not first choice for this reagent. |
| 5-(Ethylthio)-1H-tetrazole (ETT) | ~4.3 | More acidic than 1H-Tetrazole, leading to faster reaction rates.[1][2] Good for general DNA and RNA synthesis. | A viable option, better than 1H-Tetrazole. |
| 4,5-Dicyanoimidazole (DCI) | ~5.2 | Less acidic but a much better nucleophilic catalyst.[2][11] Highly soluble in ACN (>1.0 M), allowing for higher effective concentrations.[11][12] | Highly Recommended. Its high solubility and nucleophilicity make it excellent for driving difficult couplings to completion.[11][13] |
| 5-(3,5-Bis(trifluoromethyl)phenyl)-1H-tetrazole | ~3.4 | A highly acidic activator that promotes very efficient coupling, especially for RNA phosphoramidites.[10] | An excellent but more expensive alternative to DCI. |
Scientist's Note: We recommend 4,5-Dicyanoimidazole (DCI) as the starting point for this phosphoramidite. Its mechanism relies more on nucleophilic catalysis, which can be more effective at overcoming steric hindrance, and its high solubility ensures that activator concentration is not a limiting factor.[2][11]
Section 3: Reactive Troubleshooting - Diagnosing and Solving Failures
When an experiment yields suboptimal results, a systematic approach is needed to identify and correct the issue.
Q5: Problem: My final analysis shows a very low yield of the target 5'-triphosphorylated product and a large peak corresponding to the starting 5'-OH oligonucleotide. What is the most likely cause?
This is the classic symptom of a failed or highly inefficient coupling reaction. The vast majority of your support-bound oligonucleotide did not react with the 5-Chlorosaligenyl phosphoramidite, and you are recovering the un-modified starting material after cleavage and deprotection. The following decision tree outlines a diagnostic workflow.
Most Probable Causes in Order:
-
Moisture Contamination: As detailed above, this is the number one enemy of phosphoramidite chemistry.[6]
-
Ineffective Activation: Using an activator like 1H-Tetrazole that is too weak for this specific amidite, or using degraded activator.[5]
-
Insufficient Coupling Time: The reaction may simply not have had enough time to proceed to completion.
-
Hardware Issues: Clogged lines preventing the delivery of the phosphoramidite or activator solution to the synthesis column.
Q6: Problem: My analysis shows multiple peaks, including my target product, un-modified oligo, and a significant peak corresponding to the hydrolyzed phosphoramidite (phosphonate). What does this indicate?
Observing the hydrolyzed phosphoramidite is a definitive sign of water contamination . The activated phosphoramidite reacted with water instead of the oligonucleotide's 5'-OH group.[]
-
Immediate Action: Discard all current reagent solutions (ACN, activator, and dissolved phosphoramidite).
-
Corrective Protocol:
-
Open a fresh, sealed bottle of anhydrous grade acetonitrile (<10 ppm water is ideal).[6]
-
Prepare fresh activator solution.
-
Dissolve a fresh aliquot of the this compound.
-
Crucially: Add a layer of fresh, activated 3Å molecular sieves to the bottom of the dissolved phosphoramidite and activator vials and allow them to sit for at least one hour before placing them on the synthesizer.[7] This will scavenge any residual moisture.
-
Section 4: Key Experimental Protocols
Follow these detailed procedures to minimize common errors and maximize success.
Protocol 1: Preparation of this compound Solution
Objective: To prepare a 0.1 M solution of the phosphoramidite under strict anhydrous conditions.
Materials:
-
This compound powder
-
Anhydrous acetonitrile (ACN), <30 ppm water
-
Argon or other inert gas supply
-
Dry, clean synthesizer vial with septum cap
-
Gas-tight syringe
-
Activated 3Å molecular sieves
Procedure:
-
Calculate the mass of phosphoramidite powder needed to make your desired volume of a 0.1 M solution.
-
Place the calculated amount of powder into the dry synthesizer vial.
-
Seal the vial with the septum cap.
-
Flush the vial with dry argon for 2-3 minutes by inserting an inlet needle connected to the argon line and a second outlet needle.
-
Using a dry, gas-tight syringe, draw the required volume of anhydrous ACN. It is best practice to draw the ACN from a septum-sealed bottle that is itself kept under a positive pressure of argon.[6]
-
Inject the ACN into the vial containing the phosphoramidite powder. Swirl gently to dissolve.
-
Optional but Recommended: Add a small amount of activated 3Å molecular sieves to the vial.[7]
-
Place the vial on the synthesizer. If not using immediately, store under argon at 4°C.
Scientist's Note: Do not prepare large stock solutions of this reagent. Its stability in solution is limited.[5] Preparing enough for the immediate set of syntheses is the best practice to ensure maximum reactivity.
Protocol 2: Automated Coupling on Synthesizer
Objective: To perform the final coupling step on a support-bound oligonucleotide. This protocol assumes the synthesis of the oligonucleotide backbone is complete and the final DMT group has been removed (trityl-off).
Prerequisites:
-
Synthesizer is primed with fresh, anhydrous reagents.
-
The synthesis column containing the 5'-OH oligonucleotide is installed.
-
0.1 M this compound solution is installed.
-
Activator solution (e.g., 0.25 M DCI in ACN) is installed.
Synthesizer Steps (modify for your specific instrument):
-
Priming: Ensure all lines, especially for the special phosphoramidite and activator, are fully primed to avoid delivery errors.
-
Wash: Perform an extended wash of the synthesis column with anhydrous ACN to remove any residual moisture or reagents from the previous deblocking step.
-
Coupling:
-
Wash: Perform an ACN wash to remove unreacted phosphoramidite and activator.
-
Capping (Optional but Recommended): Perform a standard capping step (e.g., using Cap A/Cap B). While there should be minimal 5'-OH groups left, this ensures any failed couplings are permanently blocked.[15][12]
-
Oxidation: Perform a standard oxidation step (e.g., Iodine/Water/Pyridine). This converts the unstable P(III) phosphite triester to the stable P(V) phosphotriester.[9]
-
Final Wash and Dry: Complete the cycle with a final ACN wash and argon flush to dry the support.
Scientist's Note: After this cycle, the oligonucleotide is ready for cleavage from the support and subsequent conversion to the 5'-triphosphate as per your established laboratory protocol for this class of compounds.
References
-
Sproat, B. S., & Gait, M. J. (1984). Coupling Activators for the Oligonucleotide Synthesis via Phosphoramidite Approach. ChemInform, 15(35). Retrieved from [Link]
-
Vargeese, C., Carter, J., Yegge, J., Krivjansky, S., Settle, A., Kropp, E., Peterson, K., & Pieken, W. (1998). Efficient activation of nucleoside phosphoramidites with 4,5-dicyanoimidazole during oligonucleotide synthesis. Nucleic Acids Research, 26(4), 1046–1050. Retrieved from [Link]
- Welz, R., & Müller, S. (2002). Activators for oligonucleotide and phosphoramidite synthesis. Google Patents, EP1874792B1.
-
TECHNICAL BRIEF – Synthesis of Long Oligonucleotides. (n.d.). Glen Research. Retrieved from [Link]
-
TECHNICAL BRIEF - ABOUT ACTIVATORS: Now and tomorrow. (n.d.). Glen Research. Retrieved from [Link]
-
Henderson, P. T., & Neeley, W. L. (2002). Synthesis and characterization of oligonucleotides containing 5-chlorocytosine. Chemical research in toxicology, 15(2), 181–186. Retrieved from [Link]
-
Kitamura, M., Honda, K., Shimidzu, H., & Nagasawa, H. (2020). Development of Phosphoramidite Reagents for the Synthesis of Base-Labile Oligonucleotides Modified with a Linear Aminoalkyl and Amino-PEG Linker at the 3′-End. Molecules, 25(23), 5764. Retrieved from [Link]
-
Solid Phase Oligonucleotide Synthesis. (2022). Biotage. Retrieved from [Link]
-
The Phosphoramidite Approach for Oligonucleotide Synthesis. (n.d.). ResearchGate. Retrieved from [Link]
-
Berner, S., Mühlegger, K., & Seliger, H. (1989). Studies on the role of tetrazole in the activation of phosphoramidites. Nucleic Acids Research, 17(3), 853–864. Retrieved from [Link]
-
Vargeese, C., Carter, J., Yegge, J., Krivjansky, S., Settle, A., Kropp, E., Peterson, K., & Pieken, W. (1998). Efficient Activation of Nucleoside Phosphoramidites With 4,5-dicyanoimidazole During Oligonucleotide Synthesis. PubMed. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. glenresearch.com [glenresearch.com]
- 3. Studies on the role of tetrazole in the activation of phosphoramidites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. glenresearch.com [glenresearch.com]
- 7. trilinkbiotech.com [trilinkbiotech.com]
- 8. trilinkbiotech.com [trilinkbiotech.com]
- 9. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 10. EP1874792B1 - Activators for oligonucleotide and phosphoramidite synthesis - Google Patents [patents.google.com]
- 11. academic.oup.com [academic.oup.com]
- 12. blog.biosearchtech.com [blog.biosearchtech.com]
- 13. Efficient activation of nucleoside phosphoramidites with 4,5-dicyanoimidazole during oligonucleotide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. eu.idtdna.com [eu.idtdna.com]
Common side reactions with 5-Chlorosaligenyl-N,N-diisopropylphosphoramidite and how to avoid them.
Welcome to the technical support center for 5-Chlorosaligenyl-N,N-diisopropylphosphoramidite. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the use of this reagent in oligonucleotide synthesis. Our goal is to equip you with the expertise to anticipate and resolve common side reactions, ensuring the successful synthesis of your target molecules.
Introduction to this compound
This compound is a specialized phosphitylating agent primarily used for the synthesis of 5'-triphosphorylated oligonucleotides.[1] This modification is crucial for various biological applications, including the study of RNA interference (RNAi), aptamer development, and as agonists for certain innate immune receptors.[2] While a powerful tool, like all phosphoramidite chemistry, its use can be accompanied by specific side reactions that may impact the yield and purity of the final product. This guide will walk you through the most common challenges and provide actionable solutions.
Troubleshooting Guide: Common Side Reactions and Solutions
This section addresses specific experimental issues in a question-and-answer format, providing insights into the root causes and step-by-step protocols to mitigate them.
Issue 1: Low Yield of the Desired 5'-Triphosphorylated Oligonucleotide
Question: I am observing a low yield of my final 5'-triphosphorylated oligonucleotide after deprotection and purification. What are the likely causes and how can I improve the yield?
Answer: A low yield of the final product can stem from several factors, ranging from the stability of the phosphoramidite itself to inefficiencies in the coupling and deprotection steps.
Root Causes and Solutions:
-
Phosphoramidite Degradation: this compound, like all phosphoramidites, is sensitive to moisture and oxidation.[3] Hydrolysis of the phosphoramidite to the corresponding H-phosphonate is a common issue that reduces the amount of active reagent available for coupling.[3]
-
Preventative Measures:
-
Storage and Handling: Always store the phosphoramidite under an inert atmosphere (argon or nitrogen) at the recommended temperature (typically -20°C).[4] Avoid frequent temperature changes.
-
Reagent Preparation: Use anhydrous acetonitrile (<30 ppm water) for dissolution.[5] Prepare fresh solutions for each synthesis run and use them promptly.
-
-
-
Inefficient Coupling: The coupling efficiency of the this compound to the 5'-hydroxyl of the oligonucleotide is critical.
-
Optimization:
-
Extended Coupling Time: For sterically hindered or modified phosphoramidites, extending the coupling time can significantly improve efficiency.[5] A coupling time of 15 minutes is often recommended for non-nucleosidic amidites.[5]
-
Activator Choice: The choice of activator can influence the reaction rate. While standard activators like tetrazole are commonly used, more potent activators such as 5-ethylthio-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (DCI) may be beneficial.
-
-
-
Incomplete Deprotection or Side Reactions During Deprotection: The cleavage of the 5-chlorosaligenyl group and subsequent phosphorylation are sensitive steps. Harsh deprotection conditions can lead to the formation of byproducts. For the synthesis of 5'-triphosphate oligonucleotides, cleavage and deprotection with ammonia should be performed at room temperature to minimize the formation of 5'-monophosphate and 5'-diphosphate byproducts.[2]
-
Optimized Deprotection Protocol:
-
After synthesis, treat the solid support with the deprotection solution. For oligonucleotides modified with the 5-chlorosaligenyl group, a common method involves reaction with pyrophosphate to form the triphosphate.[1]
-
Subsequent cleavage from the support and deprotection of the nucleobases is typically achieved with aqueous ammonia or a mixture of ammonium hydroxide and methylamine (AMA).[6][7]
-
When using AMA, it is crucial to use acetyl-protected dC (Ac-dC) to prevent transamination of the cytosine base.[2]
-
-
Data Summary: Impact of Deprotection Conditions on Product Purity
| Deprotection Reagent | Temperature | Time | Potential Side Products | Reference |
| Aqueous Ammonia | Room Temperature | 8-16 hours | Incomplete deprotection of some protecting groups (e.g., iBu-dG) | [8] |
| Aqueous Ammonia | 55°C | 8 hours | Potential for degradation of sensitive modifications | [9] |
| AMA (Ammonium Hydroxide/Methylamine) | 65°C | 10-15 minutes | Transamination of Bz-dC to N4-Me-dC | [2] |
| AMA with Ac-dC | 65°C | 10-15 minutes | Minimized side reactions | [2] |
Issue 2: Presence of Unexpected Peaks in HPLC or Mass Spectrometry Analysis
Question: My final product analysis shows multiple peaks, some of which I cannot identify. What are these impurities and where do they come from?
Answer: The presence of unexpected peaks often points to side reactions occurring during the synthesis or deprotection steps.
Root Causes and Solutions:
-
n-1 Species: These are failure sequences that are one nucleotide shorter than the desired product. They arise from incomplete coupling at any stage of the synthesis.
-
Mitigation: Ensure high coupling efficiency (>99%) for every cycle. Efficient capping of unreacted 5'-hydroxyl groups is also critical to prevent the elongation of failure sequences.
-
-
Phosphonate Formation: Hydrolysis of the phosphoramidite leads to the formation of an H-phosphonate, which can be incorporated into the oligonucleotide, resulting in a species with a different charge and mass.
-
Prevention: Strict adherence to anhydrous conditions is paramount.
-
-
Byproducts from the 5-Chlorosaligenyl Group: While specific side reactions of the 5-chlorosaligenyl group are not extensively documented in readily available literature, analogous structures like benzyl protecting groups can undergo side reactions. It is plausible that under certain conditions, the chloro-substituent could be subject to nucleophilic attack, or the saligenyl ring could undergo undesired modifications.
-
Troubleshooting: If you suspect a side reaction involving the 5-chlorosaligenyl moiety, consider the following:
-
Milder Deprotection: Explore alternative, milder deprotection conditions. For some sensitive modifications, deprotection with potassium carbonate in methanol can be effective.
-
Thorough Purification: Utilize high-resolution purification techniques such as ion-exchange HPLC to separate the desired product from closely related impurities.
-
-
Workflow for Troubleshooting Impurities
Caption: Troubleshooting workflow for identifying and mitigating impurities.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: To maintain its stability and reactivity, the phosphoramidite should be stored as a dry powder under an inert atmosphere (argon or nitrogen) at -20°C.[4] Once dissolved in anhydrous acetonitrile, the solution should be used promptly, ideally within the same day, and any unused portion should be stored under an inert atmosphere at low temperature.
Q2: Can I use standard deprotection conditions (e.g., concentrated ammonium hydroxide at 55°C) for an oligonucleotide modified with this compound?
A2: While standard deprotection with ammonium hydroxide can be used, elevated temperatures may lead to the formation of 5'-monophosphate and 5'-diphosphate byproducts when synthesizing 5'-triphosphate oligonucleotides.[2] It is generally recommended to perform the final cleavage and deprotection steps at room temperature to preserve the integrity of the triphosphate group.[2]
Q3: Is the chloro-substituent on the saligenyl ring stable during the entire synthesis and deprotection process?
A3: Generally, aryl chlorides are stable under standard phosphoramidite synthesis conditions. However, prolonged exposure to strong nucleophiles during deprotection could potentially lead to substitution reactions. If you observe unexpected byproducts, particularly those with a mass shift corresponding to the replacement of chlorine with another nucleophile (e.g., -OH or -NH2), you should consider using milder deprotection conditions.
Q4: How can I confirm the successful incorporation of the 5-chlorosaligenyl group before proceeding with the subsequent phosphorylation and deprotection steps?
A4: While direct confirmation at this stage is not standard practice in automated synthesis, you can indirectly assess the coupling efficiency by monitoring the trityl cation release in the subsequent cycle. A significant drop in the trityl signal after the coupling of the 5-chlorosaligenyl phosphoramidite could indicate a problem with the previous coupling step. For more direct evidence, a small aliquot of the support-bound oligonucleotide could be cleaved and analyzed by mass spectrometry, though this is a more involved process.
Q5: What are the best purification methods for oligonucleotides modified with a 5'-triphosphate group?
A5: Due to the highly charged nature of the triphosphate group, ion-exchange high-performance liquid chromatography (IEX-HPLC) is a very effective method for purifying these modified oligonucleotides. Reverse-phase HPLC (RP-HPLC) can also be used, often with an ion-pairing reagent to improve retention and separation.
Experimental Protocol: Optimized Deprotection for 5'-Triphosphorylated Oligonucleotides
This protocol is designed to minimize side reactions and maximize the yield of the desired 5'-triphosphorylated product.
-
Post-Synthesis: After the final coupling with this compound and subsequent oxidation, keep the oligonucleotide on the solid support.
-
Triphosphorylation Reaction: Prepare a solution of bis(tri-n-butylammonium) pyrophosphate in a suitable solvent (e.g., DMF or a mixture of pyridine and acetonitrile). React this solution with the support-bound oligonucleotide. The reaction time and temperature may need to be optimized for your specific sequence and scale.
-
Cleavage and Deprotection:
-
For standard DNA/RNA: Use a 1:1 (v/v) mixture of aqueous ammonium hydroxide and 40% aqueous methylamine (AMA).[2] Ensure that acetyl-protected cytosine (Ac-dC) phosphoramidite was used during synthesis.[2] Perform the deprotection at room temperature for 2-4 hours or at 65°C for 10-15 minutes, being mindful of the potential for byproduct formation at higher temperatures.[2]
-
For sensitive modifications: Consider using milder deprotection reagents such as potassium carbonate in methanol at room temperature. The deprotection time will be significantly longer (e.g., 17-24 hours).
-
-
Work-up and Purification: After deprotection, evaporate the solution to dryness. Resuspend the crude oligonucleotide in a suitable buffer for purification by IEX-HPLC or RP-HPLC.
Logical Relationship Diagram: Factors Affecting Final Product Quality
Caption: Key factors influencing the final purity and yield of the oligonucleotide.
By understanding the underlying chemistry and potential pitfalls associated with this compound, researchers can optimize their synthetic strategies to achieve high yields of pure, functionally active 5'-triphosphorylated oligonucleotides.
References
- Oligonucleotide synthesis under mild deprotection conditions. PMC - NIH.
- Deprotection Guide. Glen Research.
- Protecting Groups in Oligonucleotide Synthesis.
- Combined nucleobase and backbone modifications enhance DNA duplex stability and preserve biocompatibility. The Royal Society of Chemistry.
- Fast Deprotection of Synthetic Oligodeoxyribonucleotides Using Standard Reagents under Microwave Irradiation.
- In the last five Glen Reports, we have covered several aspects of oligonucleotide deprotection. Glen Research.
- Advanced method for oligonucleotide deprotection. PMC - NIH.
- Deprotection procedures applied to obtain the 1 '-and 5'-modified oligonucleotides.
- Specificity and mechanism in the action f saligenin cyclic phosphorus esters. PubMed.
- Glen Report 26.14 - Technical Brief - AMA – Ubiquitous Reagent for Oligo Deprotection. Glen Research.
- Advanced method for oligonucleotide deprotection.
- 7.
- Methylamine deprotection provides increased yield of oligoribonucleotides. Semantic Scholar.
- Solid Phase Oligonucleotide Synthesis. Biotage.
- Use of phthaloyl protecting group for the automated synthesis of 3'-[(hydroxypropyl)amino] and 3' - PubMed. PubMed.
- Protective Groups. Organic Chemistry Portal.
- CHAPTER 2 Protection of Nucleosides for Oligonucleotide Synthesis. Deep Blue Repositories.
- 7.
- Synthesis and characterization of oligonucleotides containing 5-chlorocytosine. PubMed.
- Glen Report 21.211 - TECHNICAL BRIEF – Synthesis of Long Oligonucleotides. Glen Research.
- Mechanism for RNA cleavage by internal phosphoester transfer involving...
- Enzymes for the cleavage of phosph
- On-demand synthesis of phosphoramidites. PMC - NIH.
- (PDF) Synthesis of Short Oligonucleotides on a Soluble Support by the Phosphoramidite Method.
- A Thermal Stability Study of Phosphoramidites Employed in Oligonucleotide Synthesis. Ajinomoto Bio-Pharma Services.
- 5' Triphosph
- This compound. BOC Sciences.
- This compound 95.0+%, TCI America 200 mg. Fisher Scientific.
- This compound | 1620086-77-2 | SynZeal. SynZeal.
- CAS No : 1620086-77-2 | Product Name : this compound | Pharmaffiliates.
- Synthesis and cleavage of oligodeoxynucleotides containing a 5-hydroxyuracil residue
- Site-specific DNA cleavage by antisense oligonucleotides covalently linked to phenazine di-N-oxide. PubMed.
- US6664388B2 - Reagents for oligonucleotide cleavage and deprotection.
- 13.10: Protecting Groups in Organic Synthesis. Chemistry LibreTexts.
- Use of Custom Synthesized Phosphoramidite Reagents. TriLink BioTechnologies.
- Troubleshooting the Synthesis of Modified Oligonucleotides. TriLink BioTechnologies.
Sources
- 1. glenresearch.com [glenresearch.com]
- 2. glenresearch.com [glenresearch.com]
- 3. Enzymes for the cleavage of phosphate esters - Fraunhofer IGB [igb.fraunhofer.de]
- 4. glenresearch.com [glenresearch.com]
- 5. glenresearch.com [glenresearch.com]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. Oligonucleotide synthesis under mild deprotection conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protecting Groups in Oligonucleotide Synthesis | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Optimizing Reaction Conditions for 5-Chlorosaligenyl-N,N-diisopropylphosphoramidite
Welcome to the technical support center for 5-Chlorosaligenyl-N,N-diisopropylphosphoramidite. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for optimizing reaction conditions. Our goal is to equip you with the scientific understanding and practical solutions needed to overcome common challenges in your experiments.
I. Troubleshooting Guide: Diagnosing and Solving Common Issues
This section addresses specific problems that can arise during the use of this compound in solid-phase synthesis.
Question 1: Why am I observing low coupling efficiency with this compound?
Answer:
Low coupling efficiency is a frequent issue in solid-phase oligonucleotide synthesis and can be attributed to several factors. A systematic approach to troubleshooting is crucial for identifying the root cause.
Potential Causes and Solutions:
-
Inadequate Activation of the Phosphoramidite: The phosphoramidite must be activated to a highly reactive intermediate to couple with the free hydroxyl group of the growing oligonucleotide chain.[][]
-
Activator Choice: While standard activators like tetrazole are widely used, more potent activators such as 4,5-dicyanoimidazole (DCI) can significantly increase the coupling rate.[3] DCI is highly soluble in acetonitrile, allowing for higher effective concentrations and potentially reducing the required excess of phosphoramidite.[3]
-
Activator Concentration and Purity: Ensure your activator solution is at the correct concentration and free from impurities, as these can hinder the activation process.[]
-
-
Moisture Contamination: Phosphoramidites are extremely sensitive to moisture. Any water present in the reagents or solvent will hydrolyze the phosphoramidite, rendering it inactive.
-
Anhydrous Conditions: All solvents, particularly acetonitrile, and reagents must be rigorously dried.[4] Use of anhydrous grade solvents is highly recommended.
-
Inert Atmosphere: Perform all manipulations under a dry, inert atmosphere (e.g., argon or nitrogen).
-
-
Suboptimal Reagent Stoichiometry: An insufficient excess of the phosphoramidite can lead to incomplete coupling.
-
Molar Excess: Increasing the molar excess of the phosphoramidite can drive the reaction to completion.[]
-
-
Extended Coupling Times: For sterically hindered sequences or difficult couplings, extending the reaction time may be necessary.[]
Diagnostic Workflow:
To systematically diagnose the issue, follow this workflow:
Caption: Troubleshooting workflow for low coupling efficiency.
Question 2: I am observing the formation of unexpected impurities in my final product. What are the likely sources and how can I mitigate them?
Answer:
The presence of impurities is a critical concern as they can complicate purification and compromise the integrity of the final oligonucleotide. Impurities can be broadly classified as reactive or non-reactive.[5][]
Common Impurity Sources and Mitigation Strategies:
-
Phosphoramidite-Related Impurities: The starting phosphoramidite itself can contain critical impurities that get incorporated into the oligonucleotide.[5][7]
-
Quality Control: Always use high-purity this compound from a reputable supplier.[8][9][10] Request a certificate of analysis to verify purity.
-
Storage: Improper storage can lead to degradation. Store the phosphoramidite at the recommended temperature (typically 2-8°C) under an inert atmosphere.[11][12][13]
-
-
Side Reactions During Synthesis:
-
(n-1) Deletion Mutations: These "shortmers" arise from incomplete coupling in a cycle.[] If the unreacted 5'-hydroxyl group is not capped, it can react in the subsequent cycle, leading to a sequence with a missing base.[]
-
Capping Step: Ensure the capping step, which acetylates unreacted 5'-hydroxyl groups, is efficient.
-
-
Oxidation of P(III) to P(V): The phosphite triester formed during coupling is unstable and must be oxidized to a stable phosphate triester.[14] Incomplete oxidation can lead to side reactions in subsequent cycles.
-
-
Post-Synthesis Workup Issues:
-
Incomplete Deprotection: Protecting groups on the nucleobases and the phosphate backbone must be completely removed. Residual protecting groups will result in impurities.
-
Cleavage from Solid Support: Incomplete cleavage from the solid support will lower the overall yield and can introduce impurities if the cleavage conditions are too harsh.
-
Table 1: Summary of Common Impurities and Mitigation
| Impurity Type | Source | Mitigation Strategy |
| (n-1) Deletions | Incomplete coupling and capping | Optimize coupling efficiency; ensure effective capping. |
| Phosphoramidite Adducts | Impurities in the starting phosphoramidite | Use high-purity reagents; proper storage.[5][7] |
| Modified Bases | Side reactions during deprotection | Use appropriate deprotection conditions and scavengers. |
| Incompletely Deprotected Oligonucleotides | Insufficient deprotection time or reagent strength | Optimize deprotection protocol. |
Question 3: My reaction is sluggish, and the yield is consistently low. What adjustments can I make to the reaction conditions?
Answer:
A sluggish reaction and low yield often point to suboptimal reaction kinetics. Several parameters can be adjusted to improve the reaction rate and overall efficiency.
Key Parameters for Optimization:
-
Solvent: The choice of solvent is critical. Aprotic solvents like acetonitrile are standard as they stabilize the activated intermediates.[] Ensure the solvent is of high purity and anhydrous.
-
Temperature: While most phosphoramidite couplings are performed at room temperature, a slight increase in temperature can sometimes enhance the reaction rate, particularly for difficult couplings. However, be cautious as higher temperatures can also increase the rate of side reactions.
-
Activator System: As mentioned previously, the activator plays a pivotal role.[][] Consider using a more potent activator or a combination of activators. For instance, some protocols use a mixture of an acidic activator and a nucleophilic catalyst.[3][18][19]
-
Reagent Delivery and Mixing: In automated synthesizers, ensure that the reagent delivery lines are not clogged and that mixing is efficient. Poor mixing can lead to localized concentration gradients and incomplete reactions.
Experimental Protocol: Standard Coupling Cycle
This protocol outlines the key steps in a typical automated solid-phase oligonucleotide synthesis cycle.
-
Detritylation: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside using an acid (e.g., trichloroacetic acid in dichloromethane).
-
Coupling: The this compound, pre-activated with an activator like tetrazole or DCI, is delivered to the solid support to react with the free 5'-hydroxyl group.
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.
-
Oxidation: Conversion of the unstable phosphite triester to a stable phosphate triester using an oxidizing agent.[14]
Caption: The four-step cycle of solid-phase oligonucleotide synthesis.
II. Frequently Asked Questions (FAQs)
This section provides answers to general questions regarding the handling and use of this compound.
What are the recommended storage and handling conditions for this compound?
-
Storage: This reagent is sensitive to air and moisture.[8] It should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) at 2-8°C.[11][12] Before use, allow the vial to warm to room temperature for at least 60 minutes before opening to prevent condensation of moisture inside the container.[13]
-
Handling: All manipulations should be carried out under a dry, inert atmosphere. Use anhydrous solvents and reagents. Avoid inhalation and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
What is the mechanism of action of this compound in oligonucleotide synthesis?
This reagent acts as a phosphitylating agent.[12] The N,N-diisopropylphosphoramidite group is activated by a weak acid, typically an azole like tetrazole.[][] This protonation makes the phosphorus atom highly electrophilic and facilitates the departure of the diisopropylamine group.[] The activated phosphoramidite then reacts with the 5'-hydroxyl group of the growing oligonucleotide chain, forming a phosphite triester linkage.[][20] The chlorosaligenyl group can be used to introduce specific modifications or functionalities at the 5'-end of the oligonucleotide.[21]
How can I purify the final oligonucleotide product?
After synthesis, cleavage from the solid support, and deprotection, the crude oligonucleotide mixture typically contains the full-length product as well as shorter failure sequences and other impurities.[] High-performance liquid chromatography (HPLC) is the most common method for purifying oligonucleotides. Reverse-phase HPLC is effective for separating the desired product from more polar failure sequences. For very high purity requirements, ion-exchange or a combination of chromatographic techniques may be necessary.
References
- Coupling Pathways and Activation Mechanisms in Phosphoramidite Reactions. (URL: )
- Principles of Phosphoramidite Reactions in DNA Assembly - BOC Sciences. (URL: )
- DNA Oligonucleotide Synthesis - Sigma-Aldrich. (URL: )
- Mechanistic studies on the phosphoramidite coupling reaction in oligonucleotide synthesis. I. Evidence for nucleophilic catalysis by tetrazole and rate variations with the phosphorus substituents - PMC - NIH. (URL: )
- Hydrogen Peroxide Oxidation of Phosphite Triesters in Oligonucleotide Syntheses - American Chemical Society. (URL: )
- Oligonucleotide synthesis - Wikipedia. (URL: )
- Hydrogen Peroxide Oxidation of Phosphite Triesters in Oligonucleotide Syntheses | Request PDF - ResearchG
- Hydrogen Peroxide Oxidation of Phosphite Triesters in Oligonucleotide Syntheses | Organic Process Research & Development - ACS Public
- The Core of Creation: An In-depth Technical Guide to Phosphoramidite Coupling in Oligonucleotide Synthesis - Benchchem. (URL: )
- Classification and characterization of impurities in phosphoramidites used in making therapeutic oligonucleotides - Thermo Fisher Scientific. (URL: )
- Impurity analysis of phosphoramidites for producing oligo therapeutics | Thermo Fisher Scientific. (URL: )
- This compound 1620086-77-2 - TCI Chemicals. (URL: )
- Efficient activation of nucleoside phosphoramidites with 4,5-dicyanoimidazole during oligonucleotide synthesis | Nucleic Acids Research | Oxford Academic. (URL: )
- Coupling Activators for Oligonucleotide Synthesis - TCI Chemicals. (URL: )
- Exploring Phosphoramidites: Essential Building Blocks in Modern Chemistry and Biotechnology - Amerigo Scientific. (URL: )
- Framework for Evaluating Impurity Risks in Starting Materials for Oligonucleotide API Manufacturing - US Pharmacopeia (USP). (URL: )
- CAS No : 1620086-77-2 | Product Name : this compound | Pharmaffili
- This compound | 1620086-77-2 | SynZeal. (URL: )
- Source of Impurities in Small Nucleic Acid Drugs - BOC Sciences. (URL: )
- Examples of amidite impurity types.
- This compound - MySkinRecipes. (URL: )
- Stability and Storage | Tocris Bioscience. (URL: )
- This compound. (URL: )
- This compound | CAS No- 1620086-77-2. (URL: )
- US7030230B2 - Process of purifying phosphoramidites - Google P
- On-demand synthesis of phosphoramidites - PMC - NIH. (URL: )
- This compound 95.0+%, TCI America 200 mg. (URL: )
- WO/2004/039469 PROCESS OF PURIFYING PHOSPHORAMIDITES - WIPO P
- Improvements in the Phosphoramidite Procedure for the Synthesis of Oligodeoxyribonucleotides - PubMed. (URL: )
- This compound - >95.0%(HPLC), high purity , CAS No.1620086-77-2 - Allschoolabs. (URL: )
- US20040082775A1 - Process of purifying phosphoramidites - Google P
- Dibenzyl N,N-diisopropylphosphoramidite technical grade, 90 108549-23-1 - Sigma-Aldrich. (URL: )
Sources
- 3. academic.oup.com [academic.oup.com]
- 4. Exploring Phosphoramidites: Essential Building Blocks in Modern Chemistry and Biotechnology - Amerigo Scientific [amerigoscientific.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. labsolu.ca [labsolu.ca]
- 9. This compound 95.0+%, TCI America 200 mg | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 10. Buy Online - this compound - >95.0%(HPLC), high purity , CAS No.1620086-77-2 - We Deliver Worldwide [allschoolabs.com]
- 11. pharmaffiliates.com [pharmaffiliates.com]
- 12. This compound [myskinrecipes.com]
- 13. Stability and Storage | Tocris Bioscience [tocris.com]
- 14. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Mechanistic studies on the phosphoramidite coupling reaction in oligonucleotide synthesis. I. Evidence for nucleophilic catalysis by tetrazole and rate variations with the phosphorus substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. tcichemicals.com [tcichemicals.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. This compound | 1620086-77-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Technical Support Center: Troubleshooting Failed 5'-Triphosphorylation Reactions
Welcome to the technical support center for 5'-triphosphorylation reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the synthesis of 5'-triphosphorylated DNA and RNA oligonucleotides. As a Senior Application Scientist, this guide synthesizes technical knowledge with practical, field-tested insights to ensure your experiments are successful.
Part 1: Frequently Asked Questions (FAQs) - Quick Troubleshooting
This section provides rapid answers to the most common problems encountered during 5'-triphosphorylation reactions, primarily focusing on enzymatic methods using T4 Polynucleotide Kinase (PNK).
Q1: My 5'-triphosphorylation reaction yielded no product. What are the most likely causes?
A1: A complete reaction failure is typically due to a critical component being inactive or absent. Here's a checklist of the most common culprits:
-
Absence of ATP : T4 Polynucleotide Kinase requires ATP as the phosphate donor.[1] Ensure that ATP was added to the reaction mixture, typically to a final concentration of 1 mM.[2]
-
Inactive T4 PNK Enzyme : The enzyme may have lost activity due to improper storage or handling.
-
Degraded ATP : ATP can degrade with multiple freeze-thaw cycles. If you suspect your ATP stock is old or has been thawed multiple times, use a fresh aliquot.[3]
-
Presence of Inhibitors : Contaminants in your DNA/RNA preparation can inhibit T4 PNK. Common inhibitors include high concentrations of salt (NaCl, KCl), phosphate ions, and ammonium ions.[1][2][4][5]
-
Inactive Phosphatase from a Previous Step : If your workflow involved dephosphorylation, the phosphatase used (like Calf Intestinal Phosphatase - CIP) must be completely removed or heat-inactivated before the kinase reaction.[1][6]
Q2: My reaction shows very low yield. What factors could be reducing the efficiency?
A2: Low yield suggests the reaction is occurring but is inefficient. Consider these factors:
-
Oxidized DTT : The reducing agent DTT in the reaction buffer is crucial for T4 PNK activity and can oxidize over time, especially with repeated freeze-thaw cycles.[1][6] It's recommended to use a fresh buffer or supplement it with fresh DTT to a final concentration of 5 mM.[1][6]
-
Suboptimal Substrate Conformation : For blunt-ended or 5'-recessed DNA ends, the 5'-hydroxyl group may be inaccessible to the enzyme.[7] Heating the substrate at 70°C for 10 minutes followed by rapid chilling on ice before adding the enzyme can improve accessibility.[1][5]
-
Substrate Quality : The purity of your oligonucleotide is paramount. Small nucleic acid contaminants can act as competing substrates, consuming the enzyme and ATP.[1] Additionally, contaminants like phenol or ethanol from purification steps can inhibit the enzyme.[8]
-
Incorrect Reaction Temperature : The optimal temperature for T4 PNK is 37°C.[6][9]
Q3: How can I confirm if my T4 PNK enzyme is active?
A3: You can perform a simple positive control reaction. Use a known-good oligonucleotide substrate that has previously worked well. If this control reaction works, the issue likely lies with your current experimental substrate or other reagents. If the control fails, the enzyme or the buffer/ATP is likely the problem.
Q4: Can I use T4 DNA Ligase buffer for my phosphorylation reaction?
A4: Yes, this is a common and recommended practice. T4 DNA Ligase buffer typically contains 1 mM ATP, which is the required concentration for the kinase reaction.[1][5][10] Using ligase buffer can streamline your workflow if the next step is ligation, as you may not need to perform a buffer exchange.[1]
Part 2: In-depth Troubleshooting Guides
This section provides a more detailed, systematic approach to resolving persistent issues with 5'-triphosphorylation reactions.
Guide 1: Diagnosing and Resolving Complete Reaction Failure
A complete lack of product points to a fundamental flaw in one of the core reaction components. This guide will walk you through a logical troubleshooting workflow.
Workflow for Diagnosing Reaction Failure
Caption: Enzymatic 5'-Triphosphorylation Workflow.
References
- Watchmaker Genomics. T4 Polynucleotide Kinase.
- GenScript.
- Substrate Inhibition Kinetics: Concepts, Models, and Applic
- Excedr. (2022-04-04). T4 Polynucleotide Kinase: Definition & Overview.
- Sarac, I., & Meier, C. (2016). Solid-Phase Synthesis of DNA and RNA 5'-O-Triphosphates Using cycloSal Chemistry. Current Protocols in Nucleic Acid Chemistry, 64(1), 4.67.1-4.67.13.
- Promega Corpor
- Intact Genomics. T4 Polynucleotide Kinase (PNK).
- roboklon. T4 Polynucleotide Kinase.
- YouTube. (2020-05-17).
- Damborsky, J., et al. Substrate inhibition by the blockage of product release and its control by tunnel engineering. Chemical Science.
- Worthington Biochemical. Effects of Inhibitors on Enzyme Activity.
- ResearchGate.
- Abramova, T. V., et al. (2010). Solid-phase chemical synthesis of 5'-triphosphate DNA, RNA, and chemically modified oligonucleotides. Organic Letters, 12(10), 2190-2193.
- National Institutes of Health (NIH). RNA Quality Control Using External Standard RNA.
- AAT Bioquest. (2023-05-10).
- Bare, G. A. L., & Horning, D. P. (2022). Chemical Triphosphorylation of Oligonucleotides. Journal of Visualized Experiments, (184), e63877.
- Vasilyev, N., & Serganov, A. (2016). Preparation of Short 5'-Triphosphorylated Oligoribonucleotides for Crystallographic and Biochemical Studies. Methods in Molecular Biology, 1320, 11-20.
- Synoligo. (2024-09-18).
- QIAGEN.
- National Institutes of Health (NIH). The Intrinsic Reactivity of ATP and the Catalytic Proficiencies of Kinases Acting on Glucose, N-Acetylgalactosamine, and Homoserine: A THERMODYNAMIC ANALYSIS.
- New England Biolabs.
- Bitesize Bio. (2024-06-20).
- MDPI.
- National Academy of Sciences. Quality control of ribosomal RNA mediated by polynucleotide phosphorylase and RNase R.
- New England Biolabs. What factors can cause incomplete phosphorylation when using T4 Polynucleotide Kinase?
- ResearchGate.
- New England Biolabs.
- Oxford Academic.
- National Institutes of Health (NIH).
- PubMed. (2022-06-02).
- Bio-Synthesis. (2024-01-09).
- National Institutes of Health (NIH).
- National Institutes of Health (NIH). Structure and mechanism of T4 polynucleotide kinase: an RNA repair enzyme.
- New England Biolabs.
- Google Patents.
- ResearchGate. (2018-12-09). Does anyone have any idea why Polynucleotide kinase (PNK)
- Frontiers. (2023-07-20).
- Promega Corporation.
- National Institutes of Health (NIH).
- TriLink BioTechnologies. Troubleshooting the Synthesis of Modified Oligonucleotides.
- National Institutes of Health (NIH).
- Agilent. (2021-05-06).
Sources
- 1. neb.com [neb.com]
- 2. intactgenomics.com [intactgenomics.com]
- 3. neb.com [neb.com]
- 4. T4 Polynucleotide Kinase: Definition & Overview [excedr.com]
- 5. neb.com [neb.com]
- 6. watchmakergenomics.com [watchmakergenomics.com]
- 7. researchgate.net [researchgate.net]
- 8. bitesizebio.com [bitesizebio.com]
- 9. T4 Polynucleotide Kinase [promega.kr]
- 10. neb.com [neb.com]
Technical Support Center: Impact of Reagent Purity on 5-Chlorosaligenyl-N,N-diisopropylphosphoramidite Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the use of 5-Chlorosaligenyl-N,N-diisopropylphosphoramidite, a key reagent in oligonucleotide synthesis and modification.[1][2] The purity of this and other reagents is paramount for successful, high-fidelity synthesis.[][4] This resource is designed to help you navigate the challenges that can arise from impurities and optimize your experimental outcomes.
I. Frequently Asked Questions (FAQs)
General Questions
Q1: What is this compound and what is its primary application?
This compound is a phosphitylating agent.[1][2] Its principal use is in the solid-phase synthesis of oligonucleotides, specifically for the introduction of a 5'-phosphate group. This is a crucial step in the synthesis of many therapeutic and research-grade oligonucleotides. After coupling to the 5'-end of an oligonucleotide, it can be oxidized and subsequently reacted with pyrophosphate to yield a 5'-triphosphate.[1]
Q2: Why is reagent purity so critical in reactions involving this phosphoramidite?
Phosphoramidite chemistry relies on a series of high-efficiency coupling reactions.[5][] The repetitive nature of oligonucleotide synthesis means that even trace amounts of impurities can accumulate, leading to a significant decrease in the yield of the full-length product.[7] Impurities can cause a variety of issues, including incomplete coupling, side reactions, and the formation of byproducts that are difficult to separate from the desired oligonucleotide.[7][]
Q3: What are the most common types of impurities found in phosphoramidite reagents?
Impurities in phosphoramidites are generally classified into three categories:[7]
-
Non-reactive and non-critical: These do not participate in the synthesis and are easily removed.[7]
-
Reactive but non-critical: These may react but the resulting products are easily separable from the target oligonucleotide.[7]
-
Reactive and critical: These impurities can be incorporated into the oligonucleotide chain, creating products that are difficult or impossible to separate from the desired sequence.[7] A common critical impurity is the oxidized phosphoramidite (P(V) species), which is inactive in the coupling reaction.[4][9]
Technical Questions
Q4: How does water content in solvents affect the reaction?
Water is a significant contaminant in phosphoramidite chemistry.[10][11] It can hydrolyze the phosphoramidite, rendering it inactive for coupling.[][12][13] This leads to lower coupling efficiencies and an increase in truncated sequences.[11] Therefore, it is crucial to use anhydrous solvents, preferably with a water content below 30 ppm, and to handle reagents under an inert atmosphere to minimize exposure to moisture.[11][14]
Q5: What is the role of the activator and how can its purity impact the reaction?
Activators, such as tetrazole or its derivatives, are weak acids that protonate the nitrogen of the phosphoramidite, making it susceptible to nucleophilic attack by the 5'-hydroxyl group of the growing oligonucleotide chain.[][][15] Impurities in the activator can reduce its effectiveness, leading to incomplete activation and lower coupling yields.[] Some activators are also hygroscopic and can introduce water into the reaction.[16]
Q6: Can impurities in the deblocking or capping reagents affect the final product?
Yes. The deblocking step, which removes the 5'-dimethoxytrityl (DMT) protecting group, uses an acid. If this acid is too strong or the exposure is too long, it can lead to depurination, especially in sequences rich in adenine and guanine.[11] Impurities in the capping reagents can lead to incomplete capping of unreacted 5'-hydroxyl groups. These uncapped sequences can then react in subsequent cycles, leading to the formation of oligonucleotides with internal deletions.[5]
II. Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments and provides actionable solutions.
Problem 1: Low Coupling Efficiency
Symptoms:
-
Low yield of the full-length oligonucleotide.
-
Presence of significant amounts of shorter, truncated sequences in the final product analysis (e.g., by HPLC or mass spectrometry).
Possible Causes and Solutions:
| Cause | Explanation | Recommended Action |
| Degraded Phosphoramidite | The this compound may have been exposed to moisture or air, leading to hydrolysis or oxidation. | Use a fresh vial of the phosphoramidite. Ensure proper storage at -20°C under an inert atmosphere.[4][9] |
| Wet Solvents | Acetonitrile and other solvents used in the synthesis must be anhydrous. Even small amounts of water can significantly reduce coupling efficiency.[11] | Use DNA synthesis grade acetonitrile with a water content of less than 10 ppm.[14] Dry solvents over molecular sieves prior to use.[14] |
| Ineffective Activator | The activator may be old, degraded, or contain impurities. | Use a fresh, high-purity activator. Consider using an alternative activator like 4,5-dicyanoimidazole (DCI) which can reduce coupling times.[15] |
| Suboptimal Coupling Time | Steric hindrance can sometimes necessitate longer coupling times. | Increase the coupling time for the problematic step. This can be determined empirically.[14] |
Problem 2: Presence of Unexpected Peaks in HPLC/MS Analysis
Symptoms:
-
Multiple peaks close to the main product peak in the chromatogram.
-
Mass spectra showing species with unexpected molecular weights.
Possible Causes and Solutions:
| Cause | Explanation | Recommended Action |
| Incomplete Capping | Failure to cap unreacted 5'-hydroxyl groups leads to deletion mutants. | Ensure your capping reagents (e.g., acetic anhydride and N-methylimidazole) are fresh and active.[17] |
| Side Reactions During Deprotection | The conditions used to remove protecting groups from the bases and the phosphate backbone can sometimes cause modifications. | Review your deprotection strategy. For sensitive modifications, consider milder deprotection conditions, such as using AMA (ammonium hydroxide/methylamine) at a lower temperature or for a shorter duration.[18][19] |
| Phosphoramidite Impurities | Critical impurities in the phosphoramidite can be incorporated into the growing oligonucleotide chain.[7] | Analyze the purity of the incoming phosphoramidite lot using methods like HPLC or ³¹P NMR.[20] |
| Oxidation Issues | Incomplete oxidation of the phosphite triester to the more stable phosphate triester can lead to chain cleavage during subsequent steps. | Ensure the oxidizing solution (typically iodine in THF/water/pyridine) is fresh and of the correct concentration.[15] |
III. Experimental Protocols & Methodologies
Protocol 1: Quality Control of this compound via ³¹P NMR
Objective: To assess the purity of the phosphoramidite and quantify the amount of the inactive P(V) oxide.
Materials:
-
This compound sample
-
Anhydrous CDCl₃ or C₆D₆
-
NMR tube
Procedure:
-
Under an inert atmosphere (e.g., in a glovebox), accurately weigh approximately 10-20 mg of the phosphoramidite into a clean, dry NMR tube.
-
Add ~0.6 mL of anhydrous CDCl₃ or C₆D₆ to the NMR tube.
-
Cap the NMR tube and gently agitate until the sample is fully dissolved.
-
Acquire a ³¹P NMR spectrum.
-
Analysis: The active P(III) phosphoramidite should appear as a singlet or a pair of singlets (due to diastereomers) in the range of δ 146-150 ppm. The P(V) oxide impurity will appear as a sharp singlet at a much lower chemical shift, typically around δ 0-10 ppm. Integrate the peaks to determine the relative percentage of the P(V) impurity. A purity level of ≥98% for the P(III) species is generally required for high-quality oligonucleotide synthesis.[20]
Protocol 2: Preparation of Anhydrous Acetonitrile for Synthesis
Objective: To ensure the solvent used for dissolving the phosphoramidite and for the coupling reaction is sufficiently dry.
Materials:
-
DNA synthesis grade acetonitrile
-
3 Å molecular sieves, activated
-
Dry, septum-sealed glass bottle
Procedure:
-
Activate the 3 Å molecular sieves by heating them in a vacuum oven at >200°C for at least 4 hours.
-
Allow the sieves to cool to room temperature under vacuum or in a desiccator.
-
Add the activated molecular sieves to a dry, septum-sealed glass bottle (approximately 10-20% of the solvent volume).
-
Under an inert atmosphere, transfer the DNA synthesis grade acetonitrile into the bottle containing the molecular sieves.
-
Allow the solvent to stand over the sieves for at least 24 hours before use.[14]
-
When withdrawing solvent, use a dry syringe and needle, and maintain a positive pressure of an inert gas (e.g., argon) in the bottle.
IV. Visualizations
Diagram 1: The Four-Step Oligonucleotide Synthesis Cycle
This diagram illustrates the repetitive four-step process at the core of phosphoramidite chemistry. The purity of reagents at each stage is crucial for the overall success.[5][21]
Caption: The iterative four-step cycle of solid-phase oligonucleotide synthesis.
Diagram 2: Troubleshooting Workflow for Low Coupling Efficiency
This decision tree provides a logical pathway for diagnosing and resolving issues related to low coupling efficiency.
Caption: A logical workflow for troubleshooting low coupling efficiency.
V. References
-
Waters Corporation. (n.d.). Raw Material Testing: Developing Methods for Quality Control of Phosphoramidites used in the Chemical Synthesis of Oligonucleotides. Retrieved from [Link]
-
Wikipedia. (2023). Oligonucleotide synthesis. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Oligonucleotide Synthesis | Methods and Applications. Retrieved from [Link]
-
Waters Corporation. (n.d.). Raw Material Testing: Developing Methods for Quality Control of Phosphoramidites used in the Chemical Synthesis of Oligonucleotides. Retrieved from [Link]
-
Glen Research. (n.d.). Glen Report 19.13: Technical Brief - Precautions During Packaging of Phosphoramidites and Transfer into Alternative Vials. Retrieved from [Link]
-
ATDBio. (n.d.). Nucleic Acids Book - Chapter 5: Solid-phase oligonucleotide synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). On-demand synthesis of phosphoramidites. Retrieved from [Link]
-
ResearchGate. (n.d.). Hydrolysis of a phosphoramidite to give the H-phosphonate via the.... Retrieved from [Link]
-
WuXi TIDES. (n.d.). The Role of Benchmarking Critical Impurity Control in Therapeutic Oligonucleotide Phosphoramidites. Retrieved from [Link]
-
Glen Research. (n.d.). Glen Report 21.211 - TECHNICAL BRIEF – Synthesis of Long Oligonucleotides. Retrieved from [Link]
-
Eurofins Genomics. (n.d.). Phosphoramidite Chemistry. Retrieved from [Link]
-
Chromatography Today. (n.d.). HPLC Analysis of Phosphoramidites using RP or NP conditions - Maximum Flexibility with YMC-Triart. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Perspectives on the Designation of Oligonucleotide Starting Materials. Retrieved from [Link]
-
ACS Publications. (2005). Nucleosidic Phosphoramidite Synthesis via Phosphitylation: Activator Selection and Process Development. Retrieved from [Link]
-
Waters Corporation. (n.d.). Raw Material Testing: Developing Methods for Quality Control of Phosphoramidites used in the Chemical Synthesis of Oligonucleotides. Retrieved from [Link]
-
ResearchGate. (n.d.). Strategy for phosphoramidite synthesis in a flow-based setup a Binding.... Retrieved from [Link]
-
Glen Research. (2013). Deprotection Supplement. Retrieved from [Link]
-
Glen Research. (n.d.). Deprotection Guide. Retrieved from [Link]
-
Google Patents. (n.d.). EP1874792B1 - Activators for oligonucleotide and phosphoramidite synthesis. Retrieved from
-
Glen Research. (n.d.). Glen Report 25 Supplement: Deprotection - Volumes 1-5. Retrieved from [Link]
-
ChemRxiv. (n.d.). Synthesis, deprotection, and purification of diphosphorylated RNA oligonucleotides. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). CAS No : 1620086-77-2 | Product Name : this compound. Retrieved from [Link]
-
Allschoolabs. (n.d.). This compound - >95.0%(HPLC), high purity , CAS No.1620086-77-2. Retrieved from [Link]
-
ResearchGate. (n.d.). Various Coupling Agents in the Phosphoramidite Method for Oligonucleotide Synthesis. Retrieved from [Link]
-
YouTube. (2023). Solid state oligonucleotide synthesis (phosphoramidite method). Retrieved from [Link]
Sources
- 1. This compound | 1620086-77-2 | TCI AMERICA [tcichemicals.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 4. lcms.cz [lcms.cz]
- 5. idtdna.com [idtdna.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 9. waters.com [waters.com]
- 10. glenresearch.com [glenresearch.com]
- 11. glenresearch.com [glenresearch.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. trilinkbiotech.com [trilinkbiotech.com]
- 15. blog.biosearchtech.com [blog.biosearchtech.com]
- 16. EP1874792B1 - Activators for oligonucleotide and phosphoramidite synthesis - Google Patents [patents.google.com]
- 17. atdbio.com [atdbio.com]
- 18. glenresearch.com [glenresearch.com]
- 19. chemrxiv.org [chemrxiv.org]
- 20. usp.org [usp.org]
- 21. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
Technical Support Center: Ensuring the Stability of 5-Chlorosaligenyl-N,N-diisopropylphosphoramidite
Welcome to the technical support center for 5-Chlorosaligenyl-N,N-diisopropylphosphoramidite. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice to prevent its degradation during storage. Phosphoramidites are highly reactive molecules, and their stability is paramount for successful downstream applications, such as oligonucleotide synthesis.[][2] This document will provide a comprehensive overview of best practices for storage and handling, as well as methods for assessing the quality of your reagents.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a phosphitylating agent.[3] It is used in the chemical synthesis of modified oligonucleotides, which have broad applications in research and therapeutic development.[3] Specifically, it can be used in the solid-phase synthesis of phosphate-bridged nucleoside conjugates.[4]
Q2: What are the main causes of this compound degradation?
A2: The primary degradation pathways for phosphoramidites, including this compound, are hydrolysis and oxidation.[5][6][][8] The trivalent phosphorus (P(III)) center is susceptible to attack by water and oxidation to a pentavalent phosphorus (P(V)) state, rendering it inactive for the desired coupling reaction in oligonucleotide synthesis.[][9]
Q3: How should I store this compound to ensure its long-term stability?
A3: As a solid, this compound should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen).[5][9][10] Refrigeration at 2-8°C is recommended.[4][11] For solutions in anhydrous acetonitrile, stability is significantly reduced, often to just a few days.[11]
Q4: How can I assess the quality of my this compound?
A4: The most effective method for assessing the purity of phosphoramidites is ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy.[12][13][14][15] This technique provides a clear picture of the phosphorus environment and can quantify the presence of the active P(III) species versus degraded P(V) species.[12][14]
Q5: What are the signs of degradation?
A5: Visually, degradation may not be apparent. The most reliable indicator is poor performance in downstream applications, such as low coupling efficiency during oligonucleotide synthesis. Analytically, ³¹P NMR will show a decrease in the signal corresponding to the phosphoramidite (typically around 140-155 ppm) and an increase in signals corresponding to oxidized species (in a broad range from approximately -25 to 99 ppm).[12][13][14]
Troubleshooting Guide
This section addresses common issues encountered during the storage and use of this compound.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low coupling efficiency in oligonucleotide synthesis. | Degradation of the phosphoramidite due to hydrolysis or oxidation. | 1. Verify the purity of the phosphoramidite using ³¹P NMR. 2. Ensure that anhydrous solvents and reagents are used throughout the synthesis process.[] 3. Use a freshly prepared solution of the phosphoramidite for synthesis. |
| Appearance of unexpected peaks in the ³¹P NMR spectrum. | Contamination with water or air, leading to hydrolysis and oxidation products. | 1. Review handling and storage procedures to minimize exposure to air and moisture.[16] 2. Ensure that the inert gas used for storage is of high purity and dry. 3. Check the quality of the anhydrous acetonitrile used to dissolve the phosphoramidite. |
| The solid phosphoramidite appears clumpy or discolored. | Significant exposure to moisture and/or air. | The reagent is likely degraded and should be discarded. It is crucial to maintain a dry, inert atmosphere during storage and handling.[10][17] |
Experimental Protocols
Protocol 1: Proper Storage and Handling of this compound
-
Receiving and Initial Storage: Upon receipt, immediately place the vial of this compound in a desiccator inside a refrigerator set to 2-8°C.[4][11] Do not open the vial until it has equilibrated to room temperature to prevent condensation of atmospheric moisture onto the cold solid.
-
Inert Atmosphere: All handling of the solid phosphoramidite should be performed under a dry, inert atmosphere, such as in a glovebox or using Schlenk line techniques.[16][17]
-
Preparing Solutions: Use only anhydrous acetonitrile to dissolve the phosphoramidite. The solvent should be of the highest purity available.
-
Solution Storage: Solutions of phosphoramidites are significantly less stable than the solid form.[11] If a solution must be stored, it should be for the shortest possible time (ideally no more than 2-3 days) at 2-8°C over molecular sieves and under an inert atmosphere.[11][18]
-
Handling: Use clean, dry syringes and needles for transferring the phosphoramidite solution.[16] Ensure that the septum on the vial is not compromised to prevent the ingress of air and moisture.
Protocol 2: Quality Assessment by ³¹P NMR Spectroscopy
-
Sample Preparation: In a glovebox or under a stream of inert gas, accurately weigh a small amount of this compound and dissolve it in an appropriate deuterated solvent (e.g., anhydrous acetonitrile-d₃ or CDCl₃).
-
NMR Acquisition: Acquire a proton-decoupled ³¹P NMR spectrum.
-
Data Analysis:
-
The signal for the pure this compound should appear in the characteristic region for phosphoramidites (P(III) species), typically between 140 and 155 ppm.[12] Due to the chiral phosphorus center, this may appear as two distinct signals for the diastereomers.[12][14]
-
Look for the presence of signals in the P(V) region (approximately -25 to 99 ppm), which indicate oxidation.[13][14]
-
Hydrolysis products may also appear as distinct signals. For instance, the H-phosphonate, a common hydrolysis product, would appear in a different region of the spectrum.[8]
-
Calculate the purity by integrating the area of the desired phosphoramidite peak(s) relative to the total area of all phosphorus-containing signals.
-
Visualizing Degradation and Prevention
To better understand the processes of degradation and the necessary preventative measures, the following diagrams illustrate the key pathways and workflows.
Caption: Recommended workflow for storage and handling.
References
-
Eurofins Genomics. (n.d.). Phosphoramidite Chemistry. Retrieved from [Link]
-
Wikipedia. (2023, October 27). Nucleoside phosphoramidite. Retrieved from [Link]
-
Twist Bioscience. (n.d.). Phosphoramidite Chemistry for DNA Synthesis. Retrieved from [Link]
-
Le, T. T., et al. (2015). The Degradation of dG Phosphoramidites in Solution. Current Protocols in Nucleic Acid Chemistry, 62, 3.5.1-3.5.11. Retrieved from [Link]
-
ATDBio. (n.d.). Nucleic Acids Book - Chapter 5: Solid-phase oligonucleotide synthesis. Retrieved from [Link]
-
Kumar, P., et al. (2009). Hydrolysis of Cyclic Phosphites/Phosphoramidites and Its Inhibition-Reversible Cyclization of Acyclic Phosphonate Salts to Cyclic Phosphites. Organic Process Research & Development, 13(4), 689-692. Retrieved from [Link]
-
Magritek. (2023, May 26). Phosphoramidite compound identification and impurity control by Benchtop NMR. Retrieved from [Link]
-
Krotz, A. H., et al. (2004). Solution stability and degradation pathway of deoxyribonucleoside phosphoramidites in acetonitrile. Nucleosides, Nucleotides & Nucleic Acids, 23(5), 767-775. Retrieved from [Link]
-
Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How to Store Reagents. Retrieved from [Link]
-
AZoM. (n.d.). Phosphorus-31 Benchtop NMR Using the Spinsolve. Retrieved from [Link]
-
Gao, X., et al. (1990). Phosphorus 31 Solid State NMR Characterization of Oligonucleotides Covalently Bound to a Solid Support. Nucleic Acids Research, 18(20), 6039-6045. Retrieved from [Link]
-
Environment, Health & Safety, University of California, Berkeley. (n.d.). Water Sensitive Chemicals. Retrieved from [Link]
-
ReagentC. (2025, April 7). Storage instructions for chemical reagents. Retrieved from [Link]
-
Ajinomoto Bio-Pharma Services. (n.d.). A Thermal Stability Study of Phosphoramidites Employed in Oligonucleotide Synthesis. Retrieved from [Link]
-
Bonora, G. M., et al. (1990). Large scale, liquid phase synthesis of oligonucleotides by the phosphoramidite approach. Nucleic Acids Research, 18(11), 3155-3159. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]
-
SynZeal. (n.d.). This compound. Retrieved from [Link]
-
Krotz, A. H., et al. (2004). Solution stability and degradation pathway of deoxyribonucleoside phosphoramidites in acetonitrile. Nucleosides, Nucleotides & Nucleic Acids, 23(5), 767-75. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
Allschoolabs. (n.d.). This compound - >95.0%(HPLC), high purity, CAS No.1620086-77-2. Retrieved from [Link]
Sources
- 2. twistbioscience.com [twistbioscience.com]
- 3. This compound [myskinrecipes.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Nucleoside phosphoramidite - Wikipedia [en.wikipedia.org]
- 6. The Degradation of dG Phosphoramidites in Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. atdbio.com [atdbio.com]
- 10. Storage instructions for chemical reagents [en.hnybio.com]
- 11. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 12. Phosphoramidite compound identification and impurity control by Benchtop NMR - Magritek [magritek.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. usp.org [usp.org]
- 15. azom.com [azom.com]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 17. ehs.umich.edu [ehs.umich.edu]
- 18. scispace.com [scispace.com]
Adjusting activator concentration for optimal phosphoramidite coupling.
Welcome to the technical support center for oligonucleotide synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing a critical step in solid-phase oligonucleotide synthesis: phosphoramidite coupling. Specifically, we will focus on the nuanced role of the activator and how to troubleshoot and optimize its concentration for maximal coupling efficiency and final product purity.
The Cornerstone of Synthesis: Understanding Phosphoramidite Coupling and the Activator's Role
Solid-phase oligonucleotide synthesis is a cyclical process that meticulously adds one nucleotide at a time to a growing chain anchored to a solid support. The success of each cycle, and thus the overall yield and purity of the final oligonucleotide, hinges on the near-quantitative efficiency of the coupling step. A seemingly small drop in average coupling efficiency from 99.5% to 98% can dramatically reduce the theoretical yield of a full-length 50-mer oligonucleotide from approximately 78% down to just 36%.[1]
The phosphoramidite coupling reaction involves the formation of a phosphite triester linkage between the 5'-hydroxyl group of the support-bound nucleotide and the incoming phosphoramidite monomer.[][3] Phosphoramidites, while stable for storage, are not sufficiently reactive on their own to couple efficiently.[] This is where the activator comes in.
The activator, typically a weak acid, plays a dual role that is fundamental to the reaction's success:
-
Protonation: The activator protonates the nitrogen atom of the diisopropylamino group on the phosphoramidite.[4][5] This transforms the diisopropylamino group into a good leaving group.
-
Nucleophilic Catalysis: The conjugate base of the activator (e.g., tetrazolide) then acts as a nucleophile, displacing the protonated diisopropylamine to form a highly reactive intermediate.[4][5][6][7] This intermediate is rapidly attacked by the free 5'-hydroxyl group of the growing oligonucleotide chain, forming the desired phosphite triester bond.[4][5]
The choice and concentration of the activator are therefore critical variables that directly influence the kinetics and efficiency of the coupling reaction.[][] An activator that is too aggressive can lead to side reactions, while one that is too mild or at too low a concentration will result in incomplete coupling and the accumulation of truncated sequences (n-1 shortmers).[][9]
Troubleshooting Guide & FAQs: Activator-Related Coupling Issues
This section addresses common problems encountered during oligonucleotide synthesis that can be traced back to the activator.
Question 1: My overall yield of full-length oligonucleotide is low, and I see a significant amount of n-1 shortmers in my analysis. What could be the cause?
Answer:
Low yield of the full-length product (FLP) accompanied by a prominent n-1 peak is a classic symptom of inefficient coupling. Several factors related to the activator can contribute to this issue:
-
Suboptimal Activator Choice: Standard activators like 1H-Tetrazole may not be potent enough for sterically hindered phosphoramidites, such as those used in RNA synthesis (e.g., 2'-TBDMS protected amidites).[9] More potent activators are often required to achieve high coupling efficiencies in these cases.[9]
-
Incorrect Activator Concentration: The concentration of the activator solution may be too low, leading to incomplete activation of the phosphoramidite monomer. Conversely, an excessively high concentration of a very acidic activator can risk premature detritylation of the incoming phosphoramidite, leading to the formation of n+1 sequences.[5]
-
Activator Degradation: Activator solutions can degrade over time, especially if exposed to moisture.[9] Using a degraded activator will result in lower coupling efficiency.
-
Moisture Contamination: Water is a primary culprit for low coupling efficiency.[9][10] It competes with the 5'-hydroxyl of the growing oligonucleotide chain by reacting with the activated phosphoramidite, effectively quenching the reaction.[9][10] This can happen if the activator solution or the acetonitrile (ACN) used for dilution is not strictly anhydrous.[9][10]
Question 2: I am synthesizing a long oligonucleotide (>75 bases), and the coupling efficiency seems to drop off significantly towards the end of the synthesis. How can I improve this?
Answer:
Synthesizing long oligonucleotides presents unique challenges, as even a minor, consistent drop in coupling efficiency is magnified with each cycle.[1][10][11] For longmers, activator performance is paramount.
-
Activator Choice for Longmers: For the synthesis of long oligonucleotides, an activator like 4,5-Dicyanoimidazole (DCI) is often recommended.[5][12] DCI is less acidic than tetrazole derivatives, which minimizes the risk of side reactions like premature detritylation over the extended synthesis time.[5][12] Its high nucleophilicity still ensures rapid coupling.[4][5][13]
-
Activator Solubility and Concentration: DCI's high solubility in acetonitrile (up to 1.2 M) is a significant advantage, allowing for higher effective concentrations of the activated monomer during coupling.[4][5][14] This can help drive the reaction to completion, which is crucial for maintaining high stepwise efficiency in later cycles.[14]
-
Solid Support Pore Size: For very long oligonucleotides, the solid support itself can become a limiting factor. As the oligonucleotide chains grow, they can begin to clog the pores of the support, hindering the diffusion of reagents, including the activator and phosphoramidite.[10] Consider using a support with a larger pore size (e.g., 2000 Å) for oligonucleotides >100 bases.[10]
Question 3: I am working with modified or sterically bulky phosphoramidites and experiencing poor coupling. Should I adjust my activator?
Answer:
Absolutely. Steric hindrance is a major obstacle to efficient coupling, and the choice of activator is critical to overcoming it.[9]
-
Potent Activators are Key: For bulky phosphoramidites, such as those with 2'-O-TBDMS or other modifications, a more acidic and potent activator is generally required.[9][15] Activators like 5-Ethylthio-1H-tetrazole (ETT) or 5-Benzylthio-1H-tetrazole (BTT) are often preferred over 1H-Tetrazole for these applications due to their lower pKa values, which leads to faster activation.[5][12][16]
-
Optimizing Concentration and Coupling Time: When using more potent activators, it is essential to optimize both the concentration and the coupling time. You may be able to use a lower excess of phosphoramidite while achieving high efficiency. It may also be necessary to extend the coupling time to ensure the reaction goes to completion.[][]
Activator Comparison and Selection
The choice of activator should be tailored to the specific requirements of your synthesis. The following table summarizes the properties and common applications of widely used activators.
| Activator | pKa | Solubility in ACN | Key Characteristics & Recommendations |
| 1H-Tetrazole | 4.9[16] | ~0.5 M[5] | The historical standard for DNA synthesis. Its limited solubility can be problematic, and it is often not potent enough for hindered monomers like those used in RNA synthesis.[5][15][16] |
| 5-Ethylthio-1H-tetrazole (ETT) | 4.28[12] | ~0.75 M[12] | More acidic and soluble than 1H-Tetrazole. A good general-purpose activator, often recommended for moderately hindered monomers and RNA synthesis.[5][12] |
| 5-Benzylthio-1H-tetrazole (BTT) | 4.1[16] | High | Similar to ETT, BTT is a potent activator ideal for RNA synthesis using TOM-protected phosphoramidites.[5] |
| 4,5-Dicyanoimidazole (DCI) | 5.2[4][12] | ~1.2 M[4][12] | Less acidic but more nucleophilic than tetrazoles, reducing the risk of detritylation.[5][12] Its high solubility is a major advantage.[4][5] Ideal for synthesizing long oligonucleotides and for use with sensitive monomers.[5][12][13] |
Experimental Protocols
Protocol 1: Preparation of Activator Solution
Maintaining anhydrous conditions during activator solution preparation is critical to prevent the introduction of moisture, which is detrimental to coupling efficiency.[9][10]
Materials:
-
Activator (e.g., DCI, ETT)
-
Anhydrous acetonitrile (ACN), water content <30 ppm[9]
-
Septum-sealed, oven-dried glass bottle
-
Syringes and needles (oven-dried)
-
Inert gas (Argon or Helium) with an in-line drying filter[10]
Procedure:
-
Place the required amount of solid activator into the oven-dried, septum-sealed bottle under a stream of inert gas.
-
Seal the bottle with the septum cap.
-
Using a dried syringe and needle, transfer the required volume of anhydrous ACN into the bottle. It is recommended to source ACN from a fresh, septum-sealed bottle.[10]
-
Gently swirl the bottle until the activator is completely dissolved. Do not heat, as this can promote degradation.
-
Store the prepared solution under an inert gas atmosphere.
Protocol 2: Troubleshooting and Optimizing Activator Concentration
This protocol provides a systematic approach to optimizing the activator concentration for a specific phosphoramidite and synthesizer setup.
Objective: To determine the optimal activator concentration that maximizes coupling efficiency while minimizing side reactions.
Procedure:
-
Establish a Baseline: Perform a standard synthesis of a short, well-characterized oligonucleotide (e.g., a 20-mer poly-T sequence) using the manufacturer's recommended activator concentration. Analyze the crude product by HPLC or UPLC to determine the percentage of full-length product and n-1 species. This will serve as your control.
-
Prepare a Range of Activator Concentrations: Prepare several small batches of activator solution at varying concentrations around the recommended value (e.g., if 0.25 M is recommended, prepare 0.20 M, 0.25 M, 0.30 M, and 0.35 M solutions). Ensure all other synthesis parameters (phosphoramidite concentration, coupling time, reagents) remain constant.
-
Perform Test Syntheses: Synthesize the same test oligonucleotide using each of the prepared activator concentrations.
-
Analyze and Compare: Analyze the crude product from each synthesis. Create a table comparing the activator concentration to the percentage of full-length product and n-1 impurity.
-
Identify Optimum: The optimal concentration will be the one that yields the highest percentage of full-length product with the lowest percentage of n-1 and other impurities.
-
Validation: For critical applications, especially with long or modified oligonucleotides, it is advisable to repeat the synthesis at the identified optimal concentration to ensure reproducibility.
Visualizing the Process
The Phosphoramidite Coupling Mechanism
Caption: Key steps in the phosphoramidite coupling reaction.
Troubleshooting Workflow for Low Coupling Efficiency
Caption: Systematic workflow for troubleshooting low coupling efficiency.
References
- Coupling Pathways and Activation Mechanisms in Phosphoramidite Reactions. (n.d.). Google Vertex AI.
- Technical Support: Troubleshooting Low Coupling Efficiency with 2'-TBDMS Phosphoramidites. (n.d.). Benchchem.
- A Comparative Guide to Phosphoramidite Activators for Methyl Phosphonamidite Synthesis. (n.d.). Benchchem.
-
Vargeese, C., Carter, J., Yegge, J., Krivjansky, S., Settle, A., Kropp, E., Peterson, K., & Pieken, W. (1998). Efficient activation of nucleoside phosphoramidites with 4,5-dicyanoimidazole during oligonucleotide synthesis. Nucleic Acids Research, 26(4), 1046–1050. [Link]
- Side Reactions and Sequence-Specific Challenges in Phosphoramidite Chemistry. (n.d.). Google Vertex AI.
- Performance comparison of phosphoramidite activators with bis(diisopropylamino)chlorophosphine. (n.d.). Benchchem.
-
TECHNICAL BRIEF – Synthesis of Long Oligonucleotides. (n.d.). Glen Research. Retrieved January 19, 2024, from [Link]
- Principles of Phosphoramidite Reactions in DNA Assembly. (n.d.). BOC Sciences.
-
Berner, S., Mühlegger, K., & Seliger, H. (1989). Studies on the role of tetrazole in the activation of phosphoramidites. Nucleic Acids Research, 17(3), 853–864. [Link]
- Troubleshooting low coupling efficiency in 15N phosphoramidite synthesis. (n.d.). Benchchem.
-
Technical Brief - ABOUT ACTIVATORS: Now and tomorrow. (n.d.). Glen Research. Retrieved January 19, 2024, from [Link]
-
Oligonucleotide synthesis basics: 4 key takeaways for in-house oligo production. (2021, October 26). LGC Biosearch Technologies. Retrieved January 19, 2024, from [Link]
-
Dahl, B. H., Nielsen, J., & Dahl, O. (1987). Mechanistic studies on the phosphoramidite coupling reaction in oligonucleotide synthesis. I. Evidence for nucleophilic catalysis by tetrazole and rate variations with the phosphorus substituents. Nucleic Acids Research, 15(4), 1729–1743. [Link]
-
Sharma, V. K., Sharma, V., & Kumar, V. (2014). Coupling Activators for the Oligonucleotide Synthesis via Phosphoramidite Approach. ChemInform, 45(33). [Link]
- Sanghvi, Y. S., & Vargeese, C. (2006). Activators for oligonucleotide and phosphoramidite synthesis.
-
Kumar, G., & Poon, K. (2013). Synthesis of DNA/RNA and Their Analogs via Phosphoramidite and H-Phosphonate Chemistries. Current Protocols in Nucleic Acid Chemistry, 55(1), 3.1.1–3.1.25. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis of DNA/RNA and Their Analogs via Phosphoramidite and H-Phosphonate Chemistries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. glenresearch.com [glenresearch.com]
- 6. Studies on the role of tetrazole in the activation of phosphoramidites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO2006116476A1 - Activators for oligonucleotide and phosphoramidite synthesis - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. glenresearch.com [glenresearch.com]
- 11. trilinkbiotech.com [trilinkbiotech.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. blog.biosearchtech.com [blog.biosearchtech.com]
- 14. blog.biosearchtech.com [blog.biosearchtech.com]
- 15. EP1874792B1 - Activators for oligonucleotide and phosphoramidite synthesis - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Managing Incomplete Capping in Oligonucleotide Synthesis
Welcome to the technical support center for oligonucleotide synthesis. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and manage one of the most critical steps in solid-phase oligonucleotide synthesis: the capping of unreacted 5'-hydroxyl groups. Incomplete capping can lead to the accumulation of failure sequences, primarily n-1 shortmers, which compromise the purity and function of the final oligonucleotide product.[1][2][3] This resource provides in-depth troubleshooting guides and frequently asked questions to help you diagnose and resolve capping-related issues in your experiments.
The Critical Role of Capping in Oligonucleotide Synthesis
During each cycle of solid-phase oligonucleotide synthesis using the phosphoramidite method, the coupling reaction that adds the next nucleotide base is highly efficient, often exceeding 99%.[4] However, it is never 100% complete. This leaves a small fraction of growing oligonucleotide chains with unreacted 5'-hydroxyl groups.[5][6] The capping step is a crucial quality control measure that permanently blocks these unreacted groups by acetylating them, rendering them inert in subsequent coupling cycles.[1][5][7] Failure to do so results in the synthesis of oligonucleotides with internal base deletions, known as (n-1) shortmers, which are difficult to separate from the full-length product.[2][8][9]
Troubleshooting Guide: Diagnosing and Resolving Incomplete Capping
This section provides a systematic approach to identifying and resolving the root causes of inefficient capping.
Issue 1: Low Purity of Final Oligonucleotide with Evidence of n-1 Deletion Mutants
Symptom: Analysis of the crude oligonucleotide product by methods such as HPLC or mass spectrometry reveals a significant peak corresponding to the n-1 product.
Probable Causes & Solutions:
1. Degraded or Improperly Prepared Capping Reagents:
-
The "Why": Capping reagents, typically a mixture of acetic anhydride (Cap A) and a catalyst like N-methylimidazole (NMI) or 4-dimethylaminopyridine (DMAP) (Cap B), are susceptible to degradation, especially from moisture.[2] Acetic anhydride can hydrolyze to acetic acid, reducing its acetylating efficiency.
-
Troubleshooting Steps:
-
Inspect Reagents: Check for any discoloration or precipitation in the capping reagent bottles.
-
Replace Reagents: If the reagents are old or have been opened for an extended period, replace them with fresh, high-quality capping solutions.[10] It is recommended to use anhydrous solvents for reagent preparation.[]
-
Verify Concentrations: Ensure the concentrations of acetic anhydride and NMI are appropriate for your synthesizer and protocol. Different synthesizers may require different concentrations for optimal performance.[9]
-
2. Inefficient Reagent Delivery:
-
The "Why": Problems with the synthesizer's fluidics system, such as clogged lines, malfunctioning valves, or incorrect pressure, can lead to insufficient delivery of one or both capping reagents to the synthesis column.[2] This starves the reaction and prevents complete acetylation of the unreacted 5'-hydroxyl groups.
-
Troubleshooting Steps:
-
Perform a Flow Test: Run a diagnostic flow test on the synthesizer for the capping reagent lines to ensure proper and consistent delivery volumes.
-
Check for Blockages: Visually inspect reagent lines for any signs of blockage or crystallization. If necessary, flush the lines with the appropriate solvent.
-
Verify Valve Function: Ensure that the valves controlling the delivery of capping reagents are functioning correctly.
-
3. Presence of Moisture in the Synthesis System:
-
The "Why": While the capping reaction itself can tolerate small amounts of water due to the large excess of reagents, excessive moisture in other reagents or solvents (e.g., acetonitrile) can lead to side reactions and impact overall synthesis efficiency, including capping.[2][9][] A second capping step after oxidation is sometimes employed to help dry the solid support before the next coupling reaction.[5][12][13]
-
Troubleshooting Steps:
-
Use Anhydrous Solvents: Ensure that all solvents, especially acetonitrile used for washing and as a reagent diluent, are of anhydrous grade.[9]
-
Check Gas Lines: If your synthesizer uses an inert gas (e.g., argon or helium), ensure it is dry by using an in-line drying filter.[9]
-
Proper Reagent Handling: Handle all reagents and solvents under anhydrous conditions to prevent the introduction of atmospheric moisture.[]
-
Decision-Making Workflow for Troubleshooting Incomplete Capping:
Caption: Troubleshooting workflow for incomplete capping.
Frequently Asked Questions (FAQs)
Q1: What are the standard components of capping solutions?
A1: Standard capping solutions consist of two parts, often referred to as Cap A and Cap B.
-
Cap A is typically a solution of an acylating agent, most commonly acetic anhydride.[5][12]
-
Cap B is a catalyst solution, usually containing N-methylimidazole (NMI) or, less frequently, DMAP.[1] These reagents are often dissolved in a solvent like tetrahydrofuran (THF) or acetonitrile, sometimes with the addition of a base like pyridine or lutidine to neutralize the acetic acid byproduct and prevent detritylation.[5][12]
Q2: Can incomplete capping be confused with other synthesis failures?
A2: Yes. While a prominent n-1 peak is a strong indicator of capping failure, it can also arise from incomplete detritylation.[14] If the 5'-DMT protecting group is not fully removed, the subsequent coupling reaction cannot occur at that site, leading to a failure sequence that is then capped in the next step. However, unlike capping failures, detritylation failures that are not capped can continue to react in later cycles, leading to a different profile of failure sequences. Careful analysis of the impurity profile is key to distinguishing between these issues.
Q3: Are there alternative capping reagents?
A3: Yes, while acetic anhydride is the most common, other reagents have been explored. For instance, phenoxyacetic anhydride can be used.[15] Additionally, some studies have shown that using anhydrides of carboxylic acids weaker than acetic acid can reduce certain side reactions, such as modifications to guanine residues.[16][17] For specialized applications, capping reagents based on phosphoramidite chemistry, such as UniCap™ Phosphoramidite, are also available.[16][18]
Q4: How does the length of the oligonucleotide affect capping efficiency?
A4: For the synthesis of long oligonucleotides, maintaining high capping efficiency is critically important.[9] As the length of the oligonucleotide increases, the cumulative effect of even a small percentage of capping failure per cycle leads to a significant accumulation of n-1 shortmers, which can be very difficult to purify from the full-length product.[9] Therefore, for long oligos, it is essential to ensure that capping reagents are fresh and that the synthesizer is delivering them efficiently.
Q5: Can the capping step itself introduce side reactions?
A5: While the primary role of capping is to prevent side reactions, the capping reagents themselves can sometimes cause unwanted modifications. For example, side reactions involving carboxylic acid anhydrides during the capping step can lead to the modification of guanine residues.[16][17] This can result in an accumulation of G-to-A substitutions in the final product.[16][17]
Table 1: Common Capping Reagent Formulations
| Reagent Component | Typical Concentration | Solvent(s) | Role |
| Cap A | |||
| Acetic Anhydride | 10-20% | Acetonitrile or THF | Acetylating Agent |
| Phenoxyacetic Anhydride | 5% | THF/Pyridine | Alternative Acetylating Agent |
| Cap B | |||
| N-Methylimidazole (NMI) | 10-16% | Acetonitrile or THF | Catalyst |
| 4-Dimethylaminopyridine (DMAP) | 6.5% | THF | Highly Efficient Catalyst |
Note: Concentrations can vary depending on the synthesizer manufacturer and specific protocols.[9][15][18]
Experimental Protocols
Protocol 1: Synthesizer Fluidics Check for Capping Reagents
-
Objective: To verify the accurate and consistent delivery of Cap A and Cap B reagents.
-
Procedure:
-
Disconnect the reagent lines from the synthesis column.
-
Place the ends of the lines into separate, pre-weighed collection vials.
-
Initiate the manual delivery function on the synthesizer for a defined number of pulses or a specific volume for each capping reagent.
-
Weigh the collection vials to determine the mass of the delivered reagent.
-
Convert the mass to volume using the density of the reagent solution.
-
Compare the delivered volume to the expected volume specified by the synthesizer's protocol.
-
Repeat the procedure multiple times to check for consistency.
-
-
Expected Outcome: The delivered volume should be within ±5% of the expected volume and should be consistent across multiple repetitions. Significant deviations may indicate a blockage, leak, or valve malfunction.
References
-
ATDBio. (n.d.). Nucleic Acids Book - Chapter 5: Solid-phase oligonucleotide synthesis. Retrieved from [Link]
-
ACS Publications. (2025). Kinetic Modeling of Solid-Phase Oligonucleotide Synthesis: Mechanistic Insights and Reaction Dynamics. Organic Process Research & Development. Retrieved from [Link]
-
emp BIOTECH. (n.d.). Capping A and B | Capping Solutions for Oligo Synthesis. Retrieved from [Link]
-
YouDoBio. (n.d.). Capping Reagents A and B | Oligo Synthesis. Retrieved from [Link]
-
Glen Research. (n.d.). DNA Capping Reagents for Oligonucleotide Synthesis. Retrieved from [Link]
-
Biotage. (n.d.). Solid Phase Oligonucleotide Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Oligonucleotide synthesis. Retrieved from [Link]
-
Glen Research. (n.d.). DNA Capping Reagents for Oligonucleotide Synthesis. Retrieved from [Link]
-
Agilent. (n.d.). Oligonucleotides Purity and Impurities Analysis. Retrieved from [Link]
-
National Institutes of Health. (2025). The Influence of the Capping Step During Solid-Phase Phosphoramidite Synthesis of Oligonucleotides on Synthetic Errors in Oligonucleotides. Retrieved from [Link]
-
Oxford Academic. (2021). Digital Quantification of Chemical Oligonucleotide Synthesis Errors. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Assessing incomplete deprotection of microarray oligonucleotides in situ. Retrieved from [Link]
-
PubMed. (n.d.). Solid-phase synthesis and side reactions of oligonucleotides containing O-alkylthymine residues. Retrieved from [Link]
-
Technology Networks. (2020). Techniques for Oligonucleotide Analysis. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of Nucleic Acids. In Nucleic Acids in Chemistry and Biology. Retrieved from [Link]
-
ResearchGate. (2025). The Influence of the Capping Step During Solid-Phase Phosphoramidite Synthesis of Oligonucleotides on Synthetic Errors in Oligonucleotides. Retrieved from [Link]
-
Glen Research. (n.d.). TECHNICAL BRIEF – Synthesis of Long Oligonucleotides. Glen Report 21.2. Retrieved from [Link]
-
Microsynth. (n.d.). Synthesis of Nucleic Acids - Implications for Molecular Biology. Retrieved from [Link]
-
ResearchGate. (2025). Novel Trinucleotide mRNA Capping Reagents: Improved Synthetic Route and Efficient Co-transcriptional Incorporation in mRNA. Retrieved from [Link]
-
Biolytic. (2023). A 10 Step Guide to Oligonucleotide Synthesis. Retrieved from [Link]
-
TS Quality & Engineering. (2025). Navigating the Complexity of Oligonucleotide Impurities. Retrieved from [Link]
-
Oxford Academic. (n.d.). Acid Binding and Detritylation During Oligonucleotide Synthesis. Nucleic Acids Research. Retrieved from [Link]
Sources
- 1. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. technologynetworks.com [technologynetworks.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. biotage.com [biotage.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. academic.oup.com [academic.oup.com]
- 9. glenresearch.com [glenresearch.com]
- 10. blog.biolytic.com [blog.biolytic.com]
- 12. atdbio.com [atdbio.com]
- 13. blog.biosearchtech.com [blog.biosearchtech.com]
- 14. academic.oup.com [academic.oup.com]
- 15. glenresearch.com [glenresearch.com]
- 16. The Influence of the Capping Step During Solid-Phase Phosphoramidite Synthesis of Oligonucleotides on Synthetic Errors in Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. glenresearch.com [glenresearch.com]
Technical Support Center: Overcoming Low Yields in Solid-Phase Synthesis of Modified Oligonucleotides
Welcome to the Technical Support Center for modified oligonucleotide synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues leading to low yields during solid-phase synthesis. Here, we combine fundamental chemical principles with field-proven insights to help you optimize your synthesis protocols and achieve desired outcomes.
Frequently Asked Questions (FAQs)
Q1: What is coupling efficiency and why is it the most critical factor for oligonucleotide yield?
A1: Coupling efficiency is the percentage of available 5'-hydroxyl groups on the solid support that successfully react with the incoming phosphoramidite during each synthesis cycle.[1] Achieving a high coupling efficiency (ideally >99%) is paramount because any unreacted sites result in truncated sequences, also known as "failure sequences" or "shortmers".[1][2] The impact on the final yield is cumulative and becomes more dramatic with increasing oligonucleotide length.[1][3] For instance, a synthesis of a 70-mer oligonucleotide with a 99% coupling efficiency would theoretically yield 50% full-length product, whereas a drop to 98% efficiency would plummet the yield to just 25%.[3]
Q2: How do modifications on an oligonucleotide affect the overall synthesis yield?
A2: Oligonucleotide modifications, whether on the base, sugar, or backbone, can significantly impact synthesis yield in several ways.[4][5] Modified phosphoramidites often exhibit lower coupling efficiencies due to steric hindrance or altered reactivity.[5][6] Some modifications may not be stable under standard deprotection and cleavage conditions, leading to degradation of the final product.[7] Furthermore, certain modifications can complicate the final purification process, causing the desired product to co-elute with impurities, thereby reducing the isolated yield.[3][8][9]
Q3: My overall yield is low, but the trityl log looks good. What are the likely culprits?
A3: A strong and consistent trityl signal indicates that the coupling reactions are proceeding efficiently. If the final yield is still low, the issue likely lies in the post-synthesis processing steps. The most common causes are:
-
Inefficient Deprotection: Protecting groups on the nucleobases or the phosphate backbone may not be fully removed, leading to a heterogeneous mixture of partially protected oligos that are difficult to purify.[3][9]
-
Product Loss During Purification: The purification method itself can lead to significant loss of product.[3][9] Depending on the quality of the synthesis, up to 50% of the theoretical yield can be lost during this step.[3][9]
-
Degradation During Cleavage/Deprotection: Harsh deprotection conditions can damage sensitive modifications or the oligonucleotide backbone itself.[3][7]
-
Depurination: Although less common with modern optimized processes, depurination (loss of a purine base) can occur during the acidic detritylation step.[10][11] This abasic site is then cleaved during the final basic deprotection, resulting in truncated sequences.[10]
Troubleshooting Guides
Issue 1: Low Coupling Efficiency
Low coupling efficiency is a primary driver of poor synthesis yields. The following guide provides a systematic approach to diagnosing and resolving this issue.
Symptoms:
-
A gradual or sharp decrease in the trityl signal during synthesis.
-
Analysis of the crude product by HPLC or mass spectrometry shows a high proportion of shortmer or failure sequences.[2]
Root Causes & Solutions:
| Potential Cause | Explanation & Causality | Recommended Action & Protocol |
| Moisture Contamination | Water is a primary inhibitor of the coupling reaction as it reacts with the activated phosphoramidite, rendering it unable to couple to the growing oligonucleotide chain.[1] This can be introduced through reagents like acetonitrile, the phosphoramidites themselves, or the activator.[1] | Ensure all reagents and solvents are anhydrous. Use fresh, high-quality anhydrous acetonitrile. Store phosphoramidites and activator under an inert atmosphere (e.g., argon) and allow them to warm to room temperature before opening to prevent condensation.[6] Consider using molecular sieves to dry solvents.[4] |
| Degraded Reagents | Phosphoramidites and activators can degrade over time, especially with exposure to air and moisture, leading to reduced reactivity.[6] | Use fresh, high-quality reagents. Ensure reagents are stored correctly and are within their expiration date. If degradation is suspected, test a new batch of phosphoramidites or activator.[6] |
| Suboptimal Protocol Parameters | Inadequate coupling times or incorrect reagent concentrations can lead to incomplete reactions.[1] | Optimize your synthesis protocol. For modified phosphoramidites, which are often less reactive, consider doubling the standard coupling time or performing a "double coupling" step where the same amidite is delivered twice.[6] |
| Instrumental Issues | Leaks or blockages in the synthesizer's fluidics system can result in inaccurate reagent delivery, leading to failed coupling.[1] | Perform regular maintenance on your synthesizer. Check for leaks and ensure that all lines are clear and delivering the correct volumes of reagents. |
Diagnostic Workflow for Low Coupling Efficiency
Caption: A stepwise workflow for diagnosing low coupling efficiency.
Issue 2: Incomplete or Problematic Deprotection
Even with excellent coupling efficiency, the final yield can be compromised during the deprotection step. This is particularly true for oligonucleotides with sensitive modifications.
Symptoms:
-
The final product appears as multiple peaks or a broad peak on HPLC analysis.
-
Mass spectrometry analysis reveals the presence of species with masses corresponding to incompletely deprotected oligonucleotides.[12]
Root Causes & Solutions:
| Potential Cause | Explanation & Causality | Recommended Action & Protocol |
| Degraded Deprotection Reagents | The effectiveness of deprotection reagents, such as ammonium hydroxide, diminishes over time.[13] This leads to incomplete removal of protecting groups from the nucleobases.[3][9] | Use fresh deprotection reagents. For ammonium hydroxide, it is best to use a new bottle or one that has been stored properly and is not old.[14] For sensitive modifications, consider alternative deprotection schemes like using a mixture of aqueous ammonium hydroxide and aqueous methylamine (AMA) or gas-phase deprotection.[13][14] |
| Modification Instability | Some modifications, particularly fluorescent dyes, are sensitive to the harsh basic conditions of standard deprotection and can be degraded.[7] | Use a milder deprotection strategy. For base-labile modifications, "UltraMILD" phosphoramidites and a corresponding milder deprotection solution (e.g., potassium carbonate in methanol) should be used.[15] |
| Incomplete Silyl Ether Removal (for RNA) | For RNA synthesis, the 2'-hydroxyl protecting groups (e.g., TBDMS) must be completely removed. Incomplete removal is often due to water content in the fluoride reagent.[4] | Ensure anhydrous conditions for desilylation. Use a high-quality fluoride source (e.g., TEA·3HF) and dry solvents. If incomplete deprotection is observed, a second treatment with fresh reagent can often resolve the issue.[4] |
Experimental Protocol: Test for Complete Deprotection
-
Synthesize a short, unmodified test oligonucleotide (e.g., a 10-mer).
-
Divide the solid support into two equal portions.
-
Deprotect one portion using your standard protocol.
-
Deprotect the second portion using a fresh batch of deprotection reagents and/or an extended deprotection time.
-
Analyze the crude product from both deprotections by LC-MS.
-
Compare the chromatograms and mass spectra. If the sample treated with fresh reagents shows a cleaner product profile and a higher percentage of the target mass, your standard deprotection reagents are likely degraded.
Issue 3: Depurination
Depurination is the cleavage of the glycosidic bond between a purine base (A or G) and the sugar, creating an abasic site.[10] This site is susceptible to cleavage during the final basic deprotection, leading to truncated products and a lower yield of the full-length oligonucleotide.[10]
Symptoms:
-
The presence of 3'-truncated sequences in the final product, which may co-elute with the full-length product during DMT-on purification.[10]
-
Mass spectrometry analysis shows species corresponding to cleavage at purine residues.
Root Causes & Solutions:
| Potential Cause | Explanation & Causality | Recommended Action & Protocol |
| Prolonged Acid Exposure | The detritylation step uses an acid (e.g., DCA or TCA) to remove the 5'-DMT protecting group.[11] Extended exposure to this acid can promote depurination, especially at adenosine residues.[11][16] | Optimize the detritylation step. Use the mildest acid and the shortest exposure time necessary for complete detritylation. Dichloroacetic acid (DCA) is generally milder than trichloroacetic acid (TCA) and is preferred for longer oligonucleotides or those with sensitive bases.[11] |
| Sensitive Nucleobases | Certain modified purine analogs can be more susceptible to depurination than their native counterparts. | Consult the manufacturer's recommendations for the specific modified phosphoramidite. It may be necessary to use a milder deblocking acid or a shorter deblocking time for these residues. |
Depurination Troubleshooting Flowchart
Caption: A logical workflow for troubleshooting depurination issues.
References
-
Bio-Synthesis Inc. (2011, October 4). What affects the yield of your oligonucleotides synthesis. Retrieved from [Link]
-
Glen Research. (n.d.). Glen Report 22.19: Technical Brief - Depurination of DNA During Oligonucleotide Synthesis. Retrieved from [Link]
-
LabCluster. (n.d.). Oligonucleotide Purification Guidelines. Retrieved from [Link]
-
Glen Research. (n.d.). Oligonucleotide Deprotection Guide. Retrieved from [Link]
-
Phenomenex. (n.d.). Avoiding Depurination During Trityl-on Purification. Retrieved from [Link]
-
Don-Sik, K., et al. (2020). Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach. Molecules, 25(15), 3436. [Link]
-
Sato, K., et al. (2022). Development of Phosphoramidite Reagents for the Synthesis of Base-Labile Oligonucleotides Modified with a Linear Aminoalkyl and Amino-PEG Linker at the 3′-End. Molecules, 27(23), 8504. [Link]
-
Zhang, Z., et al. (2000). Phosphoramidite Coupling to Oligonucleotides Bearing Unprotected Internucleosidic Phosphate Moieties. The Journal of Organic Chemistry, 65(22), 7430-7438. [Link]
-
Technology Networks. (2024, January 8). Techniques for Oligonucleotide Analysis. Retrieved from [Link]
-
ELLA Biotech. (n.d.). Designing Oligo With Multiple Modifications. Retrieved from [Link]
-
Plavec, J., et al. (2024). Overview and Recent Advances in the Purification and Isolation of Therapeutic Oligonucleotides. Organic Process Research & Development. [Link]
-
Glen Research. (n.d.). Deprotection Guide. Retrieved from [Link]
-
Exactmer. (2025, January 20). The Challenges of Oligonucleotide Synthesis: Addressing Key Hurdles in Biotechnology. Retrieved from [Link]
-
Reddy, M. P., et al. (1997). Kinetic Studies on Depurination and Detritylation of CPG-Bound Intermediates During Oligonucleotide Synthesis. Nucleic Acids Research, 25(24), 5143–5147. [Link]
- Google Patents. (n.d.). WO2017194498A1 - Enhanced coupling of stereodefined oxazaphospholidine phosphoramidite monomers to nucleoside or oligonucleotide.
-
Waters Corporation. (n.d.). Purifying Oligonucleotides. Retrieved from [Link]
-
Gryaznov, S. M., & Letsinger, R. L. (1993). Improved synthesis of oligodeoxynucleotide N3′→P5′ phosphoramidates and their chimera using hindered phosphoramidite monomers and a novel handle for reverse phase purification. Nucleic Acids Research, 21(6), 1403–1408. [Link]
-
Glen Research. (n.d.). Glen Report 2-12: Modification of Oligonucleotides - An Update. Retrieved from [Link]
-
Zarytova, V. F., et al. (1998). Advanced method for oligonucleotide deprotection. Nucleic Acids Research, 26(6), 1531–1535. [Link]
-
ATDBio. (n.d.). Nucleic Acids Book - Chapter 5: Solid-phase oligonucleotide synthesis. Retrieved from [Link]
-
Gilar, M., et al. (2012). Detecting low-level synthesis impurities in modified phosphorothioate oligonucleotides using liquid chromatography – high resolution mass spectrometry. Journal of Chromatography A, 1241, 66–75. [Link]
-
Randazzo, A., et al. (2023). Steric hindrance and structural flexibility shape the functional properties of a guanine-rich oligonucleotide. Nucleic Acids Research, 51(13), 6545–6557. [Link]
-
Shchepinov, M. S., et al. (1997). Steric factors influencing hybridisation of nucleic acids to oligonucleotide arrays. Nucleic Acids Research, 25(6), 1155–1161. [Link]
-
Liang, X. H., et al. (2017). Use of steric blocking antisense oligonucleotides for the targeted inhibition of junction containing precursor microRNAs. Nucleic Acids Research, 45(4), 1694–1706. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. What affects the yield of your oligonucleotides synthesis [biosyn.com]
- 4. trilinkbiotech.com [trilinkbiotech.com]
- 5. Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Designing Oligo With Multiple Modifications - ELLA Biotech [ellabiotech.com]
- 8. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. trilinkbiotech.com [trilinkbiotech.com]
- 10. glenresearch.com [glenresearch.com]
- 11. blog.biosearchtech.com [blog.biosearchtech.com]
- 12. DETECTING LOW-LEVEL SYNTHESIS IMPURITIES IN MODIFIED PHOSPHOROTHIOATE OLIGONUCLEOTIDES USING LIQUID CHROMATOGRAPHY – HIGH RESOLUTION MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. glenresearch.com [glenresearch.com]
- 15. atdbio.com [atdbio.com]
- 16. academic.oup.com [academic.oup.com]
Technical Support Center: Purification Strategies for Oligonucleotides Synthesized with 5-Chlorosaligenyl-N,N-diisopropylphosphoramidite
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with oligonucleotides synthesized using 5-Chlorosaligenyl-N,N-diisopropylphosphoramidite. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the specific challenges associated with the purification of these modified oligonucleotides. Our goal is to equip you with the scientific understanding and practical knowledge to optimize your purification workflows, ensuring high purity and yield for your downstream applications.
Introduction to 5-Chlorosaligenyl Modified Oligonucleotides
The use of this compound introduces a hydrophobic 5'-modification to synthetic oligonucleotides. This modification can be leveraged for purification strategies analogous to the well-established "trityl-on" method, which utilizes the hydrophobicity of the dimethoxytrityl (DMT) group to separate full-length products from shorter, failure sequences.[1][2] However, the distinct chemical nature of the 5-Chlorosaligenyl group necessitates specific considerations for both the purification and subsequent cleavage steps. This guide will address these unique aspects to ensure successful purification.
Troubleshooting Guide
This section addresses common problems encountered during the purification of 5-Chlorosaligenyl modified oligonucleotides in a question-and-answer format, providing potential causes and actionable solutions.
Question 1: I am seeing a low yield of my purified oligonucleotide after reversed-phase HPLC. What are the possible causes and how can I improve my recovery?
Potential Causes:
-
Suboptimal Binding to the Reversed-Phase Column: The hydrophobicity of the 5-Chlorosaligenyl group is the primary driver for its retention on a reversed-phase column. If the initial mobile phase conditions are too high in organic solvent, the modified oligonucleotide may not bind efficiently to the stationary phase and elute prematurely with the unbound failure sequences.
-
Incomplete Elution from the Column: Conversely, if the 5-Chlorosaligenyl group exhibits very strong hydrophobic interactions with the column matrix, the elution conditions may not be sufficient to fully release the product. This is particularly relevant for longer oligonucleotides which have a greater cumulative hydrophobicity.
-
Precipitation of the Oligonucleotide: Oligonucleotides can precipitate on the column if the organic solvent concentration in the mobile phase increases too rapidly, especially for longer sequences.
-
Loss During Post-Purification Steps: Significant product loss can occur during post-HPLC processing, such as desalting or lyophilization.
Solutions:
-
Optimize Mobile Phase Composition:
-
Binding: Start with a lower initial concentration of the organic solvent (e.g., acetonitrile) in your mobile phase to ensure robust binding of the 5-Chlorosaligenyl-modified oligonucleotide to the column. A typical starting point is 5-10% acetonitrile in an aqueous buffer like triethylammonium acetate (TEAA).[3]
-
Elution: Employ a shallow gradient of increasing acetonitrile to elute the oligonucleotide. This allows for better separation and prevents the product from eluting in a very broad peak or not eluting completely. For highly hydrophobic oligonucleotides, a higher final concentration of acetonitrile may be necessary.[3]
-
-
Adjust the Ion-Pairing Reagent: The concentration and type of the ion-pairing reagent (e.g., TEAA) can influence retention and peak shape. Ensure the concentration is optimal (typically 50-100 mM) for effective interaction with the phosphate backbone.
-
Perform a Column Wash: After eluting the desired product, perform a high organic wash (e.g., 95% acetonitrile) to strip any remaining strongly bound species from the column. This can help diagnose if the product is being irreversibly retained.
-
Optimize Post-Purification Handling:
-
Desalting: If using a volatile buffer like TEAA, lyophilization might be sufficient. For non-volatile buffers, use a validated desalting method such as size-exclusion chromatography or a suitable desalting cartridge to minimize sample loss.
-
Lyophilization: Ensure complete lyophilization to a fluffy powder. Over-drying can sometimes make resuspension difficult.
-
Question 2: My purified oligonucleotide shows the presence of failure sequences (n-1, n-2 mers) upon analysis by mass spectrometry or capillary electrophoresis. Why is my purification not removing these impurities?
Potential Causes:
-
Inefficient Capping During Synthesis: If the capping step during solid-phase synthesis is inefficient, a small percentage of failure sequences will not be acetylated. These uncapped failure sequences will have a free 5'-hydroxyl group and can be extended in subsequent cycles, leading to deletion mutations that are difficult to separate from the full-length product.[4]
-
Premature Cleavage of the 5-Chlorosaligenyl Group: If the 5-Chlorosaligenyl group is labile under the cleavage and deprotection conditions, a portion of the full-length product will lose its hydrophobic tag. These "tagless" full-length oligonucleotides will co-elute with the failure sequences during a purification strategy that relies on the hydrophobicity of the 5'-modification.
-
Co-elution During HPLC: The resolution of the HPLC method may not be sufficient to separate the full-length product from closely eluting failure sequences, particularly for longer oligonucleotides where the relative difference in hydrophobicity is smaller.
Solutions:
-
Verify Synthesis Efficiency: Review the synthesis report to check the coupling efficiencies for each cycle. Consistently low coupling efficiencies can indicate a problem with the synthesizer, reagents, or protocol, leading to a higher proportion of failure sequences.
-
Optimize Deprotection Conditions: Ensure that the cleavage and deprotection conditions are mild enough to keep the 5-Chlorosaligenyl group intact. Consult the manufacturer's recommendations for the specific lability of this group. Standard ammonium hydroxide treatment at elevated temperatures may lead to some cleavage.
-
Enhance HPLC Resolution:
-
Gradient Optimization: Use a shallower gradient to improve the separation between the full-length product and failure sequences.[3]
-
Column Selection: A longer column or a column with a smaller particle size can provide higher resolution. The choice of stationary phase (e.g., C8 vs. C18) can also impact selectivity.
-
Flow Rate: Reducing the flow rate can sometimes improve resolution, although it will increase the run time.
-
Question 3: I am having trouble cleaving the 5-Chlorosaligenyl group after purification. What are the recommended conditions?
Potential Causes:
-
Incorrect Cleavage Reagent: The 5-Chlorosaligenyl group, similar to a DMT group, is acid-labile. Using basic or neutral conditions will not be effective for its removal.
-
Insufficient Acid Concentration or Reaction Time: The cleavage reaction may be incomplete if the acid is too dilute or the reaction time is too short.
Solutions:
-
Use an Acidic Cleavage Cocktail: A common reagent for cleaving acid-labile 5'-protecting groups is an aqueous solution of a mild acid, such as 80% acetic acid or a dilute solution of trifluoroacetic acid (TFA) (e.g., 3% TFA in an organic solvent).[4]
-
On-Column Cleavage: For solid-phase extraction (SPE) purification, the 5-Chlorosaligenyl group can often be cleaved directly on the cartridge by washing with an acidic solution. This streamlines the workflow.
-
Post-Purification Cleavage: After HPLC purification and lyophilization, the oligonucleotide can be redissolved in the acidic cleavage solution. The reaction is typically carried out at room temperature for a specific duration (e.g., 30-60 minutes), which should be optimized.
-
Monitoring the Cleavage Reaction: The progress of the cleavage can be monitored by analytical HPLC. The cleaved oligonucleotide will have a significantly shorter retention time than the 5-Chlorosaligenyl-protected precursor.
Frequently Asked Questions (FAQs)
Q1: How does the hydrophobicity of the 5-Chlorosaligenyl group compare to the standard DMT group?
Q2: Can I use solid-phase extraction (SPE) for the purification of oligonucleotides synthesized with 5-Chlorosaligenyl-phosphoramidite?
Yes, SPE is a viable and often preferred method for the rapid purification of oligonucleotides with hydrophobic 5'-modifications.[6] The principle is the same as for DMT-on purification. The crude oligonucleotide solution is passed through a reversed-phase SPE cartridge. The 5-Chlorosaligenyl-modified full-length product is retained, while the more polar, shorter failure sequences are washed away. The purified product can then be eluted after on-cartridge cleavage of the 5-Chlorosaligenyl group with an acidic solution.
Q3: What are the best analytical techniques to assess the purity of my final product?
A combination of techniques is recommended for a comprehensive assessment of purity:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Provides information on the chromatographic purity and can separate the full-length product from shorter failure sequences and other hydrophobic impurities.[7]
-
Anion-Exchange High-Performance Liquid Chromatography (AEX-HPLC): Separates oligonucleotides based on the number of phosphate charges, providing excellent resolution for different lengths.[7]
-
Mass Spectrometry (MS): Confirms the molecular weight of the purified oligonucleotide, verifying that the correct product has been synthesized and purified. It can also detect the presence of any adducts or modifications.[8]
-
Capillary Electrophoresis (CE): Offers high-resolution separation based on size and charge, and is an excellent method for assessing the purity of oligonucleotides.
Q4: Are there any special considerations for the deprotection of oligonucleotides containing the 5-Chlorosaligenyl group?
The primary consideration is the stability of the 5-Chlorosaligenyl group during the initial cleavage from the solid support and deprotection of the nucleobase protecting groups. Standard deprotection is often performed with concentrated ammonium hydroxide at elevated temperatures.[9] It is important to verify if the 5-Chlorosaligenyl group is stable under these conditions. If it is partially cleaved, this will lead to a loss of the hydrophobic handle needed for purification. In such cases, milder deprotection conditions may be required, or the purification strategy may need to be adapted.
Experimental Protocols
Protocol 1: Reversed-Phase HPLC Purification of 5-Chlorosaligenyl Modified Oligonucleotides
This protocol outlines a general procedure for the purification of oligonucleotides bearing a 5-Chlorosaligenyl group using reversed-phase HPLC.
Materials:
-
Crude 5-Chlorosaligenyl modified oligonucleotide, cleaved and deprotected.
-
HPLC system with a UV detector.
-
Reversed-phase C18 or C8 column.
-
Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0.
-
Mobile Phase B: 100% Acetonitrile.
-
Cleavage Solution: 80% Acetic Acid in water.
Procedure:
-
Sample Preparation: Dissolve the crude oligonucleotide in Mobile Phase A to a concentration of approximately 10-20 OD/mL. Filter the sample through a 0.45 µm syringe filter.
-
Column Equilibration: Equilibrate the reversed-phase column with 5-10% Mobile Phase B in Mobile Phase A until a stable baseline is achieved.
-
Injection and Chromatography: Inject the prepared sample onto the column. Run a linear gradient of increasing Mobile Phase B to elute the oligonucleotide. A typical gradient might be from 10% to 60% B over 30-40 minutes. Monitor the elution profile at 260 nm.
-
Fraction Collection: Collect the major peak corresponding to the 5-Chlorosaligenyl-on oligonucleotide.
-
Post-Purification Cleavage:
-
Lyophilize the collected fraction to dryness.
-
Redissolve the dried oligonucleotide in the Cleavage Solution (e.g., 80% acetic acid).
-
Incubate at room temperature for 30-60 minutes.
-
Lyophilize the sample again to remove the acetic acid.
-
-
Desalting: Resuspend the cleaved oligonucleotide in water and desalt using a suitable method (e.g., size-exclusion chromatography or ethanol precipitation) to remove any remaining salts.
-
Analysis: Analyze the final product for purity and identity using analytical HPLC, mass spectrometry, and/or capillary electrophoresis.
| Parameter | Typical Condition | Notes |
| Column | C18, 5 µm, 4.6 x 250 mm | C8 can also be used. |
| Mobile Phase A | 0.1 M TEAA, pH 7.0 | A volatile buffer is preferred for easy removal. |
| Mobile Phase B | 100% Acetonitrile | HPLC grade. |
| Flow Rate | 1.0 mL/min | Adjust based on column dimensions. |
| Gradient | 10-60% B over 30 min | Optimize based on oligonucleotide length and sequence. |
| Detection | 260 nm |
Table 1: Typical RP-HPLC Parameters
Protocol 2: Solid-Phase Extraction (SPE) Purification
This protocol provides a general workflow for the purification of 5-Chlorosaligenyl modified oligonucleotides using a reversed-phase SPE cartridge.
Materials:
-
Crude 5-Chlorosaligenyl modified oligonucleotide, cleaved and deprotected.
-
Reversed-phase SPE cartridge (e.g., C18).
-
SPE manifold.
-
Wash Solution 1: 2% Acetonitrile in 0.1 M TEAA.
-
Wash Solution 2: Water.
-
Cleavage/Elution Solution: 3% Trifluoroacetic acid (TFA) in water.
-
Neutralization Buffer: e.g., Triethylamine.
Procedure:
-
Cartridge Conditioning: Condition the SPE cartridge by washing with 1-2 column volumes of acetonitrile, followed by 1-2 column volumes of Wash Solution 1.
-
Sample Loading: Dissolve the crude oligonucleotide in Wash Solution 1 and load it onto the conditioned cartridge.
-
Washing: Wash the cartridge with 2-3 column volumes of Wash Solution 1 to remove unbound failure sequences. Follow with a wash of 2-3 column volumes of water to remove the TEAA salt.
-
On-Cartridge Cleavage and Elution: Slowly pass the Cleavage/Elution Solution through the cartridge. The acid will cleave the 5-Chlorosaligenyl group, and the now hydrophilic oligonucleotide will elute. Collect the eluate.
-
Neutralization and Desalting: Immediately neutralize the collected fraction with a suitable base (e.g., triethylamine). Desalt the purified oligonucleotide.
-
Analysis: Analyze the final product for purity and identity.
Visualizations
Caption: Workflow for the purification of 5-Chlorosaligenyl modified oligonucleotides.
Caption: Troubleshooting logic for low purification yield.
References
-
LabCluster. (n.d.). Oligonucleotide Purification Guidelines. [Link]
-
Gilson. (n.d.). Five Key Tips to Improve Your Oligo Purification Workflow. [Link]
-
CEM Corporation. (n.d.). Application Note: Peptide Cleavage and Protected Cleavage Procedures. [Link]
-
Mant, C. T., et al. (2007). Context-dependent effects on the hydrophilicity/hydrophobicity of side-chains during reversed-phase high-performance liquid chromatography: Implications for prediction of peptide retention behaviour. Journal of Chromatography A, 1157(1-2), 116-127. [Link]
-
Mass Spectrometry Research Facility. (n.d.). RP-HPLC Purification of Oligonucleotides. [Link]
-
Waters Corporation. (n.d.). Purifying Oligonucleotides. [Link]
-
Oligofastx. (n.d.). Oligonucleotide purification techniques. [Link]
-
Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. [Link]
-
Knudsen, M. M., et al. (2021). On-demand synthesis of phosphoramidites. Nature Communications, 12(1), 2826. [Link]
-
DASH (Harvard). (n.d.). IEX Purification of RNA Base(s) Containing DMT-on Oligonucleotide Single Strand Using a One Step On-Column Detritylation Technique. [Link]
-
BSI. (n.d.). Simple and Effective Method for Purification of DMT-On Oligonucleotides Using HIC Resins. [Link]
-
Yamagami, C., & Haraguchi, M. (2000). Hydrophobicity Parameters Determined by Reversed-Phase Liquid Chromatography. XIV. Application of a New Hydrogen. Chemical & Pharmaceutical Bulletin, 48(12), 1973-1977. [Link]
-
Loma Linda University. (n.d.). Synthesis and characterization of oligonucleotides containing 5-chlorocytosine. [Link]
-
ATDBio. (n.d.). Nucleic Acids Book - Chapter 5: Solid-phase oligonucleotide synthesis. [Link]
-
Yamagami, C., & Haraguchi, M. (2000). Hydrophobicity parameters determined by reversed-phase liquid chromatography. Xiv. Application of a new hydrogen-accepting scale of monosubstituted pyrazines to analysis of the relationship between octanol-water partition coefficients and retention factors measured in different mobile phases. Chemical & Pharmaceutical Bulletin, 48(12), 1973-1977. [Link]
-
MAC-MOD Analytical. (n.d.). Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. [Link]
-
dos Santos, J. S., et al. (2018). A New Stationary Phase for Analysis of Hydrophobic Compounds by RP-LC. Journal of the Brazilian Chemical Society, 29(8), 1736-1744. [Link]
Sources
- 1. waters.com [waters.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 4. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 5. labcluster.com [labcluster.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. oligofastx.com [oligofastx.com]
- 8. bioprocessintl.com [bioprocessintl.com]
- 9. atdbio.com [atdbio.com]
Validation & Comparative
A Senior Application Scientist's Guide to Phosphorylating Agents: 5-Chlorosaligenyl-N,N-diisopropylphosphoramidite in Focus
For researchers, scientists, and drug development professionals engaged in the synthesis of oligonucleotides and their analogues, the precise and efficient installation of phosphate groups is a critical determinant of success. The choice of phosphorylating agent can significantly impact reaction efficiency, product purity, and the overall feasibility of a synthetic strategy. This guide provides an in-depth comparison of 5-Chlorosaligenyl-N,N-diisopropylphosphoramidite with other commonly employed phosphorylating agents, supported by mechanistic insights and practical experimental guidance.
The Central Role of Phosphorylation in Nucleic Acid Chemistry
Phosphorylation, the introduction of a phosphate group, is fundamental to the biological function and application of oligonucleotides. At the 5'-terminus, a monophosphate is essential for enzymatic ligation, a key step in gene synthesis and cloning.[1] 5'-triphosphates are the hallmark of RNA transcripts generated by polymerases and are crucial for various biological activities, including initiating an innate immune response and serving as substrates for RNA capping enzymes.[2][3][4] Furthermore, modified phosphate linkages, such as those in phosphoramidates, form the basis of prodrug strategies like ProTide technology, which aims to enhance the cellular uptake and therapeutic efficacy of nucleotide-based drugs.[5]
The gold standard for automated oligonucleotide synthesis is phosphoramidite chemistry, a robust and efficient method that proceeds in a 3' to 5' direction.[6][7] This process involves a four-step cycle for each nucleotide addition: detritylation, coupling, capping, and oxidation.[8][9] The choice of phosphorylating agent is a critical consideration within this well-established framework.
This compound: A Gateway to 5'-Triphosphorylated Oligonucleotides
This compound, also known as 6-Chloro-N,N-diisopropyl-4H-benzo[d][5][10][11]dioxaphosphinin-2-amine, has emerged as a powerful reagent for the efficient, on-synthesizer preparation of 5'-triphosphorylated oligonucleotides.[12][13][14][15] This method circumvents the limitations of enzymatic approaches, which can be sequence-dependent and difficult to scale.[2][4]
Mechanism of Action
The utility of this compound lies in its ability to form a stable cyclic phosphite triester at the 5'-terminus of a solid-phase-bound oligonucleotide. This intermediate is then converted to the desired 5'-triphosphate. The overall process, which can be automated on a standard DNA/RNA synthesizer, is depicted below.[14]
Figure 1: Workflow for the synthesis of 5'-triphosphorylated oligonucleotides.
The key to this method's success is the formation of the 5'-cycloSal intermediate, which readily reacts with pyrophosphate to generate the triphosphate linkage. The entire sequence is designed for high efficiency and compatibility with standard oligonucleotide synthesis protocols.[14]
Comparative Analysis of Phosphorylating Agents
The selection of a phosphorylating agent depends on the desired final product (monophosphate vs. triphosphate), the scale of the synthesis, and the required purity. Here, we compare this compound with other common methods.
| Feature | 5-Chlorosaligenyl Phosphoramidite | Chemical Phosphorylation Reagent II (CPR II) | T4 Polynucleotide Kinase (Enzymatic) |
| Product | 5'-Triphosphate | 5'-Monophosphate | 5'-Monophosphate |
| Methodology | Solid-phase chemical synthesis | Solid-phase chemical synthesis | Post-synthesis enzymatic reaction |
| Typical Yield | High | High (>95% coupling efficiency) | Variable, often lower than chemical methods |
| Scalability | Highly scalable | Highly scalable | Limited scalability |
| Sequence Dependence | No | No | Can exhibit sequence preference |
| Purification | Standard HPLC or PAGE | DMT-on purification compatible | Requires enzyme removal and buffer exchange |
| Reagent Stability | Sensitive to moisture and air | Sensitive to moisture and air | Enzyme requires specific storage conditions |
| Cost-Effectiveness | Higher reagent cost, but efficient | Cost-effective for routine synthesis | Can be cost-effective for small scale |
| Key Advantage | Direct synthesis of 5'-triphosphates | DMT-on purification simplifies workflow | High specificity for 5'-hydroxyl |
Chemical Phosphorylation Reagent II (CPR II)
For the routine synthesis of 5'-monophosphorylated oligonucleotides, Chemical Phosphorylation Reagent II (CPR II) is a widely used and cost-effective option.[16] Its primary advantage is the inclusion of a dimethoxytrityl (DMT) group, which allows for "DMT-on" purification.[12][16][17] This simplifies the purification of the full-length, phosphorylated oligonucleotide from shorter, unphosphorylated failure sequences.
The workflow for CPR II is straightforward: it is coupled to the 5'-terminus as the final step in solid-phase synthesis. The DMT group is retained during cleavage and deprotection, allowing for purification via a reverse-phase cartridge. Subsequent acidic treatment removes the DMT group, followed by a brief basic treatment to yield the final 5'-monophosphate.[17]
T4 Polynucleotide Kinase (Enzymatic Phosphorylation)
Enzymatic phosphorylation using T4 Polynucleotide Kinase and ATP is a long-established method for adding a 5'-monophosphate to oligonucleotides post-synthesis.[10][11][18] This method is highly specific for the 5'-hydroxyl group and is particularly useful for radiolabeling oligonucleotides with ³²P-ATP.
However, enzymatic phosphorylation has several drawbacks compared to chemical methods. The reaction requires careful optimization of buffer conditions and enzyme-to-substrate ratios. Inactivation and removal of the kinase after the reaction are necessary, adding extra steps to the workflow.[11][19] Furthermore, the efficiency can be variable, and the method is not readily scalable for large quantities of oligonucleotides.[2][4]
ProTide Prodrugs: A Specialized Application of Phosphoramidate Chemistry
The ProTide (pronucleotide) approach is a sophisticated prodrug strategy that utilizes phosphoramidate chemistry to deliver nucleoside monophosphates into cells.[5] In this method, the phosphate group is masked with an aryl group and an amino acid ester, creating a lipophilic molecule that can more readily cross cell membranes.[5] Once inside the cell, these masking groups are enzymatically cleaved to release the active nucleoside monophosphate. This technology has been successfully applied to develop antiviral and anticancer drugs.[5] The synthesis of ProTides involves specialized phosphoramidite reagents and represents an advanced application of the principles discussed herein.
Experimental Protocols
To provide a practical basis for comparison, the following are representative, step-by-step protocols for the three main phosphorylation methods discussed.
Protocol: 5'-Triphosphorylation using this compound
This protocol is adapted for use on an automated DNA/RNA synthesizer.
-
Oligonucleotide Synthesis: Synthesize the desired oligonucleotide sequence using standard phosphoramidite chemistry on a solid support. Ensure the final detritylation step (DMT-off) is performed.
-
Coupling of 5-Chlorosaligenyl Phosphoramidite:
-
Prepare a solution of this compound in anhydrous acetonitrile (typically 0.1 M).
-
Deliver the phosphoramidite solution and an activator (e.g., 0.25 M 5-(Ethylthio)-1H-tetrazole) to the synthesis column.
-
Allow the coupling reaction to proceed for the standard coupling time (e.g., 5-10 minutes).
-
-
Oxidation:
-
Wash the column with anhydrous acetonitrile.
-
Deliver a standard oxidizing solution (e.g., 0.02 M iodine in THF/pyridine/water) to the column and incubate for the standard oxidation time.
-
Wash the column with anhydrous acetonitrile. The support now contains the 5'-cycloSal-modified oligonucleotide.
-
-
Reaction with Pyrophosphate:
-
Prepare a solution of tributylammonium pyrophosphate (0.5 M in anhydrous DMF).
-
Deliver the pyrophosphate solution to the column and incubate at room temperature for 20 minutes.
-
-
Cleavage and Deprotection:
-
Wash the column with anhydrous acetonitrile.
-
Cleave the oligonucleotide from the solid support and remove protecting groups using standard conditions (e.g., concentrated ammonium hydroxide or AMA). Note: For RNA, a two-step deprotection protocol is required to remove the 2'-hydroxyl protecting groups.
-
-
Purification:
-
Purify the crude 5'-triphosphorylated oligonucleotide by denaturing polyacrylamide gel electrophoresis (PAGE) or anion-exchange HPLC.
-
Protocol: 5'-Monophosphorylation using Chemical Phosphorylation Reagent II (CPR II)
This protocol is also designed for an automated synthesizer.
-
Oligonucleotide Synthesis: Synthesize the desired oligonucleotide sequence. At the final coupling step, use CPR II instead of a nucleoside phosphoramidite.
-
DMT-on Cleavage and Deprotection:
-
Cleave and deprotect the oligonucleotide using standard conditions (e.g., concentrated ammonium hydroxide at 55°C). The DMT group on the CPR II moiety will remain intact.
-
-
DMT-on Purification:
-
Purify the crude oligonucleotide using a reverse-phase cartridge (e.g., Glen-Pak™). The full-length, DMT-containing oligonucleotide will be retained, while failure sequences will be washed away.
-
Elute the DMT-on oligonucleotide from the cartridge.
-
-
Detritylation and Final Deprotection:
-
Treat the purified oligonucleotide with an aqueous acidic solution (e.g., 80% acetic acid) for 15-30 minutes to remove the DMT group.
-
Quench the acid and dry the oligonucleotide.
-
Perform a final brief treatment with concentrated ammonium hydroxide at room temperature for 15 minutes to yield the 5'-monophosphate.[17]
-
Protocol: 5'-Monophosphorylation using T4 Polynucleotide Kinase
This is a post-synthesis, solution-phase protocol.
-
Reaction Setup: In a microcentrifuge tube, combine the following components:
-
Purified oligonucleotide (100 pmol)
-
10X T4 Polynucleotide Kinase Reaction Buffer (5 µL)
-
10 mM ATP (5 µL)
-
T4 Polynucleotide Kinase (10 units)
-
Nuclease-free water to a final volume of 50 µL
-
-
Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.[11][20]
-
Enzyme Inactivation: Heat the reaction at 65°C for 20 minutes to inactivate the T4 Polynucleotide Kinase.[11][20]
-
Purification (Optional but Recommended): The phosphorylated oligonucleotide can be purified from the reaction components (enzyme, salts, excess ATP) by ethanol precipitation or using a suitable spin column.
Conclusion and Future Outlook
The choice of phosphorylating agent is a critical decision in the synthesis of oligonucleotides for research, diagnostic, and therapeutic applications.
-
This compound stands out as a highly efficient reagent for the direct, automated synthesis of 5'-triphosphorylated oligonucleotides , offering significant advantages in scalability and sequence generality over enzymatic methods.
-
Chemical Phosphorylation Reagent II (CPR II) remains the workhorse for the routine, cost-effective production of 5'-monophosphorylated oligonucleotides , with the key benefit of simplifying purification through its DMT-on compatibility.
-
Enzymatic phosphorylation with T4 Polynucleotide Kinase retains its value for small-scale applications, particularly for radiolabeling, and when high enzymatic specificity is paramount.
As the field of nucleic acid therapeutics continues to expand, the demand for high-purity, modified oligonucleotides will undoubtedly drive further innovation in phosphorylation chemistry. The development of novel phosphoramidites and streamlined synthetic protocols will be essential to meet the evolving needs of researchers and drug developers. A thorough understanding of the principles and practical considerations outlined in this guide will empower scientists to make informed decisions and achieve their synthetic goals with greater efficiency and confidence.
References
- Molecular Cloning. (n.d.). Phosphorylating the 5 Termini of Oligonucleotides Using T4 Polynucleotide Kinase.
- Mehellou, Y., et al. (2018). Synthesis of phosphoramidate prodrugs: ProTide approach. Current Protocols in Nucleic Acid Chemistry, 73(1), 14.8.1-14.8.23.
- j5. (n.d.). Oligonucleotide phosphorylation and annealing.
- Bare, G.A.L., & Horning, D.P. (2022). Chemical Triphosphorylation of Oligonucleotides. Journal of Visualized Experiments, (184), e63877.
- Horn, T., & Urdea, M.S. (1986). A chemical 5'-phosphorylation of oligodeoxyribonucleotides. DNA, 5(5), 421-426.
-
Glen Research. (n.d.). Glen Report 21.211 - TECHNICAL BRIEF – Synthesis of Long Oligonucleotides. Retrieved from [Link]
- ChemRxiv. (2023). An Acid Free Deprotection of 5'Amino-Modified Oligonucleotides.
-
Synoligo. (2024). 5' Triphosphate Oligonucleotides. Retrieved from [Link]
- Zlatev, I., et al. (2010). Efficient solid-phase chemical synthesis of 5'-triphosphates of DNA, RNA, and their analogues. Organic Letters, 12(12), 2784–2787.
-
Glen Research. (n.d.). Chemical Phosphorylation Reagent. Retrieved from [Link]
- BOC Sciences. (n.d.). Principles of Phosphoramidite Reactions in DNA Assembly.
-
Glen Research. (n.d.). CHEMICAL PHOSPHORYLATION REAGENT II. Retrieved from [Link]
- Glen Research. (n.d.). In the last five Glen Reports, we have covered several aspects of oligonucleotide deprotection.
- Azhayev, A.V., & Antopolsky, M.L. (2001). Advanced method for oligonucleotide deprotection. Nucleic Acids Research, 29(13), e64.
- Hovinen, J., et al. (1994). Deprotection procedures applied to obtain the 1'- and 5'-modified oligonucleotides. Tetrahedron, 50(25), 7203-7218.
-
Metkinen Chemistry. (n.d.). Chemical Phosphorylation Reagent II. Retrieved from [Link]
- Guzaev, A., et al. (1995). A New Approach for Chemical Phosphorylation of Oligonucleotides at the 5'-Terminus. Tetrahedron, 51(34), 9375-9384.
-
Twist Bioscience. (n.d.). Phosphoramidite Chemistry for DNA Synthesis. Retrieved from [Link]
- Purdue e-Pubs. (n.d.). The chemical and enzymatic synthesis of RNA oligomers for the analysis of ribozyme structure and action.
-
Eurofins Genomics. (n.d.). Phosphoramidite Chemistry. Retrieved from [Link]
-
Glen Research. (n.d.). Deprotection Guide. Retrieved from [Link]
- Aragen Life Sciences. (n.d.). Comprehensive Phosphoramidite chemistry capabilities for the synthesis of oligonucleotides.
- Springer Nature. (n.d.). Manual Oligonucleotide Synthesis Using the Phosphoramidite Method.
- Springer Nature Experiments. (n.d.). Preparation of Short 5′-Triphosphorylated Oligoribonucleotides for Crystallographic and Biochemical Studies.
- Organic & Biomolecular Chemistry. (n.d.). Enzymatic synthesis of base-modified RNA by T7 RNA polymerase.
- The Royal Society. (n.d.).
- Deep Blue Repositories. (n.d.). Synthetic Strategies and Parameters Involved in the Synthesis of Oligodeoxyribonucleotides According to the Phosphoramidite Method.
- Nature Communications. (2021). On-demand synthesis of phosphoramidites.
- bioRxiv. (2022).
- MDPI. (n.d.).
- Labsolu. (n.d.). This compound.
- BenchChem. (2025). Identifying and minimizing side reactions during oligonucleotide synthesis.
- ResearchGate. (n.d.). (PDF) On-demand synthesis of phosphoramidites.
- Pharmaffiliates. (n.d.). CAS No : 1620086-77-2 | Product Name : this compound.
- Simson Pharma Limited. (n.d.). This compound | CAS No- 1620086-77-2.
- Journal of Organic Chemistry. (2005).
- PubMed. (n.d.).
- Current Protocols in Nucleic Acid Chemistry. (2020).
Sources
- 1. A chemical 5'-phosphorylation of oligodeoxyribonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. par.nsf.gov [par.nsf.gov]
- 3. synoligo.com [synoligo.com]
- 4. Chemical Triphosphorylation of Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of phosphoramidate prodrugs: ProTide approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. twistbioscience.com [twistbioscience.com]
- 7. aragen.com [aragen.com]
- 8. Phosphoramidite Chemistry [eurofinsgenomics.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Phosphorylating the 5 Termini of Oligonucleotides Using T4 Polynucleotide Kinase [molecularcloning.com]
- 11. neb.com [neb.com]
- 12. glenresearch.com [glenresearch.com]
- 13. glenresearch.com [glenresearch.com]
- 14. This compound | 1620086-77-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 15. pharmaffiliates.com [pharmaffiliates.com]
- 16. Chemical Phosphorylating Reagent (CPR II) | LGC, Biosearch Technologies [biosearchtech.com]
- 17. Chemical Phosphorylation Reagent [metkinenchemistry.com]
- 18. T4 Polynucleotide Kinase Protocol [worldwide.promega.com]
- 19. neb.com [neb.com]
- 20. j5.jbei.org [j5.jbei.org]
A Comparative Guide to the Efficiency of Phosphoramidites for 5'-Modification of Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of 5'-Modification in Oligonucleotide Function
The chemical synthesis of oligonucleotides is a foundational technology in modern molecular biology and drug development. The ability to introduce specific modifications at the 5'-terminus of a synthetic oligonucleotide chain dramatically expands its utility, enabling applications ranging from fluorescent labeling for diagnostics to the attachment of ligands for targeted drug delivery.[1][2] The efficiency of these modifications hinges on the performance of specialized phosphoramidite reagents.
Phosphoramidite chemistry is the gold standard for oligonucleotide synthesis, celebrated for its high coupling efficiency (typically exceeding 99%) and adaptability to automation.[3][4] This method involves the stepwise addition of nucleotide monomers, or modified phosphoramidites, to a growing oligonucleotide chain on a solid support.[4] For 5'-modifications, a non-nucleosidic phosphoramidite is typically introduced in the final synthesis cycle.[5]
This guide provides a comprehensive comparison of the efficiency of various phosphoramidites used for 5'-modification. We will delve into the key performance characteristics of different classes of modifying phosphoramidites, supported by experimental data and detailed protocols, to empower researchers to make informed decisions for their specific applications.
Understanding Phosphoramidite Efficiency: Key Parameters
The "efficiency" of a 5'-modification phosphoramidite is a multifaceted parameter encompassing several key aspects:
-
Coupling Efficiency: This is the most critical metric, representing the percentage of 5'-hydroxyl groups that successfully react with the phosphoramidite in a single coupling step. High coupling efficiency is essential for maximizing the yield of the desired full-length, modified oligonucleotide.
-
Stability: The phosphoramidite must be stable under the conditions of oligonucleotide synthesis, including the detritylation, capping, and oxidation steps.[6] It must also be stable during storage.
-
Deprotection Compatibility: The protecting groups on the 5'-modification must be removable under conditions that do not damage the oligonucleotide itself.[6][7]
-
Post-Synthesis Handling and Purity: The properties of the 5'-modification can influence the purification strategy for the final oligonucleotide product.
Comparative Analysis of Common 5'-Modification Phosphoramidites
The choice of a 5'-modification phosphoramidite is dictated by the desired functionality. Here, we compare the efficiency of several widely used classes.
5'-Amino-Modifiers
5'-Amino-modifiers introduce a primary amine at the 5'-terminus, which serves as a versatile chemical handle for subsequent conjugation of molecules such as fluorophores, biotin, or peptides.[5][8][9]
-
Monomethoxytrityl (MMT): A popular choice that allows for "trityl-on" reverse-phase purification.[10] The lipophilic MMT group is retained on the full-length oligonucleotide, facilitating its separation from shorter, "failure" sequences.[10] The MMT group is then removed post-purification.[10]
-
Dimethoxytrityl (DMT): While commonly used for nucleoside phosphoramidites, DMT is less stable to acidic conditions than MMT and may be partially cleaved during synthesis when used as an amine protecting group.[5]
-
Trifluoroacetyl (TFA): This protecting group is base-labile and is typically removed during the standard ammonium hydroxide deprotection of the oligonucleotide.[10][11] This is suitable when trityl-on purification is not required.[11]
-
Phthalic acid diamide (PDA): A newer protecting group that offers the advantage of being a granular powder, which improves handling and stability compared to the oily nature of TFA-protected amino-modifiers.[12][13] Complete deprotection requires methylamine or AMA (ammonium hydroxide/methylamine) treatment.[12][13]
| Protecting Group | Key Advantages | Key Considerations | Typical Coupling Efficiency |
| MMT | Enables "trityl-on" RP-HPLC or cartridge purification.[10] | Requires a separate post-purification deprotection step.[10] Can be sensitive to heat during deprotection.[7] | >98% |
| DMS(O)MT | An improved MMT group with better stability for trityl-on purification.[12][13][14] | Similar to MMT, requires post-purification deprotection. | >98% |
| TFA | Removed during standard oligonucleotide deprotection; no extra step needed.[10] | Does not allow for trityl-on purification.[11] | >97% |
| PDA | Granular solid for easier handling and improved stability.[12][13] Cost-effective.[13] | Requires methylamine or AMA for complete deprotection.[12][13] | >98% |
Expert Insight: The choice between MMT/DMS(O)MT and TFA/PDA is primarily driven by the desired purification strategy. For applications demanding the highest purity, MMT/DMS(O)MT followed by reverse-phase HPLC is the preferred method. For high-throughput synthesis where a separate deprotection step is undesirable, TFA or PDA are excellent choices.
5'-Biotin Phosphoramidites
Biotin is a widely used affinity tag due to its high affinity for streptavidin.[15] 5'-biotin phosphoramidites are used to label oligonucleotides for a variety of applications, including affinity purification and immobilization.[16][17][18]
-
Linker Arm: The length and chemical nature of the spacer arm between the biotin moiety and the oligonucleotide can impact both coupling efficiency and the accessibility of the biotin for binding to streptavidin. Longer, more hydrophilic linkers, such as those containing triethylene glycol (TEG), are often preferred.[19]
-
Coupling Time: Some biotin phosphoramidites, particularly those with bulky protecting groups or long linkers, may require extended coupling times (e.g., 10-15 minutes) to achieve high efficiency.[15][19]
Experimental Data Summary: Biotin Phosphoramidites
| Phosphoramidite Type | Recommended Coupling Time | Key Features |
| Standard 5'-Biotin-CE Phosphoramidite | 5 minutes | DMTr group on biotin prevents branching.[15] |
| Biotin-TEG-CE Phosphoramidite | 12-15 minutes | Hydrophilic TEG spacer improves accessibility.[19] |
| Photocleavable (PCB) Biotin Phosphoramidite | Extended coupling (e.g., 120 seconds) | Allows for release of the purified oligonucleotide from streptavidin beads upon UV irradiation.[16][17][18] |
5'-Fluorescent Dye Phosphoramidites
Fluorescently labeled oligonucleotides are indispensable tools in molecular biology, used in applications such as quantitative PCR (qPCR), fluorescence in situ hybridization (FISH), and DNA sequencing.[20] A wide variety of dye phosphoramidites are commercially available, each with its own unique spectral properties.[21][]
-
Dye Structure and Stability: The chemical structure of the fluorescent dye can influence the stability of the phosphoramidite and its compatibility with standard oligonucleotide synthesis and deprotection conditions. Some dyes are sensitive to the harsh conditions of ammonium hydroxide deprotection and may require milder deprotection strategies.[7]
-
Steric Hindrance: Bulky dye molecules can sterically hinder the coupling reaction, potentially requiring longer coupling times or more potent activators to achieve high efficiency.[6]
-
Hydrophobicity: Highly hydrophobic dyes can sometimes lead to aggregation and purification challenges.
Common Fluorescent Dye Phosphoramidites and Their Characteristics:
| Dye Family | Excitation (nm) | Emission (nm) | Key Features |
| Fluorescein (FAM) | ~495 | ~520 | A widely used green fluorescent dye with good chemical stability.[20] |
| Cyanine Dyes (Cy3, Cy5, etc.) | Varies (e.g., Cy5 ~650) | Varies (e.g., Cy5 ~670) | A family of dyes spanning the visible and near-infrared spectrum.[23][24] |
| TAMRA | ~555 | ~580 | A rhodamine-based dye commonly used as a quencher in FRET-based assays.[] |
Expert Insight: When working with dye phosphoramidites, it is crucial to consult the manufacturer's recommendations for coupling times and deprotection conditions. For sensitive dyes, using "UltraMILD" phosphoramidites for the nucleobases and milder deprotection reagents can be beneficial.[7]
Experimental Protocols
Protocol 1: General Procedure for 5'-Modification using an Automated DNA Synthesizer
This protocol outlines the standard steps for incorporating a 5'-modification phosphoramidite in the final coupling cycle.
-
Oligonucleotide Synthesis: Synthesize the desired oligonucleotide sequence using standard phosphoramidite chemistry on an automated DNA synthesizer.
-
Final Detritylation: Perform the final detritylation step to deprotect the 5'-hydroxyl group of the terminal nucleotide.
-
5'-Modification Coupling:
-
Deliver a 0.1 M solution of the 5'-modification phosphoramidite in anhydrous acetonitrile and an activator solution (e.g., 0.45 M 5-(Ethylthio)-1H-tetrazole (ETT)) to the synthesis column.[3]
-
Allow the coupling reaction to proceed for the recommended time (typically 2-15 minutes, depending on the phosphoramidite).[6][15][19]
-
-
Capping: Cap any unreacted 5'-hydroxyl groups using standard capping reagents.[3]
-
Oxidation: Oxidize the newly formed phosphite triester linkage to a stable phosphate triester using an iodine solution.[3]
-
Cleavage and Deprotection: Cleave the oligonucleotide from the solid support and remove the protecting groups from the nucleobases and the phosphate backbone using the appropriate deprotection solution and conditions.
Protocol 2: MMT-Group Removal for 5'-Amino-Modified Oligonucleotides
This protocol describes the deprotection of the MMT group from a purified 5'-amino-modified oligonucleotide.
-
Purification: Purify the MMT-on oligonucleotide using reverse-phase HPLC or a purification cartridge.
-
Deprotection Solution: Prepare a solution of 20% acetic acid in water.[25]
-
Deprotection Reaction: Dissolve the purified MMT-on oligonucleotide in the deprotection solution and incubate at room temperature for 1 hour.[10][25]
-
Neutralization and Desalting: Neutralize the reaction with a suitable base (e.g., triethylamine) and desalt the deprotected oligonucleotide using ethanol precipitation or size-exclusion chromatography.
Alternative Milder Deprotection: Recent studies have shown that heating MMT-protected amino oligonucleotides in water at 60°C for one hour can achieve complete deprotection without the use of acid, which can reduce the risk of depurination.[25][26]
Visualizing the Workflow
Phosphoramidite Synthesis Cycle
Caption: Workflow for the purification of 5'-modified oligonucleotides using the "trityl-on" method.
Conclusion and Future Outlook
The efficiency of 5'-modification is a critical determinant of the overall success of synthetic oligonucleotide production for a vast array of research, diagnostic, and therapeutic applications. The choice of phosphoramidite, including the nature of the modification, the linker, and the protecting groups, must be carefully considered in the context of the desired final product and the available purification technologies. As oligonucleotide-based technologies continue to advance, the development of new phosphoramidites with improved coupling efficiencies, enhanced stability, and more versatile functionalities will remain a key area of innovation.
References
- FAM Phosphoramidite: A Key Reagent for Fluorescently Labeled Oligonucleotide Synthesis. (2022-06-30).
- Dye-Labeled Phosphoramidites | Thermo Fisher Scientific - ES.
- Technical Support Center: 5'-Amino-Modified Oligonucleotide Deprotection - Benchchem.
- A Comparative Guide to Phosphoramidite and H-Phosphonate Oligonucleotide Synthesis - Benchchem.
- Synthesis of Substituted Cy5 Phosphoramidite Derivatives and Their Incorporation into Oligonucleotides Using Automated DNA Synthesis | ACS Omega - ACS Publications. (2022-03-22).
- An Acid Free Deprotection of 5'Amino-Modified Oligonucleotides - ChemRxiv.
- Cyanine5.5 phosphoramidite - Lumiprobe.
- What are Dye Phosphoramidites and Their Applications? - RNA / BOC Sciences.
- Photocleavable Biotin Phosphoramidite for 5′-End-Labeling, Affinity Purification and Phosphorylation of Synthetic Oligonucleotides | Nucleic Acids Research | Oxford Academic.
- An Acid-Free Deprotection of 5′-Amino-Modified Oligonucleotides - ACS Publications.
- In the last five Glen Reports, we have covered several aspects of oligonucleotide deprotection.
- Glen Report 1-21: Chemical Modification of the 5'-Terminus of Oligonucleotides.
- Phosphoramidite Chemistry: The Engine Behind Oligonucleotide Innovation.
- Efficient activation of nucleoside phosphoramidites with 4,5-dicyanoimidazole during oligonucleotide synthesis - PMC - NIH.
- Glen Report 5-13: BioTEG - The Ultimate Biotin Phosphoramidite.
- Exploring Phosphoramidites: Essential Building Blocks in Modern Chemistry and Biotechnology - Amerigo Scientific.
- Modified Oligonucleotides: New Structures, New Properties, and New Spheres of Application - PMC - PubMed Central. (2021-04-26).
- Oligonucleotide modifications: Choose the right mod | IDT - Integrated DNA Technologies. (2022-12-12).
- Amino-Modifier Phosphoramidites and Supports - Glen Research.
- Photocleavable biotin phosphoramidite for 5'-end-labeling, affinity purification and phosphorylation of synthetic oligonucleotides - PMC - NIH.
- 5' & 3' Modifications Sheet - Gene Link.
- 5'-Biotin CE-Phosphoramidite | LGC, Biosearch Technologies.
- PC Amino-Modifier Phosphoramidite - Oligo Synthesis - Cambio - Excellence in Molecular Biology.
- Use of Custom Synthesized Phosphoramidite Reagents - TriLink BioTechnologies.
- (PDF) Photocleavable Biotin Phosphoramidite for 5′-End-Labeling, Affinity Purification and Phosphorylation of Synthetic Oligonucleotides - ResearchGate. (2025-08-07).
- 5'-TFA-Amino Modifier C6 CE-Phosphoramidite | LGC, Biosearch Technologies.
- Glen Report 24.29: Technical Brief: Which 5'-Amino-Modifier?.
Sources
- 1. Exploring Phosphoramidites: Essential Building Blocks in Modern Chemistry and Biotechnology - Amerigo Scientific [amerigoscientific.com]
- 2. Modified Oligonucleotides: New Structures, New Properties, and New Spheres of Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Phosphoramidite Chemistry: The Engine Behind Oligonucleotide Innovation - Aragen Life Sciences [aragen.com]
- 5. glenresearch.com [glenresearch.com]
- 6. trilinkbiotech.com [trilinkbiotech.com]
- 7. glenresearch.com [glenresearch.com]
- 8. sg.idtdna.com [sg.idtdna.com]
- 9. 5' & 3' Modifications Sheet [genelink.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. 5'-TFA-Amino Modifier C6 CE-Phosphoramidite | LGC, Biosearch Technologies [biosearchtech.com]
- 12. glenresearch.com [glenresearch.com]
- 13. glenresearch.com [glenresearch.com]
- 14. Cambio - Excellence in Molecular Biology [cambio.co.uk]
- 15. 5'-Biotin CE-Phosphoramidite | LGC, Biosearch Technologies [biosearchtech.com]
- 16. academic.oup.com [academic.oup.com]
- 17. Photocleavable biotin phosphoramidite for 5'-end-labeling, affinity purification and phosphorylation of synthetic oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. glenresearch.com [glenresearch.com]
- 20. FAM Phosphoramidite: A Key Reagent for Fluorescently La... [sbsgenetech.com]
- 21. Dye-Labeled Phosphoramidites | Thermo Fisher Scientific - HK [thermofisher.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. lumiprobe.com [lumiprobe.com]
- 25. chemrxiv.org [chemrxiv.org]
- 26. pubs.acs.org [pubs.acs.org]
Navigating the Analytical Maze: A Comparative Guide to the Mass Spectrometry of Oligonucleotides Modified with 5-Chlorosaligenyl-N,N-diisopropylphosphoramidite
For researchers, scientists, and drug development professionals engaged in the cutting-edge field of oligonucleotide therapeutics, the precise characterization of synthetic oligonucleotides is paramount. The introduction of novel modifications, while promising for enhancing therapeutic efficacy, presents unique analytical challenges. This guide provides an in-depth technical comparison of the mass spectrometry analysis of oligonucleotides synthesized with 5-Chlorosaligenyl-N,N-diisopropylphosphoramidite, a reagent increasingly utilized for the preparation of 5'-triphosphate oligonucleotides and cyclic dinucleotides.
While direct, peer-reviewed experimental data on the specific mass spectrometric behavior of the 5-Chlorosaligenyl modification is not extensively available in the public domain, this guide will leverage established principles of mass spectrometry, the known chemistry of the cycloSal moiety, and comparative data from other common oligonucleotide modifications to provide a robust, predictive framework for its analysis. We will explore the expected performance of this modification in comparison to standard analytical workflows and provide the foundational knowledge required to develop and validate analytical methods for these novel molecules.
The 5-Chlorosaligenyl Moiety: A Gateway to 5'-Phosphorylation and Cyclization
This compound is a phosphoramidite reagent employed in solid-phase oligonucleotide synthesis to introduce a 5'-chlorosaligenyl group. This modification serves as a versatile precursor for the efficient synthesis of 5'-triphosphate oligonucleotides and cyclic dinucleotides, which are crucial in various biological applications, including the study of innate immunity and the development of RNAi therapeutics. The inherent lability of the cycloSal group, which is key to its synthetic utility, is also a critical consideration for its mass spectrometric analysis.
Foundational Workflow for the Analysis of Modified Oligonucleotides
The analysis of any modified oligonucleotide, including those bearing the 5-Chlorosaligenyl group, begins with a robust and well-characterized analytical workflow. Liquid chromatography coupled with mass spectrometry (LC-MS) is the cornerstone of modern oligonucleotide analysis, providing separation, mass confirmation, and structural information.[1]
Experimental Workflow: LC-MS Analysis
Caption: General workflow for the analysis of modified oligonucleotides.
Ionization Techniques: A Comparative Overview for Labile Modifications
The choice of ionization technique is critical, especially for oligonucleotides with potentially labile modifications like the 5-Chlorosaligenyl group. The two most common techniques are Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI).
| Feature | Electrospray Ionization (ESI) | Matrix-Assisted Laser Desorption/Ionization (MALDI) |
| Principle | Soft ionization of molecules from a liquid solution. | Co-crystallization of the analyte with a matrix, followed by laser-induced desorption and ionization. |
| Ion Formation | Produces multiply charged ions, enabling the analysis of large molecules on instruments with a lower m/z range.[2] | Primarily generates singly charged ions. |
| Coupling | Easily coupled with liquid chromatography (LC-ESI-MS). | Typically an offline technique, though coupling to LC is possible. |
| Sample Throughput | Lower throughput due to the serial nature of LC. | High throughput, suitable for screening. |
| Adduct Formation | Prone to salt adduct formation, which can complicate spectra. | Less prone to salt adducts, but matrix-related peaks can be present. |
| Lability | Generally considered a very "soft" ionization technique, but in-source fragmentation can occur.[3] | Laser energy can induce fragmentation, especially for labile molecules. |
| Resolution | High resolution and mass accuracy are readily achievable. | Resolution can be lower, especially for larger oligonucleotides.[4] |
Recommendation for 5-Chlorosaligenyl-Modified Oligonucleotides:
Given the anticipated lability of the 5-Chlorosaligenyl group, ESI is the recommended ionization technique . Its gentle nature and seamless integration with LC for online separation and analysis make it superior for preserving the intact modified oligonucleotide and for resolving it from potential degradation products.
Predicted Mass Spectrometric Behavior of 5-Chlorosaligenyl-Modified Oligonucleotides
Based on the chemical structure of the 5-Chlorosaligenyl group and established fragmentation mechanisms of similar compounds, we can predict its behavior during mass spectrometry analysis.
Predicted Fragmentation Pathway
The 5-Chlorosaligenyl modification is essentially a cyclic phosphate ester. In the gas phase, under collision-induced dissociation (CID), we can anticipate specific fragmentation pathways.
Sources
A Senior Application Scientist's Guide to Phosphoramidite-Based Oligonucleotide Synthesis: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the synthesis of custom oligonucleotides is a cornerstone of innovation. The ability to rapidly and accurately produce specific DNA and RNA sequences underpins a vast array of applications, from PCR primers and diagnostic probes to therapeutic agents like antisense oligonucleotides and siRNAs. For nearly four decades, phosphoramidite chemistry has been the gold standard for this process, lauded for its high efficiency and adaptability.[1]
This guide provides an in-depth, side-by-side comparison of the predominant phosphoramidite-based synthesis methodologies. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, discuss the self-validating nature of these systems, and provide the technical data necessary for you to make informed decisions for your specific research and development needs.
The Foundation: The Phosphoramidite Synthesis Cycle
At its core, phosphoramidite-based oligonucleotide synthesis is a cyclical process that sequentially adds one nucleotide at a time to a growing chain.[2][3] This process is typically carried out in the 3' to 5' direction, the opposite of enzymatic synthesis.[4][5] Each cycle consists of four key chemical reactions:
-
Deblocking (Detritylation): The cycle begins with the removal of the 5'-hydroxyl protecting group, typically a dimethoxytrityl (DMT) group, from the nucleotide attached to the solid support. This is achieved using a mild acid, exposing the 5'-hydroxyl for the subsequent coupling reaction.
-
Coupling: The next phosphoramidite monomer, activated by a catalyst such as tetrazole, is added. This activated monomer rapidly couples with the free 5'-hydroxyl of the growing oligonucleotide chain, forming a phosphite triester linkage.
-
Capping: To prevent the formation of deletion mutants (n-1 sequences), any unreacted 5'-hydroxyl groups are permanently blocked through acetylation. This "capping" step ensures that only the full-length sequences continue to elongate in subsequent cycles.
-
Oxidation: The unstable phosphite triester linkage is converted to a more stable phosphotriester by treatment with an oxidizing agent, typically an iodine solution. This completes the addition of one nucleotide.
This four-step cycle is repeated until the desired oligonucleotide sequence is assembled.
Caption: The four-step phosphoramidite synthesis cycle.
Methodological Showdown: Solid-Phase vs. Liquid-Phase Synthesis
The foundational phosphoramidite chemistry can be implemented in different formats, primarily distinguished by the phase in which the synthesis occurs. The most established and widely used method is Solid-Phase Oligonucleotide Synthesis (SPOS), while Liquid-Phase Oligonucleotide Synthesis (LPOS) offers compelling advantages for specific applications, particularly at a large scale.
Solid-Phase Oligonucleotide Synthesis (SPOS)
Invented in the 1960s by Bruce Merrifield for peptide synthesis and later adapted for oligonucleotides, SPOS revolutionized the field.[6] In this method, the growing oligonucleotide chain is covalently attached to an insoluble solid support, such as controlled pore glass (CPG) or polystyrene.[4][6]
The Causality of SPOS: The key advantage of immobilizing the growing oligonucleotide is the radical simplification of the purification process at each step.[1][6] Excess reagents and byproducts in the liquid phase can be easily removed by simple washing and filtration, driving the reactions to completion through the use of a large excess of reagents.[6] This makes the process highly amenable to automation, which has been the standard since the late 1970s.[4]
Self-Validation in SPOS: The efficiency of each coupling step can be monitored in real-time by measuring the amount of the orange-colored trityl cation released during the deblocking step. A consistent and high yield of the trityl cation indicates a successful synthesis cycle.
Caption: General workflow for Solid-Phase Oligonucleotide Synthesis.
Liquid-Phase Oligonucleotide Synthesis (LPOS)
While SPOS is dominant, it faces challenges in terms of scalability and sustainability due to the large volumes of solvents and excess reagents required, which generate significant waste.[7] LPOS has emerged as an alternative, particularly for the large-scale synthesis of therapeutic oligonucleotides.[8][9]
In LPOS, the growing oligonucleotide chain is attached to a soluble support, such as polyethylene glycol (PEG).[9] This allows the synthesis to occur in a homogeneous solution phase.
The Causality of LPOS: The primary driver for LPOS is to overcome the scalability limitations of SPOS.[7][8] By performing reactions in a solution, the engineering principles are more straightforward for large-scale reactors.[8] However, the critical challenge in LPOS is the purification of the growing oligonucleotide from excess reagents and byproducts without the simple wash steps of SPOS.[8] This is often addressed by methods like precipitation and membrane filtration.[8]
Self-Validation in LPOS: Monitoring LPOS typically relies on in-process analytical techniques like HPLC to check the purity and integrity of the product after each cycle or at key intervals.
Comparative Performance Data
The choice between SPOS and LPOS depends heavily on the desired scale, purity requirements, and cost considerations.
| Feature | Solid-Phase Oligonucleotide Synthesis (SPOS) | Liquid-Phase Oligonucleotide Synthesis (LPOS) |
| Principle | Growing oligo is attached to an insoluble solid support. | Growing oligo is attached to a soluble polymer support (e.g., PEG). |
| Typical Scale | Nanomole to millimole; high-throughput microarrays.[6][] | Millimole to multi-kilogram.[8][9] |
| Coupling Efficiency | Typically >99% per step.[2] | Can achieve comparable high yields.[9] |
| Purification | Simplified by washing the solid support after each step.[1][6] | More complex, often involving precipitation or membrane filtration.[8] |
| Reagent Usage | Requires a large excess of reagents to drive reactions to completion.[6][7] | Potentially more atom-efficient, though still requires excess. |
| Waste Generation | High process mass intensity (PMI) due to extensive solvent washing.[7] | Can have a lower PMI if purification steps are optimized.[8] |
| Automation | Highly automated and widely available.[4][6] | Less common and often requires specialized setups. |
| Key Advantage | Simplicity, automation, and ideal for small to medium scale and high-throughput applications.[6][11] | Scalability for industrial production of therapeutic oligonucleotides.[8][12] |
| Key Disadvantage | Scalability is limited and generates significant chemical waste.[7] | Purification is a significant challenge.[8] |
Alternative and Complementary Chemistries
While phosphoramidite chemistry is the workhorse, it's important to be aware of other methods.
-
H-Phosphonate Synthesis: This method also utilizes P(III) chemistry and is a viable alternative to the phosphoramidite approach.[13] It offers advantages for the synthesis of RNA and certain modified oligonucleotides due to different reaction conditions.[13] However, phosphoramidite chemistry generally provides higher stepwise yields and results in fewer side products.[13]
-
Enzymatic Synthesis: A greener alternative, enzymatic synthesis uses enzymes like terminal deoxynucleotidyl transferase (TdT) to add nucleotides in an aqueous environment, eliminating hazardous organic waste.[14][15] This method is excellent for producing long, unmodified DNA strands.[16] However, its utility is currently limited for incorporating the wide range of chemical modifications often required for therapeutic and diagnostic applications.[7]
Experimental Protocols
The following are generalized, step-by-step protocols for a single synthesis cycle using an automated solid-phase synthesizer. Note: Specific times and reagent volumes will vary based on the synthesizer, scale, and specific sequence.
Protocol 1: Standard Solid-Phase DNA Synthesis Cycle
Objective: To add a single nucleotide to a growing DNA chain on a CPG solid support.
Materials:
-
CPG solid support with initial nucleoside attached.
-
Deblocking solution: 3% Trichloroacetic acid (TCA) in Dichloromethane (DCM).
-
Activator solution: 0.45 M Tetrazole in Acetonitrile (ACN).
-
Phosphoramidite solutions: 0.1 M of each A, C, G, T phosphoramidite in ACN.
-
Capping solution A: Acetic anhydride in Tetrahydrofuran (THF)/Lutidine.
-
Capping solution B: 16% N-Methylimidazole in THF.
-
Oxidizing solution: 0.02 M Iodine in THF/Water/Pyridine.
-
Anhydrous Acetonitrile (ACN) for washing.
Methodology:
-
Column Preparation: The synthesis column containing the CPG support is placed on an automated synthesizer. The system is purged with an inert gas (e.g., Argon) to maintain an anhydrous environment.
-
Causality: Phosphoramidites are sensitive to moisture, which can lead to hydrolysis and reduced coupling efficiency.[17] An inert atmosphere is critical.
-
-
Deblocking (Detritylation): a. The deblocking solution is passed through the column for ~60-90 seconds. b. The column is thoroughly washed with anhydrous ACN to remove the TCA and the cleaved DMT cation.
-
Self-Validation: The orange-colored DMT cation in the waste stream can be quantified by UV-Vis spectrophotometry to determine the efficiency of the previous coupling step.
-
-
Coupling: a. The desired phosphoramidite solution and activator solution are simultaneously delivered to the column and allowed to react for ~30-180 seconds. b. The column is washed with ACN.
-
Causality: Tetrazole protonates the nitrogen of the phosphoramidite, making it a highly reactive intermediate that readily couples with the 5'-hydroxyl group.
-
-
Capping: a. Capping solutions A and B are delivered to the column and react for ~30-60 seconds. b. The column is washed with ACN.
-
Causality: This step acetylates any unreacted 5'-hydroxyls, preventing them from participating in subsequent cycles and simplifying final purification.
-
-
Oxidation: a. The oxidizing solution is passed through the column for ~30-60 seconds. b. The column is washed with ACN.
-
Causality: The P(III) phosphite triester is converted to the more stable P(V) phosphate triester, which is the natural backbone linkage in DNA (after deprotection).
-
This cycle is repeated until the full-length oligonucleotide is synthesized.
Post-Synthesis Processing
-
Cleavage and Deprotection: After the final cycle, the oligonucleotide is cleaved from the solid support using a solution of concentrated ammonium hydroxide.[6] This treatment also removes the protecting groups from the phosphate backbone (cyanoethyl groups) and the nucleobases.
-
Purification: The crude oligonucleotide solution contains the full-length product as well as truncated sequences and other impurities. Purification is typically performed using high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE) to isolate the desired product.[4][18][19]
Conclusion
Phosphoramidite chemistry remains the cornerstone of oligonucleotide synthesis due to its high efficiency, robustness, and adaptability. Solid-phase synthesis is the undisputed leader for research-scale and high-throughput applications, offering a highly automated and reliable workflow. As the demand for therapeutic oligonucleotides grows, liquid-phase synthesis presents a viable path for cost-effective, large-scale production, provided the inherent purification challenges can be efficiently managed. The continuous innovation in both chemical and enzymatic synthesis methods promises to further expand the horizons of what is possible in synthetic biology, diagnostics, and medicine.
References
-
Twist Bioscience. (n.d.). Phosphoramidite Chemistry for DNA Synthesis. Twist Bioscience. Retrieved from [Link]
-
Aragen Bioscience. (n.d.). Phosphoramidite Chemistry: The Engine Behind Oligonucleotide Innovation. Aragen Bioscience. Retrieved from [Link]
-
Ohkubo, A., et al. (2023). Expansion of Phosphoramidite Chemistry in Solid-Phase Oligonucleotide Synthesis: Rapid 3′-Dephosphorylation and Strand Cleavage. ACS Publications. Retrieved from [Link]
-
Scripps Research. (2025). Fully Liquid Phase Oligonucleotide Synthesis. Organic Process Research & Development. Retrieved from [Link]
-
Beaucage, S. L. (2013). Synthesis of DNA/RNA and Their Analogs via Phosphoramidite and H-Phosphonate Chemistries. PubMed Central. Retrieved from [Link]
-
ResearchGate. (n.d.). The Phosphoramidite Approach for Oligonucleotide Synthesis. ResearchGate. Retrieved from [Link]
-
MDPI. (2023). Synthesis of Backbone-Modified Morpholino Oligonucleotides Using Phosphoramidite Chemistry. MDPI. Retrieved from [Link]
-
Wikipedia. (n.d.). Oligonucleotide synthesis. Wikipedia. Retrieved from [Link]
-
Glen Research. (n.d.). TECHNICAL BRIEF – Synthesis of Long Oligonucleotides. Glen Research. Retrieved from [Link]
-
Bonora, G. M., et al. (1993). Large scale, liquid phase synthesis of oligonucleotides by the phosphoramidite approach. ResearchGate. Retrieved from [Link]
-
Megan, R. (2023). Solid state oligonucleotide synthesis (phosphoramidite method). YouTube. Retrieved from [Link]
-
ATDBio. (n.d.). Solid-phase oligonucleotide synthesis. ATDBio. Retrieved from [Link]
-
Madsen, C. S., et al. (2021). On-demand synthesis of phosphoramidites. PubMed Central. Retrieved from [Link]
-
ACS Publications. (2005). Nucleosidic Phosphoramidite Synthesis via Phosphitylation: Activator Selection and Process Development. ACS Publications. Retrieved from [Link]
-
ACS Publications. (1998). Large-Scale Oligonucleotide Synthesis. Organic Process Research & Development. Retrieved from [Link]
-
BioProcess International. (2023). DNA Synthesis: Chemical, Enzymatic, or Both?. BioProcess International. Retrieved from [Link]
-
ATDBio. (n.d.). Purification and characterisation of oligonucleotides. ATDBio. Retrieved from [Link]
-
Synbio Technologies. (n.d.). The Evolution of Oligonucleotide Synthesis: From Single Strands to High-Throughput Oligo Pools. Synbio Technologies. Retrieved from [Link]
-
Phenomenex. (n.d.). Oligonucleotide Purification. Phenomenex. Retrieved from [Link]
-
Ansa Bio. (2025). Chemical vs. Enzymatic DNA Synthesis Techniques. Ansa Bio. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis of Specifically Modified Oligonucleotides for Application in Structural and Functional Analysis of RNA. PubMed Central. Retrieved from [Link]
-
GCATbio Co., Ltd. (n.d.). High Throughput Gene Synthesis Solutions. GCATbio Co., Ltd. Retrieved from [Link]
-
Agilent. (n.d.). Analysis & Purification of Therapeutic Oligonucleotides. Agilent. Retrieved from [Link]
-
The Scientist. (2024). Infographic: Chemical Versus Enzymatic DNA Synthesis. The Scientist. Retrieved from [Link]
-
MDPI. (2019). Solid-Phase Synthesis of Phosphorothioate/Phosphonothioate and Phosphoramidate/Phosphonamidate Oligonucleotides. MDPI. Retrieved from [Link]
-
PubMed Central. (2025). From liquid-phase synthesis to chemical ligation: preparation of oligonucleotides and their backbone analogs in solution. PubMed Central. Retrieved from [Link]
-
Technology Networks. (2024). Enzymatic Approaches Will Transform DNA Synthesis, but Which One Is Right for You?. Technology Networks. Retrieved from [Link]
-
ACS Publications. (2024). Overview and Recent Advances in the Purification and Isolation of Therapeutic Oligonucleotides. Organic Process Research & Development. Retrieved from [Link]
-
K & A Laborgeraete. (2023). A Cost-Effective, Ultra-Versatile Platform for High-Throughput Oligonucleotide Synthesis. K & A Laborgeraete. Retrieved from [Link]
Sources
- 1. twistbioscience.com [twistbioscience.com]
- 2. Phosphoramidite Chemistry: The Engine Behind Oligonucleotide Innovation - Aragen Life Sciences [aragen.com]
- 3. blog.biosearchtech.com [blog.biosearchtech.com]
- 4. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. atdbio.com [atdbio.com]
- 7. From liquid-phase synthesis to chemical ligation: preparation of oligonucleotides and their backbone analogs in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 11. The Evolution of Oligonucleotide Synthesis: From Single Strands to High-Throughput Oligo Pools_Synbio Technologies [synbio-tech.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis of DNA/RNA and Their Analogs via Phosphoramidite and H-Phosphonate Chemistries - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bioprocessintl.com [bioprocessintl.com]
- 15. Infographic: Chemical Versus Enzymatic DNA Synthesis | The Scientist [the-scientist.com]
- 16. ansabio.com [ansabio.com]
- 17. glenresearch.com [glenresearch.com]
- 18. atdbio.com [atdbio.com]
- 19. Oligonucleotide Purification: Phenomenex [phenomenex.com]
A Comparative Guide to cycloSal Phosphorylation: A Modern Approach to a Fundamental Challenge
Introduction: The Enduring Challenge of Phosphorylation
In the landscape of drug development and chemical biology, the controlled introduction of a phosphate group—phosphorylation—is a fundamental and often pivotal step. From creating antiviral pronucleotides that bypass viral resistance mechanisms to synthesizing the building blocks of mRNA therapeutics, the ability to efficiently and selectively phosphorylate a target molecule is paramount.[1] However, the inherent charge and instability of phosphate intermediates make this a non-trivial synthetic challenge. Traditional methods, while foundational, often grapple with issues of low yields, cumbersome protection/deprotection steps, poor stereocontrol, and the formation of unwanted byproducts.[2][3]
This guide provides an in-depth comparison of cycloSal (cycloSaligenyl) chemistry against conventional phosphorylation methods. We will explore the mechanistic underpinnings that grant this technology its distinct advantages, present comparative data, and provide actionable experimental protocols for researchers looking to overcome the common hurdles of phosphorylation.
A Brief Overview of Conventional Phosphorylation Methods
To appreciate the innovation of the cycloSal approach, it is essential to understand the established landscape.
-
Phosphoramidite Method: The undisputed workhorse of oligonucleotide synthesis, this P(III) based chemistry is highly efficient but exquisitely sensitive to water and oxygen, requiring stringent anhydrous conditions and a subsequent oxidation step to yield the stable P(V) phosphate.[3][] While powerful for solid-phase synthesis, its complexity can be a drawback for small-molecule phosphorylation.
-
H-Phosphonate Method: This P(III) approach offers the advantage of not requiring phosphate-protecting groups and is more stable than phosphoramidites.[5] However, it often suffers from lower coupling efficiencies and can be prone to side reactions, such as disproportionation, especially in the presence of basic amines.[1][6]
-
Phosphotriester/Diester Methods: These P(V) based methods are more stable to handle but are often characterized by slower reaction times and the need for potent, and sometimes harsh, coupling agents and deprotection conditions.[2]
The cycloSal Concept: A Mechanistic Deep Dive
The cycloSal technology was conceived as a "chemical Trojan horse" to deliver nucleotides into cells, but its underlying chemical principles offer broad advantages for phosphorylation itself.[7][8][9][10] It utilizes a salicyl alcohol derivative to create a cyclic phosphotriester, effectively masking the phosphate's negative charges in a single, elegant moiety.[11][12]
The power of this approach lies in its unique, chemically-driven activation and cleavage mechanism, which does not rely on enzymatic action.[13][14][15]
Causality of the cycloSal Advantage:
The key is a two-step intramolecular process:
-
Initial Nucleophilic Attack: The reaction begins with the phosphorylation of the target alcohol (e.g., a nucleoside's 5'-hydroxyl group) with a cycloSal-phosphochloridate or other activated cycloSal species. This forms a stable, lipophilic cyclic phosphotriester.
-
Hydrolytic Cleavage & Intramolecular Cyclization: The release of the phosphorylated molecule is triggered by the hydrolysis of the exocyclic aryl ester bond. This liberates a phenolic hydroxyl group, which is now perfectly positioned to attack the endocyclic benzylic carbon. This rapid intramolecular cyclization cleaves the benzylic C-O bond, releasing the desired monophosphate and regenerating a salicyl alcohol derivative.[14]
This intramolecular, pH-dependent release mechanism is highly efficient and selective, avoiding the harsh conditions often required by other methods.[14][15]
Diagram 1: General Mechanism of cycloSal-Mediated Phosphorylation and Release
Caption: Synthesis of a stable triester and its subsequent hydrolytic release.
Head-to-Head Comparison: cycloSal vs. Conventional Methods
The theoretical advantages of cycloSal chemistry translate into tangible performance benefits in the lab.
| Feature | cycloSal Chemistry | Phosphoramidite Chemistry | H-Phosphonate Chemistry |
| Reaction Conditions | Mild, often near room temperature.[16] | Requires stringent anhydrous/anaerobic conditions.[] | Requires activation, sensitive to basic conditions.[1][6] |
| Reagent Stability | Reagents are generally stable to handle in air. | Highly sensitive to moisture and air; requires inert atmosphere.[3] | More stable than phosphoramidites but can disproportionate.[6] |
| Byproducts | Clean conversion, with salicyl alcohol derivative as the main byproduct.[14] | Can produce various side products if moisture is present. | Prone to side reactions if not carefully controlled.[1] |
| Stereoselectivity | Can be made highly diastereoselective with chiral auxiliaries.[17][18][19] | Typically produces a mixture of diastereomers at phosphorus. | Produces a mixture of diastereomers upon oxidation. |
| Oxidation Step | Not required (starts from P(V)). | Mandatory (P(III) → P(V) oxidation).[5] | Mandatory (P(III) → P(V) oxidation).[5] |
| Deprotection | Cleavage is chemically driven by pH; often mild.[7][8] | Requires harsh deprotection for base and phosphate protecting groups. | Final oxidation and deprotection steps required. |
| Applications | Pronucleotides, phosphorylation of sensitive biomolecules, synthesis of di- and triphosphates.[20][21] | Gold standard for automated oligonucleotide synthesis.[] | Synthesis of phosphate analogs (e.g., phosphorothioates).[5] |
The Critical Advantage of Stereoselectivity
For many modern therapeutics, particularly nucleotide analogs, the stereochemistry at the phosphorus center is critical for biological activity.[17][19] Standard synthesis methods often yield a 1:1 mixture of diastereomers, which may have vastly different efficacy and toxicity profiles and are difficult to separate.[11][17]
Research has demonstrated that by using chiral auxiliaries on the cycloSal scaffold, it is possible to synthesize the phosphotriesters with high diastereomeric excess (de ≥95%), allowing for the isolation of single, biologically relevant isomers.[17][18] This is a significant advantage over methods like the phosphoramidite approach, where achieving such control is far more challenging. For instance, studies have shown that the individual diastereomers of cycloSal-pronucleotides can exhibit a 5- to 20-fold difference in antiviral activity, underscoring the importance of stereocontrol.[17][18][19]
Experimental Evidence: A Representative Protocol
To illustrate the practical application of this chemistry, here is a generalized, representative protocol for the phosphorylation of a primary alcohol (e.g., the 5'-OH of a nucleoside) using a cycloSal-phosphochloridate.
Objective: To synthesize a 5'-cycloSal-monophosphate derivative of a protected nucleoside.
Materials:
-
Protected nucleoside (e.g., 3'-O-TBDMS-thymidine)
-
3-Methyl-cycloSal-phosphochloridate
-
Anhydrous Pyridine or Acetonitrile (CH3CN)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Silica Gel for column chromatography
-
Standard glassware, magnetic stirrer, and inert atmosphere setup (Argon or Nitrogen)
Step-by-Step Methodology:
-
Preparation: Dry all glassware thoroughly in an oven (120°C) overnight and cool under an inert atmosphere. Ensure all solvents are anhydrous.
-
Reactant Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar, dissolve the protected nucleoside (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration).
-
Addition of Base: Add anhydrous pyridine (2.0 eq) to the solution and stir for 5 minutes at room temperature. The base acts as an acid scavenger.
-
Phosphorylation Reaction: In a separate flask, dissolve the 3-Methyl-cycloSal-phosphochloridate (1.2 eq) in anhydrous DCM. Add this solution dropwise to the stirring nucleoside solution at 0°C (ice bath).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting nucleoside is consumed.
-
Workup:
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and stir for 15 minutes.
-
Transfer the mixture to a separatory funnel and extract the organic layer.
-
Wash the organic layer sequentially with 5% aqueous HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., hexane/ethyl acetate or DCM/methanol) to yield the pure cycloSal-phosphotriester. The product will be a mixture of two diastereomers, which may be separable by careful chromatography or HPLC.
Self-Validation: The success of the protocol is validated at each stage. Complete consumption of the starting material is checked by TLC/LC-MS. The structure and purity of the final product are confirmed by ¹H, ³¹P NMR spectroscopy and High-Resolution Mass Spectrometry (HRMS). The presence of two distinct peaks in the ³¹P NMR spectrum confirms the formation of the diastereomeric mixture.
Diagram 2: Experimental Workflow Comparison
Sources
- 1. frontiersin.org [frontiersin.org]
- 2. A new approach to phosphorylation of nucleosides using oxyonium phosphobetaines as intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. entegris.com [entegris.com]
- 5. Gene Link: Phosphonate Oligos [genelink.com]
- 6. H-Phosphonate Chemistry in the Synthesis of Electrically Neutral and Charged Antiviral and Anticancer Pronucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclosal-pronucleotides--development of first and second generation chemical trojan horses for antiviral chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. imrpress.com [imrpress.com]
- 10. cycloSal-pronucleotides design of chemical trojan horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Diastereoselective synthesis of nucleotide prodrugs : Department of Chemistry : University of Hamburg [chemie.uni-hamburg.de]
- 12. Design of lipophilic nucleotide prodrugs : Department of Chemistry : University of Hamburg [chemie.uni-hamburg.de]
- 13. CycloSal-Nucleotides as Chemical Reagents : Department of Chemistry : University of Hamburg [chemie.uni-hamburg.de]
- 14. Prodrug approaches to improving the oral absorption of antiviral nucleotide analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Diastereoselective synthesis of cyclosaligenyl-nucleosyl-phosphotriesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Stereoselective synthesis and antiviral activity of methyl-substituted cycloSal-pronucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Application of the cycloSal-prodrug approach for improving the biological potential of phosphorylated biomolecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Synthesis of nucleoside Di- and triphosphates and dinucleoside polyphosphates with cycloSal-nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Characterization of 5-Chlorocytosine-Containing Oligonucleotides
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 5-Chlorocytosine in Modern Biology
In the landscape of molecular biology and drug development, the study of modified nucleobases is of paramount importance. Among these, 5-chlorocytosine (5-ClC) has emerged as a molecule of significant interest. Initially identified as a product of inflammation-mediated DNA damage, where reactive chlorine species generated by enzymes like myeloperoxidase modify DNA bases, 5-ClC's role has expanded beyond that of a simple lesion.[1][2][3][4] Its structural similarity to 5-methylcytosine (5-mC), a key epigenetic marker, allows it to act as a "fraudulent" epigenetic signal.[5] This mimicry can lead to heritable changes in gene expression and aberrant DNA methylation patterns, providing a potential mechanistic link between chronic inflammation and diseases like cancer.[6][7][8]
For researchers synthesizing oligonucleotides for therapeutic applications (e.g., antisense therapies, siRNAs) or for diagnostic and research tools, the presence and characterization of modifications like 5-ClC are critical. A slight change in structure can dramatically alter an oligonucleotide's hybridization properties, thermal stability, and interaction with cellular machinery. This guide provides a comprehensive comparison of the key characteristics of 5-ClC-containing oligonucleotides and details the essential analytical techniques required for their rigorous validation.
The Physicochemical Impact of 5-Chlorocytosine on DNA Duplexes
The introduction of a chlorine atom at the C5 position of cytosine imparts distinct physicochemical properties that differentiate it from canonical cytosine and other modified bases. The chloro group is electron-withdrawing and has a van der Waals radius similar to a methyl group, which is central to its ability to mimic 5-mC.[5]
Comparative Thermal Stability (Tm)
A fundamental parameter for any oligonucleotide is its melting temperature (Tm), the temperature at which 50% of the duplex DNA dissociates into single strands. This is a critical indicator of duplex stability. Interestingly, studies have shown that the replacement of a cytosine with a 5-chlorocytosine has a negligible impact on the thermal stability of the DNA duplex.[6]
In a comparative study, the Tm of a DNA duplex containing a 5-ClC:G base pair was found to be experimentally indistinguishable from the same sequence containing a canonical C:G or an epigenetic 5-mC:G pair.[5] This suggests that the stabilizing hydrophobic contributions of the 5-chloro group are balanced by its electron-withdrawing nature, which can slightly weaken the imino hydrogen bond in the base pair.[5]
| Modification within CpG context | Reported Melting Temperature (Tm) | Change in Tm (ΔTm) vs. Unmodified |
| Unmodified Cytosine (C) | ~59.0 °C | N/A |
| 5-Methylcytosine (5-mC) | Indistinguishable from C | ~0 °C |
| 5-Chlorocytosine (5-ClC) | Indistinguishable from C | ~0 °C |
Table 1: Comparison of melting temperatures for a self-complementary dodecamer containing a single modification. Data is synthesized from studies showing experimentally indistinguishable Tm values under similar buffer conditions (e.g., 100 mM NaCl).[5]
This lack of significant thermal destabilization is a key property, distinguishing 5-ClC from some other DNA adducts that can severely disrupt the helix. It allows 5-ClC to persist within the DNA structure without flagging immediate repair, contributing to its biological persistence.[5]
Hybridization and Base Pairing Fidelity
Despite its relative stability, the presence of 5-ClC is not entirely benign. The modification has been shown to be intrinsically mutagenic, inducing C-to-T transition mutations.[9] This suggests that during DNA replication, 5-ClC can act as a thymine mimic, leading to misincorporation of adenine by DNA polymerases.[9] For therapeutic oligonucleotides, this highlights the critical need to ensure sequence fidelity and understand the potential for off-target effects driven by mispairing.
Comprehensive Analytical Workflow for 5-ClC Oligonucleotides
Rigorous characterization is non-negotiable to ensure the identity, purity, and structural integrity of a synthetic oligonucleotide containing 5-ClC.[10] A multi-pronged approach combining mass spectrometry, chromatography, and spectroscopy is essential.
Caption: Workflow for 5-ClC Oligonucleotide Characterization.
Mass Spectrometry (MS) for Identity Confirmation
Mass spectrometry is the cornerstone of oligonucleotide analysis, providing an exact molecular weight to confirm that the correct sequence, including the modification, has been synthesized.[10][11]
Recommended Technique: Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI). ESI-MS is highly accurate for the molecular weight range of typical oligonucleotides and can be directly coupled to HPLC for online purification and analysis.[12][13]
Experimental Protocol: ESI-MS Analysis
-
Sample Preparation: Dissolve the purified oligonucleotide in an appropriate solvent (e.g., HPLC-grade water) to a concentration of ~1 OD/mL (~30-35 µg/mL).[14]
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) equipped with an ESI source.
-
Infusion: Directly inject the sample into the ESI source at a low flow rate (e.g., 5 µL/min).[14] Operate in negative ion mode, as the phosphate backbone is negatively charged.
-
Data Acquisition: Acquire the full mass spectrum. The data will show a series of peaks corresponding to the oligonucleotide with different charge states (e.g., [M-3H]³⁻, [M-4H]⁴⁻).
-
Deconvolution: Use the instrument's software to deconvolute the charge state series into a single, zero-charge peak representing the exact molecular mass of the oligonucleotide.
-
Validation: Compare the observed mass to the calculated theoretical mass. The mass of a 5-chlorodeoxycytidine residue is approximately 34.45 Da greater than a standard deoxycytidine residue.
| Base | Monoisotopic Mass (Da) |
| Deoxycytidine (dC) | 289.09 |
| 5-Chlorodeoxycytidine (5-CldC) | 323.54 |
Table 2: Mass comparison of dC and 5-CldC phosphoramidites (Protected).
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is used to separate the full-length, modified oligonucleotide from any synthesis failure sequences (n-1, n-2) or products of side reactions.[15][16]
Recommended Technique: Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC). This method provides excellent resolution based on both the charge of the phosphate backbone and the hydrophobicity of the nucleobases.[15]
Experimental Protocol: Analytical IP-RP-HPLC
-
Column: Use a C18 reversed-phase column suitable for oligonucleotide analysis.
-
Mobile Phase A: Aqueous buffer containing an ion-pairing agent (e.g., 100 mM Triethylammonium Acetate (TEAA), pH 7.0).
-
Mobile Phase B: Acetonitrile.
-
Gradient: Run a linear gradient from low to high percentage of Mobile Phase B to elute the oligonucleotides. Longer, more hydrophobic oligonucleotides will elute later.
-
Detection: Monitor the elution profile using a UV detector at 260 nm.[15]
-
Analysis: The main peak corresponds to the full-length product. Purity is calculated as the area of the main peak divided by the total area of all peaks. A high-purity sample should exhibit a purity level of >95%.
UV Thermal Denaturation for Stability Analysis
This technique is used to experimentally determine the Tm of the oligonucleotide duplex, providing critical data on its thermal stability.[5]
Experimental Protocol: UV Melting Temperature (Tm) Measurement
-
Sample Preparation: Anneal the 5-ClC-containing oligonucleotide with its complementary strand in a buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0) at a known concentration (e.g., 28 µM total strand concentration).[5]
-
Instrumentation: Use a UV-Vis spectrophotometer equipped with a temperature-controlled cell holder (peltier).[5]
-
Measurement: Monitor the absorbance at 260 nm while slowly increasing the temperature (e.g., 0.5 °C/min) from a low temperature (e.g., 20 °C) to a high temperature (e.g., 90 °C).
-
Data Analysis: Plot absorbance versus temperature. The resulting curve will be sigmoidal. The Tm is the temperature at the midpoint of this transition, which can be determined by finding the maximum of the first derivative of the melting curve.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Insights
While not a routine QC method, NMR is an unparalleled tool for high-resolution structural characterization.[17] It can confirm the precise location of the modification and reveal subtle perturbations in the DNA duplex structure, such as changes in hydrogen bonding or base stacking.[5] For 5-ClC, NMR studies have shown that while the overall B-form DNA structure is maintained, the imino proton of the guanine paired with 5-ClC resonates at a higher field, indicating a weaker hydrogen bond compared to a C-G pair.[5]
Key NMR Experiments:
-
1D ¹H NMR: To observe the imino protons in the 12-15 ppm range, which are sensitive indicators of base pairing and duplex stability.[18]
-
2D NOESY: To identify through-space interactions, confirming the sequence and overall helical geometry.[17]
-
¹H-¹⁵N HSQC: If isotopic labeling is used, this experiment can directly probe the environment of the amino group and nitrogen atoms within the base pairs.[5][19]
Conclusion: An Integrated Approach to Validation
The characterization of 5-chlorocytosine-containing oligonucleotides requires a sophisticated, multi-technique approach. While its impact on thermal stability is minimal compared to unmodified DNA, its potential to alter enzymatic interactions and induce mutations necessitates rigorous validation.[5][9] Mass spectrometry confirms identity, HPLC confirms purity, UV thermal melt assays validate functional stability, and NMR provides the ultimate structural proof. By integrating these methods, researchers and drug developers can proceed with confidence, ensuring that their modified oligonucleotides are of the highest quality and possess the precise characteristics required for their intended application.
References
-
Henderson, J. P., Byun, J., & Heinecke, J. W. (2001). Molecular chlorine and hypochlorous acid-derived reactive species in inflammation. Free Radical Biology and Medicine, 31(12), 1435-1445. [Link]
-
Sowers, L. C., et al. (2004). Synthesis and Characterization of Oligonucleotides Containing 5-Chlorocytosine. Chemical Research in Toxicology, 17(9), 1236–1244. [Link]
-
Valinluck, V., et al. (2004). Synthesis and characterization of oligonucleotides containing 5-chlorocytosine. PubMed. [Link]
-
Sowers, L. C., et al. (2013). Comparison of the structural and dynamic effects of 5-methylcytosine and 5-chlorocytosine in a CpG dinucleotide sequence. Biochemistry, 52(48), 8590–8598. [Link]
-
Lao, V. V., et al. (2009). Incorporation of 5-chlorocytosine into mammalian DNA results in heritable gene silencing and altered cytosine methylation patterns. Carcinogenesis, 30(5), 886–893. [Link]
-
BioPharmaSpec. (n.d.). Oligonucleotide Characterization and Analysis. BioPharmaSpec. [Link]
-
Agilent Technologies. (2023). Oligonucleotide Analysis: Essential Techniques, Tools, and Compliance Strategies. Agilent Technologies. [Link]
-
LCGC International. (2020). Analytical Separation Methods for Therapeutic Oligonucleotides. LCGC International. [Link]
-
Bioanalysis Zone. (2021). In your opinion, what techniques or methods might become more important in the analysis of oligonucleotides?. Bioanalysis Zone. [Link]
-
Loma Linda University. (n.d.). Synthesis and characterization of oligonucleotides containing 5-chlorocytosine. Faculty Experts - Loma Linda University. [Link]
-
Pure.tue.nl. (n.d.). Synthesis and characterization of oligonucleotides containing 5-chlorocytosine. Eindhoven University of Technology research portal. [Link]
-
PubMed. (2009). Incorporation of 5-chlorocytosine into mammalian DNA results in heritable gene silencing and altered cytosine methylation patterns. PubMed. [Link]
-
Loma Linda University. (2009). Incorporation of 5-chlorocytosine into mammalian DNA results in heritable gene silencing and altered cytosine methylation patterns. Faculty Experts - Loma Linda University. [Link]
-
Turesky, R. J., et al. (2024). 5-Chloro-2′-deoxycytidine Induces a Distinctive High-Resolution Mutational Spectrum of Transition Mutations In Vivo. Chemical Research in Toxicology. [Link]
-
Semantic Scholar. (2021). Combined Effects of Methylated Cytosine and Molecular Crowding on the Thermodynamic Stability of DNA Duplexes. Semantic Scholar. [Link]
-
Schürch, S., et al. (2007). Mass spectrometry of oligonucleotides. Nucleosides, Nucleotides & Nucleic Acids, 26(10-12), 1629-33. [Link]
-
Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy of nucleic acids. Wikipedia. [Link]
-
Newomics. (n.d.). MnESI-MS Platform for Sensitive Analysis of Oligonucleotides. Newomics. [Link]
-
National Center for Biotechnology Information. (n.d.). Enzymatic approaches for profiling cytosine methylation and hydroxymethylation. National Center for Biotechnology Information. [Link]
-
bioRxiv. (2021). ¹H NMR chemical exchange techniques reveal local and global effects of oxidized cytosine derivatives. bioRxiv. [Link]
-
MDPI. (2023). Relation between Halogen Bond Strength and IR and NMR Spectroscopic Markers. MDPI. [Link]
-
PubMed. (2021). Cytosine base modifications regulate DNA duplex stability and metabolism. PubMed. [Link]
-
ResearchGate. (n.d.). Unusual behavior of cytosine amino group signal in 1H NMR spectra in DMSO depending on its concentration. ResearchGate. [Link]
-
ResearchGate. (2021). (PDF) Combined Effects of Methylated Cytosine and Molecular Crowding on the Thermodynamic Stability of DNA Duplexes. ResearchGate. [Link]
-
ResearchGate. (n.d.). Cytosine- and thymine- imino regions of 1D 1H NMR spectra of C11/14/20/23T at various pHs at 7°C. ResearchGate. [Link]
-
Oxford Academic. (2010). Sensitive enzymatic quantification of 5-hydroxymethylcytosine in genomic DNA. Nucleic Acids Research. [Link]
-
National Science Foundation. (2022). Chemical and enzymatic modifications of 5-methylcytosine at the intersection of DNA damage, repair, and epigenetic reprogramming. NSF Public Access Repository. [Link]
Sources
- 1. Synthesis and characterization of oligonucleotides containing 5-chlorocytosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. experts.llu.edu [experts.llu.edu]
- 4. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 5. Comparison of the structural and dynamic effects of 5-methylcytosine and 5-chlorocytosine in a CpG dinucleotide sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Incorporation of 5-chlorocytosine into mammalian DNA results in heritable gene silencing and altered cytosine methylation patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Incorporation of 5-chlorocytosine into mammalian DNA results in heritable gene silencing and altered cytosine methylation patterns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. experts.llu.edu [experts.llu.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. biopharmaspec.com [biopharmaspec.com]
- 11. web.colby.edu [web.colby.edu]
- 12. idtdna.com [idtdna.com]
- 13. Mass spectrometry of oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Oligonucleotide Analysis: Essential Techniques, Tools, and Compliance Strategies | Separation Science [sepscience.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Nuclear magnetic resonance spectroscopy of nucleic acids - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
- 19. biorxiv.org [biorxiv.org]
Evaluating the stability of 5-Chlorosaligenyl-N,N-diisopropylphosphoramidite from different suppliers.
<_
A Senior Application Scientist's Guide to Evaluating the Stability of 5-Chlorosaligenyl-N,N-diisopropylphosphoramidite from Different Suppliers
Introduction: The Critical Role of Phosphoramidite Stability in Oligonucleotide Synthesis
This compound is a key reagent in the synthesis of modified oligonucleotides, particularly for the preparation of 5'-triphosphorylated DNA and RNA strands. These molecules are invaluable tools in molecular biology, diagnostics, and the development of therapeutic agents. The success of oligonucleotide synthesis hinges on the quality and stability of the phosphoramidite building blocks.[1] Impurities or degradation products can lead to failed syntheses, the formation of undesirable side products, and ultimately, compromise the integrity of the final oligonucleotide product.[2][3]
Phosphoramidites are notoriously sensitive to moisture and oxidation.[3][4][5] Their inherent instability necessitates stringent quality control from suppliers and careful handling and storage by the end-user.[2][5] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the stability of this compound from various commercial sources. By implementing the protocols outlined herein, laboratories can make informed decisions about supplier selection and ensure the robustness and reproducibility of their oligonucleotide synthesis endeavors.
Understanding the Instability: Degradation Pathways
The primary degradation pathways for phosphoramidites like this compound are hydrolysis and oxidation.
-
Hydrolysis: Exposure to moisture leads to the hydrolysis of the phosphoramidite (P(III)) to an H-phosphonate species.[6]
-
Oxidation: The phosphorus (III) center is susceptible to oxidation to a phosphate (P(V)) species.[3][6] This can be exacerbated by the presence of impurities or exposure to air.
Both degradation products are inactive in the standard oligonucleotide coupling reaction and can lead to truncated sequences or other impurities in the final product.
Experimental Design for a Comparative Stability Study
A well-designed stability study should assess the reagent's purity upon arrival and monitor its degradation under defined stress conditions over time. This allows for a direct comparison of the intrinsic stability of the material from different suppliers.
Workflow for Stability Evaluation
Sources
Benchmarking the performance of automated oligonucleotide synthesizers with this phosphoramidite.
For: Researchers, scientists, and drug development professionals engaged in the synthesis of oligonucleotides.
Objective: This guide provides an in-depth, objective comparison of the performance of leading automated oligonucleotide synthesizers. By presenting supporting experimental data and detailed methodologies, this document serves as a practical resource for selecting and validating the optimal synthesis platform for your research and development needs.
Introduction: The Central Role of Automated Synthesis in Oligonucleotide Development
The precise chemical synthesis of oligonucleotides is the bedrock of numerous applications in modern molecular biology, from PCR primers and gene synthesis to the development of therapeutic agents like antisense oligonucleotides and siRNAs.[1] The advent of automated synthesizers utilizing phosphoramidite chemistry has revolutionized this field, enabling the rapid and reliable production of custom sequences.[2][3] However, not all synthesizers are created equal. The performance of these instruments directly impacts the yield, purity, and ultimately, the biological activity of the synthesized oligonucleotides.[4][5]
This guide will navigate the critical performance metrics of automated oligonucleotide synthesizers, offering a comparative analysis of popular platforms. We will delve into the causality behind experimental choices and provide a self-validating protocol for in-house benchmarking, empowering you to make data-driven decisions for your laboratory.
The Cornerstone of Synthesis: Phosphoramidite Chemistry
Modern automated oligonucleotide synthesis universally employs the phosphoramidite method, a highly efficient and stepwise chemical process.[6] This method involves a four-step cycle for each nucleotide addition: deblocking (detritylation), coupling, capping, and oxidation.[7] The success of this iterative process is heavily reliant on the quality of the phosphoramidite monomers, the reagents, and the precision of the synthesizer's fluidics and control systems.[8] For the purpose of this guide, we will focus on the use of standard, high-quality β-cyanoethyl phosphoramidites (dA, dC, dG, dT), which are the most commonly used building blocks for DNA synthesis.
Key Performance Indicators for Benchmarking Synthesizers
To objectively compare the performance of different automated oligonucleotide synthesizers, a set of key performance indicators (KPIs) must be established. These metrics provide a quantitative measure of the efficiency and fidelity of the synthesis process.
-
Coupling Efficiency: This is arguably the most critical performance parameter. It represents the percentage of available 5'-hydroxyl groups on the growing oligonucleotide chain that successfully react with the incoming phosphoramidite in each coupling step.[4] Even a small decrease in coupling efficiency can dramatically reduce the yield of the full-length product, especially for longer oligonucleotides.[5] A multi-facility survey of core DNA synthesis facilities revealed that median coupling efficiencies for 25-mers and 50-mers were 98.9% and 98.7%, respectively, with 85% of samples exceeding the industry standard of 98%.[9]
-
Crude Synthesis Yield: This refers to the total amount of oligonucleotide material obtained after synthesis, cleavage from the solid support, and deprotection, prior to any purification.[5] It is often measured in optical density units at 260 nm (OD₂₆₀).[5]
-
Purity of Full-Length Product (FLP): The crude oligonucleotide product is a mixture of the desired full-length sequence and shorter, failure sequences (n-1, n-2, etc.).[10] The percentage of the full-length product in the crude mixture is a direct reflection of the synthesis quality. High-performance liquid chromatography (HPLC) and capillary electrophoresis (CE) are the gold-standard methods for determining oligonucleotide purity.[11][12]
-
Reagent and Solvent Consumption: The cost-effectiveness of an oligonucleotide synthesis platform is significantly influenced by its consumption of expensive reagents, particularly phosphoramidites and activators. Efficient fluidic systems that minimize dead volumes and optimize reagent delivery are highly desirable.
-
Cycle Time and Throughput: The time required to complete one cycle of nucleotide addition and the number of oligonucleotides that can be synthesized in parallel are crucial considerations for high-throughput applications.[13]
Comparative Analysis of Leading Automated Oligonucleotide Synthesizers
For this guide, we will compare three representative automated oligonucleotide synthesizer models that are prevalent in the market:
-
BioAutomation MerMade 12: Known for its flexibility and customizability, making it a popular choice in academic and research settings.[14]
-
Biolytic Dr. Oligo 48: A high-throughput synthesizer designed for core facilities and commercial manufacturing.[2]
-
Cytiva ÄKTA oligosynt™: A compact, fully automated system geared towards research and process development laboratories with a focus on scalability.[15]
To provide a tangible comparison, we will present synthesized data based on a hypothetical benchmarking experiment. This experiment involves the synthesis of a standard 25-mer DNA oligonucleotide (5'-GCT AGC TAG CTA GCT AGC TAG CTT-3') on each platform under optimized conditions. The presented data reflects typical performance expectations based on available literature and manufacturer specifications.
Table 1: Comparative Performance of Automated Oligonucleotide Synthesizers
| Performance Metric | BioAutomation MerMade 12 | Biolytic Dr. Oligo 48 | Cytiva ÄKTA oligosynt™ |
| Average Coupling Efficiency | >99.0% | >99.2% | >99.4% |
| Crude Yield (25-mer, 1 µmol scale) | ~60 OD₂₆₀ | ~65 OD₂₆₀ | ~70 OD₂₆₀ |
| Purity of Full-Length Product (FLP) | >85% | >88% | >90% |
| Reagent Consumption | Low to Moderate | Moderate | Low (Optimized Fluidics) |
| Cycle Time per Base | ~4-6 minutes | ~3-5 minutes | ~3-4 minutes |
| Throughput | 12 columns | 48 columns | 1 column (scalable) |
Disclaimer: This data is a synthesized representation for comparative purposes and may not reflect the actual performance of any specific instrument. Actual results will vary depending on the sequence, scale, reagents, and specific protocols used.
Experimental Protocol for Benchmarking Synthesizer Performance
This section provides a detailed, step-by-step methodology for conducting a head-to-head comparison of automated oligonucleotide synthesizers in your own laboratory. This protocol is designed to be a self-validating system, ensuring the generation of reliable and reproducible data.
Materials and Reagents
-
Phosphoramidites: High-purity, DNA phosphoramidites (dA(bz), dC(ac), dG(ib), dT) from a reputable supplier.
-
Solid Support: Controlled Pore Glass (CPG) or polystyrene support pre-loaded with the first nucleoside.
-
Activator: 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in acetonitrile.
-
Deblocking Solution: 3% Trichloroacetic acid (TCA) in dichloromethane (DCM).
-
Capping Reagents:
-
Cap A: Acetic anhydride/Pyridine/Tetrahydrofuran (THF)
-
Cap B: 16% 1-Methylimidazole in THF
-
-
Oxidizer: 0.02 M Iodine in THF/Pyridine/Water.
-
Cleavage and Deprotection Solution: Concentrated ammonium hydroxide.
-
Solvents: Anhydrous acetonitrile and dichloromethane.
-
Analytical Equipment:
-
UV-Vis Spectrophotometer
-
High-Performance Liquid Chromatography (HPLC) system with a suitable reverse-phase column.
-
Capillary Electrophoresis (CE) system.
-
Experimental Workflow Diagram
Caption: The four-step phosphoramidite synthesis cycle.
Conclusion: Making an Informed Decision
The selection of an automated oligonucleotide synthesizer is a significant investment for any research or development laboratory. While manufacturer specifications provide a starting point, independent, in-house benchmarking is essential for making a truly informed decision. By employing a standardized phosphoramidite and a robust experimental protocol as outlined in this guide, researchers can objectively evaluate the performance of different platforms based on key metrics such as coupling efficiency, yield, and purity. This data-driven approach ensures the chosen synthesizer will consistently deliver high-quality oligonucleotides, thereby accelerating research and development timelines and enhancing the reliability of experimental outcomes.
References
-
Bio-Synthesis Inc. (2011). What affects the yield of your oligonucleotides synthesis. [Link]
-
Hogrefe, R. I., et al. (1998). Multi-facility survey of oligonucleotide synthesis and an examination of the performance of unpurified primers in automated DNA sequencing. PubMed. [Link]
-
Cytiva. (2020). Robust and cost-efficient oligonucleotide synthesis. [Link]
-
Separation Science. (2025). Mastering Oligonucleotide Purification: IP-RP HPLC Workflows for Reliable Analytical Testing. [Link]
-
Lashkari, D. A., et al. (1995). An automated multiplex oligonucleotide synthesizer: development of high-throughput, low-cost DNA synthesis. PNAS. [Link]
-
Biocompare. (n.d.). DNA / RNA Oligonucleotide Synthesizers. [Link]
-
Ma, S., et al. (2024). Automated high-throughput DNA synthesis and assembly. PMC. [Link]
-
Agilent. (n.d.). Fast and High-Resolution Reversed-Phase Separation of Synthetic Oligonucleotides. [Link]
-
Dahl, J. P., et al. (2025). A P(V) platform for oligonucleotide synthesis. Science. [Link]
-
Pullela, S. R., et al. (2015). High-throughput synthesis and rapid quality analysis of oligonucleotides using an Oligonucleotide Synthesizer and a Microchip platform. ResearchGate. [Link]
-
Baran, P. S., et al. (2023). A P(V)-Platform for Oligonucleotide Synthesis. PMC. [Link]
-
Ma, S., et al. (2024). Overview of different automated oligonucleotide synthesizer. ResearchGate. [Link]
-
360iResearch. (2025). Automated Oligonucleotide Synthesizer Market Size 2025-2032. [Link]
-
Sierra BioSystems Inc. (n.d.). Rapid Oligonucleotide Synthesis Cycle Optimization. [Link]
-
Biolytic. (2023). A 10 Step Guide to Oligonucleotide Synthesis. [Link]
-
Pharmaceutical Technology. (2020). Designing Commercial-Scale Oligonucleotide Synthesis. [Link]
-
Cytiva. (n.d.). ÄKTA oligosynt™ oligonucleotide synthesizer. [Link]
-
Leung, Y. F., et al. (2004). A post-processing method for optimizing synthesis strategy for oligonucleotide microarrays. PMC. [Link]
-
Engel, T. (2024). What synthesizer do you use to make DNA / RNA / LNA oligos?. ResearchGate. [Link]
Sources
- 1. Mastering Oligonucleotide Purification: IP-RP HPLC Workflows for Reliable Analytical Testing | Separation Science [sepscience.com]
- 2. biocompare.com [biocompare.com]
- 3. Automated high-throughput DNA synthesis and assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What affects the yield of your oligonucleotides synthesis [biosyn.com]
- 5. trilinkbiotech.com [trilinkbiotech.com]
- 6. A P(V)-Platform for Oligonucleotide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmtech.com [pharmtech.com]
- 8. sierrabio.com [sierrabio.com]
- 9. Multi-facility survey of oligonucleotide synthesis and an examination of the performance of unpurified primers in automated DNA sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Oligonucleotide Analysis Using HPLC Columns | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. idtdna.com [idtdna.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. biosearchtech.a.bigcontent.io [biosearchtech.a.bigcontent.io]
- 14. Mermade 12 Synthesizer | LGC, Biosearch Technologies [biosearchtech.com]
- 15. cytivalifesciences.com [cytivalifesciences.com]
A Senior Application Scientist's Guide to Large-Scale 5'-Triphosphate Oligonucleotide Synthesis: A Cost-Benefit Analysis of 5-Chlorosaligenyl-N,N-diisopropylphosphoramidite
For Researchers, Scientists, and Drug Development Professionals
The Critical Role of 5'-Triphosphate Oligonucleotides and the Manufacturing Challenge
Oligonucleotides bearing a 5'-triphosphate group are essential for various biological applications as they can mimic the natural substrates for RNA polymerases and other enzymes. This functionality is harnessed in the development of novel therapeutics, including mRNA vaccines and antisense oligonucleotides. However, the transition from small-scale laboratory synthesis to large-scale manufacturing presents significant challenges. These include ensuring high purity, maximizing yield, controlling costs, and navigating a complex regulatory landscape. The choice of the 5'-triphosphorylation method is a crucial determinant of the overall process efficiency and economic viability.
Methodologies for 5'-Triphosphate Oligonucleotide Synthesis: A Comparative Overview
Three primary methodologies are employed for the synthesis of 5'-triphosphate oligonucleotides:
-
Enzymatic Synthesis: This method utilizes enzymes like T4 RNA ligase or polynucleotide kinase to attach a triphosphate group to the 5'-end of an oligonucleotide. While offering high specificity, enzymatic methods can be costly at a large scale, with limitations in substrate scope and potential for batch-to-batch variability. The cost of enzymes and the need for stringent reaction conditions can be prohibitive for industrial-scale production.[1][2]
-
Conventional Chemical Synthesis (e.g., using salicyl phosphorochloridite): This approach involves the chemical modification of the 5'-hydroxyl group of a solid-phase-bound oligonucleotide. While avoiding the high cost of enzymes, these methods can be plagued by the formation of side products, such as 5'-monophosphate and 5'-diphosphate oligonucleotides, which are challenging to separate from the desired triphosphate product, leading to lower yields and increased purification costs.[2][3]
-
The cycloSal Methodology (using 5-Chlorosaligenyl-N,N-diisopropylphosphoramidite): This innovative chemical method employs a cyclic saligenyl phosphoramidite reagent to introduce the triphosphate group. The cycloSal method is reported to be a fast, high-yielding, and reliable method for the synthesis of DNA and RNA 5'-triphosphates. A key advantage is the minimal formation of lower phosphorylated byproducts, which simplifies purification and enhances the overall process efficiency.[4][5]
In-Depth Analysis of the cycloSal Methodology
The cycloSal method, centered around the use of this compound, offers a compelling solution for large-scale 5'-triphosphate oligonucleotide synthesis.
Mechanism of Action
The synthesis begins with the coupling of this compound to the free 5'-hydroxyl group of the solid-support-bound oligonucleotide. Subsequent oxidation forms a stable cyclic phosphotriester intermediate. This intermediate then undergoes a clean and efficient reaction with pyrophosphate to yield the desired 5'-triphosphorylated oligonucleotide upon cleavage from the solid support.
Experimental Protocol: Large-Scale Synthesis using the cycloSal Method
This protocol outlines the key steps for the synthesis of a 5'-triphosphorylated oligonucleotide on a large-scale automated synthesizer.
Materials:
-
Solid support with synthesized oligonucleotide (free 5'-OH)
-
This compound solution in anhydrous acetonitrile
-
Activator solution (e.g., 5-Ethylthio-1H-tetrazole)
-
Oxidizing solution (e.g., Iodine in THF/Pyridine/Water)
-
Pyrophosphate solution (e.g., Tributylammonium pyrophosphate in DMF)
-
Cleavage and deprotection reagents (e.g., aqueous ammonia)
-
Anhydrous solvents for washing (acetonitrile, dichloromethane)
Procedure:
-
Preparation: Ensure all reagents and solvents are anhydrous. The solid support with the synthesized oligonucleotide is loaded into the synthesis column.
-
Coupling: The this compound solution and activator are delivered to the column and allowed to react for a specified time to ensure complete coupling to the 5'-hydroxyl group.
-
Washing: The column is thoroughly washed with anhydrous acetonitrile to remove unreacted reagents and byproducts.
-
Oxidation: The oxidizing solution is passed through the column to convert the phosphite triester to the stable cyclic phosphotriester.
-
Washing: The column is again washed with anhydrous acetonitrile.
-
Pyrophosphate Reaction: The pyrophosphate solution is introduced into the column and incubated to facilitate the nucleophilic attack on the cyclic phosphotriester, forming the triphosphate linkage.
-
Final Wash: The column is washed with anhydrous acetonitrile to remove excess pyrophosphate.
-
Cleavage and Deprotection: The solid support is treated with the cleavage and deprotection solution to release the 5'-triphosphorylated oligonucleotide and remove protecting groups.
-
Purification: The crude product is purified using techniques such as anion-exchange or reversed-phase HPLC.
Alternative Methodology: Salicyl Phosphorochloridite
A common chemical alternative to the cycloSal method involves the use of salicyl phosphorochloridite.
Mechanism of Action
In this method, the 5'-hydroxyl group of the oligonucleotide reacts with salicyl phosphorochloridite to form a phosphite intermediate. This is followed by reaction with pyrophosphate and subsequent oxidation to yield the 5'-triphosphate. However, this method is often associated with the formation of undesired mono- and diphosphate byproducts.[2][3]
Experimental Protocol: Large-Scale Synthesis using Salicyl Phosphorochloridite
The protocol is similar to the cycloSal method in its general workflow on an automated synthesizer but differs in the specific reagents and reaction conditions for the phosphitylation and subsequent steps.
Materials:
-
Solid support with synthesized oligonucleotide (free 5'-OH)
-
Salicyl phosphorochloridite solution in anhydrous pyridine/dichloromethane
-
Pyrophosphate solution (e.g., Tributylammonium pyrophosphate in DMF)
-
Oxidizing solution (e.g., Iodine in THF/Pyridine/Water)
-
Cleavage and deprotection reagents
-
Anhydrous solvents for washing
Procedure:
-
Preparation: As with the cycloSal method, anhydrous conditions are critical.
-
Phosphitylation: The salicyl phosphorochloridite solution is delivered to the column to react with the 5'-hydroxyl group.
-
Washing: The column is washed to remove excess phosphitylating reagent.
-
Pyrophosphate Reaction: The pyrophosphate solution is added to the column.
-
Oxidation: The oxidizing solution is introduced to form the final triphosphate linkage.
-
Washing, Cleavage, and Deprotection: These steps are analogous to the cycloSal protocol.
-
Purification: Extensive purification is often required to separate the desired triphosphate product from mono- and diphosphate byproducts.
Cost-Benefit Analysis: cycloSal vs. Alternatives
The true cost of large-scale synthesis extends beyond the price of raw materials to include process efficiency, yield, purity, and the cost of downstream processing.
| Feature | cycloSal Method (this compound) | Conventional Chemical Method (Salicyl Phosphorochloridite) | Enzymatic Method |
| Reagent Cost | Higher initial cost per gram for the phosphoramidite. | Lower initial cost per gram for the phosphorochloridite. | High cost of enzymes and cofactors, especially at large scale. |
| Yield | High yields of the desired 5'-triphosphate product.[4] | Lower effective yields due to byproduct formation.[2] | Variable yields depending on the enzyme and substrate. |
| Purity | High purity with minimal mono- and diphosphate byproducts.[4] | Significant formation of mono- and diphosphate byproducts, requiring extensive purification.[2] | High purity of the triphosphate product, but potential for enzyme contamination. |
| Process Time | Faster overall process due to simplified purification. | Longer overall process due to extensive purification requirements. | Can be rapid, but enzyme setup and inactivation add to the overall time. |
| Scalability | Readily scalable on standard automated synthesizers.[4] | Scalable, but purification becomes a major bottleneck at larger scales. | Scaling up can be challenging and cost-prohibitive due to enzyme requirements. |
| Downstream Costs | Lower purification costs due to higher initial purity. | Higher purification costs due to the need for extensive chromatography. | May require additional steps to remove enzymes, adding to costs. |
| Overall Cost-Effectiveness | Potentially more cost-effective at large scale due to higher yields and reduced purification costs. | Lower initial reagent cost is offset by higher downstream processing costs. | Generally the least cost-effective for large-scale production of simple oligonucleotides. |
Conclusion and Future Outlook
For large-scale synthesis of 5'-triphosphate oligonucleotides, the cycloSal method utilizing this compound presents a compelling case for its superior performance and overall cost-effectiveness. While the initial reagent cost may be higher than conventional chemical alternatives, the benefits of higher yields, significantly improved purity, and consequently reduced downstream processing costs make it an attractive option for industrial applications.
The key advantage of the cycloSal method lies in its ability to minimize the formation of difficult-to-remove byproducts, a critical factor in the economics of large-scale manufacturing where purification can be a major cost driver. As the demand for therapeutic and diagnostic oligonucleotides continues to grow, the adoption of efficient and scalable synthetic methodologies like the cycloSal approach will be instrumental in advancing the field.
Further process optimization and the potential for reduced reagent costs through economies of scale will likely solidify the position of this compound as a cornerstone reagent for the large-scale production of high-purity 5'-triphosphate oligonucleotides.
References
-
Chemical Triphosphorylation of Oligonucleotides. JoVE (Journal of Visualized Experiments). 2022. [Link]
-
Large scale, liquid phase synthesis of oligonucleotides by the phosphoramidite approach. ResearchGate. 2025. [Link]
-
Chemical Triphosphorylation of Oligonucleotides. National Center for Biotechnology Information. 2022. [Link]
-
5' Triphosphate Oligonucleotides. Synoligo. 2024. [Link]
-
Automated parallel synthesis of 5'-triphosphate oligonucleotides and preparation of chemically modified 5'-triphosphate small interfering RNA. ResearchGate. 2025. [Link]
-
Large-Scale de novo Oligonucleotide Synthesis for Whole-Genome Synthesis and Data Storage: Challenges and Opportunities. National Center for Biotechnology Information. 2021. [Link]
-
Designing Commercial-Scale Oligonucleotide Synthesis. Pharmaceutical Technology. 2020. [Link]
-
Solid-Phase Synthesis of DNA and RNA 5'-O-Triphosphates Using cycloSal Chemistry. Current Protocols in Nucleic Acid Chemistry. 2016. [Link]
Sources
- 1. synoligo.com [synoligo.com]
- 2. The scale-up singularity: Manufacturing innovations in oligonucleotide synthesis | Drug Discovery News [drugdiscoverynews.com]
- 3. Large Scale Oligonucleotide Production Service - Creative Biolabs [creative-biolabs.com]
- 4. Large-Scale de novo Oligonucleotide Synthesis for Whole-Genome Synthesis and Data Storage: Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solid-Phase Synthesis of DNA and RNA 5'-O-Triphosphates Using cycloSal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-Chlorosaligenyl-N,N-diisopropylphosphoramidite
As researchers and developers in the fast-paced field of nucleic acid synthesis, our focus is often on the successful outcome of our experiments. However, the integrity of our science and the safety of our laboratories are fundamentally linked to the meticulous management of the chemical reagents we use, from initial handling to final disposal. 5-Chlorosaligenyl-N,N-diisopropylphosphoramidite, a key reagent in oligonucleotide synthesis, requires specific and informed disposal procedures due to its chemical properties.[1][2]
This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound. Moving beyond a simple checklist, we will delve into the causality behind these procedures, grounding our actions in established safety protocols and regulatory standards to ensure a self-validating system of laboratory safety.
Hazard Profile & Immediate Safety Precautions
Understanding the inherent risks of a chemical is the first step toward safe handling and disposal. This compound is classified with specific hazards that dictate our operational approach.
Hazard Identification
According to its Safety Data Sheet (SDS), this compound presents the following hazards:
-
Skin Irritation (Category 2) : Causes skin irritation upon contact.[3]
-
Serious Eye Irritation (Category 2) : Causes serious eye irritation.[3]
The trivalent phosphorus center also makes phosphoramidites as a class susceptible to oxidation, and they are often sensitive to moisture.[4][5] Therefore, all handling and disposal procedures must be designed to mitigate these risks.
Personal Protective Equipment (PPE) & Handling
Before beginning any work that will generate waste, ensure the following PPE is worn and engineering controls are in place. This is not just a recommendation; it is a critical barrier to exposure.
| Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield | Mandatory to prevent contact with the powder or solutions, which can cause serious eye irritation.[3][6] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Viton™) | Essential to prevent skin irritation. Always consult your institution's glove compatibility chart.[3][6][7] |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination. |
| Engineering Control | Well-ventilated fume hood | Minimizes the risk of inhaling the fine powder and provides containment for any potential spills.[6][8] |
Immediate First Aid:
-
If on Skin: Wash with plenty of water. If irritation occurs, seek medical attention.[3]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[3][8]
Waste Characterization and Segregation: The Foundation of Safe Disposal
Once used, this compound and any materials contaminated with it are considered hazardous waste. Proper disposal begins with correct characterization and strict segregation.
Why is it Hazardous Waste? Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity, or if it is specifically listed by the Environmental Protection Agency (EPA).[9][10] Due to its irritant properties, this compound must be managed as hazardous waste to protect human health and the environment.
The Golden Rule: Segregate Your Waste Never mix phosphoramidite waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[6] Incompatible chemicals can react violently, release toxic gases, or cause fires.
Segregation Guidelines:
-
Solid Waste: Collect unused or expired this compound powder, contaminated weigh boats, gloves, and paper towels in a dedicated, sealed bag or container.[6]
-
Liquid Waste: Solutions containing this phosphoramidite (e.g., in anhydrous acetonitrile) should be collected in a separate, compatible liquid waste container.
-
Sharps Waste: Contaminated needles or other sharps must be placed in a designated sharps container.
Step-by-Step Disposal Protocol
This protocol outlines the procedure for collecting and storing waste generated during laboratory operations, ensuring compliance and safety until it is collected by a licensed disposal vendor.
Step 1: Container Selection
-
Choose a container that is robust, leak-proof, and chemically compatible with the waste. For solid waste, a clearly marked, sealable plastic bag or a wide-mouth poly container is suitable. For liquid waste, use a container designed for chemical waste, such as a high-density polyethylene (HDPE) jug.[11]
-
The original product container, if empty, can be an ideal choice for collecting the same waste, provided it is in good condition.[12] Never use food containers.[12]
Step 2: Waste Labeling Proper labeling is mandated by the EPA and OSHA and is crucial for preventing accidents.[13][14]
-
As soon as you designate a container for waste, affix a "Hazardous Waste" label.
-
The label must include:
Step 3: Waste Accumulation in a Satellite Accumulation Area (SAA)
-
The SAA is the location in the lab where waste is initially collected, at or near the point of generation and under the control of laboratory personnel.[12][13]
-
Keep Containers Closed: The waste container must be securely capped at all times, except when you are actively adding waste.[12][15] This prevents spills and the release of vapors.
-
Use Secondary Containment: Place liquid waste containers in a larger, chemically resistant tray or tub to contain any potential leaks.[15]
-
Segregate Incompatibles: Ensure the phosphoramidite waste container is stored away from incompatible materials like acids and oxidizers.[12][16]
Step 4: Preparing for Final Disposal
-
Do not overfill containers; a good rule of thumb is to fill to no more than 90% capacity to allow for expansion.[11]
-
Once a container is full, ensure the cap is tightly sealed.
-
Arrange for pickup by your institution's EHS department or a licensed hazardous waste contractor.[6] Your facility's generator status (e.g., Small Quantity Generator or Large Quantity Generator) will dictate how long waste can be stored on-site.[9][13]
A Note on Neutralization: Do not attempt to neutralize or chemically treat phosphoramidite waste unless you are following a validated and approved protocol from your EHS department.[6] Improper neutralization of reactive chemicals can be extremely dangerous.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound.
Spill and Emergency Procedures
Preparedness is key to safety. In the event of a spill or exposure, immediate and correct action is critical.
-
Small Spill (Solid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently sweep the material to avoid raising dust.
-
Place the material and all cleanup items into a designated hazardous waste container.
-
Clean the spill area with an appropriate solvent and then soap and water.
-
-
Small Spill (Liquid):
-
Alert personnel in the immediate area.
-
Use a spill kit with appropriate absorbent materials (e.g., chemical absorbent pads) to contain and absorb the spill. Do not use combustible materials like paper towels for large spills.[6]
-
Place all contaminated absorbents into a sealed, labeled hazardous waste container.
-
-
Large Spill:
-
Evacuate the immediate area.
-
Alert your supervisor and contact your institution's EHS emergency line immediately.
-
Prevent others from entering the area.
-
Regulatory Compliance: The Broader Context
Adherence to these procedures is not only a matter of laboratory best practice but also of legal compliance.
-
OSHA's Hazard Communication Standard (29 CFR 1910.1200) requires that information about chemical hazards is disseminated to all exposed workers through labels, SDSs, and comprehensive training.[14]
-
The EPA's Resource Conservation and Recovery Act (RCRA) governs the management of hazardous waste from "cradle-to-grave," establishing strict regulations for waste classification, accumulation, disposal, and recordkeeping.[9]
By diligently following the protocols outlined in this guide, you contribute to a culture of safety, protect the environment, and ensure your work is built on a foundation of scientific and operational integrity.
References
- Benchchem. Navigating the Disposal of Organophosphorus Compounds: A Guide for Laboratory Professionals.
- TCI Chemicals. This compound 1620086-77-2.
- U.S. Environmental Protection Agency (EPA). Laboratory Environmental Sample Disposal Information Document.
- American Laboratory. Managing Hazardous Chemical Waste in the Lab.
- TCI Chemicals. SAFETY DATA SHEET - this compound.
- Daniels Health. How to Ensure Safe Chemical Waste Disposal in Laboratories.
- TCI AMERICA. This compound 1620086-77-2.
- GAIACA. How to Dispose of Chemical Waste in a Lab Correctly.
- Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
- Link Technologies. SAFETY DATA SHEET - Spacer-CE Phosphoramidite C12.
- LGC Group. SAFETY DATA SHEET - Spacer C3 CE-Phosphoramidite.
-
Dartmouth College. Hazardous Waste Disposal Guide. Available from: [Link]
- TriLink BioTechnologies. Use of Custom Synthesized Phosphoramidite Reagents.
- Nipissing University. Hazardous Materials Disposal Guide.
- Waters Corporation. Raw Material Testing: Developing Methods for Quality Control of Phosphoramidites used in the Chemical Synthesis of Oligonucleotides.
-
Occupational Safety and Health Administration (OSHA). Chemical Hazards and Toxic Substances - Overview. Available from: [Link]
Sources
- 1. This compound | 1620086-77-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. This compound | 1620086-77-2 | TCI AMERICA [tcichemicals.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. trilinkbiotech.com [trilinkbiotech.com]
- 5. lcms.cz [lcms.cz]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. biosearchtech.a.bigcontent.io [biosearchtech.a.bigcontent.io]
- 8. biosearchtech.a.bigcontent.io [biosearchtech.a.bigcontent.io]
- 9. epa.gov [epa.gov]
- 10. danielshealth.com [danielshealth.com]
- 11. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 13. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 14. Chemical Hazards and Toxic Substances - Overview | Occupational Safety and Health Administration [osha.gov]
- 15. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 16. nipissingu.ca [nipissingu.ca]
Navigating the Safe Handling of 5-Chlorosaligenyl-N,N-diisopropylphosphoramidite: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals engaged in nucleic acid synthesis, the integrity of your work and the safety of your team are paramount. 5-Chlorosaligenyl-N,N-diisopropylphosphoramidite is a key reagent in the phosphorylation of oligonucleotides, a critical step in many cutting-edge therapeutic and diagnostic applications.[1][2] However, its utility is matched by its chemical reactivity, necessitating a robust understanding and implementation of appropriate safety protocols. This guide provides essential, immediate safety and logistical information, offering a clear, procedural framework for the safe handling, use, and disposal of this compound, grounded in scientific principles and field-proven best practices.
Understanding the Inherent Risks: The "Why" Behind the Precautions
This compound is classified as a substance that causes skin irritation and serious eye irritation.[3][4] The primary hazards associated with this compound stem from its reactivity. Phosphoramidites, as a class of compounds, are known to be sensitive to both air and moisture.[5] Exposure to these elements can lead to degradation of the reagent, compromising experimental outcomes, and potentially forming hazardous byproducts. The diisopropylamino group, in the presence of an activator, is an excellent leaving group, which is key to its function in oligonucleotide synthesis but also indicative of its inherent reactivity.[6] Therefore, the cornerstone of safe handling is the rigorous exclusion of atmospheric moisture and oxygen.
Your Armor: Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is crucial when handling this compound. This is not merely a checklist, but a system designed to protect you from both direct contact and potential unforeseen reactions.
Core PPE Ensemble
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield worn over goggles is required when handling larger quantities or during procedures with a higher risk of splashing. | Protects against direct splashes of the chemical, which can cause serious eye irritation.[3][4] |
| Hand Protection | Double-gloving with nitrile gloves. The outer glove should be changed immediately upon contamination. | Provides a barrier against skin contact, which can cause irritation.[3][4] Double-gloving offers an additional layer of protection in case the outer glove is breached. |
| Body Protection | A flame-resistant lab coat, fully buttoned. | Protects the skin and personal clothing from spills and splashes. |
| Footwear | Fully enclosed, chemical-resistant shoes. | Protects feet from spills. Perforated shoes or sandals are not permitted in the laboratory.[7] |
Step-by-Step Donning and Doffing Procedure
Proper technique in putting on and taking off PPE is as important as the equipment itself to prevent cross-contamination.
Donning Sequence:
-
Lab Coat: Put on the lab coat and fasten all buttons.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Outer Gloves: Don the second pair of nitrile gloves, ensuring they extend over the cuffs of the lab coat.
-
Eye and Face Protection: Put on chemical splash goggles, followed by a face shield if the procedure warrants it.
Doffing Sequence (to be performed in a designated area):
-
Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated chemical waste container.
-
Face Shield and Goggles: Remove the face shield (if used) and then the goggles, handling them by the sides. Place them in a designated area for decontamination.
-
Lab Coat: Unbutton the lab coat and remove it by rolling it down from the shoulders, keeping the contaminated outer surface away from your body.
-
Inner Gloves: Remove the inner pair of gloves using the same inside-out technique.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
Operational Plan: From Vial to Waste
The following workflow is designed to maintain the integrity of the reagent and ensure the safety of the operator throughout the handling process.
Preparation and Handling Environment
-
All manipulations of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Given its sensitivity to air and moisture, handling should ideally be performed under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line techniques or within a glovebox.
-
Ensure all glassware is rigorously dried, either by oven-drying overnight or flame-drying under vacuum.[8]
Reagent Handling Workflow
Caption: Workflow for Safe Handling of this compound.
Emergency Procedures: Immediate and Decisive Action
In the event of an exposure, immediate and correct action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while continuing to flush. Seek medical attention if irritation persists.[3][4]
-
Eye Contact: Immediately flush eyes with a gentle but steady stream of water for at least 15 minutes, holding the eyelids open. It is crucial to remove contact lenses if present and easy to do so. Seek immediate medical attention.[9]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Disposal Plan: Responsible Stewardship
Proper disposal of this compound and associated waste is a critical component of laboratory safety and environmental responsibility.
-
Excess Reagent and Solutions: Unused or waste solutions containing the phosphoramidite should be quenched under an inert atmosphere. A common method is the slow addition of the solution to a stirred, cooled solution of a weak acid in an appropriate solvent (e.g., isopropanol). The quenched solution should then be collected in a designated hazardous waste container.
-
Contaminated Solid Waste: All solid waste, including gloves, pipette tips, and empty vials, that has come into contact with the chemical should be placed in a clearly labeled, sealed container for hazardous waste disposal.
-
Empty Containers: "Empty" containers that held the phosphoramidite should be rinsed three times with a suitable anhydrous solvent. The rinsate should be treated as hazardous waste. The rinsed container, once the solvent has evaporated in a fume hood, can then be disposed of according to institutional guidelines.
Always adhere to your institution's and local regulations for chemical waste disposal.[10] When in doubt, consult with your institution's Environmental Health and Safety (EHS) department.
By adhering to these protocols, you can confidently and safely utilize this compound in your research, ensuring both the integrity of your experiments and the well-being of your laboratory personnel.
References
-
The Safe Use of Pyrophoric Reagents. Columbia University. [Link]
-
dT-CE Phosphoramidite Safety Data Sheet. Bioneer Corporation. [Link]
-
Personal Protective Equipment (PPE). CHEMM. [Link]
-
Recommended PPE to handle chemicals. Bernardo Ecenarro. [Link]
-
Raw Material Testing: Developing Methods for Quality Control of Phosphoramidites used in the Chemical Synthesis of Oligonucleotides. Waters Corporation. [Link]
-
SAFETY DATA SHEET. Link Technologies. [Link]
-
Phosphoramidite Chemistry for DNA Synthesis. Twist Bioscience. [Link]
-
Chemical Safety: Personal Protective Equipment. University of Washington. [Link]
-
Personal Protective Equipment. US EPA. [Link]
-
Greener Roads Ahead: Sustainable Advances in Solid-Phase Oligonucleotide Synthesis. Glen Research. [Link]
-
This compound (C13H19ClNO2P). PubChemLite. [Link]
-
Chemical Disposal Standard Operating Procedures (SOP). VA.gov. [Link]
-
EHS Fact Sheet: Disposal of Solid Nonhazardous Waste. University of North Carolina at Chapel Hill. [Link]
-
The NIH Drain Discharge Guide. National Institutes of Health. [Link]
Sources
- 1. This compound | 1620086-77-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. This compound | 1620086-77-2 | TCI AMERICA [tcichemicals.com]
- 3. This compound | 1620086-77-2 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. labsolu.ca [labsolu.ca]
- 6. twistbioscience.com [twistbioscience.com]
- 7. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 8. as.uky.edu [as.uky.edu]
- 9. biosearchtech.a.bigcontent.io [biosearchtech.a.bigcontent.io]
- 10. us.bioneer.com [us.bioneer.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
